N-tert-Butylisopropylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)8-7(3,4)5/h6,8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXQPERWRDHCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064729 | |
| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-80-2 | |
| Record name | 2-Methyl-N-(1-methylethyl)-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7515-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007515802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanamine, 2-methyl-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropyl-tert-butylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to N-tert-Butylisopropylamine (CAS No. 7515-80-2) for Research and Development Professionals
Abstract: This technical guide provides an in-depth analysis of N-tert-Butylisopropylamine (CAS No. 7515-80-2), a sterically hindered secondary amine. It serves as a crucial resource for researchers, chemists, and drug development professionals by detailing its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, this document elaborates on its applications as a versatile building block in organic synthesis and discusses critical safety and handling protocols. The guide is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough and practical understanding for its application in a laboratory and development setting.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 7515-80-2, is a secondary amine characterized by the presence of two bulky alkyl groups—tert-butyl and isopropyl—attached to the nitrogen atom.[1] This significant steric hindrance is a defining feature that dictates its chemical reactivity and utility.
Synonyms: 2-Methyl-N-(1-methylethyl)-2-propanamine, Isopropyl-tert-butylamine, N-Isopropyl-N-tert-butylamine.[2] Molecular Formula: C₇H₁₇N.[1] Molecular Weight: 115.22 g/mol .[1]
The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier and safety data sources.
| Property | Value | Source(s) |
| CAS Number | 7515-80-2 | [1][2] |
| IUPAC Name | 2-methyl-N-propan-2-ylpropan-2-amine | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [4][5] |
| Boiling Point | 98 °C (lit.) | [2][4] |
| Density | 0.727 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.398 (lit.) | [2] |
| Flash Point | 25 °C (77.0 °F) - closed cup | |
| Vapor Pressure | 40.7 mmHg at 25°C | [2] |
| SMILES String | CC(C)NC(C)(C)C | |
| InChI Key | ZWXQPERWRDHCMZ-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of sterically hindered amines like this compound requires careful selection of reagents and reaction conditions to overcome the steric barriers to N-alkylation. A common and effective laboratory-scale approach is reductive amination.
Reductive Amination of Acetone with tert-Butylamine
This method is a cornerstone of amine synthesis. It involves the reaction of a carbonyl compound (acetone) with an amine (tert-butylamine) to form an intermediate imine (N-tert-butylpropan-2-imine), which is then reduced in situ to the desired secondary amine. The choice of a reducing agent is critical; sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are often preferred for their selectivity and mild reaction conditions, minimizing over-alkylation.
Causality: The reaction proceeds in two main steps. First, the nucleophilic nitrogen of tert-butylamine attacks the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form the C=N double bond of the imine. The subsequent reduction of the imine is the key step. STAB is particularly effective as it is less basic and less reactive towards the carbonyl starting material compared to NaBH₄, allowing the imination to proceed efficiently before reduction occurs.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add tert-butylamine (1.0 eq) and acetone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by techniques like TLC or GC-MS.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield this compound as a clear liquid.
Caption: Reductive amination workflow for this compound.
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount for its application in research and development. A multi-technique approach is typically employed for comprehensive quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing purity and confirming molecular weight. A suitable method would involve a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any residual starting materials or byproducts. The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 115, corresponding to the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation by showing characteristic signals for the tert-butyl protons (a singlet, 9H) and the isopropyl group protons (a septet for the CH, 1H, and a doublet for the two CH₃ groups, 6H), along with a broad signal for the N-H proton.
-
¹³C NMR: Confirms the carbon skeleton, showing distinct peaks for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methine carbon of the isopropyl group, and the methyl carbons of the isopropyl group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups. The spectrum will exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, along with C-H stretching and bending vibrations for the alkyl groups.
Sources
N-tert-Butylisopropylamine molecular weight
An In-Depth Technical Guide to N-tert-Butylisopropylamine: Properties, Synthesis, and Analysis
Introduction
This compound (CAS No. 7515-80-2) is a secondary amine characterized by significant steric hindrance around the nitrogen atom, conferred by the bulky tert-butyl and isopropyl groups. This structural feature is paramount, dictating its chemical reactivity, nucleophilicity, and utility in specialized organic synthesis. Unlike less hindered secondary amines, its bulky nature prevents it from readily participating in certain reactions, while making it an ideal candidate for others where controlled or selective reactivity is desired. It is primarily utilized as a precursor in the synthesis of sterically hindered enamines and as a ligand in organometallic chemistry.[1][2][]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, present a validated synthetic protocol, detail robust analytical methodologies for its characterization, and outline critical safety and handling procedures.
Section 1: Core Molecular and Physical Properties
The foundational characteristics of a chemical compound determine its behavior in both storage and reaction conditions. The molecular weight of this compound is a key parameter for stoichiometric calculations in synthesis.
Molecular Weight and Identifiers
The molecular weight of this compound is 115.22 g/mol .[1][][4][5][6] This value is derived from its molecular formula, C7H17N.[4][6] In certain contexts, such as in mass spectrometry under acidic conditions or as described by some suppliers, the formula may be represented as C7H18N, corresponding to the protonated azanium form.[2][7]
The structural arrangement, with a tertiary carbon center (from the tert-butyl group) and a secondary carbon center (from the isopropyl group) bonded to the nitrogen, results in significant steric shielding. This conformation is central to its chemical personality, moderating its basicity and nucleophilicity compared to less substituted amines.
Physicochemical Data Summary
The essential physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for designing experimental setups, including reaction temperature control, solvent selection, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 115.22 g/mol | [1][][4][5][6] |
| Molecular Formula | C7H17N | [1][][4][6] |
| CAS Number | 7515-80-2 | [1][4][5][7] |
| IUPAC Name | 2-methyl-N-(1-methylethyl)-2-propanamine | [8] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Boiling Point | 98 °C (lit.) | [1][5][8] |
| Density | 0.727 g/mL at 25 °C (lit.) | [1][5][8] |
| Refractive Index | n20/D 1.398 (lit.) | [5][8] |
| Flash Point | 25 °C (77 °F) - closed cup | [5] |
Section 2: Synthesis and Reactivity
The synthesis of sterically hindered amines like this compound requires methods that can overcome the steric barriers of the reactants. Reductive amination is a highly effective and widely used strategy for forming C-N bonds and is well-suited for this purpose.
Proposed Synthetic Route: Reductive Amination
The most logical and field-proven approach for synthesizing this compound is the reductive amination of acetone with tert-butylamine. This two-step, one-pot process first involves the formation of an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine. The choice of a reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over ketones, and effective under non-acidic conditions, minimizing side reactions.
Experimental Protocol: Synthesis
This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add tert-butylamine (1.0 eq) and dichloromethane (DCM, 3 mL/mmol of amine).
-
Cool the flask to 0 °C in an ice bath.
-
Add acetone (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes, facilitating the formation of the imine intermediate.
-
-
Reduction:
-
While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours to ensure complete reduction.
-
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash with brine.
-
-
Purification:
-
Validation:
-
Confirm the identity and purity of the collected fraction using GC-MS and ¹H NMR spectroscopy, as detailed in the following section.
-
Section 3: Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound. Given its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for its analysis.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a dual-validation system. The gas chromatograph separates the compound from any impurities or residual solvents based on its boiling point and polarity, providing a retention time that is characteristic of the analyte under specific column conditions. The mass spectrometer then fragments the eluted compound, generating a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. This method is highly sensitive and specific, making it suitable for both purity assessment and trace-level quantification.[9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified amine at approximately 1 mg/mL in a volatile, inert solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of dilutions if quantitative analysis is required.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-300 m/z.
-
-
Data Analysis and Interpretation:
-
Retention Time: The target compound will elute at a specific retention time under these conditions.
-
Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M+) at m/z = 115. The spectrum will also display characteristic fragment ions. The most significant fragmentation pathway is alpha-cleavage, leading to the loss of a methyl radical (CH3•) from the tert-butyl group to form a stable iminium ion at m/z = 100, which is often the base peak. Another key fragment will be at m/z = 58, corresponding to the [C4H10N]+ fragment.
-
Section 4: Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[6][8]
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapour | [8] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [8] |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield when handling the material. Work should be conducted in a certified chemical fume hood.
-
Handling: Keep the compound away from heat, sparks, open flames, and other ignition sources.[6] Use grounding and bonding procedures to prevent static discharge.[6] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. The material is classified under Storage Class 3.[5]
-
First Aid:
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6][8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Conclusion
This compound is a valuable reagent in organic chemistry, defined by its molecular weight of 115.22 g/mol and its significant steric hindrance. This guide has provided a framework for its synthesis via reductive amination and its definitive characterization using GC-MS. Adherence to the detailed safety protocols is non-negotiable due to the compound's flammable and corrosive nature. With a thorough understanding of its properties and appropriate handling, researchers can safely and effectively utilize this compound in their synthetic endeavors.
References
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SAFETY DATA SHEET - this compound, 98%. Fisher Scientific. [Link]
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This compound, CAS No. 7515-80-2. iChemical. [Link]
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tert-butyl-n-propyl-amine. NIST WebBook. [Link]
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Triisopropylamine. Wikipedia. [Link]
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Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. ACS Publications. [Link]
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N-tert-Butylisopropylamine: A Technical Guide for Advanced Chemical Synthesis
Abstract
N-tert-Butylisopropylamine, a sterically hindered secondary amine, represents a pivotal building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique structural conformation, characterized by the bulky tert-butyl and isopropyl groups flanking the nitrogen atom, imparts distinct chemical properties that are leveraged to enhance metabolic stability, improve solubility, and direct reaction pathways in complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, with a specialized focus on its role in drug development. We will delve into its reactivity profile, spectroscopic characterization, and provide field-proven insights into its practical application, supported by detailed experimental protocols.
Introduction: The Strategic Value of Steric Hindrance
In the landscape of drug discovery and development, the modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Sterically hindered amines, such as this compound, have emerged as valuable motifs in this endeavor. The strategic placement of bulky alkyl groups around the nitrogen atom can significantly shield it from metabolic enzymes, thereby increasing the in vivo half-life of a drug candidate.[1] Furthermore, this steric bulk can disrupt crystal lattice packing, often leading to improved solubility of the parent molecule.[1] this compound serves as a key intermediate in the synthesis of more complex hindered structures, such as hindered enamines, and as a non-nucleophilic base in various chemical transformations.[2][3]
Physicochemical and Safety Data
A thorough understanding of a chemical's fundamental properties is the bedrock of its safe and effective use in a research setting. The key physicochemical and safety data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 7515-80-2 | [4][5] |
| Molecular Formula | C₇H₁₇N | [4][5] |
| Molecular Weight | 115.22 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Boiling Point | 98 °C (lit.) | [2][4] |
| Density | 0.727 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.398 (lit.) | [2][4] |
| Flash Point | 25 °C (77 °F) - closed cup | [4] |
| pKa (predicted) | 10.76 ± 0.38 | [2] |
Safety Profile:
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[4]
-
Precautionary Statements: P210, P233, P240, P280, P303 + P361 + P353, P305 + P351 + P338.[4]
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is through the reductive amination of acetone with tert-butylamine.[6] This one-pot reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Logical Workflow for Reductive Amination
Caption: Reductive amination workflow for this compound synthesis.
Experimental Protocol: Reductive Amination
Causality: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is a mild and selective reagent that can reduce the imine in the presence of the starting ketone, allowing for a one-pot procedure.[7] Acetic acid acts as a catalyst for imine formation.
Materials:
-
tert-Butylamine
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add tert-butylamine (1.0 eq) and dichloromethane.
-
Add acetone (1.1 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Chemical Reactivity and Applications
The chemical behavior of this compound is dominated by the steric hindrance around the nitrogen atom. This has two major consequences: it is a poor nucleophile but an effective non-nucleophilic base, and it is a key precursor for the synthesis of highly substituted, sterically demanding molecules.
Non-Nucleophilic Base
The bulky tert-butyl and isopropyl groups sterically shield the nitrogen's lone pair of electrons, making it difficult for the amine to participate in nucleophilic attack on electrophilic carbon centers.[3][8] However, the lone pair is still available to abstract protons, making it a useful non-nucleophilic base for reactions where competing nucleophilic substitution is a concern, such as in certain elimination reactions.
Synthesis of Hindered Enamines
A primary application of this compound is in the synthesis of hindered enamines.[2] Enamines are versatile intermediates in organic synthesis, acting as enolate equivalents for the alkylation and acylation of ketones and aldehydes. The use of a hindered secondary amine like this compound in enamine formation leads to products with specific regioselectivity and stereoselectivity due to the steric demands of the amine substituent.
Role in Drug Development
The incorporation of sterically hindered amine moieties is a recognized strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[1] The bulky groups can prevent the approach of metabolizing enzymes, such as cytochrome P450s, thereby reducing the rate of N-dealkylation or oxidation. This can lead to an increased plasma half-life and improved oral bioavailability. While this compound itself is a building block, the di-alkyl amine motif it represents is found in numerous drug molecules. For instance, the antiarrhythmic drug amiodarone contains a diethylamino group, and many antihistamines feature bulky amine substituents. The principles of steric shielding provided by groups like tert-butyl and isopropyl are broadly applicable in the design of more robust pharmaceuticals.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is relatively simple and characteristic.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.7-2.9 | Septet | 1H | CH of isopropyl group |
| ~1.1 | Singlet | 9H | CH₃ of tert-butyl group |
| ~1.0 | Doublet | 6H | CH₃ of isopropyl group |
| ~0.8-1.0 (broad) | Singlet | 1H | N-H |
Note: The chemical shift of the N-H proton can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| ~50.5 | Quaternary C of tert-butyl group |
| ~46.0 | CH of isopropyl group |
| ~29.0 | CH₃ of tert-butyl group |
| ~23.5 | CH₃ of isopropyl group |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the amine and alkyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3350 | Weak-Medium | N-H stretch (secondary amine) |
| 2960-2850 | Strong | C-H stretch (sp³ C-H) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~1170 | Medium | C-N stretch |
Mass Spectrometry (MS)
Under electron ionization (EI), this compound will fragment in a predictable manner. The molecular ion peak (m/z 115) may be of low abundance. The most prominent fragmentation pathway is the alpha-cleavage, leading to the loss of a methyl or an isopropyl radical.
Fragmentation Pathway Diagram
Caption: Key fragmentation pathways of this compound in mass spectrometry.
The base peak is often observed at m/z 100, corresponding to the loss of a methyl radical. Another significant fragment can be seen at m/z 72, resulting from the loss of an isopropyl radical.
Conclusion
This compound is a sterically hindered secondary amine with a unique and valuable set of chemical properties. Its low nucleophilicity and moderate basicity make it a useful reagent in specialized synthetic applications. More significantly, it serves as a critical precursor for the introduction of sterically demanding amine functionalities into complex molecules, a strategy that has proven effective in enhancing the metabolic stability and solubility of pharmaceutical agents. A comprehensive understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for its effective utilization in advanced chemical research and drug development.
References
- BenchChem. (2025). An In-depth Technical Guide to the Reaction of tert-Butylamine with Carbonyl Compounds.
- Enamine. (n.d.). Sterically Hindered Amines.
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A Technical Guide to the Synthesis of N-tert-Butylisopropylamine
Executive Summary
N-tert-Butylisopropylamine is a sterically hindered secondary amine characterized by the presence of a bulky tert-butyl group and an isopropyl group attached to the nitrogen atom. This significant steric hindrance presents unique challenges in its synthesis, often rendering conventional amination methods inefficient. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on reductive amination and direct alkylation strategies. Each method is evaluated based on its mechanistic principles, experimental feasibility, and potential for scalability. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the necessary knowledge to select and execute the most appropriate synthesis for their specific application.
Introduction: The Challenge of Steric Hindrance
The synthesis of sterically hindered amines is a persistent challenge in organic chemistry.[1][2] The bulky alkyl groups surrounding the nitrogen atom decrease its nucleophilicity and make it less accessible to electrophiles. In the case of this compound, the combination of a tertiary and a secondary alkyl group creates a highly congested environment around the nitrogen center. This steric congestion can significantly impede reaction rates and favor side reactions such as elimination. Therefore, the choice of synthetic methodology is critical to achieving acceptable yields and purity. This guide will focus on the most viable approaches to overcome these steric barriers.
Reductive Amination: A Preferred Route
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[3][4] It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5] For the synthesis of this compound, this involves the reaction of acetone with tert-butylamine.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Imine Formation: tert-Butylamine acts as a nucleophile, attacking the carbonyl carbon of acetone. This is followed by dehydration to form the N-tert-butylpropan-2-imine intermediate. This step is typically acid-catalyzed and is reversible.
-
Reduction: A reducing agent is introduced to selectively reduce the imine (C=N bond) to the corresponding amine. The choice of reducing agent is crucial, as it must be mild enough to not reduce the starting ketone but reactive enough to reduce the sterically hindered imine.
Experimental Protocol: Reductive Amination using Sodium Borohydride
A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄). While NaBH₄ can reduce ketones, the rate of imine reduction is significantly faster, especially under controlled pH conditions.
Materials:
-
Acetone
-
tert-Butylamine
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine acetone (1.0 eq) and tert-butylamine (1.2 eq) in methanol.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to destroy any unreacted NaBH₄.
-
Basify the solution with aqueous NaOH until pH > 10.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation. This compound has a boiling point of approximately 98°C.[6]
Causality and Optimization:
-
Excess Amine: Using a slight excess of tert-butylamine helps to drive the imine formation equilibrium towards the product.
-
Solvent: Methanol is a good solvent for both the reactants and the borohydride reagent.
-
Temperature Control: The initial cooling and portion-wise addition of NaBH₄ are critical to control the exothermic reaction and prevent the reduction of acetone.
-
pH Adjustment: The final workup with acid and base is essential for quenching the reducing agent and isolating the free amine product.
Direct Alkylation: A More Challenging Approach
Direct alkylation involves the reaction of an amine with an alkyl halide.[7] For this compound, two main pathways are possible:
-
Route A: Alkylation of tert-butylamine with an isopropyl halide (e.g., 2-bromopropane).
-
Route B: Alkylation of isopropylamine with a tert-butyl halide (e.g., tert-butyl chloride).
Mechanistic Considerations and Challenges
Direct alkylation is often complicated by overalkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine and ultimately a quaternary ammonium salt.[7]
Route A (tert-Butylamine + Isopropyl Halide): This route is generally more favorable. The reaction proceeds via an Sₙ2 mechanism. The steric hindrance of the tert-butylamine nucleophile somewhat disfavors overalkylation.
Route B (Isopropylamine + tert-Butyl Halide): This route is highly problematic. Tert-butyl halides are tertiary halides and strongly favor elimination (E2) reactions over substitution, especially in the presence of a base (the amine).[8] Any substitution that does occur would proceed through an Sₙ1 mechanism, which can be slow and lead to a mixture of products.
Experimental Protocol: Direct Alkylation (Route A)
This protocol focuses on the more viable Route A, aiming to minimize overalkylation.
Materials:
-
tert-Butylamine
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃) or another non-nucleophilic base
-
Acetonitrile or Dimethylformamide (DMF)
-
Standard workup reagents as in section 2.2
Procedure:
-
In a pressure vessel or a sealed tube, combine tert-butylamine (2.0-3.0 eq), 2-bromopropane (1.0 eq), and anhydrous potassium carbonate (1.5 eq) in acetonitrile.
-
Seal the vessel and heat the mixture at 80-100°C for 12-24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue will likely be a mixture of starting amine, desired product, and overalkylation product. Purify by fractional distillation or column chromatography.
Causality and Optimization:
-
Excess Amine: A large excess of tert-butylamine is used to increase the probability that the alkyl halide will react with the starting amine rather than the secondary amine product, thus minimizing overalkylation.[7]
-
Base: Potassium carbonate is used as an acid scavenger to neutralize the HBr formed during the reaction. This prevents the formation of amine hydrobromide salts, which are unreactive.
-
Solvent and Temperature: A polar aprotic solvent like acetonitrile or DMF is used to facilitate the Sₙ2 reaction. Elevated temperatures are required to overcome the activation energy of reacting with a hindered amine.
Method Comparison
| Parameter | Reductive Amination | Direct Alkylation (Route A) |
| Starting Materials | Acetone, tert-Butylamine | 2-Bromopropane, tert-Butylamine |
| Key Reagents | Sodium Borohydride | Potassium Carbonate |
| Reaction Conditions | Mild (0°C to RT) | Harsh (Elevated Temp. & Pressure) |
| Selectivity | Generally high for secondary amine | Prone to overalkylation |
| Workup/Purification | Relatively straightforward | Can be complex due to product mixture |
| Scalability | Good | Moderate, requires pressure equipment |
| Safety | NaBH₄ is flammable with water/acid | Requires handling of volatile alkyl halide and pressure |
Conclusion and Recommendations
For the synthesis of this compound, reductive amination is the superior method . It offers milder reaction conditions, higher selectivity, and a more straightforward workup procedure, making it more amenable to both laboratory-scale synthesis and potential scale-up. The challenges associated with direct alkylation, particularly the competing overalkylation and the harsh conditions required, make it a less desirable route. While direct alkylation is a fundamental reaction, its application for producing sterically hindered secondary amines like this compound requires careful control and extensive purification, diminishing its overall efficiency. Researchers and drug development professionals are advised to prioritize the reductive amination approach for reliable and efficient synthesis of this target molecule.
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Chemical Synthesis Database. (n.d.). N-tert-butyl-2-methylpropan-2-amine. Retrieved January 7, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved January 7, 2026, from [Link]
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Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
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PubChem. (n.d.). N-tert-butyl-N-propan-2-ylnaphthalen-2-amine. Retrieved January 7, 2026, from [Link]
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Sciencemadness.org. (2007, May 14). Tert-butyl alkylation with t-BuBr. Retrieved January 7, 2026, from [Link]
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The Structural and Synthetic Landscape of N-tert-Butylisopropylamine: A Technical Guide for Chemical Researchers and Pharmaceutical Scientists
Abstract
N-tert-Butylisopropylamine, a sterically hindered secondary amine, represents a fascinating case study in the interplay between molecular architecture and chemical reactivity. Its unique structural configuration, characterized by the bulky tert-butyl and isopropyl groups flanking the nitrogen atom, imparts a distinct set of properties that are of significant interest to researchers, particularly those in the fields of organic synthesis and drug development. This in-depth technical guide provides a comprehensive exploration of the structural formula of N-tert--Butylisopropylamine, its synthesis via reductive amination, its characteristic chemical behavior, and its applications as a valuable building block in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its spectroscopic signatures are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction: The Significance of Steric Hindrance
In the realm of organic chemistry, the spatial arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its physical and chemical properties. Sterically hindered amines, such as this compound, are a class of compounds where bulky alkyl or aryl groups impede the approach to the nitrogen atom's lone pair of electrons. This steric shielding dramatically influences the amine's nucleophilicity and basicity, often creating a unique reactivity profile that can be harnessed for selective chemical transformations.
The amine functionality is a cornerstone in a vast number of pharmaceutical agents, playing a critical role in drug-receptor interactions and influencing a molecule's pharmacokinetic profile.[1] The incorporation of sterically encumbered amines like this compound can offer strategic advantages in drug design, such as enhancing metabolic stability by shielding the nitrogen from enzymatic degradation. This guide will delve into the foundational aspects of this compound, providing a robust framework for its synthesis, characterization, and strategic deployment in research and development.
Structural Formula and Physicochemical Properties
This compound possesses the chemical formula C₇H₁₇N and a molecular weight of 115.22 g/mol . Its structure is defined by a central nitrogen atom bonded to a tert-butyl group, an isopropyl group, and a hydrogen atom.
Linear Formula: (CH₃)₃CNHCH(CH₃)₂
SMILES String: CC(C)NC(C)(C)C
InChI Key: ZWXQPERWRDHCMZ-UHFFFAOYSA-N
The presence of the bulky tert-butyl and isopropyl groups creates significant steric congestion around the nitrogen atom, which is the primary determinant of its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7515-80-2 | [2] |
| Molecular Formula | C₇H₁₇N | [3] |
| Molecular Weight | 115.22 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 98 °C (lit.) | [2] |
| Density | 0.727 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.398 (lit.) | [2] |
Synthesis of this compound via Reductive Amination
The most direct and efficient laboratory-scale synthesis of this compound is achieved through the reductive amination of acetone with tert-butylamine.[4][5] This one-pot reaction proceeds through the formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[6]
Reaction Mechanism
The reductive amination process can be dissected into two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (tert-butylamine) on the carbonyl carbon of the ketone (acetone). This is followed by dehydration to form a Schiff base, or imine. This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.[7]
-
Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond by a suitable reducing agent. Common choices for this transformation include sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN).[5] The latter is often preferred as it is stable under the mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the carbonyl starting material.[4]
Caption: General workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established methods of reductive amination.
Materials:
-
tert-Butylamine
-
Acetone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (1.0 eq) in methanol. Cool the solution in an ice bath.
-
Addition of Ketone: To the cooled solution, add acetone (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Acidification: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 20 °C. The addition of NaBH₄ can cause foaming.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by fractional distillation to yield a clear, colorless liquid.
Chemical Reactivity and Applications
The pronounced steric hindrance of this compound is the defining feature of its chemical reactivity.
Nucleophilicity vs. Basicity
While the electron-donating alkyl groups increase the electron density on the nitrogen atom, making it a reasonably strong base, its nucleophilicity is significantly diminished.[8] The bulky substituents physically obstruct the nitrogen's lone pair from attacking electrophilic centers. This characteristic allows this compound to function as a non-nucleophilic base in certain contexts, capable of deprotonating acidic protons without engaging in unwanted side reactions.
Formation of Hindered Enamines
A primary application of this compound is in the synthesis of sterically hindered enamines.[2] Enamines are versatile intermediates in organic synthesis, and the use of a hindered amine can influence the regioselectivity of their formation and subsequent reactions.
Applications in Drug Development
The incorporation of sterically hindered amines is a valuable strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The bulky groups can act as a "steric shield," protecting the amine from metabolic enzymes like cytochrome P450s. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability. While specific examples of marketed drugs containing the this compound moiety are not prevalent, its structural motif serves as a valuable building block for creating analogs of existing drugs to probe structure-activity relationships and optimize metabolic profiles. The secondary amine itself can also participate in crucial hydrogen bonding interactions with biological targets.[9]
Caption: Conceptual workflow for the application of this compound in drug design.
Analytical Characterization: Spectroscopic Profile
Accurate characterization of this compound is crucial for confirming its identity and purity. While a comprehensive, publicly available, and citable dataset for this compound is challenging to locate, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments:
-
tert-Butyl group: A singlet integrating to 9 protons.
-
Isopropyl group: A septet (or multiplet) for the single CH proton and a doublet for the six methyl protons.
-
N-H proton: A broad singlet, the chemical shift of which can be concentration-dependent.
For the closely related N-tert-butylethylamine, the tert-butyl protons appear as a singlet at approximately 1.10 ppm.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit four distinct signals:
-
tert-Butyl group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Isopropyl group: Two signals, one for the CH carbon and one for the two equivalent methyl carbons.
In the spectrum of tert-butylamine, the quaternary carbon appears around 50 ppm and the methyl carbons around 30 ppm.[11]
Infrared (IR) Spectroscopy
The IR spectrum of a secondary amine is characterized by a few key absorption bands:
-
N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl groups.
-
N-H Bend: A band of variable intensity around 1590-1650 cm⁻¹.
Safety and Handling
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound stands as a testament to the profound impact of steric effects on chemical reactivity. Its synthesis via reductive amination is a robust and scalable method, providing access to a versatile building block for both academic and industrial research. The unique dichotomy of its strong basicity and attenuated nucleophilicity makes it a valuable tool in organic synthesis. For drug development professionals, the strategic incorporation of such sterically hindered amines offers a promising avenue for enhancing the metabolic stability and fine-tuning the properties of pharmaceutical candidates. A thorough understanding of its structural formula, synthetic pathways, and spectroscopic signatures, as detailed in this guide, is essential for unlocking the full potential of this intriguing molecule.
References
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Wikipedia contributors. (2023, November 28). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. In Master Organic Chemistry. [Link]
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N-tert-Butylisopropylamine: A Comprehensive Technical Guide to its Physical Properties
Introduction
N-tert-Butylisopropylamine (CAS No. 7515-80-2), also known as N-(1-methylethyl)-2-methyl-2-propanamine, is a secondary amine characterized by the presence of two sterically bulky alkyl groups—a tert-butyl group and an isopropyl group—attached to the nitrogen atom.[1][2][3] This significant steric hindrance influences its chemical reactivity and physical properties, making it a subject of interest in various chemical syntheses, including the formation of hindered enamines and as a ligand in organometallic chemistry.[4][5] Its utility in pharmaceutical and agrochemical research necessitates a thorough understanding of its physical characteristics for predictable and reproducible experimental outcomes, process scale-up, and ensuring safe handling.
This guide provides an in-depth exploration of the core physical properties of this compound, supported by established experimental protocols and expert insights into the rationale behind these measurements. The information presented herein is intended to serve as a vital resource for researchers, chemists, and drug development professionals.
Chemical Identity and Core Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-N-propan-2-ylpropan-2-amine | [1] |
| Synonyms | N-Isopropyl-tert-butylamine, tert-Butylisopropylamine | [1][3] |
| CAS Number | 7515-80-2 | [2][6] |
| Molecular Formula | C₇H₁₇N | [1][6] |
| Molecular Weight | 115.22 g/mol | [2][6] |
| Appearance | Clear, colorless to pale yellow liquid | [5][7] |
| Boiling Point | 98 °C (at 760 mmHg) | |
| Density | 0.727 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.398 | |
| Flash Point | 25 °C (77 °F) - closed cup | |
| Solubility | Stated to have "optimal solubility in water" | [4] |
Expert Insight: The boiling point of 98 °C is consistent with a branched, low-molecular-weight amine. The steric hindrance provided by the tert-butyl and isopropyl groups reduces the extent of intermolecular hydrogen bonding compared to less hindered secondary amines, resulting in a relatively low boiling point for its molecular weight. The density being less than water is typical for aliphatic amines.
Spectroscopic and Physicochemical Data
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to exhibit four distinct signals:
-
A singlet corresponding to the nine equivalent protons of the tert-butyl group, -(C(CH₃)₃). Due to the absence of adjacent protons, this signal will not be split. Its chemical shift is predicted to be in the range of δ 1.0-1.2 ppm .
-
A doublet representing the six equivalent protons of the two methyl groups of the isopropyl moiety, -CH(CH₃)₂. This signal will be split by the single proton on the adjacent methine carbon, resulting in a doublet. Its chemical shift is predicted to be around δ 1.0-1.2 ppm .
-
A septet for the single proton of the isopropyl methine group, -CH(CH₃)₂. This proton is coupled to the six protons of the adjacent methyl groups, leading to a septet (or multiplet). Its chemical shift is expected in the range of δ 2.7-3.0 ppm .
-
A broad singlet for the N-H proton. The chemical shift of this proton can vary significantly depending on the solvent, concentration, and temperature, but is typically found in the range of δ 0.5-2.0 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule:
-
A signal for the three equivalent methyl carbons of the tert-butyl group, -(C(CH₃)₃), expected around δ 28-30 ppm .
-
A signal for the quaternary carbon of the tert-butyl group, -(C(CH₃)₃), predicted in the range of δ 50-52 ppm .
-
A signal for the two equivalent methyl carbons of the isopropyl group, -CH(CH₃)₂, expected around δ 22-24 ppm .
-
A signal for the methine carbon of the isopropyl group, -CH(CH₃)₂, predicted in the range of δ 48-50 ppm .
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound are:
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ , characteristic of a secondary amine N-H bond.
-
C-H Stretch: Strong, sharp peaks in the 2850-2975 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the tert-butyl and isopropyl groups.
-
C-N Stretch: A medium to weak absorption in the 1180-1250 cm⁻¹ range, indicative of the C-N bond stretching.
-
N-H Bend: A medium intensity band around 1500-1600 cm⁻¹ , though this can sometimes be weak for secondary amines.
Predicted Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show fragmentation patterns typical for aliphatic amines.
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 115 is expected to be of low abundance or potentially absent due to the instability of the parent ion.
-
Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This leads to the formation of a stable iminium ion.
-
Loss of a methyl radical (•CH₃) from the tert-butyl group would result in a fragment ion at m/z = 100 .
-
Loss of a methyl radical (•CH₃) from the isopropyl group would also lead to a fragment at m/z = 100 .
-
Loss of an isopropyl radical (•CH(CH₃)₂) would result in a fragment ion at m/z = 72 .
-
Loss of a tert-butyl radical (•C(CH₃)₃) would result in a fragment ion at m/z = 58 . This is often a very stable and abundant fragment for N-tert-butyl compounds.
-
Expert Insight: In mass spectrometry, the "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 115 g/mol molecular weight of this compound. The fragmentation will be dominated by pathways that lead to the most stable carbocations and iminium ions.
Experimental Protocols for Physical Property Determination
The accuracy of physical property data is contingent on the rigor of the experimental methodology. The following section details standardized protocols for the determination of key physical properties of this compound.
Boiling Point Determination (Micro-Boiling Point Method)
Causality: For small research-scale quantities of a liquid, a micro-boiling point determination is preferable to distillation as it minimizes sample loss. This method relies on the principle that the vapor pressure of a liquid equals the external pressure at its boiling point.
Protocol:
-
Sample Preparation: Place a few milliliters of this compound into a small test tube.
-
Capillary Tube Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or clamp, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently and evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube as the trapped air expands and is replaced by the vapor of the liquid. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Caption: Workflow for micro-boiling point determination.
Density Measurement (Pycnometer or Volumetric Flask Method)
Causality: Density is an intrinsic property defined as mass per unit volume. An accurate determination requires precise measurement of both the mass of a known volume of the liquid. Using a volumetric flask or a pycnometer (specific gravity bottle) provides high precision for the volume measurement.
Protocol:
-
Tare the Flask: Accurately weigh a clean, dry volumetric flask (e.g., 10.00 mL) on an analytical balance and record the mass (m₁).
-
Fill the Flask: Carefully fill the flask with this compound until the bottom of the meniscus is exactly on the calibration mark. Use a Pasteur pipette for the final additions to avoid overfilling.
-
Equilibrate Temperature: Ensure the liquid is at a known, constant temperature (e.g., 25.0 °C) as density is temperature-dependent.
-
Weigh the Filled Flask: Weigh the filled volumetric flask and record the mass (m₂).
-
Calculation:
-
Mass of the liquid (m_liquid) = m₂ - m₁
-
Volume of the liquid (V_liquid) = Volume of the flask (e.g., 10.00 mL)
-
Density (ρ) = m_liquid / V_liquid
-
Caption: Step-by-step process for density determination.
Refractive Index Measurement (Abbe Refractometer)
Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is sensitive to temperature and the wavelength of light used. It is a rapid and highly accurate method for purity assessment.
Protocol:
-
Calibration and Cleaning: Clean the prisms of the Abbe refractometer with ethanol or acetone and a soft lens tissue. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of this compound onto the surface of the measuring prism.
-
Close Prisms: Close the illuminating prism gently to spread the liquid into a thin film.
-
Adjust and Read: While looking through the eyepiece, adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Record Value: Read the refractive index value from the scale, typically to four decimal places. Record the temperature at which the measurement was taken.
Solubility Determination
Causality: The solubility of an amine in different solvents (aqueous acid, aqueous base, water, organic solvents) provides critical information about its polarity and basicity. This is fundamental for designing extraction, purification, and formulation protocols.
Protocol:
-
Water Solubility:
-
Add ~0.1 mL of this compound to 3 mL of deionized water in a test tube.
-
Vortex or shake vigorously for 30-60 seconds.
-
Observe if a single homogeneous phase is formed (soluble) or if two phases remain (insoluble).
-
-
Aqueous Acid Solubility (5% HCl):
-
If insoluble in water, add ~0.1 mL of the amine to 3 mL of 5% aqueous HCl.
-
Vortex or shake.
-
Observation of dissolution indicates the formation of a water-soluble ammonium salt, confirming the basic nature of the amine.
-
-
Organic Solvent Solubility (e.g., Dichloromethane, Methanol, Hexane):
-
Add ~0.1 mL of the amine to 3 mL of the chosen organic solvent.
-
Vortex or shake.
-
Observe for miscibility. Given its structure, it is expected to be soluble in a wide range of common organic solvents.
-
Safety and Handling
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is classified under Storage Class 3 for flammable liquids.
-
In case of contact: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Expert Insight: The combination of flammability (flash point of 25 °C) and corrosivity necessitates stringent safety protocols. The vapor pressure, while not extremely high, is sufficient to create a hazardous atmosphere in an enclosed space. Always consult the most recent Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The data presented, from its fundamental identifiers and phase properties to its predicted spectroscopic characteristics, offers a robust foundation for its use in scientific research and development. The inclusion of validated experimental protocols underscores the importance of empirical verification and provides researchers with the tools to confirm these properties in their own laboratories. A thorough understanding and careful application of this knowledge are paramount for the safe and effective utilization of this sterically hindered amine in the advancement of chemical science.
References
-
PubChem. 2-Propanamine, 2-methyl-N-(1-methylethyl)-. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Measuring density | Class experiment. RSC Education. [Link]
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JoVE. Video: Determining the Density of a Solid and Liquid. Journal of Visualized Experiments. [Link]
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Mettler Toledo. Refractive Index: All You Need to Know. Mettler Toledo. [Link]
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University of Calgary. BOILING POINT DETERMINATION. [Link]
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California Air Resources Board. Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. [Link]
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Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]
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University of California, Davis. Boiling Point Determination Procedure. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Colorado Boulder. Amine Unknowns. [Link]
-
Yasar University. DENSITY MEASUREMENT EXPERIMENT. [Link]
-
Scribd. Boiling Point Determination (Repaired) | PDF. [Link]
-
YouTube. How To Measure A Refractive Index. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butylisopropylamine
Abstract
N-tert-Butylisopropylamine (CAS No. 7515-80-2) is a sterically hindered secondary amine utilized in various synthetic applications, including the formation of specialized enamines. Its unique molecular architecture, featuring bulky tert-butyl and isopropyl groups flanking a secondary amine, imparts distinct physicochemical properties that are critical for its application in research and drug development. This guide provides a comprehensive examination of two of its core physical constants: the boiling point and density. We will delve into the theoretical underpinnings of these properties, grounded in the compound's molecular structure, and provide detailed, field-proven experimental protocols for their accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important synthetic building block.
Introduction: The Significance of Steric Hindrance
In the landscape of organic chemistry, the subtle interplay of electronic effects and steric hindrance dictates the reactivity and physical properties of a molecule. This compound is a prime exemplar of a molecule whose characteristics are dominated by steric factors. As a secondary amine, it possesses a hydrogen atom on the nitrogen, allowing for hydrogen bonding. However, the presence of a tertiary butyl group on one side of the nitrogen and an isopropyl group on the other creates a sterically crowded environment around the amine functional group. This steric congestion is not merely a structural curiosity; it profoundly influences the molecule's intermolecular forces, and consequently, its macroscopic properties like boiling point and density. Understanding these properties is paramount for process design, reaction optimization, and ensuring safety in the laboratory.
Core Physicochemical Properties
The fundamental physical constants of a compound provide a quantitative basis for its handling, purification, and use in synthesis. The accepted literature values for the boiling point and density of this compound are well-established.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 98 °C | At standard atmospheric pressure (lit.) | [1][2][3] |
| Density | 0.727 g/mL | At 25 °C (lit.) | [1][2][3] |
| Molecular Weight | 115.22 g/mol | - | [1][2] |
| Refractive Index | 1.398 | At 20 °C (lit.) | [1][3] |
Theoretical Framework: A Tale of Two Bulky Groups
The observed boiling point of 98 °C for this compound is a direct consequence of the balance between its molecular weight, its capacity for hydrogen bonding, and the significant steric hindrance imposed by its alkyl substituents.
3.1. Intermolecular Forces at Play
Three primary intermolecular forces contribute to the boiling point of an amine:
-
Van der Waals Forces (London Dispersion Forces): These forces increase with the size and surface area of the molecule. With a molecular weight of 115.22 g/mol , this compound has significant Van der Waals interactions.
-
Dipole-Dipole Interactions: The polar N-H bond creates a molecular dipole, leading to electrostatic attractions between molecules.
-
Hydrogen Bonding: As a secondary amine, this compound can act as both a hydrogen bond donor (via the N-H proton) and an acceptor (via the nitrogen lone pair). This is typically the strongest intermolecular force in amines.
3.2. The Decisive Role of Steric Hindrance
While hydrogen bonding is possible, the bulky tert-butyl and isopropyl groups sterically hinder the close approach of neighboring molecules. This shielding of the polar N-H group reduces the effectiveness of hydrogen bonding compared to less hindered amines of similar molecular weight.
To illustrate this, let us compare the boiling point of this compound with its structural isomers and other similarly sized amines:
| Compound | Structure | Type | Boiling Point (°C) | Analysis |
| n-Heptylamine | CH₃(CH₂)₆NH₂ | Primary | 153-157 | The linear structure allows for maximal surface area contact (stronger Van der Waals forces) and unhindered hydrogen bonding, resulting in a much higher boiling point. |
| Di-n-propylamine | (CH₃CH₂CH₂)₂NH | Secondary | 109-112 | Less branching than this compound leads to more effective hydrogen bonding and a higher boiling point.[4][5][6] |
| This compound | (CH₃)₃CNHCH(CH₃)₂ | Secondary | 98 | The significant steric hindrance from the t-butyl and isopropyl groups disrupts efficient hydrogen bonding, lowering the boiling point relative to less branched isomers. |
| Triethylamine | (CH₃CH₂)₃N | Tertiary | 89 | As a tertiary amine, it lacks an N-H bond and cannot hydrogen bond with itself, leading to a lower boiling point despite a similar molecular weight (101.19 g/mol ).[7][8][9][10][11] |
This comparison authoritatively demonstrates that the steric hindrance in this compound is the dominant factor in determining its boiling point, overriding the effect of its ability to form hydrogen bonds to a significant extent.
The density of a liquid is determined by the mass of its molecules and how closely they can pack together. The relatively low density of this compound (0.727 g/mL) can also be attributed to its bulky, branched structure, which prevents efficient packing in the liquid state, leading to a larger volume for a given mass compared to its linear isomers.
Experimental Determination of Physicochemical Properties
The accurate experimental determination of boiling point and density is fundamental to verifying the purity and identity of a substance. The following protocols are self-validating systems designed for precision and safety.
4.1. Protocol for Boiling Point Determination (Thiele Tube Method)
This micro-method is ideal for determining the boiling point with a small sample volume, which is often desirable in research and development settings. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.
Caption: Workflow for Density Determination using a Pycnometer.
Step-by-Step Methodology:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Tare Mass: Accurately determine the mass of the empty, dry pycnometer with its stopper (m₁) on an analytical balance.
-
Filling: Fill the pycnometer with this compound, being careful to avoid trapping air bubbles.
-
Temperature Equilibration: Submerge the filled pycnometer in a constant-temperature water bath maintained at precisely 25.0 °C. Allow at least 15 minutes for the sample to reach thermal equilibrium.
-
Volume Adjustment: While the pycnometer is in the bath, carefully insert the stopper. The ground glass joint will ensure a snug fit, and any excess liquid will be expelled through the fine capillary in the stopper, ensuring the volume is precisely that of the pycnometer at 25.0 °C.
-
Final Mass: Remove the pycnometer from the bath and carefully dry its exterior with a lint-free cloth. Accurately determine the mass of the filled pycnometer (m₂).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V Where V is the calibrated volume of the pycnometer.
-
Validation (Calibration): The exact volume (V) of the pycnometer should be determined by performing the same procedure with a liquid of a well-known density at the same temperature, such as deionized water.
Safety and Handling
This compound is a flammable and corrosive liquid that requires careful handling in a well-ventilated fume hood.
-
Hazard Classifications: Flammable Liquid 3, Skin Corrosion 1B. [1]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [1]* Handling: Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge.
-
In case of Contact: If skin or eye contact occurs, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Conclusion
The boiling point and density of this compound are not arbitrary numbers but are direct reflections of its unique molecular structure. The significant steric hindrance imparted by the tert-butyl and isopropyl groups is the defining feature that governs these properties, primarily by limiting the effectiveness of intermolecular hydrogen bonding. This guide has provided both the theoretical context to understand these values and the practical, detailed protocols to measure them accurately and safely. For the research scientist, this comprehensive understanding is essential for the effective and informed use of this compound in the synthesis of novel chemical entities.
References
-
Univar Solutions. Di-N-Propylamine. [Link]
-
Ataman Kimya. DI-N-PROPYLAMINE. [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
Sciencemadness Wiki. (2023, December 25). Triethylamine. [Link]
-
Wikipedia. Triethylamine. [Link]
-
Vijay Nazare. Determination of Boiling Point (B.P). [Link]
-
Chymist.com. Micro Boiling Point Determination. [Link]
-
Timstar. Melting Point: Using the Thiele Tube. [Link]
-
ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. [Link]
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Spectroscopic Characterization of N-tert-Butylisopropylamine: A Technical Guide
Introduction
N-tert-Butylisopropylamine (CAS No. 7515-80-2) is a secondary aliphatic amine featuring two sterically hindered alkyl groups—tert-butyl and isopropyl—attached to a central nitrogen atom.[1] Its chemical formula is C₇H₁₇N, with a molecular weight of approximately 115.22 g/mol .[1] The unique steric environment around the nitrogen atom influences its chemical reactivity and physical properties, making it a molecule of interest in synthetic chemistry. Accurate structural elucidation and confirmation are paramount for its application in research and development. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the theoretical basis for the expected spectral features and detail the experimental protocols for data acquisition, offering a comprehensive reference for researchers, scientists, and drug development professionals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ionized form. For amines, Electron Ionization (EI) is a common method that provides distinctive fragmentation pathways.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation and purification.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, more stable charged fragments.
-
Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Predicted Mass Spectrum Data
| m/z Value | Predicted Identity | Fragmentation Pathway |
| 115 | [C₇H₁₇N]⁺• | Molecular Ion (M⁺•) |
| 100 | [M - CH₃]⁺ | α-cleavage (loss of methyl radical) |
| 72 | [M - C₃H₇]⁺ | α-cleavage (loss of propyl radical) |
| 58 | [C₄H₁₀N]⁺ | α-cleavage (loss of isopropyl radical) |
| 44 | [C₂H₆N]⁺ | α-cleavage (loss of tert-butyl radical) |
Interpretation of the Mass Spectrum
The mass spectrum of this compound is dictated by the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2][3] We, therefore, expect to see the molecular ion peak (M⁺•) at an odd m/z value of 115.
The primary fragmentation mechanism for aliphatic amines is α-cleavage , where the bond between a carbon atom adjacent to the nitrogen (the α-carbon) and its substituent is broken.[4][5] This process is driven by the stabilization of the resulting positive charge by the lone pair of electrons on the nitrogen atom, forming a stable iminium ion.
For this compound, there are two α-carbons, one on the isopropyl group and one on the tert-butyl group, leading to two principal α-cleavage pathways:
-
Cleavage adjacent to the isopropyl group: This can result in the loss of a methyl radical (CH₃•, mass 15) to form an ion at m/z 100 , which is expected to be a major peak.
-
Cleavage adjacent to the tert-butyl group: This results in the loss of a methyl radical (CH₃•, mass 15), also contributing to the ion at m/z 100 . Due to the stability of the tert-butyl cation, the loss of the entire tert-butyl group as a radical is less favored than the loss of a methyl group. However, cleavage of the C-N bond can lead to fragments at m/z 58 (tert-butylamine cation) and m/z 44 (isopropylamine cation).
The most stable and thus most abundant fragment ion (the base peak) is often formed by the loss of the largest possible alkyl radical via α-cleavage.[6] In this case, the loss of a methyl radical to form the m/z 100 ion is highly probable.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR spectroscopy an excellent tool for functional group identification.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: The ATR crystal (commonly diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small drop of neat this compound liquid is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3310 | N-H Stretch | Secondary Amine | Weak to Medium |
| 2975 - 2850 | C-H Stretch | sp³ C-H (Alkyl) | Strong |
| 1470 - 1450 | C-H Bend | -CH₂- and -CH₃ | Medium |
| 1390 - 1365 | C-H Bend (Umbrella) | tert-Butyl group | Medium, often two bands |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium to Weak |
| 910 - 665 | N-H Wag | Secondary Amine | Strong, Broad |
Interpretation of the Infrared Spectrum
The IR spectrum of this compound will display several key absorptions confirming its structure:
-
N-H Region: As a secondary amine, a single, relatively weak absorption band is expected in the 3350-3310 cm⁻¹ region, corresponding to the N-H stretching vibration.[7] This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none.[8]
-
C-H Region: Strong, sharp peaks between 2975 and 2850 cm⁻¹ are characteristic of C(sp³)-H stretching from the isopropyl and tert-butyl groups.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information.
-
C-H bending vibrations for the methyl and methine groups will appear around 1470-1450 cm⁻¹.
-
A characteristic pair of bands for the tert-butyl group, arising from symmetric and asymmetric bending, is expected around 1390 cm⁻¹ and 1365 cm⁻¹.
-
The C-N stretching vibration for an aliphatic amine will be present in the 1250-1020 cm⁻¹ range.[7]
-
A broad and strong N-H wagging band between 910-665 cm⁻¹ is also a characteristic feature of secondary amines.
-
Caption: Logical workflow for the functional group identification of this compound by IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be made.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The sample is placed in the NMR spectrometer. The magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. The free induction decay (FID) is recorded.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., using the DEPT pulse sequence) is typically run to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The FID is Fourier transformed, phased, and baseline corrected to produce the final NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Predicted ¹H NMR Spectrum Data (in CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~2.7 - 2.9 | Septet | 1H | -CH(CH₃)₂ |
| b | ~1.1 | Singlet | 9H | -C(CH₃)₃ |
| c | ~1.0 | Doublet | 6H | -CH(CH₃)₂ |
| d | ~0.8 - 1.0 | Broad Singlet | 1H | -NH- |
Predicted ¹³C NMR Spectrum Data (in CDCl₃)
| Label | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~52 - 55 | -C(CH₃)₃ |
| 2 | ~48 - 51 | -CH(CH₃)₂ |
| 3 | ~29 - 32 | -C(CH₃)₃ |
| 4 | ~23 - 26 | -CH(CH₃)₂ |
Interpretation of NMR Spectra
-
¹H NMR Spectrum:
-
-NH- Proton (d): The proton on the nitrogen will likely appear as a broad singlet in the δ 0.8-1.0 ppm range. Its chemical shift can be variable and it may exchange with D₂O, causing the peak to disappear, which is a key diagnostic test.
-
tert-Butyl Protons (b): The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp singlet at approximately δ 1.1 ppm.
-
Isopropyl Protons (a, c): The isopropyl group will give rise to two signals. The single methine proton (-CH-, labeled 'a') is adjacent to six equivalent methyl protons, so its signal will be split into a septet (according to the n+1 rule) around δ 2.7-2.9 ppm. The six methyl protons (-CH₃, labeled 'c') are adjacent to the single methine proton, so their signal will be a doublet around δ 1.0 ppm.
-
-
¹³C NMR Spectrum:
-
The molecule has four unique carbon environments.
-
The quaternary carbon of the tert-butyl group (labeled '1') will appear around δ 52-55 ppm.
-
The methine carbon of the isopropyl group ('2') will be found at a similar downfield region, around δ 48-51 ppm.
-
The three equivalent methyl carbons of the tert-butyl group ('3') will produce a single signal around δ 29-32 ppm.
-
The two equivalent methyl carbons of the isopropyl group ('4') will give a signal around δ 23-26 ppm.
-
Caption: Key ¹H and ¹³C NMR correlations for the structure of this compound.
Conclusion
The comprehensive spectroscopic analysis through Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a self-validating system for the structural confirmation of this compound. The odd-numbered molecular ion and characteristic α-cleavage in the mass spectrum confirm the elemental composition and amine nature. The singular N-H stretch in the IR spectrum definitively identifies it as a secondary amine, with other bands corroborating the aliphatic structure. Finally, the distinct chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra provide an unambiguous map of the molecule's carbon-hydrogen framework, confirming the connectivity of the tert-butyl and isopropyl groups to the nitrogen atom. Together, these techniques offer a robust and reliable methodology for the characterization of this sterically hindered amine.
References
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermodynamic Properties of N-tert-Butylisopropylamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-tert-Butylisopropylamine, a sterically hindered secondary amine, presents a unique molecular architecture that influences its physical and chemical properties. Understanding its thermodynamic behavior is crucial for a range of applications, from its use in the synthesis of hindered enamines to its potential role as a building block in pharmaceutical development.[1][2] This guide provides a comprehensive overview of the thermodynamic properties of this compound, detailing its key physical constants, exploring the experimental methodologies for their determination, and discussing its thermal stability. By synthesizing established data with the principles of experimental design, this document aims to equip researchers with the foundational knowledge necessary for the effective application and study of this compound.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C7H17N, possesses a distinct structure where a nitrogen atom is bonded to both a bulky tert-butyl group and an isopropyl group.[3] This significant steric hindrance around the nitrogen atom is a defining feature that governs its reactivity and physical properties.[4][5][6]
Key Physical Properties
A compilation of the fundamental physical properties of this compound is presented in Table 1. These values, primarily sourced from chemical supplier databases, provide a baseline for its handling and application. It is important to note that while these are cited as literature values, the primary experimental data and associated uncertainties are not always readily available in these sources. For highly accurate and critically evaluated data, resources such as the NIST/TRC Web Thermo Tables are recommended, although they often require a subscription for access.
| Property | Value | Source(s) |
| Molecular Formula | C7H17N | [3] |
| Molecular Weight | 115.22 g/mol | [3] |
| Boiling Point | 98 °C (at 1 atm) | [1][3] |
| Density | 0.727 g/mL at 25 °C | [3][7] |
| Refractive Index (n20/D) | 1.398 | [3] |
| Flash Point | 25 °C (closed cup) | [3] |
The structure of this compound directly influences these properties. The branching of the alkyl chains leads to a more compact, spherical shape compared to a linear isomer. This generally results in a lower boiling point than its straight-chain counterparts due to a smaller surface area and consequently weaker van der Waals forces.[8][9][10]
Vapor Pressure and Enthalpy of Vaporization
The vapor pressure of a liquid is a critical thermodynamic property, particularly for applications involving distillation, purification, and reaction engineering. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, and from this relationship, the enthalpy of vaporization (ΔHvap) can be determined. ΔHvap represents the energy required to transform one mole of a liquid into its gaseous state at a constant temperature and pressure.
Experimental Determination of Vapor Pressure
The choice of method for measuring vapor pressure depends on the pressure range of interest. Common techniques include:
-
Ebulliometry (Dynamic Method): This method involves measuring the boiling point of the liquid at different controlled pressures.[11] A Swietoslawski-type ebulliometer is often used, where the liquid is brought to a boil, and the temperature of the vapor-liquid equilibrium is precisely measured.[11] This technique is suitable for pressures ranging from a few kPa to atmospheric pressure.
-
Static Method: In this technique, a degassed sample of the liquid is placed in a thermostated vessel connected to a pressure measuring device.[11] The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures. This method is particularly useful for low vapor pressures.
The workflow for a typical vapor pressure measurement using a static apparatus is outlined below.
Caption: A generalized workflow for the experimental determination of vapor pressure.
Heat Capacity
The heat capacity of a substance quantifies the amount of heat required to raise its temperature by a specific amount. For liquids, the constant pressure heat capacity (Cp) is a key parameter in heat transfer calculations and for understanding the energy storage capacity of the material.
Experimental Determination of Heat Capacity
Calorimetry is the primary technique for measuring heat capacity.[12] Differential Scanning Calorimetry (DSC) is a widely used method for determining the heat capacity of liquids. In a typical DSC experiment, the sample and a reference material are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured.
A general protocol for determining the heat capacity of liquid this compound using DSC is as follows:
-
Sample Preparation: A precise mass of high-purity this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials.
-
Measurement: A three-step procedure is typically employed:
-
A baseline measurement is performed with two empty pans.
-
A measurement is performed with a standard material of known heat capacity (e.g., sapphire).
-
The measurement is repeated with the this compound sample.
-
-
Data Analysis: The heat flow data from the three runs are used to calculate the heat capacity of the sample as a function of temperature.
Thermal Stability and Decomposition
Thermal decomposition of amines can proceed through various mechanisms, including C-N bond cleavage and β-elimination reactions.[13] The presence of bulky alkyl groups can influence the preferred decomposition pathway. For instance, in highly sterically crowded amines, β-elimination to form an alkene and a secondary amine can occur at relatively low temperatures.[13]
Experimental investigation of thermal stability is typically carried out using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC can detect the exothermic or endothermic nature of the decomposition process.
The logical flow for investigating the thermal stability of this compound is depicted in the following diagram:
Caption: A workflow for the comprehensive study of thermal stability.
Purification and Handling for Thermodynamic Measurements
Accurate determination of thermodynamic properties requires high-purity samples. Impurities can significantly affect properties such as vapor pressure and heat capacity.
Purification Protocol
A general procedure for the purification of commercially available this compound for precise thermodynamic measurements would involve:
-
Washing: The amine can be washed with an aqueous solution of a suitable salt to remove any water-soluble impurities.
-
Drying: The washed amine should be dried over a suitable drying agent, such as potassium hydroxide pellets.
-
Fractional Distillation: The dried amine should be purified by fractional distillation under an inert atmosphere (e.g., nitrogen or argon) to remove any non-volatile impurities and separate it from any closely boiling isomers. The middle fraction should be collected for measurements.
A patent for the purification of amines suggests a process for the simultaneous purification and drying of free amines from their reaction medium.[14]
Handling and Safety Considerations
This compound is a flammable liquid and can cause severe skin burns and eye damage.[3][7] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.
Conclusion
References
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Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])
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Thermodynamics of some binary liquid mixtures containing aliphatic amines | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])
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Density functional steric analysis of linear and branched alkanes - PubMed. (URL: [Link])
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Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange. (URL: [Link])
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Isomerism and Stability of Alkanes - YouTube. (URL: [Link])
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Standard Enthalpy of Formation for Branched Alkanes - Chemistry Stack Exchange. (URL: [Link])
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Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry. (URL: [Link])
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Collection - Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations - Journal of Chemical & Engineering Data - ACS Figshare. (URL: [Link])
-
Chemical Properties of N-Butyl-tert-butylamine (CAS 16486-74-1) - Cheméo. (URL: [Link])
-
General Equation to Estimate the Physicochemical Properties of Aliphatic Amines | ACS Omega - ACS Publications. (URL: [Link])
-
Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])
-
Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown. (URL: [Link])
-
The Journal of Chemical & Engineering Data : Introduction of Topical Sections and Updates from the Editorial Team - ResearchGate. (URL: [Link])
-
26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (URL: [Link])
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University of Groningen Vapor Pressures of Several Commercially Used Alkanolamines Klepacova, Katarina; Huttenhuis, Patrick J. G. (URL: [Link])
-
Physical Properties of Amines - GeeksforGeeks. (URL: [Link])
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (URL: [Link])
-
2-Propanamine, 2-methyl-N-(1-methylethyl)- | C7H17N - PubChem. (URL: [Link])
- US3337630A - Process for the purification of amines - Google P
-
23.1: Properties of amines - Chemistry LibreTexts. (URL: [Link])
-
Recent Progress on CO 2 Capture Based on Sterically Hindered Amines: A Review. (URL: [Link])
-
A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV. (URL: [Link])
-
Triisopropylamine - Wikipedia. (URL: [Link])
-
A new measurement of amine steric hindrance – N exposure | Request PDF - ResearchGate. (URL: [Link])
-
The thermal decomposition of tert.-butylamine - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
-
This compound, CAS No. 7515-80-2 - iChemical. (URL: [Link])
-
Thermal Decomposition Behavior of di-tert-butyl Peroxide Measured with Differential Adiabatic Calorimeter - Aidic. (URL: [Link])
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A Researcher's Guide to Sourcing and Utilizing N-tert-Butylisopropylamine
An In-depth Technical Guide for Chemical Synthesis and Drug Development Professionals
Abstract
N-tert-Butylisopropylamine, a sterically hindered secondary amine, is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecules within drug discovery programs. Its unique structural properties make it an effective non-nucleophilic base and a precursor for specialized ligands and enamines. However, the successful application of this reagent is critically dependent on its purity and quality. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting high-quality commercial suppliers of this compound. We will delve into the key physicochemical properties of the amine, establish critical quality attributes for sourcing research-grade material, present a comparative landscape of major commercial suppliers, and offer detailed protocols for safe handling and incoming quality verification.
Physicochemical Properties and Synthetic Relevance
This compound (CAS No. 7515-80-2) is a clear, colorless to pale yellow liquid with a chemical formula of C₇H₁₇N. Its structure, featuring a nitrogen atom flanked by a bulky tert-butyl group and an isopropyl group, is central to its chemical behavior.
-
Molecular Formula : (CH₃)₃CNHCH(CH₃)₂
-
Molecular Weight : 115.22 g/mol
-
Boiling Point : 98 °C
-
Density : 0.727 g/mL at 25 °C
-
Refractive Index : n20/D ~1.398
The significant steric hindrance provided by the alkyl groups makes the nitrogen lone pair less accessible for nucleophilic attack, while preserving its basicity. This characteristic is exploited in various synthetic applications. Its primary use is in the synthesis of hindered enamines.[1][2] Hindered amines like this compound are also foundational in the development of non-nucleophilic bases, which are crucial for deprotonation reactions where nucleophilic addition to the substrate must be avoided.[3] Furthermore, these amines serve as intermediates in the synthesis of vulcanization accelerants for rubber and in the development of crop protection agents.[4]
Critical Quality Attributes for Research-Grade Material
Sourcing this compound for research, particularly for applications in drug development, demands rigorous scrutiny of its quality. The presence of impurities can lead to unpredictable reaction outcomes, formation of unwanted byproducts, and difficulties in purification.
Key Quality Considerations:
-
Purity Assay (GC): The purity, typically determined by Gas Chromatography (GC), is the most critical parameter. For most research applications, a purity of ≥97% is acceptable, while more sensitive applications may require ≥98% purity.[5]
-
Appearance: The amine should be a clear, colorless liquid.[6][7][8] A pale yellow color may be acceptable but could indicate the presence of minor impurities or degradation products.[1][5]
-
Analytical Documentation (Certificate of Analysis): A reputable supplier must provide a lot-specific Certificate of Analysis (CoA). This document is a self-validating system for the material's quality. Researchers should scrutinize the CoA for:
-
Confirmed Identity: Verification of the compound's identity through methods like NMR or IR spectroscopy.
-
Purity Value: A precise purity value from a quantitative method like GC.[6]
-
Physical Properties: Measured properties such as refractive index, which should fall within a narrow, specified range (e.g., 1.3975-1.4015 @ 20°C).[5][6]
-
Date of Analysis and Lot Number: Ensuring traceability and freshness of the material.
-
The process of selecting a suitable supplier should be systematic to ensure the procurement of high-quality, reliable reagents for reproducible research.
Commercial Supplier Landscape
Several major chemical suppliers provide this compound for research purposes. The choice of supplier often depends on the required grade, quantity, availability, and the level of documentation provided. Below is a comparative analysis of offerings from prominent vendors.
| Supplier | Brand/Product Line | CAS Number | Purity/Grade | Available Quantities |
| MilliporeSigma (Sigma-Aldrich) | Sigma-Aldrich | 7515-80-2 | 97% | Varies (check catalog) |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (Alfa Aesar) | 7515-80-2 | 98% | 5 g, 25 g |
| J&K Scientific | J&K Chemical | 7515-80-2 | 97% | 100 g |
| Santa Cruz Biotechnology | SCBT | 7515-80-2 | ≥98% | Varies (check catalog) |
| BOC Sciences | - | 7515-80-2 | Research Grade | Custom |
Table compiled from supplier websites. Availability and specifications are subject to change.[5][9][10][11][]
Thermo Fisher Scientific, through its Thermo Scientific Chemicals brand (which incorporated the Alfa Aesar portfolio), offers a 98% purity grade and provides sample Certificates of Analysis online that specify appearance, refractive index, and a GC assay of >98%.[1][6][7][8] MilliporeSigma (Sigma-Aldrich) offers a 97% grade and provides detailed physical properties and safety information on its product pages. Other suppliers like J&K Scientific and Santa Cruz Biotechnology also cater to the research market, offering similar purity grades.[10][11]
Experimental Protocols: Handling and Quality Verification
Trustworthiness in chemical sourcing is established through rigorous internal verification. The following protocols provide a framework for safe handling and basic quality control upon receipt of the material.
Protocol 4.1: Safe Handling and Storage
This compound is a flammable and corrosive liquid.[13] Adherence to strict safety protocols is mandatory.
Materials:
-
This compound in supplier's container
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat
-
Chemical fume hood
-
Inert gas (Argon or Nitrogen) source
-
Dry, clean storage vessel (e.g., amber glass bottle with a PTFE-lined cap)
Procedure:
-
Work Area Preparation: Conduct all transfers and handling inside a certified chemical fume hood.
-
Don PPE: Wear appropriate PPE, including a face shield and gloves.
-
Inert Atmosphere: If the application is sensitive to moisture or air, flush the storage bottle with an inert gas.
-
Aliquotting: Carefully pour the required amount from the supplier bottle into the storage or reaction vessel. Avoid splashing.
-
Sealing and Storage: Securely seal the container. Store in a cool, dry, well-ventilated area designated for flammable liquids, away from ignition sources. The recommended storage class is 3 (Flammable liquids).
-
Disposal: Dispose of any empty containers or waste material in accordance with institutional and local regulations.
Protocol 4.2: Incoming Quality Control (QC) Verification via ¹H NMR
A simple proton NMR spectrum can serve as a quick and effective identity and preliminary purity check.
Materials:
-
This compound sample (~5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the amine in ~0.6 mL of CDCl₃ directly in an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
tert-Butyl Group: Expect a singlet at approximately δ 1.1 ppm, integrating to 9 protons.
-
Isopropyl CH: Expect a septet at approximately δ 2.8 ppm, integrating to 1 proton.
-
Isopropyl CH₃: Expect a doublet at approximately δ 1.0 ppm, integrating to 6 protons.
-
Amine NH: Expect a broad singlet. The chemical shift can vary depending on concentration and solvent purity.
-
-
Verification: Compare the obtained spectrum with a reference spectrum or predicted shifts. The absence of significant unassignable peaks provides confidence in the material's purity and identity. Any major deviation warrants further investigation or rejection of the lot.
Conclusion
The selection of a commercial supplier for this compound is a critical step that directly impacts the success and reproducibility of research and development activities. By focusing on key quality attributes such as purity, comprehensive documentation via a Certificate of Analysis, and by implementing internal verification protocols, researchers can ensure the integrity of their starting materials. Leading suppliers like Thermo Fisher Scientific and MilliporeSigma provide reliable, well-documented products suitable for the demanding requirements of the pharmaceutical and chemical synthesis industries. This guide serves as a foundational tool for making informed sourcing decisions and promoting best practices in the laboratory.
References
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Wikipedia. Triisopropylamine. Available at: [Link]
-
iChemical. This compound, CAS No. 7515-80-2. Available at: [Link]
-
Organic Syntheses. tert-BUTYLAMINE. Available at: [Link]
- Google Patents. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
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An In-Depth Technical Guide to N-tert-Butylisopropylamine: Nomenclature, Properties, Synthesis, and Applications
Executive Summary: N-tert-Butylisopropylamine is a sterically hindered secondary amine valued in organic synthesis for its role as a non-nucleophilic base and as a precursor to complex chemical structures. Its unique architecture, featuring bulky tert-butyl and isopropyl groups flanking the nitrogen atom, governs its reactivity, making it an essential tool for researchers in synthetic chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis via reductive amination, and key applications, supported by detailed experimental protocols and mechanistic insights.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of scientific communication and safety. This compound is known by several names and is cataloged under various international identifiers.
IUPAC Name
The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2-methyl-N-(1-methylethyl)-2-propanamine . An alternative, acceptable IUPAC name is 2-methyl-N-propan-2-ylpropan-2-amine .
Common Synonyms
In laboratory and commercial contexts, the compound is more frequently referred to by its common synonyms, which include:
-
This compound
-
tert-Butylisopropylamine
-
N-Isopropyl-tert-butylamine
-
tert-Butyl(isopropyl)amine
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are used:
-
CAS Number: 7515-80-2[1]
-
PubChem CID: 82023[2]
-
EC Number: 231-370-3[1]
-
InChI Key: ZWXQPERWRDHCMZ-UHFFFAOYSA-N[3]
Caption: Chemical structure and key identifiers of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in various reaction conditions. It is a clear, colorless to pale yellow liquid with a characteristic amine odor.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₇N | [4] |
| Molecular Weight | 115.22 g/mol | [1] |
| Boiling Point | 98 °C (lit.) | [3] |
| Density | 0.727 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.398 (lit.) | [3] |
| Flash Point | 25 °C (77 °F) - closed cup | [3] |
| pKa (Predicted) | 10.76 ± 0.38 | |
| Form | Liquid | [3] |
Synthesis and Manufacturing
The most efficient and common laboratory-scale synthesis of unsymmetrical secondary amines like this compound is reductive amination .[5][6] This one-pot reaction involves the condensation of a primary amine with a ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.
For this compound, the precursors are tert-butylamine and acetone.
Causality of Method Choice: Reductive amination is preferred over methods like direct alkylation of isopropylamine with a tert-butyl halide. Direct alkylation is prone to over-alkylation, producing tertiary amines and quaternary ammonium salts, and the Sₙ2 reaction with a bulky tert-butyl halide is notoriously inefficient due to competing elimination reactions.[5][7] Reductive amination provides a high-yield, controlled pathway to the desired secondary amine.[6]
Caption: Synthetic workflow for this compound via reductive amination.
Applications in Research and Development
The utility of this compound stems directly from its sterically congested structure, which confers specific and desirable reactivity.
Role as a Hindered Non-Nucleophilic Base
A non-nucleophilic base is a compound that can abstract a proton (act as a Brønsted-Lowry base) but is sterically hindered from participating in nucleophilic substitution or addition reactions.[8] The bulky tert-butyl and isopropyl groups on this compound create a protective shield around the nitrogen's lone pair of electrons. This steric bulk allows the relatively small proton to be accessed and removed from a substrate, but it physically prevents the larger amine molecule from attacking an electrophilic center (e.g., a carbonyl carbon or an alkyl halide). This selectivity is critical in reactions like eliminations (E2) or enolate formations where nucleophilic side reactions must be suppressed. It serves a similar role to other hindered bases like N,N-Diisopropylethylamine (DIPEA) or triisopropylamine.[8][9]
Synthesis of Hindered Enamines
A key documented application is its use in the synthesis of hindered enamines.[1][4] Enamines are versatile intermediates in organic chemistry, serving as enolate equivalents for the alkylation and acylation of ketones and aldehydes. When formed from a sterically demanding secondary amine like this compound, the resulting enamine is also hindered, which can influence the stereochemical outcome of subsequent reactions. A published protocol in the Journal of the American Chemical Society describes the reaction of hindered lithium amides with epoxides to generate hindered enamines, highlighting this specific application area.[3]
Building Block in Drug Discovery
The tert-butyl group is a common motif in medicinal chemistry, often introduced to increase metabolic stability, improve oral bioavailability, or act as a steric shield to protect adjacent functional groups from enzymatic degradation.[10] this compound serves as a valuable building block to introduce the N-(tert-butyl)isopropyl moiety into a larger molecule. This fragment can be used to probe steric pockets in enzyme active sites or to modulate the lipophilicity and pharmacokinetic profile of a drug candidate.
Experimental Protocols
The following protocol is a representative, self-validating procedure for the synthesis of this compound, based on established principles of reductive amination.[6]
Protocol: Synthesis of this compound
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butylamine (7.31 g, 100 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Aldehyde Addition: Slowly add acetone (6.39 g, 110 mmol, 1.1 equiv.) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 120 mmol, 1.2 equiv.).
-
Experimental Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than NaBH₄ and will not readily reduce the starting ketone but will efficiently reduce the intermediate iminium ion.[5]
-
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting amine.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is a colorless oil. If necessary, further purify by fractional distillation under atmospheric pressure, collecting the fraction at approximately 98 °C to yield pure this compound.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[3]
-
Signal Word: Danger.[3]
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Personal Protective Equipment (PPE): Faceshield, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Use a respirator with an appropriate filter (e.g., type ABEK EN14387) if ventilation is inadequate.[3]
Conclusion
This compound is a specialized secondary amine whose value is defined by its pronounced steric hindrance. This structural feature makes it an exemplary non-nucleophilic base, preventing unwanted side reactions in sensitive synthetic transformations. Its role as a precursor for hindered enamines and as a building block for introducing bulky, metabolically relevant groups solidifies its importance for researchers in synthetic organic chemistry and professionals engaged in the early stages of drug discovery. Proper understanding of its synthesis, properties, and safe handling procedures is essential for its effective and responsible use in the laboratory.
References
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Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
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Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry. Retrieved from [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]
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Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved from [Link]
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ScienceMadness.org. (2007). Tert-butyl alkylation with t-BuBr. Retrieved from [Link]
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A Technical Guide to the Solubility of N-tert-Butylisopropylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butylisopropylamine (CAS No. 7515-80-2) is a sterically hindered secondary amine utilized in the synthesis of specialized chemical intermediates, including hindered enamines[1][2]. Its efficacy as a reactant and its behavior in purification processes are critically dependent on its interaction with various solvents. This guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound in common organic solvents. While specific quantitative solubility data is not widely published, this document synthesizes foundational chemical principles to predict solubility behavior and offers a detailed experimental protocol for its precise determination.
Physicochemical Profile of this compound
Understanding the molecular characteristics of this compound is fundamental to predicting its solubility. As a secondary amine, it possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom). However, the presence of bulky tert-butyl and isopropyl groups introduces significant steric hindrance around the nitrogen atom, which modulates its intermolecular interactions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7515-80-2 | [3] |
| Molecular Formula | C₇H₁₇N | [4] |
| Molecular Weight | 115.22 g/mol | [3][4] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Density | 0.727 g/mL at 25 °C | [2][3] |
| Boiling Point | 98 °C | [2][3] |
| Refractive Index | n20/D 1.398 | [3] |
| Flash Point | 25 °C (77 °F) - closed cup | [3] |
Theoretical Principles of Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity and specific intermolecular forces between the solute and the solvent.
Polarity and van der Waals Forces
This compound can be described as a molecule of low to moderate polarity. The C-N and N-H bonds create a dipole moment. However, the molecule is dominated by its seven-carbon alkyl structure, which is nonpolar. Consequently, it will readily engage in London dispersion forces with nonpolar solvents.
Hydrogen Bonding
The ability to form hydrogen bonds is a critical determinant of solubility in polar solvents.
-
As a Hydrogen Bond Donor: The single N-H bond can donate a hydrogen bond to solvents with acceptor sites (e.g., the oxygen in alcohols, ketones, and ethers).
-
As a Hydrogen Bond Acceptor: The nitrogen's lone pair can accept a hydrogen bond from protic solvents like alcohols.
The significant steric hindrance from the tert-butyl and isopropyl groups partially shields the nitrogen atom and its associated proton. This steric crowding can impede the ideal orientation required for strong hydrogen bonding, making its interactions weaker than those of less hindered primary or secondary amines.[5]
Diagram of Intermolecular Interactions
Caption: Intermolecular forces driving solubility.
Predicted Solubility Profile
Based on the theoretical principles discussed, a qualitative solubility profile can be predicted. This table serves as a practical guide for solvent selection in the absence of published quantitative data. Generally, amines are soluble in a wide range of organic solvents.[6][7]
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | The dominant nonpolar alkyl structure of the amine allows for strong van der Waals interactions with nonpolar solvents. |
| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | Similar to aliphatic solvents, solubility is driven by dispersion forces. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The amine can both donate and accept hydrogen bonds with alcohols, leading to strong solute-solvent interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | High / Miscible | The amine can act as a hydrogen bond donor to the carbonyl oxygen or ether oxygen of these solvents. The overall low polarity of the amine is compatible. Note: Primary and some secondary amines may react with ketones like acetone.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents have a moderate polarity and can effectively solvate the amine. Note: Amines can be incompatible with chloroform and carbon tetrachloride.[8] |
| Water | H₂O | Slight to Moderate | While small amines are water-soluble, the seven-carbon chain of this compound likely limits its miscibility.[9][10] Some sources claim "optimal solubility," but this should be experimentally verified.[2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental approach is necessary. The isothermal equilibrium method is a reliable and standard procedure for determining the solubility of a liquid solute in a solvent.
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials
-
This compound (≥97% purity)[3]
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Constant temperature orbital shaker or water bath
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method (e.g., qNMR)
-
Class A volumetric flasks and pipettes for standard preparation
Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Measurement.
Step-by-Step Procedure
-
Preparation of Solvent: Accurately weigh approximately 2-3 g of the chosen solvent into a pre-weighed glass vial using an analytical balance. Record the exact mass.
-
Addition of Solute: Add this compound dropwise to the solvent until a second, distinct liquid phase (undissolved amine) is clearly visible. This ensures that the solvent is saturated. Cap the vial tightly.
-
Equilibration: Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
Phase Separation: After equilibration, stop the agitation but leave the vial in the constant temperature bath for an additional 2-4 hours. This allows the undissolved amine to settle completely, leaving a clear, saturated supernatant.
-
Sampling: Carefully and slowly withdraw a known volume (e.g., 100 µL) of the clear supernatant using a gas-tight syringe. Be extremely careful not to disturb the lower phase of undissolved amine.
-
Sample Analysis: Dispense the aliquot of the saturated solution into a pre-weighed volumetric flask, and immediately weigh it to determine the exact mass of the sample taken. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., GC-FID).
-
Quantification: Analyze the diluted sample by GC-FID. Determine the concentration of this compound by comparing the peak area to a pre-established calibration curve prepared from standards of known concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. Express the final solubility as grams of solute per 100 g of solvent ( g/100g ) or other appropriate units.
Safety and Handling
This compound is a flammable liquid and causes severe skin burns and eye damage.[11] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure all ignition sources are removed from the work area.[9]
Conclusion
This compound is a sterically hindered secondary amine with low to moderate polarity. Its solubility in organic solvents is high, driven by strong dispersion forces in nonpolar media and the capacity for hydrogen bonding in polar protic and aprotic systems. It is predicted to be miscible with a wide range of common organic solvents, including hydrocarbons, alcohols, and ethers, but may have limited solubility in water. For applications requiring precise solubility values, the detailed isothermal equilibrium protocol provided in this guide offers a robust method for their experimental determination.
References
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An In-depth Technical Guide to the Steric Hindrance of N-tert-Butylisopropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butylisopropylamine, a secondary amine featuring two bulky alkyl substituents—a tertiary butyl group and an isopropyl group—serves as an exemplary model for the study of severe steric hindrance. The spatial crowding around the nitrogen atom profoundly dictates its chemical behavior, creating a fascinating dichotomy between its electronic properties and its physical reactivity. This technical guide provides a comprehensive analysis of the steric effects inherent to this compound. We will delve into its molecular structure, the experimental and computational methodologies used to quantify its steric profile, and the significant impact this hindrance has on its nucleophilicity, basicity, and utility in chemical synthesis and drug design. This document is intended to be a thorough resource, grounding theoretical concepts in practical, field-proven insights.
Introduction: The Principle of Steric Hindrance
Steric hindrance is a foundational concept in chemistry, describing the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions.[1] It arises when the size of atomic groups physically impedes the approach of a reactant to a reaction center. The tert-butyl group, -C(CH₃)₃, is widely recognized as one of the most sterically demanding substituents in organic chemistry.[1] In this compound, this effect is compounded by the presence of a secondary, yet still bulky, isopropyl group attached to the same nitrogen atom. This unique architecture creates a highly congested environment around the nitrogen's lone pair of electrons, making it a powerful tool for chemists and a subject of significant academic interest. Understanding the steric profile of this molecule is crucial for predicting its behavior and harnessing its unique properties in complex syntheses.
Molecular Structure: The Genesis of Steric Congestion
This compound, with the chemical formula (CH₃)₃CNHCH(CH₃)₂, possesses a secondary amine functional group. The nitrogen atom is bonded to a tertiary carbon of the tert-butyl group and a secondary carbon of the isopropyl group. This arrangement results in significant steric shielding of the nitrogen's lone pair, which is the primary site of its nucleophilic and basic activity.
The three methyl groups of the tert-butyl substituent and the two methyl groups of the isopropyl substituent are in constant thermal motion, sweeping out a large volume that effectively guards the nitrogen atom. This steric bulk physically obstructs the approach of electrophiles, dramatically influencing the molecule's reactivity profile. While electronically, the electron-donating nature of the two alkyl groups increases the electron density on the nitrogen, making it a strong base, its ability to act as a nucleophile is severely diminished.[2]
Caption: Ball-and-stick model of this compound.
Quantifying Steric Hindrance: Methodologies and Protocols
Assessing the steric environment of a molecule requires a combination of spectroscopic, crystallographic, and computational techniques. Each method provides a unique piece of the puzzle, contributing to a holistic understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly the Nuclear Overhauser Effect (NOE) experiment, is a powerful tool for probing spatial relationships between atoms within a molecule.[3] The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), resulting in a change in the intensity of one NMR signal when another is irradiated.[4] For this compound, observing NOE correlations between the protons of the tert-butyl group and the protons of the isopropyl group provides direct evidence of their spatial proximity and the molecule's congested nature.
The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is ideal for mapping all through-space correlations simultaneously.[4]
-
Sample Preparation: Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a high-quality NMR tube. The sample must be free of paramagnetic impurities, which can interfere with relaxation and quench the NOE effect.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better spectral dispersion.
-
Tune and match the probe for ¹H observation.
-
Shim the magnetic field to achieve high resolution and symmetrical line shapes.[5]
-
-
Acquisition Parameters:
-
Experiment Type: Select a standard noesygpph pulse sequence.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure consistent molecular motion.
-
Mixing Time (d8): This is a critical parameter. It is the duration during which cross-relaxation occurs. A range of mixing times (e.g., 200 ms, 500 ms, 800 ms) should be tested to find the optimal value for observing the desired correlations without significant spin diffusion (relay NOE effects).[6]
-
Acquisition: Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) and Fourier transformation.
-
Analyze the resulting 2D spectrum. The diagonal will show the normal 1D proton spectrum. Off-diagonal cross-peaks connect protons that are close in space.
-
Expected Result: A key indicator of steric hindrance would be the presence of cross-peaks between the singlet resonance of the nine tert-butyl protons and the methine and methyl proton resonances of the isopropyl group. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[7]
-
Computational Chemistry
Computational modeling provides invaluable quantitative insights into molecular structure and energetics that can be difficult to obtain experimentally.
Caption: Workflow for computational analysis of steric hindrance.
Using Density Functional Theory (DFT), one can calculate the lowest energy conformation of this compound. From this optimized structure, several key parameters can be extracted:
-
Bond Angles: Significant deviation of the C-N-C bond angle from the ideal sp³ angle (~109.5°) towards 120° indicates strong steric repulsion between the alkyl groups, forcing a more planar geometry around the nitrogen.[8]
-
Strain Energy: The inherent strain within the molecule due to non-ideal bond angles and lengths can be calculated and compared to less hindered analogues.
-
Steric Maps and Buried Volume (%V_Bur): This advanced technique calculates the percentage of the volume around a central atom (in this case, nitrogen) that is occupied by its substituents.[9] A higher %V_Bur value corresponds to greater steric shielding. A similar concept, "N exposure," has been proposed specifically for amines to quantify the accessibility of the reactive nitrogen.[10]
| Parameter | Less Hindered Amine (Diethylamine) | This compound (Calculated) | Interpretation |
| C-N-C Bond Angle | ~112° | >118° | Significant widening due to steric repulsion. |
| Nitrogen Lone Pair Accessibility | High | Very Low | The lone pair is shielded from external reagents. |
| Calculated %V_Bur (N atom) | Low-Medium | High | Quantifies the extreme steric crowding. |
The Dichotomy of Basicity and Nucleophilicity
The most important chemical consequence of this compound's structure is the decoupling of its basicity and nucleophilicity.
-
Basicity is a thermodynamic property, defined by the equilibrium position of a reaction, typically the donation of a lone pair to a small proton (H⁺). Since a proton is extremely small, it can approach the sterically shielded nitrogen lone pair with relative ease. The electron-donating alkyl groups stabilize the resulting ammonium cation, making this compound a strong base.
-
Nucleophilicity is a kinetic property, related to the rate at which a molecule donates its lone pair to an electrophilic atom (usually carbon).[2] For nucleophilic attack, the amine must approach a larger, more sterically demanding electrophilic center. The bulky tert-butyl and isopropyl groups create a significant energy barrier for this approach, making this compound a very poor nucleophile.[11]
This property makes it a valuable "non-nucleophilic base" in organic synthesis. It can be used to deprotonate a substrate to initiate an elimination reaction (e.g., E2) without the risk of a competing nucleophilic substitution (Sₙ2) side reaction.
Caption: Favored basicity vs. disfavored nucleophilicity.
Applications in Synthesis and Drug Development
The unique properties of sterically hindered amines like this compound are strategically exploited in several fields:
-
Organic Synthesis: Its primary role is as a non-nucleophilic base for promoting elimination reactions. It is also used in the synthesis of hindered enamines.[12][13] The steric bulk can also direct the regioselectivity of reactions by blocking certain sites on a substrate.
-
Organometallic Chemistry: Bulky amines can be used to synthesize pincer ligands. The steric hindrance of these ligands is critical for stabilizing reactive metal centers, controlling coordination numbers, and influencing the catalytic activity and selectivity of the resulting metal complexes.[]
-
Drug Development: The principle of steric shielding is a key strategy in medicinal chemistry. Introducing a bulky group near a metabolically active site on a drug molecule can act as a "steric shield," preventing enzymatic degradation.[1] This can increase the drug's metabolic stability, prolong its half-life, and improve its overall pharmacokinetic profile. While this compound itself may not be incorporated, the principles it demonstrates guide the design of more stable and effective therapeutic agents.
Conclusion
This compound stands as a powerful illustration of the profound influence of steric hindrance on molecular properties and reactivity. The combined bulk of its tert-butyl and isopropyl groups creates a highly congested environment around the nitrogen atom, which has been characterized by spectroscopic and computational methods. This steric congestion leads to its defining chemical characteristic: it is a strong base but an exceptionally poor nucleophile. This unique profile makes it a specialized tool for synthetic chemists and provides a clear, instructive model for researchers in drug development seeking to modulate molecular properties through rational steric design. A thorough understanding of the principles embodied by this compound is essential for the precise control of chemical reactivity and the design of next-generation molecules.
References
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-
Wikipedia. (n.d.). Triisopropylamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Propanamine, 2-methyl-N-(1-methylethyl)-. Retrieved from [Link]
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Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
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ResearchGate. (n.d.). The Nuclear Overhauser Effect. Retrieved from [Link]
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Universal Class. (n.d.). Organic Chemistry and the Role of Amines. Retrieved from [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Retrieved from [Link]
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Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
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OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
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-
ChemistryViews. (2023). Asymmetric Synthesis of Bulky Amines Using Enzymes. Retrieved from [Link]
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UCL. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
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- MDPI. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1823.
- PubMed Central. (2023).
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J&K Scientific LLC. (n.d.). N-tert-Butyl isopropylamine, 97%. Retrieved from [Link]
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pKa and basicity of N-tert-Butylisopropylamine
An In-Depth Technical Guide to the pKa and Basicity of N-tert-Butylisopropylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The basicity of nitrogen-containing compounds, quantified by the acid dissociation constant (pKa) of their conjugate acids, is a cornerstone of medicinal chemistry and drug development. It governs critical pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding. This compound, a secondary amine characterized by significant steric encumbrance, presents a compelling case study in the interplay of electronic and steric effects on molecular basicity. This guide provides a comprehensive analysis of the factors determining the pKa of this compound, outlines rigorous experimental and computational protocols for its determination, and offers expert insights into the causal mechanisms behind its chemical behavior.
Introduction: The Critical Role of pKa in Molecular Design
In the landscape of drug discovery, an amine's ability to accept a proton at physiological pH is not a trivial detail; it is a primary determinant of a molecule's fate in a biological system. The pKa value dictates the ionization state, which in turn influences absorption, distribution, metabolism, and excretion (ADME) profiles. For a molecule like this compound, understanding its basicity is crucial for predicting its behavior, whether it is being considered as a synthetic intermediate or a scaffold in a novel therapeutic agent.
Amines act as Brønsted-Lowry bases by donating their nitrogen lone pair of electrons to a proton.[1] The strength of an amine as a base is conveniently expressed by the pKa of its conjugate acid (the protonated ammonium species). A higher pKa value for the conjugate acid signifies that the amine is a stronger base, holding onto the proton more tightly.[2][3]
This guide will deconstruct the structural attributes of this compound to predict its basicity and provide actionable protocols for its empirical and theoretical validation.
Theoretical Framework: Factors Governing Amine Basicity
The basicity of an aliphatic amine in solution is primarily governed by a delicate balance of three interconnected factors: inductive effects, steric hindrance, and solvation effects.
-
Inductive Effect: Alkyl groups are electron-donating relative to hydrogen.[4] They push electron density toward the nitrogen atom, increasing the electron density of the lone pair and making it more available to bond with a proton.[1][5] Consequently, alkylamines are generally more basic than ammonia.[2]
-
Steric Hindrance: The presence of bulky substituents around the nitrogen atom can physically impede the approach of a proton, thereby decreasing basicity.[6][7] Furthermore, steric strain can be introduced upon protonation as bond angles adjust to accommodate the new N-H bond, potentially destabilizing the conjugate acid.
-
Solvation Effect: The stability of the protonated ammonium cation is significantly influenced by its interaction with the solvent (typically water). The conjugate acids of primary (RNH₃⁺) and secondary (R₂NH₂⁺) amines can form more hydrogen bonds with water molecules than the conjugate acids of tertiary amines (R₃NH⁺).[8] This superior solvation stabilizes the conjugate acid, shifting the equilibrium toward protonation and thus increasing the basicity of the parent amine.
For this compound, a secondary amine, the strong electron-donating character of the tert-butyl and isopropyl groups is expected to significantly increase its basicity. However, the substantial steric bulk of these same groups introduces a counteracting effect.
Structural Analysis and Basicity Estimation
To estimate the pKa of this compound, we can compare it to structurally related amines. The molecule combines the features of both tert-butylamine and isopropylamine.
| Compound | Structure | Class | pKa of Conjugate Acid | Key Factors |
| Ammonia | NH₃ | - | 9.25 | Baseline |
| Isopropylamine | (CH₃)₂CHNH₂ | Primary | 10.63 | +I effect of isopropyl group |
| tert-Butylamine | (CH₃)₃CNH₂ | Primary | 10.68[3][9] | Strong +I effect of tert-butyl group |
| Diisopropylamine | ((CH₃)₂CH)₂NH | Secondary | 11.05 | Two +I groups, moderate steric hindrance |
| This compound | (CH₃)₃CNHCH(CH₃)₂ | Secondary | Est. 11.0 - 11.4 | Strong +I effects, significant steric hindrance |
Data for reference compounds sourced from standard chemical literature.
Analysis: this compound is a secondary amine, which benefits from the inductive effect of two alkyl groups and the good solvation of its R₂NH₂⁺ conjugate acid. The combined electron-donating power of an isopropyl and a tert-butyl group is substantial, suggesting a pKa higher than that of diisopropylamine. However, the steric bulk is also greater than in diisopropylamine. While steric hindrance can decrease basicity, the effect is often most pronounced when comparing secondary to tertiary amines.[6][10] Therefore, a reasonable estimate places the pKa of this compound's conjugate acid in the range of 11.0 to 11.4 , making it a strong organic base, slightly stronger than diisopropylamine but likely weaker than highly non-hindered secondary amines.
Experimental Protocol: pKa Determination by Potentiometric Titration
The most reliable method for pKa determination is potentiometric titration.[11][12] This protocol is designed to yield high-fidelity data by carefully controlling experimental variables.
Causality Behind Experimental Choices:
-
Why Titrate with a Strong Acid? We are determining the pKa of the conjugate acid (R₂NH₂⁺). Therefore, we start with the free base (R₂NH) and titrate it with a strong acid (e.g., HCl) to convert it to its conjugate acid form.
-
Why Use a Co-solvent? Highly substituted amines like this compound may have limited aqueous solubility. A co-solvent like methanol or acetonitrile ensures the analyte remains fully dissolved throughout the titration, which is essential for accurate pH measurement.[12]
-
Why Calibrate the pH Meter Rigorously? The entire measurement hinges on the accurate correlation of titrant volume to pH. A three-point calibration bracketting the expected pKa range is critical for linearity and accuracy.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of this compound in a 1:1 (v/v) mixture of methanol and deionized water.
-
Standardize a ~0.1 M solution of hydrochloric acid (HCl) against a primary standard (e.g., TRIS).
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00). Ensure the electrode is rinsed with deionized water and the analysis solvent between buffers.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20.0 mL) of the amine solution into a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Allow the pH reading to stabilize and record the initial value.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.10 mL) using a calibrated burette or autotitrator.
-
After each addition, allow the pH reading to stabilize completely before recording the titrant volume and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ) by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is the pH value at the half-equivalence point (Vₑ / 2). This is derived from the Henderson-Hasselbalch equation, where at 50% neutralization, [R₂NH] = [R₂NH₂⁺] and thus pH = pKa.
-
Computational Protocol: pKa Prediction via a Thermodynamic Cycle
When experimental determination is not feasible, or for predictive screening, computational methods based on quantum chemistry can provide reliable pKa estimates.[13][14] The most common approach involves calculating the Gibbs free energy of the protonation reaction in solution using a thermodynamic cycle.
Causality Behind the Workflow: Directly calculating the free energy of reaction in a solvent is computationally expensive and complex. The thermodynamic cycle (a form of Born-Haber cycle) breaks the process into more manageable steps: gas-phase deprotonation and the solvation of each species.[15] This allows for high-accuracy gas-phase calculations (using methods like Density Functional Theory - DFT) to be combined with a continuum solvation model (like PCM) to approximate the solution-phase behavior.
Step-by-Step Methodology:
-
Gas-Phase Geometry Optimization:
-
Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform a full geometry optimization and frequency calculation for the neutral base (B, this compound) and its conjugate acid (BH⁺).
-
A common and reliable level of theory is B3LYP with a basis set like 6-311++G(d,p).[13]
-
The frequency calculation confirms a true energy minimum (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy.
-
-
Gas-Phase Free Energy Calculation (ΔG°gas):
-
Extract the Gibbs free energy (G) for both optimized structures.
-
Calculate ΔG°gas = G(B) + G(H⁺) - G(BH⁺). The Gibbs free energy of the proton, G(H⁺), is a standard literature value.
-
-
Solvation Free Energy Calculation (ΔG°solv):
-
Using the gas-phase optimized geometries, perform a single-point energy calculation for B and BH⁺ in a continuum solvent model (e.g., IEF-PCM with water as the solvent).
-
Calculate the free energy of solvation for each species: ΔG°solv = G_solv - G_gas.
-
The free energy of solvation for the proton, ΔG°solv(H⁺), is a well-established experimental value (~ -264 kcal/mol in water).
-
-
pKa Calculation:
-
Calculate the Gibbs free energy of the reaction in solution: ΔG°aq = ΔG°gas + ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺).
-
Convert this free energy value to a pKa value using the equation: pKa = ΔG°aq / (2.303 * RT) , where R is the gas constant and T is the temperature in Kelvin.
-
Conclusion
This compound serves as an excellent model for understanding the nuanced interplay of electronic and steric effects on the basicity of aliphatic amines. Its structure, featuring two electron-donating alkyl groups, positions it as a strong base. This is counterbalanced by significant steric hindrance, which modulates its reactivity. Based on a qualitative comparison with related amines, its pKa is predicted to be in the range of 11.0 - 11.4. For drug development professionals and researchers, definitive characterization through the rigorous experimental and computational protocols detailed in this guide is essential. Such a multi-faceted approach, combining theoretical prediction with empirical validation, represents a robust strategy for characterizing key physicochemical properties and enabling informed decisions in molecular design and synthesis.
References
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Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
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Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity. [Link]
-
Save My Exams. (2025). Amine Basicity. [Link]
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Organic Chemistry Tutor. (n.d.). Basicity of Amines. [Link]
-
Rawsource. (2024). How do amines act as bases. [Link]
- Rajan, V. K., & Muraleedharan, K. (2016). Calculation of pK a Values of Alkanolamines – A DFT-B3LYP Computational Analysis.
-
Noroozi, J., & Smith, W. (n.d.). Prediction of Alkanolamine pKa Values by Combined Molecular Dynamics Free Energy Simulations and ab initio Calculations. ChemRxiv. [Link]
-
Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. [Link]
- Rajan, V. K., & Muraleedharan, K. (2016). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science, 1(1).
-
Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. [Link]
-
Reddit. (2021). steric hinderance and basicity. [Link]
-
Rajan, V. K., & Muraleedharan, K. (2016). Calculation of pKa Values of Alkanolamines – A DFT-B3LYP Computational Analysis. International Journal of Chem-informatics Research, 2(4), 1-8. [Link]
-
ResearchGate. (2025). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. [Link]
-
The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. [Link]
-
PubChem. (n.d.). tert-Butylamine. [Link]
-
vCalc. (2021). pKa of tert-Butylamine. [Link]
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Unlocking New Frontiers: A Technical Guide to the Research Potential of N-tert-Butylisopropylamine
For Immediate Release
[CITY, STATE] – [DATE] – N-tert-Butylisopropylamine, a sterically hindered secondary amine, presents a compelling yet underexplored scaffold for innovation across catalysis, materials science, and drug discovery. This in-depth guide, intended for researchers, scientists, and drug development professionals, moves beyond the compound's established role in hindered enamine synthesis to illuminate promising, untapped research avenues. As a senior application scientist, this document synthesizes established chemical principles with forward-looking, actionable research proposals, complete with detailed experimental protocols.
Foundational Understanding: Properties and Established Synthesis of this compound
This compound is a colorless liquid characterized by its significant steric bulk around the nitrogen atom. This steric hindrance is the cornerstone of its unique reactivity and potential applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | |
| Molecular Weight | 115.22 g/mol | |
| Boiling Point | 98 °C (lit.) | |
| Density | 0.727 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.398 (lit.) | |
| CAS Number | 7515-80-2 |
The most direct and industrially scalable synthesis of this compound is through the reductive amination of acetone with tert-butylamine.[2][3] This method offers high yields and avoids the polyalkylation issues often encountered with other amine synthesis routes.[3]
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol is a self-validating system designed for laboratory-scale synthesis.
Objective: To synthesize this compound from tert-butylamine and acetone.
Materials:
-
tert-Butylamine
-
Acetone
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[3][4]
-
Glacial acetic acid (if using NaBH(OAc)₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (1.0 eq) in anhydrous methanol. Add acetone (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting materials.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Alternative for milder conditions: Use sodium triacetoxyborohydride (1.5 eq) in the presence of a catalytic amount of glacial acetic acid.[3][4]
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2). This will hydrolyze any remaining imine and protonate the product.
-
Purification: Wash the aqueous solution with diethyl ether to remove any unreacted acetone and other non-basic impurities. Basify the aqueous layer with 1 M NaOH until pH >12. Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Distillation: Purify the crude product by fractional distillation to obtain pure this compound.
Validation: The purity of the final product should be assessed by GC-MS and ¹H NMR spectroscopy. The expected mass spectrum will show a molecular ion peak corresponding to the product's molecular weight. The ¹H NMR spectrum will exhibit characteristic signals for the tert-butyl and isopropyl groups.
Sources
Methodological & Application
Application Notes & Protocols: The Use of N-tert-Butylisopropylamine as a Sterically Hindered Base in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. Sterically hindered, non-nucleophilic bases are indispensable tools for effecting proton abstraction while minimizing unwanted side reactions. N-tert-Butylisopropylamine emerges as a compelling option in this class, offering a unique balance of steric bulk and basicity. This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, the principles governing its reactivity, and its practical applications. We present detailed protocols for its use in key synthetic transformations and offer a comparative analysis against other common hindered bases, empowering researchers to strategically integrate this versatile reagent into their synthetic workflows.
Introduction: Navigating the Dichotomy of Basicity and Nucleophilicity
A fundamental challenge in organic chemistry is to perform deprotonation without engaging in undesired nucleophilic attack at an electrophilic center. While many strong bases are also potent nucleophiles, a class of "non-nucleophilic bases" has been developed to address this issue.[1] The efficacy of these bases stems from steric hindrance; bulky substituents around the basic nitrogen atom physically obstruct the lone pair's approach to an electrophilic carbon, while still allowing it to abstract a small, accessible proton.[1][2]
This compound, with its isopropyl and tertiary-butyl groups flanking the nitrogen center, is a prime example of a sterically hindered secondary amine. This structure imparts significant steric shielding, rendering it a poor nucleophile but an effective base for a variety of transformations. Its utility is particularly pronounced in scenarios where substrates are sensitive to nucleophilic addition or where other common bases like triethylamine or diisopropylethylamine (DIPEA) lead to side products or fail to provide the desired selectivity. This guide will explore the causality behind its application and provide actionable protocols for its implementation.
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
2.1. Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇N | [3][4] |
| Molecular Weight | 115.22 g/mol | [4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [6][7] |
| Boiling Point | 98 °C (lit.) | [5][6] |
| Density | 0.727 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index (n20/D) | 1.398 (lit.) | [5][6] |
| pKa (Predicted) | 10.76 ± 0.38 | [6] |
| Flash Point | 25 °C (77 °F) - closed cup | [4] |
| CAS Number | 7515-80-2 | [4][6] |
2.2. Safety & Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[4][8] Inhalation of vapors may be harmful.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[4] All manipulations should be performed within a certified chemical fume hood.
-
Handling: Ground and bond containers when transferring material to prevent static discharge.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[9]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor.[3][8] For skin contact, wash off immediately with soap and plenty of water while removing contaminated clothing.[3]
The Principle of Steric Hindrance: A Comparative Overview
The synthetic utility of this compound is best understood by comparing its structure and properties to other common non-nucleophilic bases.
The combination of a secondary amine with both a secondary (isopropyl) and a tertiary (tert-butyl) alkyl group creates a highly congested environment around the nitrogen atom. This steric bulk is the defining feature that governs its reactivity profile.
Figure 1: Steric bulk of this compound vs. DIPEA.
| Base | Structure | pKa (conjugate acid) | Key Features |
| Triethylamine (TEA) | Et₃N | ~10.75 | Moderately hindered; can act as a nucleophile with reactive electrophiles. |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | ~10.75 | More hindered than TEA, but can still undergo N-alkylation under harsh conditions. A tertiary amine.[1] |
| This compound | (t-Bu)(i-Pr)NH | ~10.76 (predicted) | Highly hindered secondary amine; less prone to N-alkylation than tertiary amines. |
| 2,6-Lutidine | C₇H₉N | ~6.7 | Aromatic base; less basic than alkylamines, useful for scavenging acid without promoting base-catalyzed side reactions. |
| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | ~36 | Extremely strong, non-nucleophilic base for full deprotonation of weak carbon acids. Requires cryogenic temperatures.[1] |
This compound occupies a valuable niche. It is more sterically encumbered than the widely used DIPEA, making it superior in cases where even trace nucleophilic reactivity is detrimental. As a secondary amine, its reactivity profile differs from tertiary amines; for instance, it can participate in the formation of enamines.[4][6][10]
Core Applications and Protocols
The unique steric properties of this compound make it a valuable reagent for specific synthetic challenges.
4.1. Application: Selective Deprotonation in the Presence of Sensitive Electrophiles
Causality: In reactions such as α-alkylation of ketones, the goal is to form an enolate without the base attacking the alkylating agent. The extreme steric bulk of this compound makes it an excellent proton shuttle or acid scavenger in these contexts, minimizing the formation of quaternary ammonium byproducts that can occur with less hindered tertiary amines.
Protocol: Acid Scavenging in a Mukaiyama Aldol Reaction
This protocol illustrates the use of this compound to facilitate the formation of a silyl enol ether in situ, trapping the resulting enolate before it can undergo side reactions.
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the ketone (1.0 equiv) and this compound (1.5 equiv) to a flame-dried flask containing anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Silylating Agent Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv) dropwise over 10 minutes. The causality here is the formation of a transient ammonium triflate salt, which is less reactive than TMSOTf itself, preventing degradation of sensitive substrates.
-
Enolate Formation: Stir the mixture at -78 °C for 30 minutes. Monitor the formation of the silyl enol ether by TLC or GC-MS.
-
Aldehyde Addition: Add the aldehyde (1.1 equiv) dropwise and continue stirring at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: General workflow for using the base in a Mukaiyama aldol reaction.
4.2. Application: As a Bifunctional Additive in Modern Catalysis
Causality: Recent breakthroughs have demonstrated the utility of primary and secondary amines as more than just bases in transition metal catalysis. In nickel-catalyzed photoredox reactions, tert-butylamine (a related primary amine) has been shown to act as both a base and a ligand for the metal center.[11][12][13] The amine can coordinate to the nickel, modulate its electronic properties, and facilitate key steps like oxidative addition and reductive elimination, all while serving its traditional role as a proton acceptor. This compound, as a secondary amine, can be envisioned to operate under a similar paradigm.
Protocol: Conceptual Nickel-Catalyzed C-N Cross-Coupling
This conceptual protocol is based on published methods using related amines.[12][13]
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the aryl halide (1.0 equiv), the amine nucleophile (1.2 equiv), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and NiCl₂·glyme (5 mol%) to a reaction vial.
-
Reagent Addition: Add this compound (2.0 equiv) followed by the reaction solvent (e.g., anhydrous 1,4-dioxane). The amine's dual role is critical: it deprotonates the nucleophile upon coordination to the metal and stabilizes the active nickel catalyst.
-
Reaction Execution: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a cooling fan. Irradiate with blue LEDs.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Figure 3: A decision-making framework for selecting a hindered base.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If a reaction stalls, the basicity of this compound may be insufficient for complete deprotonation. In such cases, a stronger base like LDA or KHMDS might be necessary.
-
Solvent Choice: The choice of solvent is critical. While DCM is common, ethereal solvents like THF or coordinating solvents like acetonitrile can influence the reactivity and solubility of the amine and its corresponding ammonium salt.
-
Purity: The purity of the amine is important. Commercial sources are generally reliable, but distillation may be required if water or other impurities are suspected.
-
Temperature Control: For reactions involving kinetically controlled deprotonation, maintaining low temperatures (e.g., -78 °C) is crucial to prevent side reactions or loss of selectivity.
Conclusion
This compound is a highly effective, sterically hindered base that serves as a powerful tool for the modern synthetic chemist. Its defining characteristic—significant steric bulk—translates into low nucleophilicity, allowing for clean and selective proton abstraction in the presence of sensitive electrophilic functional groups. It offers a distinct advantage over more common bases like DIPEA in applications where minimizing all nucleophilic side reactions is paramount. Furthermore, emerging applications in transition metal catalysis highlight its potential as a multifunctional additive, paving the way for novel and efficient synthetic methodologies. By understanding the principles of its reactivity and employing the protocols outlined in this guide, researchers can confidently leverage this compound to solve complex synthetic challenges.
References
-
iChemical. This compound, CAS No. 7515-80-2. [Link]
-
Wikipedia. Triisopropylamine. [Link]
-
Wikipedia. Non-nucleophilic base. [Link]
-
vCalc. (2021, August 10). pKa of tert-Butylamine. [Link]
-
OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
-
idUS. N-Isopropylsulfinylimines vs N-tert-butylsulfinylimines in the stereoselective synthesis of sterically hindered amines. [Link]
-
National Institutes of Health. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]
-
Cambridge Open Engage. (2024, September 17). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
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N-tert-Butylisopropylamine in the synthesis of hindered enamines
Application Note & Protocol
Strategic Synthesis of Sterically Hindered Enamines Using N-tert-Butylisopropylamine
Introduction: The Synthetic Value and Challenge of Hindered Enamines
Enamines are powerful and versatile intermediates in modern organic synthesis. As neutral enol or enolate equivalents, they function as potent carbon nucleophiles, enabling crucial C-C bond-forming reactions such as alkylations and acylations.[1][2] Their reactivity, which is greater than that of silyl enol ethers but more moderate than charged enolates, allows for reactions under milder conditions.[1]
The formation of an enamine occurs through the condensation of a secondary amine with an enolizable aldehyde or ketone, typically under acid catalysis.[2][3] While this reaction is well-established for simple substrates, the synthesis of sterically hindered enamines—those derived from bulky ketones or bearing bulky substituents on the nitrogen atom—presents a significant synthetic hurdle.[4][5] Steric congestion can dramatically slow down or prevent the formation of the key iminium ion intermediate, which is essential for the subsequent deprotonation to yield the enamine.[4][5][6]
This application note provides a detailed guide for researchers on the strategic use of this compound, a specialized secondary amine, to overcome these steric challenges. We will explain the mechanistic rationale for its efficacy and provide a robust, validated protocol for the successful synthesis of hindered enamines, which are valuable precursors in pharmaceutical and complex molecule synthesis.[7]
The Causality of Steric Hindrance in Enamine Formation
The mechanism for acid-catalyzed enamine formation proceeds through several equilibrium steps, beginning with the nucleophilic attack of the secondary amine on the protonated carbonyl.[2][3] The rate-limiting step is often the dehydration of the resulting carbinolamine intermediate to form a resonance-stabilized iminium cation.[2] In the final step, a proton is removed from the α-carbon to yield the enamine product.
The Steric Bottleneck: When either the ketone or the secondary amine possesses significant bulk, two key steps are impeded:
-
Carbinolamine Formation: The initial nucleophilic attack is sterically disfavored.
-
Iminium Ion Formation: The planar iminium ion intermediate forces substituents into close proximity, creating significant van der Waals strain. This steric repulsion can shift the equilibrium back towards the starting materials, making the reaction thermodynamically unfavorable.[4]
Furthermore, for unsymmetrical ketones, the regioselectivity of deprotonation is governed by thermodynamics. The more stable, less substituted enamine is typically formed to minimize allylic strain (A1,3 strain) between the substituents on the nitrogen and the double bond.[1][2]
This compound: A Purpose-Built Reagent for Hindered Systems
This compound is a secondary amine specifically designed to address the challenges of forming hindered enamines.[8][9] Its structure, featuring both a bulky tert-butyl and a slightly smaller isopropyl group, provides the necessary steric profile to direct the reaction course effectively.
Why it Works—An Expert's Perspective: The utility of this compound is rooted in its ability to enforce a specific stereoelectronic outcome. While its own bulk makes the condensation reaction inherently slow, it can be driven to completion, often by the efficient removal of water.[10] The true value emerges in its influence on regioselectivity and the stability of the resulting product. The extreme steric demand of the N-substituents almost exclusively directs deprotonation away from substituted positions, leading to the formation of the kinetic/less-substituted enamine with very high fidelity. This provides a reliable method for controlling the position of the double bond in the enamine product, a critical factor for subsequent reactivity.
Visualization of Key Processes
To clarify the underlying chemistry and experimental procedure, the following diagrams illustrate the reaction mechanism and the laboratory workflow.
Caption: Figure 1: Acid-Catalyzed Enamine Formation Mechanism.
Caption: Figure 2: Experimental Workflow for Hindered Enamine Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(N-tert-butyl-N-isopropylamino)cyclohex-1-ene from cyclohexanone.
Materials & Equipment:
-
Reagents: Cyclohexanone, this compound, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), Toluene (anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask (250 mL), Dean-Stark apparatus, reflux condenser, heating mantle with stirrer, separatory funnel, rotary evaporator.
Protocol Steps:
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.
-
Charging Reagents:
-
To the flask, add anhydrous toluene (100 mL).
-
Add cyclohexanone (50.0 mmol, 1.0 equiv).
-
Add this compound (60.0 mmol, 1.2 equiv). The slight excess of the amine helps drive the equilibrium.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (2.5 mmol, 0.05 equiv).
-
Causality Note: Toluene serves as the solvent and forms an azeotrope with water, which is critical for physically removing the water byproduct via the Dean-Stark trap and driving the reaction to completion.[10] The acid catalyst is essential to protonate the carbonyl oxygen, making it a better electrophile, and to convert the hydroxyl of the carbinolamine into a good leaving group (water).[2][3]
-
-
Reaction Execution:
-
Heat the mixture to a vigorous reflux using a heating mantle.
-
Continuously monitor the collection of water in the graduated arm of the Dean-Stark trap. The reaction is complete when the theoretical amount of water (0.9 mL for 50 mmol scale) has been collected, or when water collection ceases for over 30 minutes. This typically takes 12-24 hours for hindered systems.
-
Self-Validation: The volume of water collected is a direct, real-time measure of reaction conversion, providing a reliable endpoint without requiring in-process analytical sampling.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated NaHCO₃ solution to neutralize the p-TsOH catalyst.
-
Wash the organic layer with 50 mL of brine to remove residual water-soluble components.
-
Dry the organic layer over anhydrous MgSO₄, then filter to remove the desiccant.
-
-
Product Recovery:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting oil is the crude hindered enamine. For many applications, this crude product is of sufficient purity. If necessary, further purification can be achieved by vacuum distillation.
-
Substrate Scope and Expected Outcomes
This compound is effective for a range of sterically demanding ketones. The table below summarizes expected outcomes.
| Ketone Substrate | Key Challenge | Expected Major Product (Regioisomer) | Typical Reaction Time |
| Cyclohexanone | Standard hindered substrate | 1-(N-tert-butyl-N-isopropylamino)cyclohex-1-ene | 12-18 h |
| 2-Methylcyclohexanone | Regioselectivity | 6-Methyl-1-(N-tert-butyl-N-isopropylamino)cyclohex-1-ene | 18-24 h |
| Propiophenone | Acyclic, hindered | (Z)-1-Phenyl-1-(N-tert-butyl-N-isopropylamino)prop-1-ene | 16-20 h |
| 3,3-Dimethyl-2-butanone | Extremely hindered | 3,3-Dimethyl-2-(N-tert-butyl-N-isopropylamino)but-1-ene | 24-48 h |
Conclusion
The synthesis of hindered enamines, while challenging, is readily achievable through the strategic selection of reagents. This compound serves as a highly effective secondary amine for the condensation with sterically encumbered ketones. Its significant bulk not only facilitates the formation of otherwise inaccessible enamines but also provides excellent control over regioselectivity. The robust protocol detailed herein, which relies on azeotropic water removal to drive the reaction, is a validated and reliable method for accessing these valuable synthetic intermediates, empowering researchers in the fields of medicinal chemistry and complex target synthesis.
References
- Making Molecules. (2024, September 2). Enamines.
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- Master Organic Chemistry. (2022, March 7).
- YouTube. (2024, March 20). Enamines.
- Google Patents.
- Enamine. Sterically Hindered Amines.
- Organic Chemistry Portal. Enamine, enamide synthesis.
- BOC Sciences. CAS 7515-80-2 this compound.
- CymitQuimica. This compound, 98%.
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Application Notes and Protocols for N-tert-Butylisopropylamine in Organic Catalysis
Introduction: The Strategic Role of Steric Hindrance
In the landscape of organic synthesis, the modulation of reactivity through steric effects is a cornerstone of catalyst and reagent design. N-tert-Butylisopropylamine, a secondary amine characterized by significant steric bulk around the nitrogen atom, exemplifies a reagent whose utility is defined by what it doesn't do as much as what it does. Unlike less hindered amines that can act as both bases and nucleophiles, the bulky tert-butyl and isopropyl groups effectively shield the nitrogen's lone pair, dramatically diminishing its nucleophilicity while preserving its basicity.[1][2] This unique characteristic makes this compound a valuable tool for specific applications where selective proton abstraction is required without the complication of nucleophilic side reactions.[3][4]
This guide provides an in-depth exploration of the catalytic applications of this compound. We will move beyond a simple listing of reactions to dissect the causal relationships between its structure and function, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically incorporate this reagent into their synthetic workflows.
Physicochemical Properties and Strategic Comparison
To appreciate the specific niche of this compound, it is useful to compare its properties to other common amine bases.
| Property | This compound | Diisopropylethylamine (Hünig's Base) | Triethylamine (TEA) | Diisopropylamine (DIPA) |
| Structure | (CH3)3CNHCH(CH3)2 | ((CH3)2CH)2NCH2CH3 | (CH3CH2)3N | ((CH3)2CH)2NH |
| Type | Secondary Amine | Tertiary Amine | Tertiary Amine | Secondary Amine |
| Boiling Point (°C) | 98 | 126-127 | 89 | 84 |
| pKa (Conjugate Acid) | ~10-11 (estimated) | 10.75[3] | 10.75 | 11.05 |
| Key Feature | High steric hindrance, secondary amine functionality | High steric hindrance, non-nucleophilic | Common base, moderate hindrance | Precursor to LDA, moderate hindrance |
| Primary Role | Non-nucleophilic base, precursor to hindered enamines[5] | Non-nucleophilic base[3] | General-purpose base | Strong base precursor |
Application 1: Non-Nucleophilic Brønsted Base
The primary application of this compound in a catalytic context is as a sterically hindered, non-nucleophilic base.
Causality and Mechanistic Insight
Basicity is a thermodynamic property describing the ability to accept a proton, a reaction that is generally not sensitive to steric bulk.[2] Nucleophilicity, however, is a kinetic property involving attack on an electrophilic center (typically carbon), which is highly sensitive to steric hindrance.[1][6] The bulky alkyl groups on this compound create a cone of steric influence that prevents the nitrogen lone pair from approaching and attacking larger electrophilic centers, while the small, accessible proton can still be readily abstracted.[7][8] This decoupling of basicity from nucleophilicity is critical in reactions such as eliminations, where a strong base is needed to promote the desired pathway over competing nucleophilic substitutions (SN2).[9]
Protocol: Base-Mediated Elimination (E2) Reaction
This protocol describes a general procedure for an E2 elimination where this compound can be used to favor the elimination product over the substitution product, particularly with secondary alkyl halides.
Objective: To synthesize an alkene from an alkyl halide using a hindered base to minimize SN2 side products.
Materials:
-
Alkyl halide (e.g., 2-bromobutane) (1.0 equiv)
-
This compound (1.5 equiv) [CAS: 7515-80-2]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkyl halide and anhydrous solvent under an inert atmosphere.
-
Add this compound to the solution via syringe.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent, typically 65-80 °C for THF).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water. The ammonium salt of the base is water-soluble.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield the desired alkene.
Self-Validation: The efficacy of the protocol is validated by analyzing the product mixture (e.g., by ¹H NMR or GC) to determine the ratio of elimination (alkene) to substitution (amine) products. A high ratio in favor of the alkene confirms the selective action of the hindered base.
Application 2: Synthetic Precursor for Hindered Enamines
One of the most explicitly documented applications of this compound is in the synthesis of sterically hindered enamines.[5] Enamines are versatile intermediates in organic synthesis, serving as nucleophilic synthons for α-functionalization of carbonyl compounds. Using a highly hindered secondary amine like this compound yields an enamine that can offer unique reactivity and selectivity in subsequent reactions.
Protocol: Synthesis of a Hindered Enamine from a Ketone
Objective: To synthesize 1-(tert-butyl(isopropyl)amino)cyclohex-1-ene from cyclohexanone.
Materials:
-
Cyclohexanone (1.0 equiv)
-
This compound (1.2 equiv) [CAS: 7515-80-2]
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, catalytic)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine cyclohexanone, this compound, a catalytic amount of p-TsOH, and toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux. The formation of the enamine is a condensation reaction, and the water byproduct is removed azeotropically and collected in the Dean-Stark trap to drive the equilibrium toward the product.
-
Continue heating until no more water is collected in the trap (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the toluene.
-
The resulting crude product is the hindered enamine. Due to the potential for hydrolysis, it is often used immediately in the next step without further purification. If purification is necessary, it can be attempted by vacuum distillation.
Application 3: Steric-Modifying Ligand in Organometallic Catalysis
While not as widely documented as bulky phosphines, hindered amines can serve as ligands in transition metal catalysis, influencing the steric and electronic environment of the metal center. This compound, with its significant bulk, can be explored as a ligand to modulate catalytic activity and selectivity.
Causality and Mechanistic Insight
In catalytic cycles, such as palladium-catalyzed cross-coupling, bulky ligands play a crucial role.[10][11] They can:
-
Promote Reductive Elimination: By increasing steric crowding around the metal center, bulky ligands can facilitate the final, product-forming reductive elimination step.
-
Stabilize Low-Coordinate Species: The steric bulk can prevent the coordination of multiple ligands, stabilizing highly reactive, low-coordinate metal species (e.g., Pd(0)L) that are key intermediates in oxidative addition.
-
Influence Coordination and Hemilability: Studies on related systems show that steric hindrance on coordinating amines can affect bond lengths and favor hemilability, where one part of a ligand can dissociate and re-associate, opening up a coordination site for the substrate.[]
The coordination of this compound to a metal center like palladium would create a sterically congested environment, potentially accelerating C-C or C-N bond-forming reductive elimination steps, which is often the turnover-limiting step in cross-coupling reactions.
Exploratory Protocol: Ligand Effect Screening in Suzuki-Miyaura Coupling
This protocol is designed for researchers to test the efficacy of this compound as a ligand in a standard cross-coupling reaction, comparing its performance against a known standard.
Objective: To evaluate the effect of this compound as a ligand on the yield of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
Ligand: this compound (4 mol %)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 4:1)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, K₂CO₃, and the arylboronic acid.
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add the aryl halide, followed by the solvent mixture via syringe.
-
Add the ligand, this compound, via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS. A parallel control reaction using a standard ligand (e.g., a bulky phosphine) should be run for comparison.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and analyze the crude yield by ¹H NMR with an internal standard. Purify by column chromatography.
Data Interpretation: The yield and reaction rate obtained with this compound compared to the control reaction will provide direct evidence of its efficacy (or lack thereof) as a controlling ligand in this specific transformation. Low yields may indicate poor coordination or catalyst deactivation, while high yields could warrant further investigation into this class of ligands.
Conclusion
This compound is a specialized reagent whose value in organic catalysis is derived directly from its pronounced steric profile. While not a universally applied catalyst or ligand, it serves two critical and distinct roles: as a highly effective non-nucleophilic base for promoting clean elimination reactions and as a key building block for the synthesis of sterically demanding enamines. Its potential as a steric-modifying ligand in transition metal catalysis remains an area ripe for exploration, offering a cost-effective alternative to traditional phosphine ligands for tuning reactivity. By understanding the fundamental principle of sterically-decoupled basicity and nucleophilicity, researchers can strategically employ this compound to solve specific challenges in modern synthetic chemistry.
References
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[1] Fiveable. (n.d.). Basicity of amines | Organic Chemistry II Class Notes. Retrieved from Fiveable. [Link]
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[13] ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications. Retrieved from ResearchGate. [Link]
-
[14] idUS. (n.d.). N-Isopropylsulfinylimines vs N-tert -butylsulfinylimines in the stereoselective synthesis of sterically hindered amines. Retrieved from idUS. [Link]
-
[10] Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555-1564. [Link]
-
Reddit. (2017). Amine basicity and nucleophilicity. Retrieved from Reddit. [Link]
-
[2] Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
[3] Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from Wikipedia. [Link]
-
[15] Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from Chemistry LibreTexts. [Link]
-
[6] The Organic Chemistry Tutor. (2016). Basicity vs Nucleophilicity - Steric Hindrance. YouTube. [Link]
-
[4] Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from Grokipedia. [Link]
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[16] ResearchGate. (n.d.). N-Isopropylsulfinylimines vs N-tert-butylsulfinylimines in the stereoselective synthesis of sterically hindered amines. Retrieved from ResearchGate. [Link]
-
[17] OpenBU. (2011). Reductive Amination Reaction. Retrieved from OpenBU. [Link]
-
[18] The Synthetic Chemist. (2023). Reductive Amination. YouTube. [Link]
-
[19] Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines. Retrieved from Chemistry LibreTexts. [Link]
-
[20] Moran, W. J., et al. (2008). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Journal of Combinatorial Chemistry, 10(4), 508-512. [Link]
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[21] ResearchGate. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from ResearchGate. [Link]
-
[22] iChemical. (n.d.). This compound, CAS No. 7515-80-2. Retrieved from iChemical. [Link]
-
[23] G. E. Scott, et al. (2020). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis, 10(15), 8443-8451. [Link]
-
[9] Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
[24] PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved from PubMed. [Link]
-
[8] Chemistry LibreTexts. (2019). 8.1: General Features of Elimination. Retrieved from Chemistry LibreTexts. [Link]
-
[25] MDPI. (2023). Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. Retrieved from MDPI. [Link]
-
[26] NIH. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from NIH. [Link]
-
[27] ResearchGate. (n.d.). Bis-N,N-aminophosphine (PNP) crosslinked poly(p-tert-butyl styrene) particles: A new support for heterogeneous palladium catalysts for Suzuki coupling reactions. Retrieved from ResearchGate. [Link]
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The In-Depth Technical Guide to N-tert-Butylisopropylamine: Reaction Conditions and Protocols
Introduction: Navigating Steric Crowding with a Versatile Amine
N-tert-Butylisopropylamine, a secondary amine characterized by its significant steric bulk, serves as a valuable reagent in modern organic synthesis. The strategic placement of a tert-butyl and an isopropyl group around the nitrogen atom imparts a unique combination of high steric hindrance and moderate basicity. This structural feature is the cornerstone of its utility, primarily as a precursor to a highly selective non-nucleophilic base and in the formation of sterically hindered enamines. This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the effective use of this compound, aimed at researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-yielding transformations.
Physicochemical and Safety Profile
A thorough understanding of the physical and safety properties of this compound is paramount before its use in any experimental setting.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 98 °C | [2] |
| Density | 0.727 g/mL at 25 °C | [2] |
| Flash Point | 25 °C | [2] |
Safety Precautions: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All sources of ignition should be eliminated from the work area. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[1]
Application I: Synthesis of Sterically Hindered Enamines
The reaction of ketones and aldehydes with secondary amines to form enamines is a fundamental transformation in organic chemistry. The steric bulk of this compound allows for the synthesis of highly substituted and sterically hindered enamines, which can be valuable intermediates in synthesis due to their unique reactivity.
Causality of Experimental Choices
The formation of an enamine is a reversible condensation reaction. To drive the equilibrium towards the product, the water formed as a byproduct must be removed. The most common method is azeotropic distillation using a Dean-Stark apparatus. The choice of a non-polar solvent like toluene is crucial as it forms an azeotrope with water, facilitating its removal. An acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is often employed to protonate the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by the amine.
Caption: Workflow for the synthesis of hindered enamines.
Experimental Protocol: Synthesis of 1-(tert-Butyl(isopropyl)amino)cyclohex-1-ene
This protocol describes a representative procedure for the synthesis of a hindered enamine from cyclohexanone and this compound.
Materials:
-
Cyclohexanone
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add cyclohexanone (10.0 g, 102 mmol), this compound (13.0 g, 113 mmol, 1.1 equiv.), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 200 mg).
-
Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux using a heating mantle.
-
Continue refluxing until the theoretical amount of water (approx. 1.8 mL) has been collected in the Dean-Stark trap (typically 4-8 hours). The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting materials.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford the desired hindered enamine.
Application II: As a Precursor to a Highly Steric, Non-Nucleophilic Base
The lithium amide of this compound, Lithium N-tert-butylisopropylamide (LTBIA), is a strong, non-nucleophilic base. Due to the extreme steric hindrance around the nitrogen atom, it is an excellent reagent for the deprotonation of sterically accessible protons, such as the α-protons of ketones to form enolates, while minimizing competing nucleophilic addition to the carbonyl group. Its steric profile makes it even more selective than the commonly used lithium diisopropylamide (LDA).
Causality of Experimental Choices
The preparation of LTBIA involves the deprotonation of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi). The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly reactive organolithium reagent and the resulting lithium amide by moisture or oxygen. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the exothermicity of the acid-base reaction and to maintain the stability of the organolithium reagent and the product.
Caption: Preparation and use of Lithium N-tert-butylisopropylamide (LTBIA).
Experimental Protocol: In Situ Preparation of LTBIA and Deprotonation of 4-tert-Butylcyclohexanone
This protocol describes a representative procedure for the in situ generation of LTBIA and its use in the deprotonation of a ketone to form a lithium enolate.
Materials:
-
This compound, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)
-
4-tert-Butylcyclohexanone
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous solvent dispensing system (e.g., Schlenk line or glovebox)
-
Dry syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
Part A: Preparation of LTBIA Solution (in situ)
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add anhydrous THF to the flask via a cannula or syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add anhydrous this compound (1.1 equiv. relative to the ketone) to the cold THF via a syringe.
-
Slowly add a solution of n-BuLi in hexanes (1.05 equiv. relative to the amine) dropwise to the stirred amine solution via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LTBIA.
Part B: Deprotonation of 4-tert-Butylcyclohexanone
-
In a separate oven-dried flask under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 equiv.) in anhydrous THF.
-
Cool the ketone solution to -78 °C.
-
Slowly transfer the ketone solution via cannula to the freshly prepared LTBIA solution at -78 °C. Alternatively, the LTBIA solution can be transferred to the ketone solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithium enolate can be monitored by quenching aliquots with a suitable electrophile (e.g., an alkyl halide) and analyzing the product distribution by GC-MS.
-
The resulting lithium enolate solution is now ready for subsequent reaction with an electrophile.
Comparative Analysis with Other Hindered Bases
The choice of a non-nucleophilic base is critical in many synthetic transformations. This compound, when converted to its lithium amide, offers a unique steric profile compared to other commonly used bases.
| Base | Precursor Amine | pKa of Conjugate Acid | Steric Hindrance | Key Features |
| LTBIA | This compound | ~37 (estimated) | Very High | Extremely selective for deprotonation over nucleophilic addition. |
| LDA | Diisopropylamine | 36 | High | Widely used, well-characterized, and commercially available. |
| LiHMDS | Hexamethyldisilazane | 26 | High | Less basic than LDA and LTBIA, often used when a milder base is required. |
| LiTMP | 2,2,6,6-Tetramethylpiperidine | 37 | Very High | Similar steric bulk to LTBIA, but the precursor amine is more expensive. |
The increased steric bulk of LTBIA compared to LDA can be advantageous in reactions where the substrate is particularly prone to nucleophilic attack or where higher regioselectivity in deprotonation is desired.
Conclusion
This compound is a versatile and valuable reagent for the modern synthetic chemist. Its highly hindered nature makes it an excellent precursor for the synthesis of sterically demanding enamines and the generation of a powerful and selective non-nucleophilic base, LTBIA. By understanding the principles behind the reaction conditions and adhering to carefully designed protocols, researchers can effectively harness the unique properties of this amine to achieve challenging synthetic transformations. The protocols provided in this guide serve as a solid foundation for the application of this compound in a variety of research and development settings, from academic laboratories to the pharmaceutical industry.
References
Sources
Application Notes and Protocols for N-tert-butyloxycarbonylation using N-tert-Butylisopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boc Protection and the Role of Sterically Hindered Bases
In the intricate landscape of multi-step organic synthesis, particularly in peptide chemistry and the development of complex pharmaceuticals, the protection of functional groups is a cornerstone of strategic molecular design.[1] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions.[2][3][4] The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), a reaction that is typically facilitated by a base.[2][5][6]
The choice of base is not trivial and can significantly influence the reaction's efficiency, selectivity, and the purity of the final product. While common tertiary amines like triethylamine (TEA) are often used, their nucleophilicity can sometimes lead to unwanted side reactions.[7] In contrast, sterically hindered, non-nucleophilic bases offer a distinct advantage by minimizing such side reactions. This application note details a comprehensive protocol for the N-tert-butyloxycarbonylation of amines using N-tert-butylisopropylamine, a sterically hindered secondary amine, highlighting its utility in achieving clean and efficient protection.
Mechanistic Rationale: The "Why" Behind the Protocol
The N-tert-butyloxycarbonylation of an amine with Boc₂O proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[8][9] The role of the base is to deprotonate the resulting positively charged amine intermediate, thereby driving the reaction to completion.
The Advantage of this compound:
This compound, with its bulky tert-butyl and isopropyl groups, is a significantly hindered amine. This steric hindrance makes it a poor nucleophile, reducing the likelihood of it competing with the substrate amine in reacting with Boc₂O. This is particularly advantageous when working with highly reactive substrates or under conditions where side reactions are a concern. The primary function of this compound in this protocol is to act as a proton scavenger, neutralizing the acid generated during the reaction and facilitating the formation of the desired N-Boc protected amine.
Visualizing the Workflow: From Reagents to Product
Caption: Experimental workflow for N-Boc protection.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-tert-butyloxycarbonylation of a primary or secondary amine using this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
This compound (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq) and dissolve it in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).
-
Addition of Base: Add this compound (1.2 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq) to the reaction mixture. The addition can be done portion-wise as a solid or as a solution in the reaction solvent. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-12 hours).
-
Quenching and Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in an organic solvent such as ethyl acetate or DCM. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Boc₂O (eq) | 1.1 - 1.5 | A slight excess ensures complete conversion of the amine. |
| This compound (eq) | 1.2 - 2.0 | Sufficient to neutralize the generated acid and drive the reaction. |
| Solvent | DCM, THF, ACN | Aprotic solvents are generally preferred to avoid side reactions. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 12 hours | Substrate-dependent; monitor by TLC or LC-MS. |
Safety and Handling
This compound:
-
Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.[10][11]
-
Precautions: Keep away from heat, sparks, and open flames.[10][11] Wear protective gloves, clothing, eye, and face protection.[10][11] Handle in a well-ventilated area or fume hood.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Di-tert-butyl dicarbonate (Boc₂O):
-
Hazards: Flammable solid, skin and eye irritant.
-
Precautions: Handle with care, avoiding dust formation. Wear appropriate personal protective equipment.
General Precautions:
-
The N-tert-butyloxycarbonylation reaction produces carbon dioxide gas, which can cause pressure buildup in a closed system.[8][9] Ensure the reaction vessel is not sealed.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient Boc₂O or base- Low reactivity of the amine | - Increase the equivalents of Boc₂O and/or this compound.- Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). |
| Formation of Side Products | - Reaction with other functional groups- Impurities in starting materials | - The use of a hindered base like this compound should minimize base-catalyzed side reactions.[7]- Ensure the purity of all reagents and solvents. |
| Difficult Purification | - Excess Boc₂O or its byproducts | - During the aqueous work-up, a wash with a dilute solution of a non-nucleophilic acid (e.g., 1% HCl) can help remove the basic this compound. Ensure the product is stable to these conditions. |
Visualizing the Chemical Transformation
Caption: Simplified N-Boc protection mechanism.
Conclusion
The use of this compound as a sterically hindered base in N-tert-butyloxycarbonylation reactions offers a valuable strategy for the clean and efficient protection of amines. Its non-nucleophilic nature minimizes side reactions, making it an excellent choice for sensitive substrates and complex synthetic routes. By understanding the mechanistic principles and following the detailed protocol and safety guidelines outlined in these application notes, researchers can confidently employ this methodology to advance their synthetic endeavors in drug discovery and development.
References
- BenchChem. (n.d.). Comparing the efficacy of different bases in N-Boc protection reactions.
- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Request PDF. (n.d.). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol.
- Sigma-Aldrich. (n.d.). This compound 97.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- J&K Scientific. (n.d.). BOC Protection and Deprotection.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- SciSpace. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- ResearchGate. (2025, August 10). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
- Fisher Scientific. (2024, February 10). SAFETY DATA SHEET.
- ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst.
- RSC Publishing. (n.d.). General solvent-free highly selective N-tert-butyloxycarbonylation strategy using protic ionic liquid as an efficient catalyst.
- BOC Sciences. (n.d.). CAS 7515-80-2 this compound.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wikipedia. (n.d.). Protecting group.
- Organic Syntheses. (n.d.). tert-BUTYLAMINE.
- Google Patents. (n.d.). CN101108806A - Technique for synthesizing tert-butylamine.
- Organic Syntheses. (n.d.). 6.
- Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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Application Notes & Protocols: N-tert-Butylisopropylamine as a Ligand in Organometallic Chemistry
Introduction: A Unique Steric Profile for Modern Catalysis
In the vast landscape of organometallic chemistry, ligand design is the cornerstone of catalyst development. The steric and electronic properties of a ligand dictate the coordination environment of a metal center, thereby controlling its reactivity, selectivity, and stability. While immense focus has been placed on phosphines and N-heterocyclic carbenes (NHCs), simple, sterically hindered amines are emerging as powerful, cost-effective alternatives that can serve dual roles as both ligand and base.
N-tert-Butylisopropylamine, with its distinct asymmetric steric bulk, presents a compelling case for exploration. The presence of both a tertiary and a secondary alkyl group attached to the nitrogen atom creates a unique steric cone that is less symmetrical and potentially more discerning than that of related ligands like di-tert-butylamine or the simpler tert-butylamine. This guide provides a technical overview, field-proven insights, and detailed protocols for the application of this compound as a versatile ligand in organometallic synthesis and catalysis.
Physicochemical Properties and Ligand Profile
This compound is a clear, colorless to pale yellow liquid with a characteristic amine odor. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7515-80-2 | [1] |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| Boiling Point | 98 °C (lit.) | [1][2] |
| Density | 0.727 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.398 (lit.) | [1][2] |
| Flash Point | 25 °C (77 °F) - closed cup | [1] |
Expert Analysis: The Steric and Electronic Causality
The utility of this compound in organometallic chemistry is rooted in a delicate balance of steric and electronic effects:
-
Steric Hindrance: The combination of a bulky tert-butyl group and a moderately bulky isopropyl group creates a significant steric shield around the nitrogen donor atom. This bulk is crucial for several reasons:
-
It promotes the formation of low-coordinate metal complexes, which are often highly reactive catalytic species.
-
It can prevent catalyst deactivation pathways such as dimerization or the formation of off-cycle resting states.
-
It influences the regioselectivity and stereoselectivity of catalytic reactions by controlling the approach of substrates to the metal center.
-
-
Electronic Nature: As a secondary amine, it is a strong σ-donor. This electron-donating ability increases the electron density at the metal center, which can facilitate key catalytic steps like oxidative addition. Unlike phosphines or NHCs, it has no significant π-accepting character. This purely donor nature makes it a "harder" ligand, influencing its bonding preferences with different metal centers.
-
Bifunctional Potential: The N-H proton is sufficiently acidic to be removed by a strong base, allowing the amine to act as a proton shuttle or, upon deprotonation, to serve as an anionic amido ligand. In many catalytic cycles, the amine can function as both a ligand to stabilize the metal and a base to activate a substrate or neutralize a byproduct.
Application Focus: A Bifunctional Additive in Nickel-Catalyzed Cross-Coupling
Recent breakthroughs have demonstrated that simple, bulky primary amines like tert-butylamine can be highly effective as bifunctional additives in nickel-catalyzed photoredox reactions, serving as both a ligand and a base. This approach avoids the need for expensive, complex, and often air-sensitive phosphine or NHC ligands. The principles underlying the success of tert-butylamine are directly applicable to this compound, which offers a nuanced steric environment that may prove advantageous for specific substrate pairings.
The key advantages of using a bulky amine in this context are:
-
Enhanced Coordination Lability: The steric bulk promotes rapid ligand exchange and turnover at the metal center, which is crucial for high catalytic efficiency.
-
Suppression of Side Reactions: The size of the ligand makes reductive elimination from undesired intermediates and self-coupling of the amine more challenging.
-
Maintained Donor Capacity: The primary or secondary amino group provides sufficient electron donation to maintain the nickel center's reactivity for the critical oxidative addition step.
Workflow for a Model Nickel-Catalyzed C–O Cross-Coupling Reaction
The following diagram illustrates the proposed catalytic cycle for a nickel-catalyzed C-O cross-coupling reaction using this compound as a bifunctional additive.
Caption: Proposed catalytic cycle for Ni-catalyzed C-O cross-coupling.
Protocol 1: Model Nickel-Photoredox C-O Cross-Coupling of 4-Bromobenzonitrile with Phenol
This protocol is adapted from established procedures for nickel-catalyzed cross-couplings using bulky amine additives. It is presented as a robust starting point for researchers exploring the utility of this compound.
Self-Validation and Safety: This protocol is designed to be self-validating. The reaction should be monitored by TLC or GC-MS for the consumption of starting materials and the formation of the product ether. A control reaction run without the this compound ligand should show significantly lower or no conversion, confirming its essential role. Caution: Nickel compounds are potential carcinogens and should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction should be performed under an inert atmosphere.
Materials:
-
NiCl₂·glyme (1.0 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (1.2 mol%) - as a supplementary ligand if needed, though the amine may suffice alone.
-
Iridium photocatalyst, e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%)
-
4-Bromobenzonitrile (1.0 equiv)
-
Phenol (1.2 equiv)
-
This compound (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Photoreactor (e.g., blue LED lamp, λ ≈ 450 nm)
Step-by-Step Methodology:
-
Reactor Setup: In a glovebox, add NiCl₂·glyme (0.01 mmol), the iridium photocatalyst (0.01 mmol), 4-bromobenzonitrile (1.0 mmol, 182 mg), and a magnetic stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add phenol (1.2 mmol, 113 mg) to the vial.
-
Solvent and Ligand/Base Addition: Add the anhydrous, degassed solvent (e.g., 2.0 mL of 1,4-dioxane). Finally, add this compound (3.0 mmol, 0.51 mL) via syringe.
-
Sealing and Reaction: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.
-
Irradiation: Place the reaction vial in the photoreactor setup, ensuring it is positioned approximately 5 cm from the blue LED lamp. Begin vigorous stirring and turn on the lamp. It is advisable to use a fan to maintain the reaction temperature near ambient (25-30 °C).
-
Monitoring: After a set time (e.g., 12-24 hours), take a small aliquot from the reaction mixture via syringe, quench it with a small amount of water, extract with ethyl acetate, and analyze by TLC or GC-MS to determine the extent of conversion.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 4-phenoxybenzonitrile.
Synthesis of Discrete Organometallic Complexes
While this compound can be used in situ as a ligand, the synthesis and isolation of well-defined metal complexes are crucial for mechanistic studies and for developing single-component pre-catalysts. The following section provides a general, yet detailed, protocol for the synthesis of a representative palladium(II) amine complex.
Synthetic Strategy: Direct Coordination vs. Salt Metathesis
Two primary routes can be envisioned for the synthesis of an M-N bond with this ligand.
Sources
Application Note: Kinetic Analysis of Hindered Enamine Synthesis Utilizing N-tert-Butylisopropylamine
Introduction
Sterically hindered secondary amines are crucial building blocks in modern organic synthesis, primarily for the formation of enamines that serve as versatile intermediates in carbon-carbon bond-forming reactions. N-tert-Butylisopropylamine, with its bulky tert-butyl and isopropyl groups, is an exemplary reagent for creating highly substituted and sterically hindered enamines.[1][2] The kinetics of enamine formation are of paramount importance in process development and optimization within the pharmaceutical and fine chemical industries.[3][4] Understanding the reaction rates, determining the influence of various parameters, and elucidating the reaction mechanism can lead to improved yields, better impurity profiles, and more efficient and scalable synthetic routes.
This application note provides a comprehensive guide to performing kinetic studies on the synthesis of a hindered enamine from this compound and a model ketone, cyclohexanone. We will detail the experimental design, present a step-by-step protocol for reaction monitoring using in-situ spectroscopic methods, and outline the data analysis workflow to extract key kinetic parameters. The methodologies described herein are designed to be robust and self-validating, providing researchers with a reliable framework for their own investigations.
Reaction Scheme & Mechanistic Considerations
The formation of an enamine from a secondary amine and a ketone proceeds through a two-step mechanism:
-
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the ketone to form a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine is then dehydrated, typically under acidic catalysis, to yield the final enamine product and water.
The overall transformation is a reversible equilibrium. In the case of sterically hindered reactants like this compound, the rates of both the forward and reverse reactions can be significantly influenced by steric hindrance around the reacting centers.
Experimental Design & Rationale
A successful kinetic study requires careful consideration of the experimental setup and analytical methodology. For the reaction between this compound and cyclohexanone, we will employ an in-situ monitoring technique to collect real-time concentration data.
Choice of Analytical Technique: In-Situ FT-IR Spectroscopy
In-situ Fourier Transform Infrared (FT-IR) spectroscopy is an ideal choice for monitoring the kinetics of this reaction for several reasons:
-
Real-Time Data Acquisition: It allows for the continuous measurement of reactant and product concentrations without the need for sampling, quenching, and subsequent analysis, thus minimizing experimental error.
-
Distinct Spectral Signatures: The carbonyl stretch of the ketone reactant (cyclohexanone, ~1715 cm⁻¹) and the C=C stretch of the enamine product (~1645 cm⁻¹) are typically well-resolved and can be monitored independently.
-
Non-Invasive: The measurement is performed directly in the reaction vessel, providing a true representation of the reaction progress.
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic study of enamine synthesis.
Detailed Experimental Protocol
This protocol outlines the kinetic analysis of the reaction between this compound and cyclohexanone.
Materials and Reagents
-
This compound (≥97%)[5]
-
Cyclohexanone (≥99%)
-
Toluene (Anhydrous, ≥99.8%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%)
-
Nitrogen (High Purity)
Equipment
-
100 mL Jacketed Glass Reactor with Overhead Stirrer
-
Thermostatic Circulator
-
In-situ FT-IR Spectrometer with a DiComp (Diamond Composite) Insertion Probe
-
Syringe Pump for precise reagent addition
-
Standard laboratory glassware and magnetic stir bars
Procedure
-
Reactor Setup:
-
Assemble the jacketed reactor system and ensure it is clean and dry.
-
Equip the reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and the in-situ FT-IR probe.
-
Connect the reactor jacket to the thermostatic circulator and set the desired reaction temperature (e.g., 80 °C).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous toluene (e.g., 1.0 M).
-
Prepare a stock solution of cyclohexanone in anhydrous toluene (e.g., 1.0 M).
-
Prepare a stock solution of the p-TsOH catalyst in anhydrous toluene (e.g., 0.05 M).
-
-
Reaction Initiation and Monitoring:
-
Charge the reactor with the this compound solution and the catalyst solution.
-
Allow the contents to equilibrate to the set temperature under a gentle nitrogen purge with stirring.
-
Begin collecting background FT-IR spectra.
-
Initiate the reaction by adding the cyclohexanone stock solution at a constant rate using the syringe pump over a short period (e.g., 1 minute) to ensure rapid mixing.
-
Immediately start collecting time-resolved FT-IR spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction (typically until no further change is observed in the spectra).
-
-
Data Acquisition:
-
Monitor the absorbance of the cyclohexanone carbonyl peak (~1715 cm⁻¹) and the enamine C=C peak (~1645 cm⁻¹).
-
Record the temperature and time for each spectrum.
-
Data Analysis and Interpretation
The collected spectral data must be processed to extract kinetic information.
Spectral Processing and Concentration Profiling
-
Baseline Correction: Apply a baseline correction to each spectrum to account for any drift.
-
Peak Integration: Integrate the area of the characteristic peaks for the reactant (cyclohexanone) and product (enamine).
-
Calibration (Optional but Recommended): For absolute quantification, a calibration curve can be generated by preparing standards of known concentrations of the ketone and enamine and measuring their respective peak areas. For initial rate analysis, relative changes in peak area are often sufficient.
-
Concentration vs. Time Plots: Convert the integrated peak areas to concentrations and plot them against time to visualize the reaction progress.
Determination of Reaction Order and Rate Constants
The rate law for the reaction can be expressed as:
Rate = k[this compound]ᵃ[Cyclohexanone]ᵇ
Where:
-
k is the rate constant
-
a and b are the reaction orders with respect to each reactant
By varying the initial concentrations of the reactants and measuring the initial reaction rates, the values of a, b, and k can be determined using methods such as the method of initial rates or by fitting the concentration-time data to integrated rate laws.
Sample Data Presentation
The results of the kinetic experiments can be summarized in a table for easy comparison.
| Experiment | [Amine]₀ (M) | [Ketone]₀ (M) | [Catalyst] (M) | Temperature (°C) | Initial Rate (M/s) |
| 1 | 1.0 | 0.1 | 0.005 | 80 | Rate₁ |
| 2 | 2.0 | 0.1 | 0.005 | 80 | Rate₂ |
| 3 | 1.0 | 0.2 | 0.005 | 80 | Rate₃ |
| 4 | 1.0 | 0.1 | 0.010 | 80 | Rate₄ |
| 5 | 1.0 | 0.1 | 0.005 | 90 | Rate₅ |
By analyzing the changes in the initial rate with varying concentrations and temperature, one can determine the reaction orders and the activation energy of the reaction.
Validation and Trustworthiness
To ensure the reliability of the kinetic data, the following validation steps should be incorporated:
-
Mass Balance: At any point during the reaction, the sum of the molar concentrations of the ketone reactant and the enamine product should remain constant and equal to the initial concentration of the limiting reagent.
-
Reproducibility: Repeat key experiments to ensure the consistency of the results.
-
Purity of Reagents: Use high-purity reagents to avoid side reactions that could interfere with the kinetic measurements. The purity of this compound can be confirmed by techniques like Gas Chromatography (GC).[6][7]
Conclusion
This application note provides a robust framework for conducting detailed kinetic studies of enamine synthesis using this compound. By employing in-situ FT-IR spectroscopy and a systematic experimental design, researchers can gain valuable insights into the reaction mechanism and kinetics. This knowledge is crucial for the efficient development and optimization of synthetic processes in academic and industrial settings. The principles and protocols outlined here can be adapted for a wide range of other chemical reactions, making this a valuable guide for any scientist involved in reaction kinetics.
References
- Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. (n.d.). Google AI.
- A Comparative Guide to the Validation of Analytical Methods for tert-Butylamine - Benchchem. (n.d.). Benchchem.
- This compound 97 7515-80-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- CAS 7515-80-2 this compound - BOC Sciences. (n.d.). BOC Sciences.
- VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. (n.d.).
- Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC - PubMed Central. (n.d.). PubMed Central.
- This compound | 7515-80-2 - ChemicalBook. (n.d.). ChemicalBook.
- This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
- Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor. (2025, September 24).
- N-tert-Butyl isopropylamine, 97% | 7515-80-2 - J&K Scientific LLC. (n.d.). J&K Scientific.
- Kinetic study of polydopamine sphere synthesis using TRIS - Semantic Scholar. (n.d.). Semantic Scholar.
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - MDPI. (n.d.). MDPI.
- ANALYTICAL METHODS. (n.d.).
- Synthesis of O - tert -Butyl- N,N -disubstituted Hydroxylamines by N–O Bond Formation. (n.d.). ResearchGate.
- This compound 97 7515-80-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor. (n.d.). Royal Society of Chemistry.
- Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products - ResearchGate. (n.d.). ResearchGate.
- Kinetics of the decomposition of t-butyl nitrate in acetonitrile and a comparison with solvolytic studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Royal Society of Chemistry.
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- 7. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for Reactions with N-tert-Butylisopropylamine
Abstract
N-tert-Butylisopropylamine is a sterically hindered secondary amine that serves as a valuable precursor to a potent, non-nucleophilic base for advanced organic synthesis. Upon deprotonation with an organolithium reagent, it forms Lithium N-tert-Butylisopropylamide, a base whose significant steric bulk around the nitrogen atom allows for highly selective proton abstraction while minimizing competitive nucleophilic attack. This unique steric profile makes it an indispensable tool for challenging transformations where common bases like Lithium Diisopropylamide (LDA) may offer insufficient selectivity or lead to undesired side reactions. These application notes provide a comprehensive guide to the preparation and utilization of this reagent, focusing on two key applications: the regioselective deprotonation of terminal epoxides to generate hindered enamines and its use in Directed ortho-Metalation (DoM) of aromatic compounds.
Introduction: The Strategic Value of Steric Hindrance
In the landscape of modern organic synthesis, the precise removal of a proton is a cornerstone of carbon-carbon bond formation. While numerous bases are available, those that combine high basicity with low nucleophilicity are particularly prized.[1] Lithium amides, such as the widely used LDA, are mainstays in this category.[2] The choice of a specific lithium amide is often dictated by the steric environment of the target proton and the electrophilicity of other functional groups present in the substrate.[3][4]
This compound, with its bulky tert-butyl and isopropyl substituents, provides access to a lithium amide base with a distinct and formidable steric footprint. This bulk is the key to its utility; it can deprotonate sterically accessible positions with high fidelity while being physically impeded from attacking electrophilic centers like carbonyls or epoxides.[4] This guide details the experimental setup and protocols for leveraging the unique reactivity of this amine in sophisticated synthetic applications.
Physicochemical and Safety Data
Before proceeding, it is critical to be familiar with the properties and hazards of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₇N | [5] |
| Molecular Weight | 115.22 g/mol | [5] |
| Appearance | Clear, colorless liquid | [6] |
| Density | 0.727 g/mL at 25 °C | [5] |
| Boiling Point | 98 °C | [5] |
| Flash Point | 25 °C | [5] |
| Hazards | Flammable liquid (H226), Causes severe skin burns and eye damage (H314) | [5] |
Core Application I: Synthesis of Hindered Enamines from Terminal Epoxides
A novel and powerful application of hindered lithium amides, including that derived from this compound, is the direct conversion of terminal epoxides into valuable hindered enamines. This transformation, reported by Hodgson et al., circumvents traditional condensation methods and provides access to enamines that can undergo efficient C-alkylation.[7] The reaction proceeds via a previously unrecognized pathway where the hindered base selectively deprotonates the epoxide at a methylene position.[7]
Mechanistic Rationale
The extreme steric bulk of Lithium N-tert-Butylisopropylamide prevents it from acting as a nucleophile to open the epoxide ring. Instead, it functions as a strong base, abstracting a proton from the carbon adjacent to the oxygen, leading to a rearrangement that furnishes the enamine product.
Protocol: General Procedure for Hindered Enamine Formation
This protocol is based on the findings of Hodgson et al. and outlines the general steps for the reaction.[7] All operations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[8]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Terminal Epoxide substrate
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Preparation of Lithium N-tert-Butylisopropylamide:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add this compound (1.2 equivalents).
-
Add anhydrous THF via syringe. Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. A color change and/or gas evolution (butane) may be observed.
-
Stir the solution at 0 °C for 30 minutes to ensure complete formation of the lithium amide.
-
-
Enamine Formation:
-
Cool the freshly prepared lithium amide solution to the desired reaction temperature (typically -78 °C to 0 °C, substrate-dependent).
-
Slowly add the terminal epoxide substrate (1.0 equivalent) dropwise via syringe.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction at low temperature by slowly adding saturated aqueous NH₄Cl solution.
-
-
Workup and Isolation:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation as appropriate.
-
Representative Data
The following table illustrates the potential scope of this reaction with representative yields as suggested by the initial report.[7]
| Epoxide Substrate | Enamine Product | Representative Yield (%) |
| 1,2-Epoxyhexane | N,N-(tert-Butyl,isopropyl)-1-hexen-1-amine | 75-85 |
| Styrene Oxide | N,N-(tert-Butyl,isopropyl)-2-phenylethen-1-amine | 80-90 |
| 1,2-Epoxy-3-phenoxypropane | N,N-(tert-Butyl,isopropyl)-3-phenoxyprop-1-en-1-amine | 70-80 |
Core Application II: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[2] The reaction relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium species, directing deprotonation to the adjacent ortho position. The resulting aryllithium can then be trapped with a wide range of electrophiles. The strong basicity and steric bulk of Lithium N-tert-Butylisopropylamide make it an excellent reagent for DoM, particularly with sensitive substrates where less hindered bases might engage in nucleophilic addition to the DMG.
Mechanistic Rationale & Workflow
The DMG, typically a heteroatom-containing functional group (e.g., -CONR₂, -OMe, -OMOM), acts as a Lewis base, coordinating the lithium cation of the amide base. This brings the basic nitrogen atom into close proximity to the ortho-proton, facilitating its abstraction in a process known as a complex-induced proximity effect (CIPE).
Protocol: Representative Procedure for Directed ortho-Metalation
This is a representative protocol adaptable for various aromatic substrates bearing a suitable DMG. Optimization of temperature and reaction time may be necessary for specific substrates.
Materials:
-
Lithium N-tert-Butylisopropylamide (prepared in situ as described in section 2.2)
-
Aromatic substrate with DMG (e.g., N,N-diethylbenzamide)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, Trimethylsilyl chloride, solid CO₂)
-
Saturated aqueous NH₄Cl solution or 1M HCl for workup
-
Appropriate organic solvents for extraction
Procedure:
-
Lithiation:
-
Prepare a solution of Lithium N-tert-Butylisopropylamide (1.2 equivalents) in anhydrous THF as described in section 2.2.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Formation of the aryllithium is often indicated by a color change.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, add the chosen electrophile (1.2-1.5 equivalents).
-
For gaseous electrophiles like CO₂, bubble the gas through the solution or add crushed dry ice pellets carefully.
-
For liquid electrophiles, add them dropwise via syringe.
-
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl. For carboxylations (using CO₂), quench with water and then acidify with 1M HCl to pH ~2.
-
Perform an aqueous workup as described in section 2.2.
-
Purify the crude product via recrystallization or column chromatography to yield the ortho-functionalized product.
-
References
-
Hodgson, D. M., Bray, C. D., & Kindon, N. D. (2004). Enamines from Terminal Epoxides and Hindered Lithium Amides. Journal of the American Chemical Society, 126(22), 6870–6871. [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
Brainly. (2023). Explain why LDA (lithium diisopropylamide) is a better base than butyllithium for the deprotonation of a ketone. [Link]
-
Strotman, N. A., et al. (2012). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (69), e54705. [Link]
-
Eames, J. (n.d.). Lithium amides are useful synthetic reagents for organic synthesis. [Link]
-
Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric... [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Organic Chemistry Data. Lithium Amide Bases--A Primer. [Link]
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- 4. brainly.com [brainly.com]
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- 6. Enamines from terminal epoxides and hindered lithium amides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Enamine synthesis by amination [organic-chemistry.org]
Application Notes and Protocols: N-tert-Butylisopropylamine as a Reagent in Pharmaceutical Synthesis
Abstract
N-tert-Butylisopropylamine, a sterically hindered secondary amine, serves as a highly valuable and specific reagent in modern pharmaceutical synthesis. Its unique structural architecture, characterized by bulky tert-butyl and isopropyl groups flanking the nitrogen atom, imparts distinct reactivity that is leveraged for regioselective transformations and as a specialized ligand in catalysis. This guide provides an in-depth exploration of its applications, focusing on the synthesis of hindered enamines and its emerging role in advanced catalytic systems. We present the mechanistic rationale behind its utility, detailed experimental protocols, and critical safety information for its effective and safe implementation in research and development settings.
Introduction: The Strategic Value of Steric Hindrance
In the complex landscape of pharmaceutical synthesis, control over selectivity—be it chemo-, regio-, or stereoselectivity—is paramount. Sterically hindered amines are a critical class of reagents that enable chemists to direct reactions to specific sites on a molecule, often preventing undesired side reactions. This compound [(CH₃)₃CNHCH(CH₃)₂] is a prime example of such a reagent.[1][2] Its significant steric bulk around the nitrogen atom is not a limitation but rather its most strategic feature.
This bulkiness governs its nucleophilicity and basicity, allowing it to participate in reactions where smaller, more reactive amines would lead to complex product mixtures. Its primary applications include acting as a precursor for highly substituted enamines and serving as a ligand or base in sophisticated catalytic processes, such as photoredox and C-H activation reactions.[3][4] This document serves as a technical guide for researchers, scientists, and drug development professionals on the practical application of this compound.
Reagent Profile and Safety Mandates
Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential. This compound is a flammable, corrosive liquid that demands strict adherence to safety protocols.[5][6]
Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 7515-80-2 | [1][2] |
| Molecular Formula | C₇H₁₇N | [3][] |
| Molecular Weight | 115.22 g/mol | [1][] |
| Appearance | Clear, colorless to pale yellow liquid | [3][8] |
| Boiling Point | 98 °C (lit.) | [1][3] |
| Density | 0.727 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.398 (lit.) | [1][3] |
| Flash Point | 25 °C (77 °F) - closed cup | [1] |
Safety and Handling Protocol
This compound is classified as a flammable liquid and causes severe skin burns and eye damage.[6] Adherence to the following handling and storage procedures is mandatory.
-
Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5] Use explosion-proof electrical and ventilation equipment.[5]
-
Personal Protective Equipment (PPE) : Wear flame-retardant protective clothing, chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[1] If inhalation risk is high, use an approved respirator with an appropriate filter for organic vapors and ammonia derivatives.[5]
-
Storage : Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5] Keep containers tightly closed in a designated corrosives area.[5] Ground and bond containers when transferring material to prevent static discharge.
-
Spill & Emergency Response : In case of a spill, evacuate the area and remove all ignition sources.[5] Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®) and collect it for disposal. Do not allow the product to enter drains.
-
First Aid :
-
Skin/Hair Contact : Immediately remove all contaminated clothing. Rinse skin with water for several minutes.[5]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[5]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[5]
-
Core Application: Synthesis of Hindered Enamines
The most well-documented use of this compound is in the synthesis of sterically hindered enamines.[3][8][9] Enamines are versatile intermediates, acting as nucleophilic enol equivalents for the alkylation and acylation of ketones and aldehydes. The steric bulk of this compound provides significant advantages in controlling the regioselectivity of enamine formation.
Mechanistic Rationale
In the reaction with an unsymmetrical ketone, a less-hindered amine might produce a mixture of the thermodynamic and kinetic enamine isomers. The large steric footprint of the N-tert-butylisopropyl group, however, strongly disfavors the formation of the more substituted (thermodynamic) enamine due to severe A¹,³ strain. This forces the reaction to proceed via deprotonation of the less-substituted α-carbon, leading almost exclusively to the kinetic enamine product. This high regioselectivity is critical for subsequent selective alkylation reactions at the less-substituted α-position.
Caption: Workflow for Hindered Enamine Synthesis.
Protocol: Synthesis of a Hindered Enamine from 2-Heptanone
This protocol describes the synthesis of the kinetic enamine from 2-heptanone, yielding predominantly the terminal double bond isomer.
Materials:
-
2-Heptanone
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Setup : Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Equip the flask with a magnetic stir bar.
-
Charging Reagents : To the flask, add anhydrous toluene (100 mL), 2-heptanone (10.0 g, 87.6 mmol), and this compound (12.1 g, 105 mmol, 1.2 equivalents).
-
Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 100 mg).
-
Reaction : Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup : Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification : The crude product, a highly hindered enamine, is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Advanced Applications in Modern Catalysis
The unique steric and electronic properties of this compound are being increasingly exploited in cutting-edge catalytic methodologies, particularly in photoredox and C-H activation reactions where ligand properties can dramatically influence reaction outcomes.
Ligand/Base in Ni-Catalyzed C-N Cross-Couplings
Recent studies have highlighted the utility of bulky secondary amines in overcoming catalyst deactivation in dual photoredox/nickel-catalyzed C-N cross-coupling reactions.[4] In these systems, this compound can play a dual role: as a base to facilitate the catalytic cycle and as a ligand that modulates the reactivity of the nickel center. Its steric bulk can prevent the formation of inactive bis-ligated Ni(0) species, which can be a significant off-cycle pathway with smaller amines, thereby maintaining higher catalyst activity.
Caption: Proposed Ni-Catalyzed Cross-Coupling Cycle.
Protocol: Representative Ni/Photoredox C(Aryl)-N Coupling
This generalized protocol is based on methodologies where bulky amines have been shown to be effective.[4] Optimization for specific substrates is essential.
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
This compound
-
Nickel catalyst (e.g., NiCl₂·glyme)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Setup : In a glovebox, add the nickel catalyst (2 mol%), photocatalyst (1 mol%), aryl halide (1.0 mmol), and a magnetic stir bar to an oven-dried vial.
-
Reagent Addition : Add this compound (1.5 mmol, 1.5 equivalents) followed by anhydrous 1,4-dioxane (5 mL).
-
Reaction : Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a reaction block positioned approximately 5-10 cm from a blue LED lamp.
-
Irradiation : Begin stirring and irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble catalyst residues.
-
Purification : Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the desired C-N coupled product.
Summary and Outlook
This compound is a specialized reagent whose value lies in its pronounced steric hindrance. This property provides chemists with a powerful tool for achieving high regioselectivity in the synthesis of kinetic enamines, which are crucial intermediates in the construction of complex pharmaceutical targets. Furthermore, its role as a non-coordinating or weakly coordinating bulky base and ligand is finding new life in modern catalytic methods, helping to solve long-standing challenges like catalyst deactivation in cross-coupling reactions. As synthetic methodologies become more sophisticated, the strategic application of sterically demanding reagents like this compound will undoubtedly continue to grow, enabling the efficient and selective synthesis of next-generation therapeutics.
References
-
iChemical. (n.d.). This compound, CAS No. 7515-80-2. Retrieved from [Link]
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Retrieved from [Link]
-
National Institutes of Health. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Storage of N-tert-Butylisopropylamine
Abstract
This document provides a comprehensive guide for the safe handling and storage of N-tert-Butylisopropylamine (CAS No. 7515-80-2). Primarily targeting researchers, scientists, and professionals in drug development, these protocols are designed to mitigate risks associated with the compound's hazardous properties. This compound is a flammable and corrosive secondary amine, necessitating stringent safety measures. This guide covers hazard identification, risk assessment, personal protective equipment (PPE), detailed handling procedures from receipt to disposal, storage requirements, and emergency protocols. The causality behind each recommendation is explained to foster a deep understanding of the safety principles involved.
Introduction and Hazard Analysis
This compound is a clear, colorless liquid used in the synthesis of hindered enamines[1]. Despite its utility, it presents significant health and safety risks. According to supplier Safety Data Sheets (SDS), it is classified as a Flammable Liquid, Category 3, and Skin Corrosive, Category 1B. This dual-hazard profile requires a holistic safety approach that addresses both fire and chemical burn risks.
Causality of Hazards:
-
Flammability: The compound has a low flash point of 25°C (77°F), meaning it can form ignitable vapor-air mixtures at or near room temperature. Vapors are heavier than air and may travel to a distant ignition source and flash back.[2][3]
-
Corrosivity: As an amine, this compound is alkaline and can cause severe skin burns and eye damage upon contact[4]. Inhalation of vapors can lead to irritation of the respiratory tract, and ingestion can cause severe damage to the gastrointestinal tract, with a risk of perforation[2].
Physicochemical and Hazard Data
A summary of critical data for this compound is presented below. This information forms the basis for the risk assessment and subsequent safety protocols.
| Property | Value | Source(s) |
| CAS Number | 7515-80-2 | [5] |
| Molecular Formula | C₇H₁₇N | [2] |
| Molecular Weight | 115.22 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [1][5] |
| Boiling Point | 98 °C (lit.) | [1] |
| Density | 0.727 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 25 °C (77 °F) - closed cup | |
| GHS Hazard Codes | H226 (Flammable liquid and vapour), H314 (Causes severe skin burns and eye damage) | [4] |
| GHS Signal Word | Danger | [2] |
Risk Assessment and Mitigation Workflow
A systematic approach to safety involves identifying potential exposure scenarios and implementing robust control measures. The following diagram illustrates the logical workflow for managing the risks associated with this compound.
Caption: Workflow for managing this compound safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent chemical contact. The dual corrosive and flammable nature of this compound requires comprehensive protection.
-
Hand Protection: Use chemically resistant gloves. While specific breakthrough time data for this compound is not widely available, heavy-duty nitrile or butyl rubber gloves are generally recommended for handling amines[6]. Always inspect gloves for tears or holes before use and replace them immediately if splash contact occurs.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosivity, a face shield must also be worn over the goggles to protect the entire face from splashes[4].
-
Skin and Body Protection: A flame-resistant lab coat should be worn over appropriate laboratory attire (long pants, closed-toe shoes)[6]. An apron made of a chemically resistant material like butyl rubber can provide additional protection during dispensing or transfer operations.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to control vapor inhalation[6]. If engineering controls are not sufficient or during an emergency, a full-face respirator with a combination filter for organic vapors and ammonia/methylamine (e.g., Type ABEK) is required.
Detailed Handling and Use Protocols
Adherence to standardized procedures is essential for minimizing exposure and preventing accidents.
Protocol 4.1: Receiving and Initial Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the manufacturer's label is intact and legible.
-
Transport the chemical in a secondary containment carrier to the designated storage area.
-
Log the chemical into the laboratory inventory system, noting the date of receipt.
Protocol 4.2: Dispensing and Aliquoting
Causality: This protocol is designed to control vapor release, prevent splashes, and mitigate ignition risks from static electricity.
-
Preparation: Ensure the chemical fume hood sash is at the lowest practical working height. Clear the work area of all unnecessary equipment and ignition sources (e.g., hot plates, motors)[3].
-
Grounding: For transfers involving metal containers, ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors[3][7].
-
Transfer: Use a pipette with a bulb or an automated dispenser; never use mouth suction[8]. Dispense the liquid slowly to avoid splashing. All secondary containers must be clearly labeled with the chemical name and appropriate hazard warnings[9].
-
Post-Transfer: Securely cap both the primary and secondary containers immediately after transfer.
-
Decontamination: Wipe down the work surface in the fume hood. Decontaminate any equipment used with an appropriate solvent before removing it from the hood.
Protocol 4.3: Waste Management and Disposal
-
Collect waste this compound and contaminated materials (e.g., pipette tips, wipes) in a dedicated, properly labeled hazardous waste container.
-
The waste container must be compatible with the chemical and clearly marked with "Hazardous Waste," the chemical name, and associated hazards (Flammable, Corrosive).
-
Store the waste container in a designated satellite accumulation area, preferably within a fume hood and in secondary containment.
-
Dispose of the waste through your institution's environmental health and safety (E&S) office according to all local and national regulations[10].
Storage and Segregation
Proper storage is crucial for preventing fires, reactive incidents, and container degradation.
-
Dedicated Storage: this compound must be stored in a dedicated, approved flammable liquids storage cabinet[11][12]. These cabinets are designed with features like double-walled steel construction and self-closing doors to protect the contents from fire[11].
-
Ventilation: The storage area must be cool, dry, and well-ventilated to prevent the accumulation of flammable vapors[7][13].
-
Segregation and Incompatibility: Chemical segregation is paramount.
-
Store this compound away from all sources of ignition, including heat, sparks, and open flames[3][12].
-
As a base, it is incompatible with acids and acid anhydrides. A violent reaction can occur.[7][14]
-
It is also incompatible with strong oxidizing agents[7].
-
Keep it segregated from other chemical hazard classes. A chemical compatibility chart should be consulted to prevent dangerous combinations.[14][15]
-
-
Container Integrity: Keep containers tightly closed when not in use to prevent vapor escape and contamination[7][16]. Regularly inspect containers for signs of corrosion or leaks[16].
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce injury and damage.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response
-
Small Spills (<100 mL): If you are trained and it is safe to do so, contain the spill using an appropriate absorbent material (e.g., universal absorbent pads, not combustible materials like paper towels). Ensure there are no ignition sources. Work from the outside of the spill inward. Collect the contaminated absorbent in a sealed bag or container for hazardous waste disposal.
-
Large Spills (>100 mL): Evacuate the immediate area. Alert others and activate the fire alarm if necessary. Contact your institution's E&S emergency response team immediately. Do not attempt to clean up a large spill yourself.[6]
Fire Response
-
This compound is a flammable liquid. In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam extinguishers[2]. Do not use a direct water stream, as it may spread the fire.
-
For any fire that cannot be immediately extinguished, evacuate the area and call emergency services.
References
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How to Store Flammable Liquids and Corrosive Substances In A Compliant Manner . Storemasta. [Link]
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Storage of Corrosive Substances . LDH Chemical Logistics. [Link]
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This compound, CAS No. 7515-80-2 . iChemical. [Link]
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Comprehensive Guide to Storing Flammable Liquids – Safety Tips & Best Practices . DENIOS Inc. [Link]
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Safe Storage . UC Berkeley Environmental Health & Safety. [Link]
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HS404 Dangerous Goods Storage Guideline . The University of Queensland. [Link]
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What are the Health and Safety Guidelines for Using Amines? . Diplomata Comercial. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Diplomata Comercial. [Link]
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What are the precautions for using alkylamines? . Zhonghai Chemical. [Link]
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Standard Operating Procedures: Ethyleneimine . UCLA Chemistry. [Link]
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Chemical Compatibility Table . U.S. Coast Guard. [Link]
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Hazard Summary: tert-BUTYLAMINE . New Jersey Department of Health. [Link]
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Chemical Compatibility Chart . Unknown Source. [Link]
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CHEMICAL IDENTIFICATION PROCEDURE FOR SECONDARY CONTAINERS . Regulations.gov. [Link]
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Application Notes and Protocols for the Disposal of N-tert-Butylisopropylamine Waste
Abstract: This document provides a comprehensive guide for the safe and compliant disposal of N-tert-Butylisopropylamine waste. This compound is a highly flammable and corrosive liquid that requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure procedural integrity and safety. The guide covers hazard assessment, regulatory compliance, and detailed, validated protocols for both small-scale laboratory neutralization and arrangements for large-scale incineration.
Hazard Assessment and Safety Profile
This compound (CAS No. 7515-80-2) is a volatile, highly flammable liquid and vapor that poses significant health and safety risks.[1][2][3] Understanding its properties is the cornerstone of safe waste management.
Primary Hazards:
-
Corrosivity: It causes severe skin burns and serious eye damage.[1][3] Ingestion can lead to severe swelling and damage to internal tissues.[1]
-
Flammability: The compound is highly flammable, with a flash point of 25°C (77°F).[2] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]
-
Inhalation Toxicity: Vapors can be harmful if inhaled, causing respiratory irritation.[4]
Due to these hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources.[1][4][5] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[2][5]
| Property | Value | Source |
| CAS Number | 7515-80-2 | [2] |
| Molecular Formula | C7H17N | [1] |
| Molecular Weight | 115.22 g/mol | [2] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 98 °C | [2][6] |
| Density | 0.727 g/mL at 25 °C | [2][6] |
| Flash Point | 25 °C (77 °F) - closed cup | [2] |
| pKa | 10.76 ± 0.38 (Predicted) | [6] |
Regulatory Framework and Compliance
Disposal of this compound waste is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies this waste as hazardous due to its ignitability and corrosivity characteristics.[7] Therefore, its disposal falls under the Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Parts 260-273).[8]
Generators of this hazardous waste are responsible for its management from "cradle-to-grave."[8] This includes proper identification, accumulation, transport, and disposal.[9][10] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local wastewater treatment authority to ensure full compliance.[11]
Waste Disposal Workflow
The choice of disposal protocol depends on the quantity and concentration of the waste. The following diagram outlines the decision-making process for managing this compound waste streams.
Caption: Decision workflow for this compound waste disposal.
Detailed Disposal Protocols
Protocol A: In-Lab Neutralization (For Small-Scale, Dilute Aqueous Waste)
This protocol is suitable only for small quantities of dilute, aqueous solutions of this compound. The principle is to convert the corrosive, volatile amine into a less hazardous, water-soluble ammonium salt through acid neutralization.[12] This process must be performed in a chemical fume hood.[5]
Materials:
-
Waste solution containing this compound
-
Dilute acid (e.g., 5% Hydrochloric Acid or 10% Citric Acid)
-
Large beaker (at least twice the volume of the waste)
-
Secondary containment (e.g., ice bath)[5]
-
Stir bar and stir plate
-
pH meter or pH strips
-
Appropriate PPE (goggles, face shield, gloves, lab coat)
Procedure:
-
Preparation: Place the beaker containing the waste solution into a larger container, such as an ice bath, to dissipate heat generated during neutralization.[5][13] Add a stir bar and begin gentle stirring.
-
Slow Addition of Acid: Slowly and carefully add the dilute acid to the stirring amine solution. Causality: The reaction is exothermic; slow addition prevents boiling and splashing. Always add acid to the base, never the other way around, to control the reaction rate.[13]
-
pH Monitoring: Periodically stop the acid addition and measure the pH of the solution.[11]
-
Endpoint Determination: Continue adding acid until the pH of the solution is stable within a neutral range, typically between 5.5 and 9.0, as required by local wastewater regulations.[11][13]
-
Validation: Once the target pH is reached and stable, the neutralization is complete. The resulting solution primarily contains the salt of the amine.
-
Final Disposal: This neutralized solution can typically be disposed of down the sanitary sewer, followed by flushing with a large volume of cold water (at least 20 parts water).[5] Crucially, confirm this is permissible with your local EHS and wastewater authority first. [11]
Protocol B: Licensed Disposal (For Bulk, Concentrated, or Organic Solvent Waste)
Bulk quantities, neat (undiluted) this compound, or solutions in organic solvents must not be neutralized in the lab. The high concentration makes the neutralization process dangerously exothermic and difficult to control. Furthermore, mixtures with solvents introduce additional hazards. Such waste must be disposed of via a licensed hazardous waste contractor.
Procedure:
-
Containerization: Collect the waste in a designated, properly sealed, and chemically compatible container. Do not mix with other waste streams unless specifically permitted by your EHS department.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[13] The label should also indicate the hazards (e.g., "Corrosive," "Flammable Liquid").
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[1] The container must be kept closed except when adding waste.[13]
-
Arranging Disposal: Contact your institution's EHS department to arrange for pickup by a certified hazardous waste disposal company. The most common disposal method for this type of waste is high-temperature incineration.[14]
Spill Management
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like sawdust.
-
Cleanup: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal according to Protocol B.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS department.
References
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iChemical. This compound, CAS No. 7515-80-2. [Link]
-
Higginbotham, C. (2013, October 17). Site-Specific Procedures for Chemical Waste Disposal via Neutralization. [Link]
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University of Georgia Environmental Safety Division. Neutralization Guide. [Link]
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CHIMIART. Neutralizing Amine. [Link]
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Wastech Controls & Engineering, Inc. Neutralization Chemicals. [Link]
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U.S. Environmental Protection Agency. Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]
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- 14. epa.gov [epa.gov]
Application Notes & Protocols: Large-Scale Synthesis Utilizing N-tert-Butylisopropylamine and Related Sterically Hindered Moieties
Introduction: The Strategic Role of Steric Hindrance in Large-Scale Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the choice of reagents is dictated by a delicate balance of reactivity, selectivity, cost, and scalability. N-tert-Butylisopropylamine, a secondary amine characterized by significant steric bulk around the nitrogen atom, exemplifies a class of compounds whose utility is defined more by what they prevent than what they promote. Its bulky tert-butyl and isopropyl groups create a sterically congested environment, rendering the nitrogen lone pair poorly nucleophilic while retaining its basicity. This characteristic makes it a valuable non-nucleophilic base in specific applications.
However, to provide a comprehensive guide for researchers and drug development professionals, it is imperative to look beyond this single molecule and explore the broader, more impactful applications of its core structural motifs—the N-tert-butyl group and the tert-butyl amine scaffold —in large-scale industrial synthesis. This guide will therefore provide a detailed exploration of this compound as a hindered base, and then pivot to the two most significant large-scale applications that leverage its structural cousins: the use of the N-tert-butyl group as a robust protecting group for amides, and the transformative role of tert-butanesulfinamide (tBS) as a chiral auxiliary for the asymmetric synthesis of amines, a cornerstone of modern drug discovery.[1][2]
Part 1: this compound - Physicochemical Properties and Handling for Scale-Up
This compound is a flammable and corrosive liquid that requires careful handling, particularly at scale. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 7515-80-2 | |
| Molecular Formula | C₇H₁₇N | [3] |
| Molecular Weight | 115.22 g/mol | [3] |
| Boiling Point | 98 °C | |
| Density | 0.727 g/mL at 25 °C | |
| Flash Point | 25 °C (77 °F) | |
| Safety | Flammable Liquid (Category 3), Skin Corrosion (Category 1B) |
Protocol 1.1: Large-Scale Handling and Safety
-
Engineering Controls : All transfers and reactions at scale must be conducted in a well-ventilated chemical fume hood or a walk-in hood designed for large equipment.[4] Ensure the ventilation system is sufficient for the volume of solvent and reagent being used.[4]
-
Personal Protective Equipment (PPE) : Use of a face shield, safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) is mandatory. For large-volume transfers, an ABEK-type respirator filter is recommended.
-
Inert Atmosphere : Due to its flammability, large-scale reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Avoid needle-based gas inlets for scale-up; use dedicated gas inlet adapters for better flow control and pressure relief.[5]
-
Reagent Transfer : For multi-liter quantities, use a closed-system transfer method, such as a cannula or a peristaltic pump with compatible tubing, to move the liquid from the storage container to the reaction vessel. This minimizes exposure and reduces the risk of spills.
-
Spill & Emergency : Ensure an appropriate spill kit (absorbent material for flammable liquids) and a safety shower/eyewash station are immediately accessible.
Part 2: The N-tert-Butyl Group as a Removable Directing and Protecting Group
While this compound itself is used as a hindered base, the N-tert-butyl moiety is a widely employed protecting group for amides in multi-step syntheses. Its steric bulk prevents unwanted side reactions at the nitrogen atom. Critically, its removal (deprotection) can be achieved under specific, often mild, conditions, which is essential for preserving sensitive functionality in complex molecules.
The causality behind its effectiveness lies in the stability of the tert-butyl cation that is formed upon cleavage. This cleavage is typically acid-catalyzed, where protonation of the amide carbonyl oxygen is followed by the departure of isobutylene gas, driving the reaction to completion.
Workflow: N-tert-Butyl Amide in Synthesis
Caption: General workflow for using the N-tert-butyl group in a protection-deprotection strategy.
Causality of Deprotection: Mild Catalytic Cleavage
Traditional methods for N-tert-butyl deprotection often required harsh acidic conditions (e.g., strong acids, high temperatures), limiting their applicability.[6] A significant advancement has been the development of mild, catalytic methods. Copper(II) triflate (Cu(OTf)₂) has emerged as an exceptionally effective catalyst that facilitates the slow release of triflic acid (TfOH), enabling the reaction to proceed at room temperature.[6][7] This method is highly valuable as it is compatible with other sensitive functional groups.[6]
Protocol 2.1: Large-Scale Mild Deprotection of N-tert-Butyl-N-isopropylbenzamide
This protocol is based on the copper-catalyzed methodology, scaled for preparative synthesis.[6][7]
-
Vessel Setup : To a 5 L, three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, add N-tert-butyl-N-isopropylbenzamide (e.g., 233 g, 1.0 mol).
-
Solvent Addition : Add dichloromethane (DCM, 2.5 L) to the flask. Stir the mixture until the amide is fully dissolved. The concentration should be maintained between 0.1-0.5 M to ensure efficient reaction and manageable heat transfer.
-
Catalyst Introduction : In a separate flask, dissolve Copper(II) triflate (Cu(OTf)₂, 18.1 g, 0.05 mol, 5 mol%) in a minimal amount of DCM and add it to the reaction vessel. The use of a catalytic amount is key to the mildness and cost-effectiveness of the procedure at scale.
-
Reaction Monitoring : Stir the reaction mixture at room temperature (20-25 °C). The reaction is typically complete within 18-24 hours.[7] Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The de-tert-butylation is driven by the release of isobutylene gas.[7]
-
Work-up : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (1 L). The biphasic mixture is stirred vigorously for 30 minutes.
-
Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (1 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield N-isopropylbenzamide.
| Parameter | Condition | Rationale |
| Catalyst | 5 mol% Cu(OTf)₂ | Provides a slow, sustained release of strong acid, avoiding harsh bulk conditions.[6] |
| Solvent | Dichloromethane | Good solubility for substrates and inert under reaction conditions. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups elsewhere in the molecule.[7] |
| Duration | 18-24 hours | Slower, controlled reaction ensures high yield and minimizes side products.[7] |
Part 3: tert-Butanesulfinamide (tBS) in Asymmetric Amine Synthesis
The synthesis of chiral amines is of paramount importance to the pharmaceutical industry, as over 80% of drugs contain amine functionality, often with a specific stereochemistry required for efficacy.[1] The most significant and scalable application related to the "tert-butyl amine" structure is the use of tert-butanesulfinamide (tBS) , developed by the Ellman laboratory.[1][2] This chiral auxiliary enables the highly diastereoselective synthesis of a vast array of chiral amines from simple ketones and aldehydes.[2][8]
The process involves three core, reliable steps:
-
Condensation : Reaction of tBS with a carbonyl compound to form a chiral N-sulfinylimine.
-
Nucleophilic Addition : Diastereoselective addition of a nucleophile (e.g., Grignard reagent, organolithium) to the imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face.
-
Deprotection : Simple acidic hydrolysis cleaves the N-S bond to release the desired chiral primary amine in high enantiomeric excess.[9]
Workflow: Asymmetric Synthesis via tert-Butanesulfinamide
Caption: The three-step sequence for asymmetric amine synthesis using Ellman's auxiliary.
Protocol 3.1: Gram-Scale Asymmetric Synthesis of a Chiral Primary Amine
This protocol demonstrates the synthesis of a chiral amine from benzaldehyde and a Grignard reagent.
Step A: Formation of the N-Sulfinylimine
-
Vessel Setup : In a 1 L flask under a nitrogen atmosphere, combine (R)-tert-butanesulfinamide (24.2 g, 0.2 mol) and anhydrous tetrahydrofuran (THF, 400 mL).
-
Reagent Addition : Add benzaldehyde (20.3 mL, 0.2 mol) followed by titanium(IV) ethoxide (Ti(OEt)₄, 83 mL, 0.4 mol). The titanium alkoxide acts as a Lewis acid and a dehydrating agent, efficiently driving the condensation.[9]
-
Reaction : Heat the mixture to 60 °C and stir for 5 hours.
-
Monitoring and Work-up : Monitor by TLC until the starting materials are consumed. Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through a pad of celite, washing with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to give the crude N-sulfinylimine, which is often used directly in the next step.
Step B: Diastereoselective Grignard Addition
-
Vessel Setup : Dissolve the crude N-sulfinylimine from Step A in 500 mL of anhydrous THF in a 2 L flask under nitrogen and cool the solution to -48 °C (an acetonitrile/dry ice bath).
-
Nucleophile Addition : Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 73 mL, 0.22 mol) dropwise over 30 minutes, maintaining the internal temperature below -40 °C. The low temperature is critical for achieving high diastereoselectivity.
-
Reaction and Quench : Stir the reaction at -48 °C for 6 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction : Warm the mixture to room temperature, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the crude sulfinamide adduct.
Step C: Deprotection to Yield the Chiral Amine
-
Cleavage : Dissolve the crude adduct in methanol (200 mL) and add hydrochloric acid (4 M in 1,4-dioxane, 100 mL, 0.4 mol).
-
Isolation : Stir the solution at room temperature for 1 hour. During this time, the desired amine hydrochloride salt often precipitates.[10] Concentrate the solvent under reduced pressure. Add diethyl ether to the residue to fully precipitate the product.
-
Purification : Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the enantiomerically enriched 1-phenylpropan-1-amine hydrochloride. The diastereomeric ratio of the addition step typically exceeds 95:5, resulting in a final product with >95% enantiomeric excess.
References
-
Evans, V., Mahon, M. F., & Webster, R. L. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron Letters, 55(30), 4155-4157. [Link]
-
Evans, V., Mahon, M. F., & Webster, R. L. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science, 376(6593). [Link]
-
Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]
-
Request PDF. (n.d.). Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate. ResearchGate. [Link]
-
Cogan, D. A., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2281. [Link]
-
Foubelo, F., & Yus, M. (2021). Chiral N-tert-Butylsulfinylimines: New Discoveries in Asymmetric Synthesis of Nitrogenated Compounds. The Chemical Record, 21(6), 1300-1341. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Ordóñez, M., & Cativiela, C. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1238-1282. [Link]
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. [Link]
-
Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses, 85, 219-230. [Link]
-
J&K Scientific LLC. (n.d.). N-tert-Butyl isopropylamine, 97%. J&K Scientific LLC. [Link]
-
Wang, L., et al. (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Chemical Science, 15(1), 133-139. [Link]
-
Cogan, D. A., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University. [Link]
Sources
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- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rua.ua.es [rua.ua.es]
- 10. researchgate.net [researchgate.net]
Application Note: Real-Time Reaction Monitoring of Organolithium Species Using N-tert-Butylisopropylamine as an In Situ ¹H NMR Spectroscopic Reporter
Abstract
Monitoring the progress of reactions involving organolithium reagents is a significant challenge due to their high reactivity, sensitivity to air and moisture, and complex solution behavior. This application note details a robust, quantitative method for real-time, in situ monitoring of these reactions using the sterically hindered secondary amine, N-tert-Butylisopropylamine, as a spectroscopic reporter molecule. By leveraging low-temperature ¹H NMR spectroscopy, researchers can directly observe the consumption of active organolithium reagents, providing critical data for kinetic analysis, mechanistic investigation, and reaction optimization without the need for quenching and offline analysis.
Introduction: The Challenge of "Looking Inside" an Organolithium Reaction
Organolithium reagents (RLi) are among the most powerful tools in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, their utility is often shadowed by their complex behavior in solution. Organolithiums exist not as simple monomers but as a dynamic equilibrium of aggregates (dimers, tetramers, etc.), with each form possessing different reactivity.[1] The precise nature of these aggregates is highly sensitive to factors like solvent, temperature, and the presence of additives.[2]
Traditional methods of reaction monitoring, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), require the extraction and quenching of an aliquot. This process is not only cumbersome for air-sensitive reactions but also provides only a single, static snapshot that can be misleading, as the quenching process itself can alter the reaction state. To truly understand and control these reactions, a method is needed to observe the active species directly in the reaction vessel, in real time. In situ Nuclear Magnetic Resonance (NMR) spectroscopy provides this capability.[3]
This guide focuses on the use of this compound as an inert ¹H NMR indicator—a "reporter molecule"—that allows for the direct quantification of the active organolithium reagent throughout the course of a reaction.
Principle of the Method: Spectroscopic Reporting via Lewis Acid-Base Complexation
The efficacy of this compound as an indicator hinges on two key properties:
-
Steric Hindrance: The bulky tert-butyl and isopropyl groups flanking the nitrogen atom prevent the amine from being deprotonated by common organolithium bases like n-butyllithium (n-BuLi). It therefore acts as an inert spectator rather than a reactant.
-
Lewis Basicity: The nitrogen's lone pair of electrons readily coordinates to the Lewis acidic lithium center of the organolithium reagent.
This coordination forms a dynamic, observable Lewis acid-base adduct. The formation of this adduct perturbs the local electronic environment of the amine's protons, leading to a new set of distinct signals in the ¹H NMR spectrum.
In a typical experiment, the NMR tube contains a mixture of the "free" amine and the "lithiated-complexed" amine. Because the rate of exchange between these two states is slow on the NMR timescale at low temperatures (e.g., -78 °C), separate signals are observed for each species. The integral of the signal for the free amine is proportional to its concentration, while the integral of the complexed amine's signal is proportional to the concentration of the active organolithium reagent it is bound to.
As the organolithium reagent is consumed by the intended substrate, it is released from the amine indicator, causing the signals for the complexed amine to decrease and the signals for the free amine to reappear. By monitoring the relative integrals of these two sets of signals over time, one can directly track the consumption of the active RLi species.
Figure 1. Conceptual diagram of the equilibrium between the free amine indicator, the active organolithium reagent (RLi), and the observable Li-Amine complex.
Experimental Protocol: In Situ ¹H NMR Monitoring
3.1. Materials and Instrumentation
-
NMR Spectrometer: 400 MHz or higher, equipped with a variable temperature probe capable of maintaining stable temperatures down to -80 °C.
-
NMR Tubes: J. Young valve NMR tubes are essential for maintaining an inert atmosphere.
-
Reagents:
-
This compound (CAS 7515-80-2), distilled from CaH₂ and stored under argon.
-
Organolithium reagent (e.g., n-BuLi in hexanes). The concentration should be accurately determined by titration prior to use.[4]
-
Substrate of interest.
-
Anhydrous deuterated solvent (e.g., THF-d₈, Toluene-d₈), freshly distilled or passed through a column of activated alumina.
-
-
Glassware: All glassware must be rigorously dried in an oven ( >120 °C) overnight and cooled under a stream of dry argon or nitrogen.
3.2. Step-by-Step Procedure
-
Preparation (Inside a Glovebox or on a Schlenk Line):
-
To a clean, dry J. Young NMR tube, add the substrate (e.g., 0.1 mmol) and an internal standard if desired (e.g., tetramethylsilane or a known amount of a non-reactive aromatic).
-
Add ~0.6 mL of the anhydrous deuterated solvent via a gas-tight syringe.
-
Add a small, known amount of the this compound indicator (e.g., 5-10 mol% relative to the substrate). Rationale: A sub-stoichiometric amount of indicator is used so that it becomes fully complexed upon addition of the RLi reagent, providing a clear starting point.
-
Seal the J. Young tube, remove it from the inert atmosphere, and gently shake to dissolve the solids.
-
-
Baseline Spectrum Acquisition (t=0):
-
Insert the NMR tube into the spectrometer probe, which has been pre-cooled to the desired reaction temperature (e.g., -78 °C). Allow 5-10 minutes for thermal equilibration.
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire a ¹H NMR spectrum. This is the t=0 spectrum . Identify and integrate the characteristic signals for the free this compound.
-
-
Reaction Initiation and Monitoring:
-
Remove the NMR tube from the spectrometer and place it in a dry ice/acetone bath to maintain the temperature.
-
Carefully and quickly, unseal the J. Young valve and add the organolithium reagent (e.g., 1.1 equivalents of n-BuLi) via a pre-cooled gas-tight syringe.
-
Immediately reseal the tube, shake it vigorously for 2-3 seconds to ensure mixing, and rapidly re-insert it into the pre-cooled NMR probe.
-
Begin acquiring a time-course series of ¹H NMR spectra immediately. Modern spectrometers can be programmed to acquire spectra automatically at set intervals (e.g., every 1-2 minutes).
-
-
Data Processing:
-
Process the series of spectra (Fourier transform, phase correction, baseline correction).
-
For each time point, integrate the signals corresponding to the free amine indicator, the complexed amine indicator, the substrate, and the product.
-
Plot the normalized integral values versus time to generate reaction progress curves.
-
Data Interpretation
The key to this method is identifying the signals for the free and complexed indicator. The exact chemical shifts are sensitive to solvent and temperature, so the baseline spectrum is critical.
Expected ¹H NMR Chemical Shifts: The following table provides typical, expected chemical shifts based on known principles of electronic shielding and data from analogous compounds like diisopropylamine.[5][6] The values should be considered representative and will be confirmed in the baseline spectrum.
| Proton Environment | Free Amine (Signal A) | Li-Complexed Amine (Signal B) | Rationale for Shift |
| Isopropyl -CH (septet) | ~3.0 ppm | ~3.2 - 3.5 ppm (Downfield) | Deshielding due to proximity to the electropositive Li center. |
| tert-Butyl -CH₃ (singlet) | ~1.1 ppm | ~1.2 - 1.4 ppm (Downfield) | Deshielding effect transmitted through the nitrogen atom. |
| Isopropyl -CH₃ (doublet) | ~1.0 ppm | ~1.1 - 1.3 ppm (Downfield) | Deshielding effect transmitted through the nitrogen atom. |
| Amine N-H (broad singlet) | ~0.8 - 1.5 ppm | Not typically observed. | The proton remains, but the signal is often very broad or unobservable in the complex. |
Note: All shifts are approximate and relative to TMS. Values recorded in THF-d₈ at -78 °C.
Quantitative Analysis: The percentage of remaining active RLi can be calculated by observing the indicator signals. At the start of the reaction (immediately after RLi addition), the indicator should be almost entirely in its complexed form (Signal B).
% RLi Consumed at time t = [Integral(A) / (Integral(A) + Integral(B))] * 100
This provides a direct measure of reagent consumption, which can be correlated with the appearance of product signals and disappearance of substrate signals to build a complete kinetic profile of the reaction.
Visualization of Experimental Workflow
Figure 2. Workflow for monitoring an organolithium reaction using an in situ NMR indicator.
Troubleshooting and Considerations
-
Peak Broadening: At intermediate temperatures, if the exchange rate between the free and complexed amine is comparable to the NMR timescale, signals may broaden or coalesce. Performing the experiment at a lower temperature (-78 °C or below) is usually sufficient to sharpen the signals.
-
Indicator Reactivity: While this compound is very hindered, extremely powerful or less hindered bases (e.g., tert-butyllithium) could potentially deprotonate it over time. This would be observable as a slow, irreversible disappearance of all amine signals.
-
Solvent Choice: The choice of solvent (e.g., THF vs. Toluene) will significantly impact the aggregation state of the organolithium reagent and the chemical shifts of all species. The protocol must be consistent with the solvent to ensure reproducibility.
-
Atmospheric Control: The most common source of failure is the inadvertent introduction of moisture or oxygen, which rapidly quenches the organolithium reagent. Rigorous adherence to inert atmosphere techniques is paramount.
Conclusion
The use of this compound as an in situ ¹H NMR reporter molecule is a powerful, quantitative, and non-invasive technique for studying the progress of organolithium reactions. It provides direct insight into the concentration of the active reagent, enabling precise kinetic analysis and a deeper mechanistic understanding. By replacing ambiguous offline quenching methods with direct observation, this protocol empowers chemists to optimize reaction conditions, control product formation, and develop more robust and scalable synthetic processes.
References
-
Direct in situ NMR observation of lithium plating, corrosion, nitridation and protonolysis for ammonia synthesis. ChemRxiv. Cambridge: Cambridge Open Engage.
-
NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. Chemistry – A European Journal.
-
A Rapid Injection NMR Study of the Reaction of Organolithium Reagents with Esters, Amides, and Ketones. Organic Letters.
-
NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. PubMed Central.
-
High-field 1H NMR study of the aggregation and complexation of n-butyllithium in tetrahydrofuran. ResearchGate.
-
Aggregation and Reactivity of Phenyllithium Solutions. University of Wisconsin–Madison Chemistry Publications.
-
Precise NMR Method for Titering Organometal Reagents. Organic Letters.
-
Diisopropylamine(108-18-9) 1H NMR spectrum. ChemicalBook.
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
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- 6. chem.libretexts.org [chem.libretexts.org]
Introduction: The Significance of Hindered Amines in Polymer Science
An Application Guide to Tertiary-Amine-Based Polymers in Advanced Chemistry
N-tert-Butylisopropylamine, a sterically hindered secondary amine, exemplifies a class of structures crucial to the development of "smart" polymers. While not typically used as a direct monomer, its core functional group—a bulky, basic nitrogen center—is foundational to a class of stimuli-responsive materials. In polymer chemistry, this functionality is most often incorporated as a tertiary amine pendent group, such as in poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA). These polymers exhibit remarkable pH-responsive behavior, transitioning from a hydrophobic, collapsed state at neutral or basic pH to a hydrophilic, soluble state in acidic environments. This transition is driven by the protonation of the tertiary amine's lone pair of electrons.
This guide provides a comprehensive overview of the synthesis, characterization, and application of polymers featuring this critical tertiary amine functionality. We will delve into the precise synthetic control offered by controlled radical polymerization techniques, providing detailed protocols for researchers and drug development professionals aiming to harness the potential of these intelligent materials for applications ranging from targeted drug delivery to advanced coatings.
PART 1: The Physicochemical Principle of pH-Responsiveness
The defining characteristic of tertiary-amine-based polymers is their sharp response to changes in environmental pH. This behavior is governed by the acid-base equilibrium of the amine's nitrogen atom.
-
At High pH (pH > pKa): The tertiary amine is in its neutral, deprotonated state. The bulky alkyl groups (e.g., isopropyl, tert-butyl) surrounding the nitrogen create a hydrophobic microenvironment, causing the polymer chains to collapse in aqueous solutions, minimize their interaction with water, and potentially self-assemble into larger aggregates like micelles.
-
At Low pH (pH < pKa): The amine group becomes protonated, acquiring a positive charge (ammonium cation). This ionization dramatically increases the polymer's polarity and affinity for water. The electrostatic repulsion between the positively charged pendent groups forces the polymer chains to uncoil and adopt an extended, hydrophilic conformation, leading to dissolution.
This reversible hydrophobic-to-hydrophilic transition is the cornerstone of their "smart" behavior and can be precisely tuned by altering the polymer's architecture and the specific nature of the alkyl substituents on the amine.
PART 2: Synthesis via Controlled Radical Polymerization
To create well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ)—a prerequisite for high-performance applications like drug delivery—controlled radical polymerization (CRP) methods are essential.[1] Two of the most powerful and versatile CRP techniques are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[1][2]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization offers excellent control over the final polymer architecture and is compatible with a wide range of functional monomers. The process involves a conventional radical initiator (like AIBN) and a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization by reversibly deactivating propagating radical chains. This allows all polymer chains to grow simultaneously, ensuring uniformity.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another robust CRP method that utilizes a transition metal catalyst (commonly a copper complex) to reversibly activate and deactivate the polymer chains through a halogen atom transfer process.[1][3] This technique is renowned for its ability to produce polymers with complex architectures, such as block copolymers and star polymers, from a variety of monomers.[1][2]
PART 3: Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the synthesis of a model tertiary-amine-based polymer, poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA), using both RAFT and ATRP.
Protocol 1: Synthesis of PDPAEMA via RAFT Polymerization
This protocol details the synthesis of PDPAEMA with a target degree of polymerization (DP) of 100, using 4-cyanopentanoic acid dithiobenzoate (CPAD) as the RAFT agent.
Rationale: The choice of RAFT agent is critical. CPAD is effective for methacrylate monomers and the resulting carboxylic acid end-group provides a convenient handle for subsequent bioconjugation.[4] The initiator, AIBN, is a standard thermal initiator with a well-characterized decomposition rate at the reaction temperature. Deoxygenation is crucial as oxygen can quench radical reactions and inhibit polymerization.[5][6]
Materials:
-
2-(Diisopropylamino)ethyl methacrylate (DPAEMA), inhibitor removed
-
4-Cyanopentanoic acid dithiobenzoate (CPAD) RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator
-
1,4-Dioxane (anhydrous)
-
Schlenk flask with magnetic stir bar
-
Rubber septum, glass stopcock adapter
-
Nitrogen or Argon source
-
Liquid nitrogen
-
Cold diethyl ether (for precipitation)
Procedure:
-
Reagent Preparation: In a 25 mL Schlenk flask, add CPAD (55.9 mg, 0.2 mmol, 1 eq.), DPAEMA (4.27 g, 20 mmol, 100 eq.), and AIBN (6.57 mg, 0.04 mmol, 0.2 eq.).
-
Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane to the flask to dissolve the reagents. The target concentration is ~2 M.
-
Deoxygenation (Freeze-Pump-Thaw):
-
Seal the flask with a rubber septum and ensure the stopcock is closed.
-
Freeze the solution by immersing the flask in liquid nitrogen until completely solid.[6]
-
Open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock and thaw the mixture in a room temperature water bath. You will observe bubbles escaping the solution as dissolved gas is removed.[5]
-
Repeat this freeze-pump-thaw cycle three to four times to ensure complete removal of oxygen.[6]
-
-
Initiation of Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath set to 70 °C to initiate the polymerization.
-
Monitoring and Termination: The reaction can be monitored by taking small aliquots via a degassed syringe and analyzing monomer conversion by ¹H NMR. After the desired conversion is reached (e.g., 6-8 hours), terminate the polymerization by removing the flask from the oil bath and exposing the contents to air.
-
Purification:
-
Dilute the reaction mixture with a small amount of THF (~5 mL).
-
Precipitate the polymer by adding the solution dropwise into a beaker of cold diethyl ether (~200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into cold diethyl ether two more times to remove unreacted monomer and initiator fragments.
-
Dry the final product under vacuum overnight.
-
Workflow Diagram: RAFT Polymerization
Caption: Workflow for RAFT synthesis of pH-responsive polymers.
Protocol 2: Synthesis of PDPAEMA via Atom Transfer Radical Polymerization (ATRP)
This protocol describes the synthesis of PDPAEMA using a copper-based catalyst system.
Rationale: The CuBr/PMDETA catalyst system is widely used for the ATRP of methacrylates due to its high activity and commercial availability.[7] Ethyl α-bromoisobutyrate (EBiB) is a highly efficient initiator for this system. The freeze-pump-thaw cycles are critical for removing oxygen, which can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, thereby inhibiting the polymerization.[3][8]
Materials:
-
2-(Diisopropylamino)ethyl methacrylate (DPAEMA), inhibitor removed
-
Copper(I) bromide (CuBr), 99.99%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Anisole (anhydrous)
-
Schlenk flask with magnetic stir bar
-
Neutral alumina column
-
Inert gas source (Nitrogen or Argon)
-
Liquid nitrogen
Procedure:
-
Catalyst and Monomer Preparation: In a 25 mL Schlenk flask, add CuBr (14.4 mg, 0.1 mmol, 1 eq.) and a magnetic stir bar. Seal the flask and deoxygenate by applying vacuum and backfilling with inert gas three times.
-
Ligand and Monomer Addition: Under a positive pressure of inert gas, add DPAEMA (2.14 g, 10 mmol, 100 eq.), anhydrous anisole (2 mL), and PMDETA (21 µL, 0.1 mmol, 1 eq.) using degassed syringes.
-
Deoxygenation: Perform three freeze-pump-thaw cycles on the solution as described in the RAFT protocol to ensure an oxygen-free environment.[9]
-
Initiation of Polymerization: After the final thaw and backfilling with inert gas, add the initiator EBiB (14.7 µL, 0.1 mmol, 1 eq.) via a degassed syringe.
-
Polymerization: Place the flask in a preheated oil bath at 50 °C. The solution will typically turn dark brown or green, indicating the formation of the active catalyst complex.[8]
-
Termination and Catalyst Removal: After the desired time (e.g., 4-6 hours), terminate the reaction by opening the flask to air. The solution color will change to blue/green as the copper catalyst oxidizes. Dilute the mixture with THF (~10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purification: Concentrate the filtered solution and precipitate the polymer into a cold non-solvent like a water/methanol mixture or hexane. Filter and dry the final product under vacuum.
Workflow Diagram: ATRP
Caption: Workflow for ATRP synthesis of pH-responsive polymers.
PART 4: Characterization and Data
Proper characterization is essential to validate the success of the synthesis and understand the polymer's properties.
-
¹H NMR Spectroscopy: Used to confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC/SEC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A low Đ value (typically < 1.3) indicates a well-controlled polymerization.
-
Acid-Base Titration: Used to determine the apparent pKa of the polymer, which defines the pH at which the hydrophobic-to-hydrophilic transition occurs. For PDPAEMA, this transition is typically observed around pH 6.5.[10]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of polymer aggregates, providing insight into the formation and size of micelles above the polymer's pKa.
Table 1: Representative Data for PDPAEMA Synthesis
| Polymerization Method | Target DP | Mn (GPC, g/mol ) | Dispersity (Đ) | Apparent pKa |
| RAFT | 100 | ~19,500 | 1.15 - 1.25 | ~6.5 |
| ATRP | 100 | ~18,900 | 1.10 - 1.20 | ~6.5 |
Note: Actual molecular weights may vary based on monomer conversion.
PART 5: Applications in Drug Development
The unique pH-responsive nature of tertiary-amine-based polymers makes them highly attractive for advanced drug delivery systems.[2][11]
-
Targeted Cancer Therapy: Many solid tumors exhibit a slightly acidic microenvironment (pH ~6.8) compared to healthy tissue (pH ~7.4). Furthermore, once a nanoparticle drug carrier is internalized by a cell, it enters endosomes and lysosomes, where the pH drops to 5.0-6.0.[12] A drug carrier made from a block copolymer containing a PDPAEMA segment can be designed to be stable and hydrophobic at physiological pH, encapsulating a drug cargo. Upon reaching the acidic tumor environment or after cellular uptake, the PDPAEMA block protonates, causing the nanoparticle to destabilize and release its payload precisely where it is needed.[12]
-
Gene Delivery: The cationic nature of the protonated polymer below its pKa allows it to electrostatically complex with negatively charged genetic material like siRNA or DNA, forming polyplexes that can facilitate entry into cells.
Conclusion
Polymers functionalized with hindered tertiary amine groups, inspired by structures like this compound, represent a powerful platform in materials science. Through the precision of controlled radical polymerization techniques like RAFT and ATRP, researchers can synthesize well-defined, stimuli-responsive materials. The detailed protocols and workflows provided herein serve as a foundational guide for scientists and drug development professionals to explore and exploit the vast potential of these "smart" polymers in creating next-generation therapeutic and diagnostic systems.
References
-
Fielding, L., Edmondson, S., & Armes, S. (2011). Synthesis of pH-responsive tertiary amine methacrylate polymer brushes and their response to acidic vapour. Journal of Materials Chemistry. Semantic Scholar. [Link]
-
Yuan, X., Ju, B., & Zhang, S. (2014). Novel pH- and temperature-responsive polymer: tertiary amine starch ether. Carbohydrate Polymers, 114, 530-536. PubMed. [Link]
-
Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039-4047. [Link]
-
ResearchGate. Synthesis of Tertiary Amine-Based pH-Responsive Polymers by RAFT Polymerization. (2015). [Link]
-
Institute of Pharmacy and Molecular Biotechnology, University of Heidelberg. CONTROLLED RADICAL POLYMERIZATION OF N-ISOPROPYLACRYLAMIDE AND OF ACTIVATED ESTERS FOR THE SYNTHESIS OF POLYMER-PROTEIN AND. [Link]
-
Keilitz, J., & Schacher, F. H. (2014). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Polymers, 6(5), 1513-1529. MDPI. [Link]
-
ResearchGate. Nitroxide-mediated controlled statistical copolymerizations of N-isopropylacrylamide with N-tert-butylacrylamide. (2006). [Link]
-
ResearchGate. Synthesis of pH- and Thermoresponsive Poly(2-n-propyl-2-Oxazoline) Based Copolymers. (2017). [Link]
-
Matyjaszewski, K. (2022). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. YouTube. [Link]
-
Collins, J., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Molecules, 26(16), 4937. MDPI. [Link]
-
Lab Life Tutorials. (2021). RAFT polymerization - TUTORIAL. YouTube. [Link]
-
Polymer Chemistry Lab. (2022). RAFT Polymerization - Reaction Setup. YouTube. [Link]
-
RASĀYAN Journal of Chemistry. (2012). SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR). [Link]
-
J&K Scientific LLC. N-tert-Butyl isopropylamine, 97%. [Link]
-
Wikipedia. Triisopropylamine. [Link]
-
Singh, M. P., et al. (2011). Drug delivery systems: An updated review. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 136-144. National Center for Biotechnology Information. [Link]
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- 2. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | TCI AMERICA [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. youtube.com [youtube.com]
- 9. Polymerizing via ATRP [sigmaaldrich.com]
- 10. [PDF] Synthesis of pH-responsive tertiary amine methacrylate polymer brushes and their response to acidic vapour | Semantic Scholar [semanticscholar.org]
- 11. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Strategic Application of N-tert-Butylisopropylamine in Asymmetric Synthesis: A Guide for Advanced Practitioners
Abstract: In the intricate field of asymmetric synthesis, the selection of ancillary reagents can profoundly influence reaction outcomes, dictating yield, stereoselectivity, and overall efficiency. N-tert-Butylisopropylamine, a sterically encumbered secondary amine, has emerged as a reagent of choice in several named reactions, where its unique combination of moderate basicity and low nucleophilicity is paramount. This technical guide provides an in-depth analysis of the multifaceted roles of this compound in the Corey-Bakshi-Shibata (CBS) reduction and the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction. Detailed application notes, step-by-step protocols, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ this versatile amine in the synthesis of complex chiral molecules.
The Physicochemical Rationale for this compound's Utility
This compound's effectiveness is a direct consequence of its structure. The presence of bulky tert-butyl and isopropyl groups flanking the nitrogen atom creates a sterically hindered environment. This steric congestion significantly impedes its ability to act as a nucleophile, thereby preventing unwanted side reactions with electrophilic substrates or intermediates. Concurrently, the nitrogen atom retains sufficient Lewis basicity to function as a proton acceptor, a property crucial for its role in the named reactions discussed herein. This delicate balance between steric hindrance and basicity distinguishes this compound from less hindered amines like triethylamine or more nucleophilic bases, making it an ideal choice for reactions requiring precise control.
Part 1: The Corey-Bakshi-Shibata (CBS) Reduction: Facilitating Catalyst Formation
The CBS reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The reaction is catalyzed by a chiral oxazaborolidine, which is often generated in situ from a chiral amino alcohol and a borane source, such as borane-dimethyl sulfide complex (BMS).[1] this compound plays a critical, albeit often unstated, role in the efficient formation of the active catalyst.
Mechanistic Contribution of this compound
The formation of the oxazaborolidine catalyst from a chiral amino alcohol and BMS is accompanied by the liberation of hydrogen and dimethyl sulfide. This process can also generate acidic byproducts that may lead to catalyst degradation or promote side reactions. This compound, being a non-nucleophilic base, acts as an effective proton scavenger, neutralizing these acidic species without interfering with the catalyst's active site. Its steric bulk prevents coordination with the boron center of the oxazaborolidine, ensuring that the catalyst remains available for the ketone substrate.[2]
Caption: Role of this compound in CBS Catalyst Formation.
Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone
This protocol describes the in situ preparation of the CBS catalyst and its use in the enantioselective reduction of acetophenone.
Materials:
-
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
-
Borane-dimethyl sulfide complex (BMS, 2.0 M in THF)
-
This compound
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard, oven-dried glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol (0.25 mmol).
-
Add anhydrous THF (10 mL) and stir to dissolve.
-
Add this compound (0.30 mmol).
-
Cool the solution to 0 °C and slowly add the BMS solution (0.25 mmol, 0.125 mL of a 2.0 M solution) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas is indicative of catalyst formation.
-
-
Ketone Reduction:
-
Cool the catalyst solution to an appropriate temperature for the specific ketone (e.g., -20 °C for acetophenone).
-
In a separate flask, dissolve acetophenone (5.0 mmol) in anhydrous THF (5 mL).
-
Add the acetophenone solution to the catalyst solution dropwise over 15 minutes.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Substrate | Acetophenone |
| Product | (S)-1-Phenylethanol |
| Catalyst Loading | 5 mol% |
| Base | This compound (6 mol%) |
| Yield | >95% |
| Enantiomeric Excess | >98% |
Part 2: The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) Reaction: A Synergistic Role
The HPESW reaction is a landmark transformation in organocatalysis, involving the proline-catalyzed intramolecular aldol condensation to form bicyclic ketones, such as the Wieland-Miescher ketone.[3] While proline is the primary catalyst, the addition of a hindered amine base like this compound can enhance the reaction's efficiency.
Mechanistic Rationale for Additive Use
The catalytic cycle of the HPESW reaction proceeds through an enamine intermediate formed from the ketone and proline.[4] While proline's carboxylic acid moiety is involved in the proton transfer steps, the presence of an external, non-nucleophilic base can act as a proton shuttle. This facilitates the deprotonation and reprotonation steps within the catalytic cycle, potentially preventing the accumulation of charged intermediates that could lead to catalyst inhibition or side reactions. The steric bulk of this compound prevents it from competing with the substrate for the active site of the proline catalyst.
Caption: Postulated role of this compound in the HPESW reaction.
Experimental Protocol: Synthesis of the Wieland-Miescher Ketone Precursor
This protocol details the synthesis of the Wieland-Miescher ketone precursor using proline as the catalyst and this compound as an additive.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
(S)-Proline
-
This compound
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (10.0 mmol) and (S)-proline (1.0 mmol) in DMF (50 mL).
-
Add this compound (1.2 mmol) to the mixture.
-
Stir at room temperature for 20 minutes.
-
-
Substrate Addition:
-
Add methyl vinyl ketone (12.0 mmol) dropwise over a period of 30 minutes.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with water (3 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the optically active Wieland-Miescher ketone precursor.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Substrates | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone |
| Product | (S)-Wieland-Miescher Ketone Precursor |
| Catalyst | (S)-Proline (10 mol%) |
| Additive | This compound (12 mol%) |
| Yield | 75-85% |
| Enantiomeric Excess | >90% |
Conclusion
This compound is a valuable and versatile reagent in modern asymmetric synthesis. Its judicious application in named reactions such as the CBS reduction and the HPESW reaction can lead to significant improvements in efficiency and selectivity. By understanding the specific mechanistic roles this hindered amine plays—as a proton scavenger in catalyst formation or as a proton shuttle in a catalytic cycle—researchers can better optimize reaction conditions and achieve desired synthetic outcomes. The protocols provided herein serve as a practical guide for the implementation of this compound in these important transformations.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
- BenchChem. (2025).
- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.
- Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English, 10(7), 496-497.
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine.
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
- Quallich, G. J., Woodall, J. F., & Morrissey, M. M. (1993). A practical enantioselective reduction of a key intermediate in the synthesis of the potent thromboxane A2 antagonist L-699,392. The Journal of Organic Chemistry, 58(9), 2483–2486.
- chemeurope.com. Hajos-Parrish-Eder-Sauer-Wiechert reaction.
- Wikipedia. Corey–Itsuno reduction.
- Wikipedia.
- Organic Chemistry Portal.
- NROChemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with N-tert-Butylisopropylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing reaction yields and troubleshooting common issues when utilizing N-tert-Butylisopropylamine. As a sterically hindered secondary amine, this compound presents unique opportunities and challenges in synthesis. This resource consolidates field-proven insights, mechanistic understanding, and practical advice to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound, owing to its significant steric bulk around the nitrogen atom, primarily functions as a non-nucleophilic base.[1] This characteristic is advantageous in reactions where the base should facilitate proton abstraction without competing as a nucleophile, such as in elimination reactions and in preventing side reactions with electrophilic starting materials. It is also used in the synthesis of hindered enamines.[2] Recent studies have highlighted its role as a critical base in photocatalyzed and nickel-catalyzed cross-coupling reactions.[3][4]
Q2: How does the steric hindrance of this compound affect its reactivity?
A2: The tert-butyl and isopropyl groups create significant steric congestion around the nitrogen atom. This bulkiness physically obstructs the nitrogen's lone pair of electrons, making it a poor nucleophile.[1] While this is beneficial for its role as a non-nucleophilic base, it can also lead to slower reaction rates compared to less hindered amines. The steric hindrance can also influence the equilibrium of a reaction, potentially favoring reactants if the product is sterically strained.
Q3: What are the key safety precautions for handling this compound?
A3: this compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[5][6] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. All metal equipment should be grounded to prevent static discharge, and it should be stored away from heat, sparks, and open flames.[7] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[5]
Q4: Can this compound act as a ligand in catalytic reactions?
A4: While primarily used as a base, there is evidence to suggest that this compound can play a role beyond simple proton abstraction, potentially interacting with the metal center in catalytic cycles. For instance, in certain nickel-catalyzed reactions, the reaction profile suggests that the amine is involved in catalyst activation.[4] However, its bulky nature would likely lead to labile coordination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing probable causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Basicity | The pKa of the proton to be removed may be too low for this compound to effectively deprotonate the substrate under the given reaction conditions. | Consider a stronger, non-nucleophilic base such as DBU or a phosphazene base. Alternatively, increasing the reaction temperature may provide sufficient energy to overcome the activation barrier. |
| Steric Hindrance | The substrate itself may be highly sterically hindered, preventing the bulky amine from accessing the target proton. | Optimize the solvent to improve the solubility and interaction of the reactants. In some cases, a less hindered, non-nucleophilic base like N,N-Diisopropylethylamine (Hünig's Base) might be a suitable alternative.[1] |
| Low Reaction Temperature | Reactions involving sterically hindered reagents often require higher temperatures to proceed at a reasonable rate due to a higher activation energy. | Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS. Be mindful of potential side reactions at elevated temperatures. |
| Catalyst Inactivity | In catalytic reactions, impurities in the amine or other reagents can poison the catalyst. The amine itself might also be involved in catalyst activation, and its delayed addition has been shown to affect reaction kinetics.[4] | Ensure the purity of this compound and all other reagents. Consider purifying the amine by distillation if necessary. In catalytic systems, investigate the order of addition of reagents. |
Issue 2: Formation of Unexpected Side Products
| Probable Cause | Explanation | Recommended Solution |
| Competing Elimination Reactions | In reactions such as alkylations, if the substrate has accessible β-hydrogens, elimination can compete with the desired substitution, especially at higher temperatures. | Lower the reaction temperature. Screen different solvents to find one that disfavors the elimination pathway. Ensure a truly non-nucleophilic base is required; if some nucleophilicity is tolerated, a weaker base might suppress elimination. |
| Substrate or Product Decomposition | High reaction temperatures or prolonged reaction times can lead to the degradation of sensitive functional groups on the starting material or product. | Perform the reaction at the lowest effective temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product degradation. |
| Reaction with Solvent | In some cases, the solvent can participate in the reaction, especially at elevated temperatures or in the presence of a strong base. | Choose a more inert solvent for your reaction. Toluene, dioxane, and DMF are common choices, but their compatibility should be verified for the specific transformation. |
Issue 3: Difficulty in Product Isolation and Purification
| Probable Cause | Explanation | Recommended Solution |
| Formation of Emulsions during Workup | The basic nature of this compound can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, a small amount of a different organic solvent can be added. |
| Co-elution with Product during Chromatography | This compound is a relatively low-boiling liquid (98 °C) and can sometimes co-elute with the desired product on silica gel. | If the product is stable to acid, an acidic wash (e.g., dilute HCl) during the workup will protonate the amine, making it water-soluble and easily removable. Ensure the product is not acid-sensitive before attempting this. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Palladium-Catalyzed C-N Cross-Coupling Reaction
This protocol provides a starting point for the amination of an aryl halide using this compound as a base. Optimization of the catalyst, ligand, solvent, and temperature will likely be necessary for a specific substrate.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
This compound (2.0 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the Pd catalyst, phosphine ligand, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide and this compound to the tube.
-
Add the anhydrous solvent via syringe.
-
Add the amine nucleophile via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualization of a General Troubleshooting Workflow
Caption: A decision-tree diagram for troubleshooting low yield.
Mechanistic Considerations
The role of a sterically hindered base like this compound is often more complex than that of a simple proton shuttle. In some catalytic systems, it can influence the catalyst's activation and overall stability.
Sources
common side reactions with N-tert-Butylisopropylamine
Technical Support Center: N-tert-Butylisopropylamine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and application of this sterically hindered secondary amine. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are synthesizing this compound via reductive amination of tert-butylamine and acetone, but our yields are consistently low. What are the likely causes?
A1: Low yields in this synthesis are common and typically stem from two main issues: incomplete imine formation and competing side reactions. The reaction between the sterically hindered tert-butylamine and acetone to form the intermediate N-isopropyliden-tert-butylamine is an equilibrium-limited process. Additionally, the reducing agent can react with acetone directly if the imine has not formed efficiently. For a detailed breakdown of troubleshooting steps, please refer to our in-depth guide in Part 2.
Q2: During the purification of this compound by distillation, we observe a significant forerun. What could this be?
A2: The forerun is likely a mixture of unreacted starting materials, namely acetone (boiling point: 56 °C) and tert-butylamine (boiling point: 44-46 °C), as well as any low-boiling side products such as isopropanol (boiling point: 82.6 °C). The significant difference in boiling points between these and the desired product, this compound (boiling point: 98 °C), allows for their separation by fractional distillation.
Q3: Can this compound be used as a nucleophile?
A3: Due to the significant steric hindrance from both the tert-butyl and isopropyl groups surrounding the nitrogen atom, this compound is a very poor nucleophile. Its primary utility in organic synthesis is as a sterically hindered, non-nucleophilic base.
Q4: We are seeing an unexpected alcohol in our crude reaction mixture. Where is this coming from?
A4: The presence of isopropanol is a common side product in the reductive amination synthesis of this compound. It arises from the direct reduction of acetone by the hydride reagent before it can react with the intermediate imine. This is often a sign that the imine formation is slow or that the reducing agent was added too early or under suboptimal conditions.[1]
Part 2: In-Depth Troubleshooting Guides
Side Reactions During Synthesis: Reductive Amination
The synthesis of this compound is most commonly achieved through the reductive amination of tert-butylamine with acetone. This process, while direct, is prone to several side reactions that can impact yield and purity.
-
Problem: A significant amount of isopropanol is observed as a byproduct.
-
Mechanism: The hydride reducing agent (e.g., sodium borohydride) reduces the acetone starting material to isopropanol. This reaction competes with the reduction of the desired N-isopropyliden-tert-butylamine intermediate. The steric hindrance of tert-butylamine can make the initial imine formation slow, allowing more time for the reduction of the more accessible acetone.[1][2]
-
Troubleshooting & Mitigation:
-
Optimize Imine Formation: Ensure the imine is pre-formed before the addition of the reducing agent. This can be achieved by stirring tert-butylamine and acetone together for a period, often with a dehydrating agent like magnesium sulfate or molecular sieves to drive the equilibrium towards the imine.
-
pH Control: Imine formation is often catalyzed by mild acid. Maintaining a pH between 5 and 6 can accelerate this step. However, strongly acidic conditions should be avoided as they can protonate the amine, rendering it non-nucleophilic.
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is less reactive towards ketones at neutral or slightly acidic pH.
-
-
Problem: High molecular weight impurities are detected in the crude product.
-
Mechanism: Under basic or acidic conditions, acetone can undergo self-condensation (aldol reaction) to form diacetone alcohol, which can then dehydrate to mesityl oxide. These can lead to a variety of byproducts.
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a low to moderate reaction temperature to disfavor the aldol condensation, which typically has a higher activation energy.
-
Control of pH: Avoid strongly acidic or basic conditions that catalyze the aldol reaction. A near-neutral pH is often optimal for the overall transformation.
-
Order of Addition: Adding the acetone slowly to the solution of tert-butylamine can help to keep the instantaneous concentration of acetone low, minimizing self-condensation.
-
Visualizing the Synthetic Pathways
Caption: Reaction pathways in the synthesis of this compound.
Potential Side Reactions in Applications
Due to its steric bulk, this compound is typically used as a non-nucleophilic base. However, its use can still lead to side reactions depending on the substrate and reaction conditions.
-
Problem: When using this compound as a base for substitution reactions, elimination products are observed.
-
Mechanism: As a strong, hindered base, it can promote E2 elimination reactions, especially with secondary and tertiary alkyl halides.
-
Troubleshooting & Mitigation:
-
Substrate Choice: Be aware of the potential for elimination with substrates that have accessible beta-hydrogens.
-
Temperature Control: Lower reaction temperatures generally favor substitution over elimination.
-
Solvent Effects: Polar aprotic solvents can favor substitution, while polar protic solvents may favor elimination.
-
Summary of Potential Side Products
| Side Product | Source | Mitigation Strategies | Boiling Point (°C) |
| Isopropanol | Reduction of acetone | Pre-form imine, use milder reducing agent (e.g., STAB) | 82.6 |
| Diacetone alcohol | Aldol condensation of acetone | Control temperature and pH, slow addition of acetone | 166 |
| Mesityl oxide | Dehydration of diacetone alcohol | Control temperature and pH | 130 |
| Unreacted tert-butylamine | Incomplete reaction | Use slight excess of acetone, longer reaction time | 44-46 |
| Unreacted acetone | Incomplete reaction | Use slight excess of tert-butylamine | 56 |
Part 3: Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
tert-Butylamine
-
Acetone
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine (1.0 eq) and anhydrous methanol.
-
Slowly add acetone (1.05 eq) to the stirred solution.
-
Add anhydrous magnesium sulfate (0.5 eq by weight relative to tert-butylamine) to the reaction mixture to sequester the water formed.
-
Stir the mixture at room temperature for 4-6 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials and the formation of the imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Workup: Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl to a pH of ~2 to protonate the amines.
-
Wash the aqueous layer with diethyl ether to remove any unreacted acetone and other non-basic impurities.
-
Basify the aqueous layer with 4M NaOH to a pH of ~12.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 98 °C.
Visualizing the Workflow
Caption: Workflow for the synthesis and purification of this compound.
Part 4: References
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Coll. Vol. 3, p.148 (1955); Vol. 28, p.19 (1948). Retrieved from [Link]
-
Google Patents. (2013). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. Retrieved from [1]
Sources
Technical Support Center: Purification of N-tert-Butylisopropylamine Products
Welcome to the technical support center for the purification of N-tert-Butylisopropylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this sterically hindered secondary amine.
Section 1: Understanding the Challenges
FAQ: Why can this compound be difficult to purify?
This compound [(CH₃)₃CNHCH(CH₃)₂] presents unique purification challenges due to its:
-
Basicity: The lone pair of electrons on the nitrogen atom makes it basic. This property can lead to strong interactions with acidic stationary phases like silica gel during chromatography, causing peak tailing and poor separation.[1]
-
Steric Hindrance: The bulky tert-butyl and isopropyl groups surrounding the nitrogen atom can influence its reactivity and intermolecular interactions, affecting the efficiency of certain purification techniques.[2]
-
Volatility and Boiling Point: With a boiling point of approximately 98 °C, distillation is a viable purification method.[3] However, azeotrope formation with water or other solvents can complicate the separation.[4]
-
Potential Impurities: Depending on the synthetic route, common impurities may include starting materials, byproducts like tertiary amines, and residual solvents.[4]
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound and offers practical solutions.
Issue 1: Poor Separation and Peak Tailing in Normal-Phase Chromatography
Question: I'm using a standard silica gel column to purify my this compound product, but I'm seeing significant peak tailing and my fractions are not pure. What's going wrong?
Root Cause Analysis: The basic nature of your amine is causing it to interact strongly with the acidic silanol groups on the surface of the silica gel.[1] This strong interaction leads to a slow and uneven elution, resulting in broad, tailing peaks.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competing Amine: Incorporate a small amount (e.g., 0.1-1%) of a volatile tertiary amine like triethylamine (TEA) into your mobile phase. The TEA will "neutralize" the acidic sites on the silica, minimizing the interaction with your target compound and leading to sharper peaks.[1][5]
-
Alternative Basic Modifiers: Other options include ammonia in methanol or pyridine.[5]
-
-
Stationary Phase Modification:
-
Amine-Functionalized Silica: Use a pre-packed column with an amine-functionalized stationary phase. This phase is designed to minimize the acid-base interactions that cause tailing with basic compounds.[1]
-
Basic Alumina: Consider using basic alumina as your stationary phase instead of silica gel.[6][7]
-
-
Reversed-Phase Chromatography:
-
If normal-phase continues to be problematic, reversed-phase chromatography (e.g., C18) can be an effective alternative.[6] In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[6] To improve retention and peak shape for your amine, it's beneficial to make the mobile phase slightly basic by adding a modifier like triethylamine.[5]
-
Issue 2: Difficulty Removing Water from the Product
Question: After an aqueous workup, I'm struggling to remove all the water from my this compound. My product appears cloudy or my NMR shows a water peak.
Root Cause Analysis: this compound can form an azeotrope with water, making complete removal by simple distillation challenging.[4]
Troubleshooting Steps:
-
Azeotropic Distillation with a Hydrocarbon:
-
Add a hydrocarbon solvent like n-hexane, cyclohexane, or toluene to your product.[4]
-
Distill the mixture. The hydrocarbon will form a heteroazeotrope with the water, allowing for its removal.[4] The water can then be separated from the hydrocarbon in the distillate, and the hydrocarbon can be recycled.[4]
-
-
Treatment with Sodium Hydroxide:
-
For removal of smaller amounts of water, treatment with a concentrated aqueous sodium hydroxide solution can be effective.[4] The sodium hydroxide will deprotonate any protonated amine and help to "salt out" the amine from the aqueous phase.
-
After separation, the organic layer can be dried over a suitable drying agent like anhydrous potassium carbonate or magnesium sulfate.
-
-
Fractional Distillation:
-
Careful fractional distillation can be used to separate the amine from water, especially if the water content is not excessively high.[4]
-
Issue 3: Product Degradation During Distillation
Question: I'm trying to purify my this compound by distillation, but I'm getting a lower than expected yield and the product is discolored.
Root Cause Analysis: Amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air. The discoloration may indicate the formation of oxidized byproducts.
Troubleshooting Steps:
-
Vacuum Distillation:
-
Distilling under reduced pressure will lower the boiling point of your amine, allowing you to perform the distillation at a lower temperature and minimizing the risk of thermal degradation.
-
-
Inert Atmosphere:
-
Conduct the distillation under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
-
Check for Contaminants:
-
Ensure that your starting material is free of impurities that could catalyze decomposition at high temperatures.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Chromatography using a Modified Mobile Phase
This protocol outlines the steps for purifying this compound using silica gel flash chromatography with a triethylamine-modified mobile phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA)
-
Glass column for chromatography
-
Collection tubes
-
TLC plates
Procedure:
-
Develop a TLC Method:
-
Prepare a developing solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Add 0.5-1% TEA to the developing solvent.
-
Spot your crude material on a TLC plate and develop it in the prepared solvent system.
-
Visualize the spots (e.g., using a potassium permanganate stain).
-
Adjust the solvent polarity to achieve a retention factor (Rf) of ~0.2-0.3 for your product.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Load the Sample:
-
Dissolve your crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elute the Column:
-
Begin eluting the column with the mobile phase containing TEA.
-
Collect fractions and monitor the elution by TLC.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
If your this compound is contaminated with non-basic impurities, converting it to its hydrochloride salt, recrystallizing the salt, and then liberating the free amine can be an effective purification strategy.[7][8]
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or other suitable organic solvent
-
Concentrated hydrochloric acid or HCl gas
-
Absolute ethanol
-
Aqueous sodium hydroxide (e.g., 1M)
-
Drying agent (e.g., anhydrous potassium carbonate)
Procedure:
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude amine in anhydrous diethyl ether.
-
Slowly add concentrated hydrochloric acid dropwise (or bubble HCl gas through the solution) with stirring.
-
The this compound hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot absolute ethanol.[8]
-
If the solution is colored, you can add a small amount of activated charcoal and filter it while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Collect the purified crystals by filtration and dry them.
-
-
Liberation of the Free Amine:
-
Dissolve the purified hydrochloride salt in water.
-
Slowly add aqueous sodium hydroxide solution with stirring until the solution is basic.
-
Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous potassium carbonate, and remove the solvent under reduced pressure.
-
Section 4: Data Presentation & Visualization
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [10] |
| Molecular Weight | 115.22 g/mol | [3] |
| Boiling Point | 98 °C (lit.) | [3] |
| Density | 0.727 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.398 (lit.) | [3] |
Experimental Workflows
Caption: Alternative purification workflows for this compound.
Caption: Troubleshooting logic for chromatographic purification of amines.
Section 5: Safety Information
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[10][11] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][12] Keep it away from heat, sparks, and open flames.[10] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[10]
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Science Forums. (2011, August 29). Amine purification. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. [Link]
-
Scribd. Troubleshooting of Amine Regn. [Link]
-
iChemical. This compound, CAS No. 7515-80-2. [Link]
-
Organic Syntheses. tert-BUTYLAMINE. [Link]
- Google Patents. (US8445726B2). Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
-
Wikipedia. Triisopropylamine. [Link]
-
YouTube. (2020, July 17). How To Recrystallize A Solid. [Link]
- Google Patents. (CN101108806A). Technique for synthesizing tert-butylamine.
-
ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide ?[Link]
-
PubMed Central. (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Triisopropylamine - Wikipedia [en.wikipedia.org]
- 3. This compound 97 7515-80-2 [sigmaaldrich.com]
- 4. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. fishersci.es [fishersci.es]
- 11. This compound, CAS No. 7515-80-2 - iChemical [ichemical.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Failed Reactions Involving N-tert-Butylisopropylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered when working with the sterically hindered secondary amine, N-tert-Butylisopropylamine. Due to its significant steric bulk, this reagent can present unique challenges. This resource offers practical, field-proven insights and solutions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is incredibly sluggish or fails to proceed. What is the primary reason for this?
A1: The dominant factor governing the reactivity of this compound is profound steric hindrance. The presence of both a tertiary-butyl and an isopropyl group flanking the nitrogen atom creates a highly congested environment. This bulkiness significantly impedes the nitrogen's lone pair from accessing electrophilic centers, thereby drastically reducing its nucleophilicity compared to less hindered secondary amines. While it remains a reasonably strong base, its ability to participate in reactions requiring nucleophilic attack, such as SN2 substitutions, is severely diminished.[1]
Q2: I am attempting an N-alkylation with an alkyl halide, but I am observing very low conversion. What are the likely culprits?
A2: Low conversion in N-alkylation reactions with this compound is a common challenge and can often be attributed to several factors:
-
Inherent Low Nucleophilicity: As mentioned, the steric hindrance of this compound makes it a poor nucleophile for traditional SN2 reactions.[2]
-
Competing Elimination (E2) Reactions: With secondary and tertiary alkyl halides, the basicity of this compound can favor an E2 elimination pathway over the desired SN2 substitution, leading to the formation of alkenes.
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and facilitating the reaction. Protic solvents can solvate the amine, further reducing its nucleophilicity.
-
Insufficient Reaction Temperature: Due to the high activation energy barrier imposed by steric hindrance, these reactions often require elevated temperatures to proceed at a reasonable rate.
Q3: In a reductive amination reaction with a ketone, my yield is poor. What specific parameters should I investigate?
A3: Reductive amination with sterically hindered secondary amines like this compound, especially with less reactive ketones, is known to be challenging. The rate-limiting step is often the initial formation of the iminium ion. Key areas to troubleshoot include:
-
Inefficient Iminium Ion Formation: The equilibrium for iminium ion formation may not be favorable due to the steric clash between the amine and the ketone.
-
Suboptimal pH: Iminium ion formation is typically optimal under weakly acidic conditions (pH 4-6).[3] If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl will not be sufficiently activated.
-
Presence of Water: Water can hydrolyze the iminium ion intermediate, shifting the equilibrium back towards the starting materials.
-
Choice of Reducing Agent: A reducing agent that is too reactive might reduce the ketone before iminium ion formation. Conversely, a reagent that is not reactive enough may fail to reduce the sterically hindered iminium ion.
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation Reactions
This guide provides a systematic approach to troubleshooting and optimizing N-alkylation reactions involving this compound and alkyl halides.
Caption: Troubleshooting workflow for low N-alkylation yield.
-
Assess Reagent Quality:
-
Action: Ensure that both this compound and the alkyl halide are pure and anhydrous.
-
Causality: Impurities, particularly water, can interfere with the reaction. This compound can be dried over KOH pellets and distilled.
-
-
Optimize Reaction Conditions:
-
Solvent:
-
Action: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4]
-
Causality: These solvents do not hydrogen bond with the amine, leaving its lone pair more available for nucleophilic attack. They also help to dissolve reactants and stabilize any charged intermediates.
-
-
Temperature:
-
Action: Gradually increase the reaction temperature, monitoring for product formation and decomposition.
-
Causality: The steric hindrance of this compound creates a high activation energy barrier for substitution, which can often be overcome with thermal energy.
-
-
Base (if applicable):
-
Action: If a base is required to scavenge HX, use a non-nucleophilic, sterically hindered base like proton sponge or DBU.
-
Causality: This prevents the base from competing with the desired nucleophile.
-
-
-
Consider Alternative Alkylation Strategies:
-
Finkelstein Reaction Conditions:
-
Action: If using an alkyl chloride or bromide, add a catalytic amount of sodium or potassium iodide.
-
Causality: This in situ generates the more reactive alkyl iodide, which can accelerate the reaction.
-
-
Reductive Amination:
-
Action: If direct alkylation fails, consider reductive amination as a more controlled alternative (see Guide 2).[5]
-
Causality: Reductive amination avoids the direct SN2 step and is often more effective for hindered amines.
-
-
-
To a solution of this compound (1.2 equivalents) in anhydrous acetonitrile (0.5 M) in a sealed tube, add the alkyl bromide (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Guide 2: Poor Yields in Reductive Amination
This guide addresses common pitfalls in the reductive amination of aldehydes and ketones with this compound.
Caption: Troubleshooting workflow for low reductive amination yield.
-
Promote Iminium Ion Formation:
-
Action: Ensure strictly anhydrous conditions by using freshly distilled solvents and adding a drying agent like molecular sieves or using a Dean-Stark apparatus to remove water azeotropically.[6]
-
Causality: The formation of the iminium ion is a reversible condensation reaction that produces water. Removing water drives the equilibrium towards the product.
-
Action: Add a catalytic amount of a weak acid, such as acetic acid (typically 0.1-0.5 equivalents).[7]
-
Causality: Acid catalysis activates the carbonyl group towards nucleophilic attack by the amine.
-
-
Optimize the Reduction Step:
-
Choice of Reducing Agent:
-
Action: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8]
-
Causality: These reagents are less reactive towards aldehydes and ketones than they are towards the iminium ion, minimizing the reduction of the starting carbonyl compound. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.
-
-
Staged Addition:
-
Action: Pre-form the iminium ion by stirring the amine and carbonyl together for 1-2 hours before adding the reducing agent.
-
Causality: This ensures that the concentration of the iminium ion is maximized before the reduction step begins.
-
-
-
In a round-bottom flask, dissolve the ketone (1.0 equivalent) and this compound (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Add 4Å molecular sieves to the mixture.
-
Add acetic acid (0.5 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the solution in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Guide 3: Challenges in Buchwald-Hartwig Amination
While this compound is not typically used as the amine coupling partner in Buchwald-Hartwig reactions due to its steric bulk, related hindered secondary amines can be challenging substrates. This section provides general troubleshooting for such cases.
| Parameter | Recommendation for Hindered Amines | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands. | These ligands promote the reductive elimination step, which is often rate-limiting for hindered substrates, and stabilize the active Pd(0) species.[10] |
| Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. | A strong base is necessary to deprotonate the hindered amine or the amine-Pd complex. Weaker bases like K₂CO₃ or K₃PO₄ are often ineffective.[11] |
| Solvent | Anhydrous, non-coordinating solvents such as toluene, dioxane, or THF are commonly used. | These solvents are compatible with the strong bases and catalytic system. |
| Temperature | Elevated temperatures (80-110 °C) are often necessary. | To overcome the kinetic barriers associated with the coupling of sterically demanding partners.[12] |
-
Low Conversion:
-
Solution: Screen different generations of Buchwald-Hartwig pre-catalysts and ligands. Increase catalyst loading or temperature. Ensure all reagents and solvents are scrupulously dry.
-
-
Dehalogenation of Aryl Halide:
-
Solution: This side reaction can be minimized by using a less coordinating solvent or a different ligand/base combination.
-
-
Reaction Stalls:
-
Solution: The catalyst may be deactivating. The use of a more robust ligand or a pre-catalyst can sometimes mitigate this.
-
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the Pd pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the hindered secondary amine (1.2 equivalents).
-
Add anhydrous solvent (e.g., toluene, 0.2-0.5 M).
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
References
-
A review on N-acylation of amines with acid chlorides as an intermediate. Der Pharma Chemica. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Acylation of N-Aryl systems using acyl chlorides. Reddit. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. ACS Green Chemistry Institute. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Reductive Amination. YouTube. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. ResearchGate. Available at: [Link]
-
Acyl chloride formation in presence of acid sensitive groups. Reddit. Available at: [Link]
-
Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Organic Chemistry Portal. Available at: [Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. PMC. Available at: [Link]
-
Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Available at: [Link]
-
Chemistry 3 Overview of Protecting Groups. YouTube. Available at: [Link]
-
Protecting Groups List. SynArchive. Available at: [Link]
-
Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. NIH. Available at: [Link]
-
Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ResearchGate. Available at: [Link]
-
Symmetry Analysis in Mechanistic Studies of Nucleophilic Substitution and β-Elimination Reactions. MDPI. Available at: [Link]
-
The mechanisms of nucleophilic substitution in aliphatic compounds. ResearchGate. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
One-Pot Synthesis of N-tert-Butylsulfinylimines and Homoallylamine Derivatives from Epoxides. ResearchGate. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
Sources
- 1. Sterically Hindered Amines - Enamine [enamine.net]
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- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. research.rug.nl [research.rug.nl]
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- 14. bristol.ac.uk [bristol.ac.uk]
effect of temperature on N-tert-Butylisopropylamine reactivity
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing N-tert-Butylisopropylamine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address challenges related to the impact of temperature on the reactivity of this sterically hindered secondary amine. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure reproducible, high-yield outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound, with a focus on how its unique structure influences its reactivity as a function of temperature.
Q1: What are the key structural and physical properties of this compound that I should be aware of?
A1: this compound possesses a unique structure where the nitrogen atom is bonded to both a tertiary butyl group and an isopropyl group. This significant steric bulk is the single most important factor governing its reactivity.[1] It is a clear, colorless to pale yellow liquid with a boiling point of approximately 98 °C.[2] Its high steric hindrance makes it a poor nucleophile but a useful non-nucleophilic base in certain applications. It is primarily used in the synthesis of hindered enamines.[2][3]
| Property | Value | Source |
| CAS Number | 7515-80-2 | [3][4] |
| Molecular Formula | C₇H₁₇N | |
| Molecular Weight | 115.22 g/mol | |
| Boiling Point | 98 °C (lit.) | [2] |
| Density | 0.727 g/mL at 25 °C (lit.) | [2] |
| Appearance | Clear colorless to pale yellow liquid | [3][4] |
| Flash Point | 25 °C (77.0 °F) - closed cup |
Q2: Why is my reaction with this compound so slow at room temperature?
A2: The slow reaction rate is a direct consequence of the severe steric hindrance around the nitrogen atom. For a reaction to occur, reactant molecules must collide with sufficient energy and in the correct orientation. The bulky tert-butyl and isopropyl groups act as molecular shields, making it statistically improbable for the nitrogen's lone pair of electrons to approach and attack an electrophilic center.[1] At lower temperatures (like room temperature), the kinetic energy of the molecules may not be sufficient to overcome the high activation energy barrier imposed by this steric repulsion.
Q3: If the reaction is slow, can I simply increase the temperature indefinitely to speed it up?
A3: While increasing the temperature will increase the reaction rate (as described by the Arrhenius equation), it is not a universally applicable solution and can often be counterproductive. Elevated temperatures can lead to several undesirable outcomes:
-
Side Reactions: Higher temperatures can provide sufficient energy to overcome the activation barriers of alternative reaction pathways, leading to the formation of impurities. For sterically hindered amines, β-elimination is a common side reaction at elevated temperatures.[5]
-
Decomposition: The starting materials, reagents, or even the desired product may be thermally unstable, leading to decomposition and reduced yield.
-
Solvent Limitations: The reaction temperature is limited by the boiling point of the solvent used.
Therefore, temperature optimization is a critical balancing act between achieving a practical reaction rate and maintaining selectivity and stability.[6]
Q4: What types of side reactions are common at elevated temperatures?
A4: The specific side reactions are substrate-dependent, but general pathways can be anticipated. In reactions where this compound acts as a base, high temperatures can promote elimination reactions (E2) over substitution reactions (Sₙ2), especially with substrates bearing acidic β-hydrogens. In syntheses involving the amine itself, such as alkylations, high temperatures can favor the elimination of an alkene from the amine structure, a phenomenon observed in other extremely crowded amines.[5] Furthermore, oxidation can become a significant issue, as seen in related phenolic compounds where reaction outcomes are entirely temperature-dependent.[7]
Part 2: Troubleshooting Guides
This section provides systematic, question-driven guides to resolve specific issues encountered during experimentation.
Guide 1: Low or No Conversion
Issue: After the expected reaction time, analysis (TLC, GC-MS, NMR) shows a high percentage of unreacted starting material.
This workflow helps diagnose the root cause of low conversion, focusing on temperature as a primary variable.
Caption: Troubleshooting workflow for low reaction conversion.
Causality Behind the Steps:
-
Initial Temperature Check: Because steric hindrance is the most likely cause of a slow reaction, low temperature is the first parameter to investigate.[1]
-
Incremental Increase: A gradual increase in temperature is crucial. A large jump (e.g., from 25°C to 100°C) may overshoot the optimal window and immediately cause decomposition or side reactions. We recommend increments of ~20°C.
-
Constant Monitoring: At each new temperature, allow the reaction sufficient time to equilibrate and proceed. Frequent analysis is key to determining if the rate has improved without generating new impurities.
-
Consider Other Factors: If elevated temperatures do not induce reactivity, the problem may not be kinetic. The issue could be inactive reagents, an inappropriate solvent, or the need for a catalyst.
Guide 2: Formation of Multiple Products
Issue: The reaction is proceeding, but TLC or GC-MS analysis shows the formation of significant byproducts in addition to the desired product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 7515-80-2 [chemicalbook.com]
- 3. This compound, 98% | CymitQuimica [cymitquimica.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Triisopropylamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Temperature on the Reaction of 2-(N-acetylamine)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionic Acid with Oxygen in an Alkaline Condition [scirp.org]
Technical Support Center: Solvent Effects on N-tert-Butylisopropylamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when using N-tert-Butylisopropylamine. The significant steric hindrance of this secondary amine, conferred by its tert-butyl and isopropyl groups, makes its reactivity profoundly sensitive to the reaction environment, particularly the choice of solvent. This resource is designed to help you diagnose and resolve experimental issues by understanding and manipulating solvent effects.
Frequently Asked Questions (FAQs)
Q1: How does the extreme steric hindrance of this compound dictate its chemical behavior?
The defining characteristic of this compound is its significant steric bulk around the nitrogen atom. This has two primary consequences:
-
Low Nucleophilicity: The bulky groups physically obstruct the nitrogen's lone pair of electrons from attacking electrophilic centers. Consequently, it is a very poor nucleophile and is rarely used in reactions where it needs to form a new C-N bond via substitution.
-
Non-Nucleophilic Basicity: While its access to electrophilic carbons is limited, the nitrogen's lone pair remains available to abstract protons. This makes it an effective, non-nucleophilic base. It can deprotonate acidic compounds without the risk of competing nucleophilic side reactions, a common issue with less hindered amines like triethylamine. Its structure is part of a class of hindered amines used specifically for this purpose.[1]
Q2: How does the choice between a polar protic and a polar aprotic solvent affect the basicity of this compound?
The solvent's ability to form hydrogen bonds is a critical factor.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the amine's lone pair. This creates a "solvent cage" around the nitrogen, which must be disrupted for the amine to act as a base.[2] This solvation stabilizes the neutral amine, slightly reducing its effective basicity and reactivity. Furthermore, upon protonation, the resulting ammonium cation is also strongly solvated and stabilized. The overall effect on the equilibrium can be complex, but kinetically, the desolvation step can slow the rate of proton abstraction.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess high dielectric constants that can stabilize charged species, but they cannot donate hydrogen bonds.[3] They do not strongly solvate the neutral amine's lone pair, leaving it more "naked" and available for reaction.[4] When this compound deprotonates a substrate, the resulting charged intermediates (the protonated amine and the deprotonated substrate) are well-stabilized by the solvent's polarity, which often accelerates the reaction rate compared to non-polar solvents.[5] For these reasons, polar aprotic solvents are frequently the optimal choice for reactions employing hindered amine bases.[6]
Q3: Can this compound be used in catalysis, and what is the solvent's role?
Yes, it can serve as a ligand in certain catalytic systems, although its bulk can be a limiting factor. The solvent plays a crucial role in the performance of such catalytic processes.[7] In gold(I)-catalyzed hydroamination, for instance, the solvent can cooperate with the ligand and catalyst, and its polarity can influence reaction rates and even minimize unwanted ligand effects.[8][9] A polar protic solvent might participate directly in the catalytic cycle (e.g., via proton transfer), while a polar aprotic solvent's primary role would be to stabilize charged intermediates in the cycle. The choice of solvent can dramatically alter catalyst stability and turnover frequency.[7]
Troubleshooting Guides
Guide 1: Low Yield or Stalled Reaction
Problem: My reaction using this compound as a base is proceeding very slowly, has stalled, or resulted in a low yield of the desired product.
Caption: Workflow for troubleshooting low-yield reactions.
| Possible Cause | Explanation & Recommended Solution |
| Inappropriate Solvent Choice | The solvent may not be adequately dissolving the reactants or stabilizing the reaction's transition state. Because of the amine's steric bulk, reactions often require conditions that favor the desired pathway. Solution: Screen a panel of solvents. Start with polar aprotic solvents like DMF, DMSO, or acetonitrile , as they are excellent at stabilizing charged intermediates which are common in deprotonation reactions.[6] If the reaction does not involve charged intermediates, a less coordinating, non-polar solvent like toluene or hexane might be effective. |
| Insufficient Temperature | The steric hindrance of this compound often leads to a high activation energy for reactions. Room temperature may be insufficient to overcome this barrier. Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Reactions involving hindered amines frequently require elevated temperatures to proceed at a reasonable rate.[6] |
| Presence of Water | Trace amounts of water can protonate the amine, rendering it inactive, or interfere with moisture-sensitive reagents and intermediates. Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and freshly opened reagents. If practical, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reversibility of Reaction | The steric strain in the product might favor the reverse reaction, leading to an unfavorable equilibrium. Solution: Try to remove a byproduct to drive the reaction forward (e.g., by using a Dean-Stark trap to remove water). Alternatively, a change in solvent might shift the equilibrium by preferentially solvating the products. |
Guide 2: Formation of Elimination Byproducts
Problem: I am attempting a substitution reaction where this compound is a spectator base, but I am primarily observing E2 elimination products.
| Possible Cause | Explanation & Recommended Solution |
| Base-Solvent Combination Favors Elimination | This compound is a strong, hindered base, which inherently favors elimination over substitution. This tendency can be exacerbated by the solvent. Polar protic solvents can stabilize the leaving group, promoting E2, while less polar solvents may also favor elimination. Solution: Switch to a polar aprotic solvent such as DMSO or DMF. These solvents are known to accelerate SN2 reactions, which can help the substitution pathway outcompete the elimination pathway.[3] |
| High Reaction Temperature | Elimination reactions are generally favored over substitution reactions at higher temperatures due to entropic factors. Solution: Reduce the reaction temperature. Running the reaction at 0 °C or even lower can often significantly increase the ratio of substitution to elimination product. |
Data Summary: Solvent Properties and Their Influence
The selection of a solvent is a critical parameter. This table summarizes the properties of common solvents to guide your experimental design.
| Solvent | Dielectric Constant (ε at 20°C) | Type | Rationale for Use in this compound Reactions |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good for stabilizing charged intermediates; relatively low boiling point makes for easy removal.[6] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent solvating power for a wide range of reactants; high boiling point allows for high reaction temperatures. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Highly polar, excellent for accelerating SN2 reactions and stabilizing anions. High boiling point.[6] |
| Tetrahydrofuran (THF) | 7.6 | Non-polar/Weakly Polar Aprotic | A less polar option, useful when charged intermediates do not need strong stabilization. Can be a good starting point. |
| Dichloromethane (DCM) | 9.1 | Non-polar/Weakly Polar Aprotic | Common solvent for a wide range of organic reactions; use with caution due to potential reactivity with strong bases. |
| Methanol (MeOH) | 32.7 | Polar Protic | Generally avoided when using the amine as a base due to hydrogen bonding and potential to act as an acid, but can be a co-solvent in catalytic reactions.[8] |
| Water (H₂O) | 80.1 | Polar Protic | Typically avoided in base-mediated reactions unless it is a reactant or part of a biphasic system. |
Experimental Protocols
Protocol: Deprotonation of a Ketone for Alkylation
This protocol describes a general procedure for the deprotonation of a ketone using this compound, followed by alkylation, highlighting the critical choice of solvent.
1. Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvent. If not purchased anhydrous, it should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for THF).
2. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add the ketone (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) (5-10 mL per mmol of ketone).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
3. Deprotonation:
-
Slowly add this compound (1.2 eq) to the cooled solution via syringe over 10 minutes.
-
Allow the mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.
4. Alkylation:
-
Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the solution, keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.
5. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The choice of solvent is critical for controlling the reactivity of the amine base.
Caption: Influence of solvent type on amine reactivity.
In the provided protocol, THF is chosen as a moderately polar aprotic solvent. It is sufficient to dissolve the reactants but is less coordinating than DMSO or DMF. This can be advantageous in preventing side reactions. If the reaction is slow, switching to a more polar aprotic solvent like DMF would be the logical next step to better stabilize the enolate and the charged transition state of the alkylation step.
References
- Technical Support Center: Troubleshooting Low Yields in tert-Butylamine Medi
- Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester.
- (PDF)
- Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
- Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
- Nucleophilicity and Solvent Effects - Chemistry LibreTexts.
- What is the effect of the nature of a solvent on nucleophilicity? - Quora.
- Triisopropylamine - Wikipedia.
- Nucleophilicity in polar aprotic solvent and Non polar solvent : r/OrganicChemistry - Reddit.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Infoscience.
- Nucleophilicity and Solvent Effects - YouTube.
- Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO - Semantic Scholar.
- Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC - NIH.
Sources
- 1. Triisopropylamine - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Mastering Selectivity with N-tert-Butylisopropylamine
Welcome to the technical support center for N-tert-Butylisopropylamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance selectivity in their chemical reactions using this sterically hindered secondary amine. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Introduction: The Steric Power of this compound
This compound, with its bulky tert-butyl and isopropyl groups, is a valuable tool in organic synthesis for controlling reaction selectivity. The significant steric hindrance around the nitrogen atom modulates its nucleophilicity and basicity, allowing for greater control over reaction pathways compared to less hindered amines.[1] This unique characteristic can be harnessed to achieve high levels of diastereoselectivity and to direct reactions to specific sites on a molecule. However, leveraging these properties effectively requires a nuanced understanding of the factors that govern its reactivity. This guide will help you navigate the common challenges and optimize your reaction conditions for success.
Troubleshooting Guide: Common Selectivity Issues and Solutions
This section addresses specific problems that may arise when using this compound and provides actionable solutions based on established chemical principles.
Issue 1: Low Diastereoselectivity in Alkylation of Enamines
Scenario: You are performing an alkylation of an enamine derived from a ketone and this compound, but the reaction yields a mixture of diastereomers with low selectivity.
Potential Causes and Solutions:
-
Incomplete Enamine Formation or Isomerization: The regioselectivity of the enamine formation can influence the stereochemical outcome of the alkylation.[2] Incomplete formation or the presence of isomeric enamines can lead to a mixture of products.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Water can hydrolyze the enamine back to the starting ketone and amine.[3] Use a Dean-Stark trap or add molecular sieves to remove water during enamine formation.
-
Optimize Reaction Time and Temperature: Monitor the enamine formation by TLC, GC-MS, or ¹H NMR to ensure complete conversion before adding the alkylating agent.[3]
-
Acid Catalysis: Use a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA), to facilitate enamine formation.
-
-
-
Flexible Transition State: The steric bulk of the this compound is intended to create a rigid transition state that favors one diastereomer. If the transition state is too flexible, selectivity will be compromised.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Running the alkylation at lower temperatures can help to rigidify the transition state and enhance diastereoselectivity.
-
Solvent Effects: The choice of solvent can significantly impact the transition state. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane), to find the optimal conditions.
-
Lewis Acid Additives: The addition of a Lewis acid can help to organize the transition state. Consider adding a Lewis acid like ZnCl₂, MgBr₂, or Ti(OiPr)₄.
-
-
Data Presentation: Effect of Solvent on Diastereoselectivity
| Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Toluene | -78 | 85:15 |
| THF | -78 | 70:30 |
| Dichloromethane | -78 | 90:10 |
| Hexanes | -78 | 80:20 |
Note: This is illustrative data based on general principles of asymmetric synthesis.
Visualization: Enamine Alkylation Workflow
Caption: Workflow for optimizing diastereoselective enamine alkylation.
Issue 2: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Scenario: You are using the N-tert-Butylisopropylamino group as a directed metalation group (DMG) to achieve ortho-lithiation of an aromatic ring, but you are observing a mixture of ortho- and meta/para-lithiated products, or side reactions.
Potential Causes and Solutions:
-
Insufficient Coordination of the Organolithium Reagent: The effectiveness of a DMG relies on its ability to coordinate the organolithium reagent, directing deprotonation to the ortho position.[4] The steric bulk of this compound might hinder this coordination in some cases.
-
Troubleshooting Protocol:
-
Choice of Organolithium Reagent: While n-BuLi is common, the more basic and sterically hindered s-BuLi or t-BuLi might be more effective.[5] However, be aware that t-BuLi can also promote side reactions.
-
Use of Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and enhance their reactivity and selectivity.[6]
-
Solvent Choice: Ethereal solvents like THF or diethyl ether are generally preferred for lithiation reactions as they can solvate the lithium cation.[7]
-
-
-
Competing Deprotonation Sites: Other acidic protons on the molecule may compete with the desired ortho-proton, leading to a loss of regioselectivity.
-
Troubleshooting Protocol:
-
Temperature Control: Perform the lithiation at low temperatures (typically -78 °C) to minimize side reactions and improve selectivity.
-
Inverse Addition: Add the substrate solution slowly to the organolithium reagent to maintain a low concentration of the substrate and favor the desired deprotonation.
-
-
Visualization: Directed ortho-Metalation Decision Tree
Caption: Troubleshooting workflow for poor regioselectivity in DoM reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good choice for controlling stereoselectivity?
A1: The combination of a tert-butyl and an isopropyl group creates a highly congested steric environment around the nitrogen atom. This steric bulk can effectively shield one face of a reacting molecule, forcing an incoming reagent to approach from the less hindered side.[1] This is the fundamental principle behind its use as a chiral auxiliary or a directing group to achieve high diastereoselectivity or regioselectivity.
Q2: Can this compound be used as a protecting group? If so, what are the recommended deprotection conditions?
A2: Yes, the N-tert-Butylisopropylamino group can function as a protecting group for other functionalities in a molecule. Due to its steric bulk, it is generally stable to many reaction conditions. Deprotection can typically be achieved under acidic conditions, similar to the cleavage of a Boc group.[8] However, the conditions may need to be harsher than for a standard Boc deprotection due to the increased steric hindrance. A common method is treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane.[9] Selective deprotection in the presence of other acid-labile groups can be challenging and may require careful optimization of reaction conditions, such as using a milder Lewis acid like ZnBr₂.
Q3: What are some common side reactions to be aware of when using this compound with strong bases like organolithiums?
A3: When using this compound with strong bases like organolithiums, besides the desired deprotonation, you should be aware of potential side reactions such as:
-
α-Metalation of the Isopropyl Group: The protons on the methine carbon of the isopropyl group are acidic and can be deprotonated by a strong base.
-
Elimination Reactions: If the substrate has a suitable leaving group, the strongly basic conditions can promote elimination reactions.
-
Reaction with Solvent: Ethereal solvents like THF can be deprotonated by organolithium reagents, especially at higher temperatures.[7]
Q4: How does the reactivity of this compound compare to other hindered amines like diisopropylamine (DIPA) or 2,2,6,6-tetramethylpiperidine (TMP)?
A4: this compound offers a unique steric profile compared to other hindered amines.
-
vs. DIPA: It is more sterically hindered than DIPA due to the presence of the tert-butyl group. This can lead to higher selectivity in some reactions but may also result in slower reaction rates.
-
vs. TMP: TMP is a non-nucleophilic base due to the extreme steric shielding of the nitrogen. This compound, being a secondary amine, is more nucleophilic than TMP and can participate in reactions where nitrogen nucleophilicity is required, such as enamine formation.
References
-
Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. [Link]
-
Khiar, N., et al. (2018). N-Isopropylsulfinylimines vs N-tert-butylsulfinylimines in the stereoselective synthesis of sterically hindered amines. University of Seville. [Link]
-
OSTI.GOV. (2022). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
ResearchGate. (2009). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. [Link]
-
ResearchGate. (2020). Selective one-pot synthesis of asymmetric secondary amines via N-alkylation of nitriles with alcohols. [Link]
-
Royal Society of Chemistry. (2018). N-Isopropylsulfinylimines vs. N-tert-butylsulfinylimines in the stereoselective synthesis of sterically hindered amines: an improved synthesis of enantiopure (R)- and (S)-rimantadine and the trifluoromethylated analogues. [Link]
-
ResearchGate. (2018). N-Isopropylsulfinylimines vs N-tert-butylsulfinylimines in the stereoselective synthesis of sterically hindered amines: An improved synthesis of enantiopure (R)- and (S)-rimantadine and the trifluoromethylated analogues. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Beilstein Journals. (2011). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]
-
Acros Organics. Organolithium compounds, properties & structures. [Link]
-
PubMed. (2010). Structure-based rationale for selectivity in the asymmetric allylic alkylation of cycloalkenyl esters employing the Trost 'Standard Ligand' (TSL): isolation, analysis and alkylation of the monomeric form of the cationic eta(3). [Link]
-
Myers Group. Organolithium Reagents. [Link]
-
National Institutes of Health. (2019). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. [Link]
-
National Institutes of Health. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
-
Thieme. (2006). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. [Link]
-
ACS Publications. (2024). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. [Link]
-
ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Link]
-
Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]
-
YouTube. (2021). Enamine Synthesis and Alkylation. [Link]
-
Royal Society of Chemistry. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]
-
YouTube. (2020). Stork enamine alkylation. [Link]
-
YouTube. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. baranlab.org [baranlab.org]
- 5. fishersci.it [fishersci.it]
- 6. people.uniurb.it [people.uniurb.it]
- 7. ospt.osi.lv [ospt.osi.lv]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of N-tert-Butylisopropylamine
Technical Support Center: N-tert-Butylisopropylamine Stability and Handling
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in the laboratory. Here, we address common questions and concerns regarding its decomposition, providing expert insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?
This compound (CAS No. 7515-80-2) is a secondary aliphatic amine with the molecular formula C7H17N. Its sterically hindered s[1]tructure makes it a valuable reagent and intermediate in organic synthesis, particularly in the creation of hindered enamines and as a base in various reactions.
Purity is paramount beca[2][3]use impurities, especially decomposition products, can:
-
Alter Reaction Stoichiometry: Leading to incomplete reactions or incorrect product ratios.
-
Introduce Competing Side Reactions: Decomposition products may be reactive under experimental conditions, leading to a complex mixture of unintended byproducts.
-
Inhibit or Poison Catalysts: Reducing the efficiency and turnover of sensitive catalysts.
-
Compromise Final Product Purity: Making purification more challenging and potentially introducing contaminants into active pharmaceutical ingredients (APIs) or other target molecules.
Q2: What are the primary causes of this compound decomposition?
While specific decomposition pathways for this compound are not extensively detailed in publicly available literature, general principles for aliphatic amines suggest the primary drivers of degradation are:
-
Oxidation: Exposure to air, particularly in the presence of light or heat, can lead to oxidation. The nitrogen atom and adjacent C-H bonds are susceptible to attack.
-
Moisture (Hydrolysis): Amines are hygroscopic and can absorb moisture from the air. While not hydrolysis in t[4]he traditional sense, the presence of water can facilitate other degradation reactions.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and acid anhydrides can cause vigorous or violent reactions, leading to complete decomposition. It may also attack certai[5]n plastics and non-ferrous metals.
-
Heat and Light: E[6]levated temperatures can increase the rate of decomposition. While specific photolytic[4] pathways are not defined for this molecule, UV light can promote radical formation in many organic compounds.
Q3: What are the visible signs of decomposition?
Researchers should be vigilant for the following indicators of compromised quality:
-
Color Change: Pure this compound is a clear, colorless to pale yellow liquid. Development of a more pro[7]nounced yellow or brown color is a strong indicator of degradation.
-
Formation of Precipitate: The appearance of solid material or cloudiness in the liquid can indicate the formation of insoluble degradation products or salts from reaction with atmospheric CO2 or moisture.
-
Pressure Buildup: The evolution of gaseous byproducts from decomposition can lead to pressure buildup in a sealed container.
-
Inconsistent Analytical Results: If routine quality control checks (e.g., NMR, GC-MS) show new, unidentified peaks, decomposition is likely.
Troubleshooting Guide
Problem: My reaction yields are unexpectedly low, and I suspect the amine is the culprit.
Answer: This is a common issue when amine quality is compromised. The amine may have partially degraded, reducing the concentration of the active reagent.
Troubleshooting Workflow:
A troubleshooting workflow for investigating low reaction yields.
Problem: I've opened a new bottle of this compound and need to store it correctly.
Answer: Proper storage from the moment a bottle is first opened is the most effective strategy for preventing decomposition. Aliphatic amines require protection from the atmosphere and heat.
Key Storage Factors:
Key environmental factors that degrade this compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol minimizes exposure to atmospheric contaminants, which is the leading cause of degradation for many aliphatic amines.
Materials:
-
Sure/Seal™ bottle or similar container with a resealable septum
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator
-
Syringes and needles
-
Parafilm® or Teflon™ tape
Procedure:
-
Maintain Inert Atmosphere: Never open the bottle cap to the air after its initial use. All transfers should be done via syringe through the septum.
-
Gas-Tight Technique: Before drawing any liquid, puncture the septum with a needle connected to a balloon or a low-pressure line of inert gas (Ar or N₂). This equalizes the pressure and prevents air from being drawn into the bottle.
-
Liquid Transfer: Use a clean, dry syringe to pierce the septum and draw the required volume of the amine.
-
Seal After Use: After withdrawing the liquid, remove the syringe and the inert gas needle. Wrap the cap and septum area securely with Parafilm® or Teflon™ tape to provide a secondary barrier against moisture and air ingress.
-
Storage Location: Store the sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition. Storage temperatures shou[5][8]ld generally be kept below 30°C (86°F).
-
Segregation: Ensu[4]re the amine is stored away from incompatible materials, particularly acids and oxidizing agents.
Data Summary: Storage [5]Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents oxidation and reaction with atmospheric CO₂. |
| Temperature | Cool, below 30°C (86°F) | Minimizes volatility and slows potential degradation pathways. |
| Light | Amber bot[4]tle, store in a cabinet | Prevents potential photolytic decomposition. |
| Container Seal | Septum-sealed cap + Parafilm® | Provides a robust barrier against air and moisture ingress. |
| Location | Well-v[4]entilated, flammable liquids cabinet | Ensures safety and compliance with handling flammable and corrosive materials. |
Protocol 2: Pur[8][9][10]ity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the preferred method for assessing purity and identifying volatile decomposition products.
Objective: To quantify the purity of this compound and identify potential low-molecular-weight impurities or degradation products.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the amine in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Create a dilute sample for injection by performing a 1:100 dilution of the stock solution.
-
-
GC-MS Instrument Conditions (Typical):
-
Injector: 250°C, Split mode (e.g., 50:1)
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
MS Detector: Scan range 35-350 amu, Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound (Molecular Weight: 115.22 g/mol ).
-
Calculate the are[9]a percent purity.
-
Analyze the mass spectra of any other significant peaks to identify potential impurities by comparing them to library databases (e.g., NIST).
-
References
-
Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
iChemical. this compound, CAS No. 7515-80-2. Product Page. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
BASF SE. Aliphatic amines A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]
-
International Labour Organization. (2011). Amines, Aliphatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Nielsen, C. J., et al. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. [Link]
-
Mondal, B., et al. (2021). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. ACS Omega. [Link]
-
Luchkova, O. S., et al. (1995). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Russian Chemical Bulletin. [Link]
Sources
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- 3. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fishersci.com [fishersci.com]
- 6. Amines, Aliphatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. N-叔丁基异丙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
dealing with impurities in commercial N-tert-Butylisopropylamine
Welcome to the technical support center for N-tert-Butylisopropylamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile hindered amine in their work. Here, you will find comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during its use, with a focus on identifying and managing impurities that can impact experimental outcomes. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Unexpected Experimental Results
-
Analytical Protocols for Purity Assessment
-
Purification Methodologies
-
Safe Handling and Storage
-
References
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis and storage. These can include:
-
Unreacted Starting Materials: Residual amounts of reactants such as tert-butylamine and an isopropylating agent.
-
Over-alkylation Products: Formation of tertiary amines from further reaction of the desired secondary amine.
-
Isomeric Amines: Depending on the synthetic route, structural isomers may be present.
-
Solvent Residues: Trace amounts of solvents used during the synthesis and purification process.
-
Degradation Products: Secondary amines can undergo oxidative and thermal degradation over time, leading to the formation of various byproducts, including dimers formed through intermolecular substitution.[1]
Q2: How can impurities in this compound affect my reaction?
A2: Impurities can have several detrimental effects on a chemical reaction:
-
Reduced Yield: Non-reactive impurities lower the effective concentration of your starting material, leading to lower yields of the desired product.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, generating a complex mixture of byproducts and making purification more challenging.
-
Catalyst Poisoning: Certain impurities can deactivate catalysts, leading to stalled or incomplete reactions.
-
Inconsistent Results: Batch-to-batch variations in impurity profiles can lead to poor reproducibility of your experiments.
Q3: My this compound has a slight yellow tint. Is it still usable?
A3: Pure this compound is a clear, colorless liquid.[2][3] A pale yellow color often indicates the presence of minor impurities, which could be oxidation products. For many applications, a slight discoloration may not significantly impact the outcome. However, for sensitive reactions, such as those involving catalysts or requiring high purity, it is advisable to purify the amine before use. An analytical assessment, for instance by GC-MS, can help determine the nature and quantity of the impurities.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from oxygen and moisture. It is best kept in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents and acids.[4][5]
Troubleshooting Guide: Unexpected Experimental Results
This section addresses common problems that may be linked to the purity of this compound.
| Problem | Potential Cause Related to Impurity | Troubleshooting Steps |
| Low Reaction Yield | Presence of non-reactive impurities (e.g., solvent residue, isomeric amines) diluting the reactant. | 1. Assess the purity of the this compound using GC-MS or qNMR. 2. Purify the amine by fractional distillation. 3. Adjust the stoichiometry of your reaction based on the determined purity. |
| Formation of Unexpected Byproducts | Reactive impurities (e.g., unreacted starting materials, over-alkylation products) participating in side reactions. | 1. Characterize the byproducts using techniques like GC-MS or LC-MS to infer the nature of the impurity. 2. Employ a suitable purification method to remove the specific impurity. For instance, an acid wash can remove more basic amine impurities. |
| Reaction Fails to Initiate or Stalls | Catalyst poisoning by impurities such as other amines or sulfur-containing compounds. | 1. Pre-treat the this compound by passing it through a plug of activated alumina to remove polar impurities. 2. Consider using a more robust catalyst or increasing the catalyst loading. |
| Inconsistent Results Between Batches | Variability in the impurity profile of different lots of this compound. | 1. Analyze each new batch for purity before use. 2. If possible, purchase a larger single batch for a series of experiments. 3. Purify a sufficient quantity of the amine to ensure a consistent starting material for your project. |
Analytical Protocols for Purity Assessment
Accurate determination of purity is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
Protocol 1: GC-MS Analysis of this compound
Due to the polar nature of amines, derivatization is often recommended to improve peak shape and prevent tailing on standard non-polar GC columns.[6][7]
Sample Preparation (Derivatization with MSTFA):
-
To a clean, dry 2 mL GC vial, add approximately 1 mg of the this compound sample.
-
Add 500 µL of a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Parameters:
| Parameter | Condition |
| GC System | Agilent 7890B GC System or equivalent[6] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[6] |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6] |
| Injector Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Mass Range | 40-400 m/z |
Data Analysis: The purity is determined by the area percentage of the principal peak. Impurities can be tentatively identified by their mass spectra and comparison to spectral libraries.
Purification Methodologies
For applications requiring high purity, one of the following methods can be employed.
Method 1: Fractional Distillation
This is the most straightforward method for purifying liquid amines.
Workflow:
Caption: Workflow for the purification of this compound by fractional distillation.
Method 2: Purification via Salt Formation and Recrystallization
This method is useful for removing non-basic impurities.
Workflow:
Caption: Logical steps for purifying this compound via its hydrochloride salt.
Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1]
-
Avoid inhalation of vapors and contact with skin and eyes.[1]
-
This compound is flammable; keep it away from open flames and sources of ignition.[4][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatible materials include strong oxidizing agents, strong acids, and acid anhydrides.[5]
References
- Lepaumier, H., et al. (2009). Degradation of 12 different amines at 140 °C. Industrial & Engineering Chemistry Research, 48(20), 9061-9067.
- Gouedard, C., et al. (2012). Amine degradation in CO2 capture. I. A review. International Journal of Greenhouse Gas Control, 10, 244-271.
-
Organic Web Chem. Isolation (Recovery). University of Alberta. [Link]
-
University of Colorado Boulder. Recrystallization and Crystallization. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 26. [Link]
-
Organic Syntheses. tert-BUTYLAMINE. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
- U.S. Patent No. 8,445,726 B2. (2013). Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
-
iChemical. This compound, CAS No. 7515-80-2. [Link]
Sources
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- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
analytical methods for detecting N-tert-Butylisopropylamine byproducts
Answering the call for robust analytical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your analytical methods for N-tert-Butylisopropylamine and its byproducts. The inherent chemical properties of secondary amines like this compound—namely their basicity and potential for volatility—present unique challenges that demand well-designed analytical strategies.
This support center is structured to guide you from method selection through to specific troubleshooting scenarios for the most common analytical techniques.
Method Selection: Choosing the Right Analytical Tool
The first critical step is selecting the appropriate analytical technique. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) primarily depends on the volatility and thermal stability of the target byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Support Center
GC-MS is a powerful technique for analyzing volatile and semi-volatile byproducts. Due to the basic nature of this compound, specific challenges like peak tailing and low sensitivity can arise.
GC-MS Troubleshooting Guide
| Problem | Question | Possible Cause & Solution |
| Poor Peak Shape | Q: My peaks for this compound and related amines are tailing severely. What's wrong? | A: This is a classic issue caused by the interaction of the basic amine group with acidic silanol groups on the surface of standard GC columns and liners.[1] Solution: 1. Derivatization: This is the most effective solution. Converting the amine to a less polar derivative (e.g., via silylation with MSTFA or acylation) blocks the active hydrogen, preventing interaction with silanol groups and improving peak shape dramatically.[2] 2. Use a Base-Deactivated Column/Liner: If derivatization is not possible, use a column specifically designed for amine analysis (e.g., Agilent CP-Volamine[3] or equivalent) and a base-deactivated inlet liner. These have specially treated surfaces to minimize acidic interaction sites. |
| Low Sensitivity | Q: I'm struggling to detect low-level byproducts. How can I improve my signal-to-noise ratio? | A: Low sensitivity can stem from several factors: 1. Analyte Adsorption: As with peak tailing, active sites in the GC pathway can irreversibly adsorb your analyte. The solutions are the same: derivatization or using an inert, base-deactivated flow path.[1] 2. Poor Ionization: this compound may not produce a strong molecular ion in Electron Ionization (EI).[2] Solution: Ensure you are monitoring for the most abundant and specific fragment ions in your mass spectrometer method (e.g., using Selected Ion Monitoring - SIM mode). For tert-butylamine, a related compound, the base peak is often at m/z 58 due to alpha-cleavage.[2] |
| Unexpected Peaks | Q: I see peaks in my chromatogram that I can't identify. What could they be? | A: Unexpected peaks can be synthesis byproducts, degradation products, or artifacts from sample preparation. 1. Synthesis Byproducts: Consider the starting materials and reaction conditions. Side reactions could lead to dimers or products from reactions with solvents.[2][4] 2. Degradation: Amines can degrade. For example, elimination reactions can form alkenes (e.g., isobutene from a tert-butyl group).[2] 3. Derivatization Artifacts: If using derivatization, excess reagent or byproducts of the derivatization reaction itself can appear as peaks. Always run a blank with only the solvent and derivatizing agent. |
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol provides a robust starting point for the quantitative analysis of this compound byproducts. Method validation is crucial to ensure it is suitable for its intended purpose.[5][6]
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 20 mg of the sample into a 2 mL autosampler vial.
-
Add 1.0 mL of a suitable solvent (e.g., Dichloromethane or N,N-Dimethylformamide).[3]
-
Add 100 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]
-
Seal the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[2]
-
Cool the vial to room temperature before injection.
2. GC-MS Parameters:
The following parameters are a general guideline and should be optimized for your specific instrument and analytes.[2][7]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable GC platform. |
| MS System | Agilent 5977A MSD or equivalent | Provides mass-based identification and quantification. |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A general-purpose, low-polarity column suitable for a wide range of derivatized compounds.[2] |
| Injector | Split/Splitless, 20:1 split ratio | A split injection prevents column overloading with high concentration samples. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analytes.[2] |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas, standard for GC-MS. |
| Oven Program | 80°C (2 min hold), then 15°C/min to 280°C (5 min hold) | A temperature ramp allows for the separation of compounds with different boiling points.[2] |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| MS Mode | Scan (m/z 40-500) for identification; SIM for quantification | Scan mode is used for identifying unknown byproducts, while SIM mode provides higher sensitivity for target analytes. |
High-Performance Liquid Chromatography (HPLC) Support Center
HPLC is the method of choice for non-volatile or thermally labile byproducts. The main challenge is detection, as simple aliphatic amines lack a UV chromophore.
HPLC Troubleshooting Guide
| Problem | Question | Possible Cause & Solution |
| No/Low Signal | Q: I'm injecting my sample but see no peaks with my UV detector. Why? | A: this compound and similar aliphatic byproducts do not absorb UV light.[8] Solution: 1. Derivatization: This is the most common approach. React the amine with a labeling agent that contains a strong chromophore or fluorophore. Common reagents include Dansyl Chloride, o-Phthalaldehyde (OPA), or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[9][10] 2. Alternative Detectors: If derivatization is undesirable, use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (LC-MS).[11] |
| Poor Peak Shape | Q: My peaks are tailing or showing significant fronting on my C18 column. What is the cause? | A: This is often due to secondary interactions between the basic amine and the silica backbone of the column. 1. Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5 using formic or trifluoroacetic acid). This protonates the amine (R-NH2+) and suppresses the ionization of residual silanol groups (Si-OH), minimizing unwanted ionic interactions. 2. Use a "High Purity" Silica Column: Modern C18 columns are made with high-purity silica with fewer metal impurities and are better end-capped, reducing the number of available silanol groups and improving peak shape for basic compounds. |
| Poor Retention | Q: My derivatized amine is eluting in the void volume. How can I increase retention? | A: Poor retention on a reversed-phase column indicates the analyte is too polar for the current conditions. Solution: 1. Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the interaction of your analyte with the nonpolar C18 stationary phase. 2. Consider HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) may be a more suitable separation mode than reversed-phase. |
Experimental Protocol: HPLC Analysis with Pre-Column Derivatization
This protocol uses FMOC-Cl, a common derivatizing agent for primary and secondary amines, rendering them fluorescent for sensitive detection.[10]
1. Sample Preparation and Derivatization:
-
Prepare a 0.1 M borate buffer solution and adjust the pH to 8.0.
-
Prepare a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
In a vial, mix 100 µL of your sample (dissolved in acetonitrile/water) with 400 µL of the borate buffer.
-
Add 500 µL of the FMOC-Cl solution, vortex immediately, and let the reaction proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 50 µL of a primary amine solution (e.g., glycine) to consume excess FMOC-Cl.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC Parameters:
These parameters are a starting point and require optimization and validation for your specific application.[10][12]
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system. |
| Detector | Fluorescence Detector (FLD) | Provides high sensitivity for the FMOC-derivatized amines. |
| Excitation λ | 265 nm | Excitation wavelength for the FMOC group. |
| Emission λ | 315 nm | Emission wavelength for the FMOC group. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) | Standard column for reversed-phase separations. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous mobile phase with acid modifier for pH control. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic mobile phase. |
| Gradient | 50% B to 95% B over 20 minutes | A gradient elution is necessary to separate derivatized byproducts with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
General FAQs
Q1: What are the key parameters to validate for an impurity detection method according to ICH guidelines?
A1: For a quantitative impurity method, you must validate several key parameters to ensure it is fit for purpose. According to ICH Q2(R1) guidelines, these include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements, assessed at repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[5][6][13]
Q2: How do I obtain reference standards for potential byproducts?
A2: Obtaining certified reference standards is critical for accurate quantification.
-
Commercial Suppliers: First, check major chemical suppliers like Sigma-Aldrich, Thermo Fisher Scientific, and others who may offer the specific byproduct as a catalog item.[14][15][16]
-
Custom Synthesis: If a standard is not commercially available, you may need to perform a custom synthesis. In this case, the synthesized material must be thoroughly characterized (e.g., by NMR, MS, elemental analysis) to confirm its identity and establish its purity before it can be used as a reference standard.[11]
Q3: My sample matrix is very complex. How can I clean it up before analysis?
A3: For complex matrices, sample preparation is key to removing interferences and protecting your analytical column.
-
Liquid-Liquid Extraction (LLE): This classic technique can be used to extract your amine of interest from an aqueous matrix into an organic solvent by adjusting the pH. At high pH, the amine will be in its neutral form and more soluble in organic solvents.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient cleanup. You can use various sorbents (e.g., ion-exchange, reversed-phase) to selectively retain and elute your target analytes while washing away interfering matrix components.[9]
References
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
-
PubChem. 2-Propanamine, 2-methyl-N-(1-methylethyl)-. Available from: [Link]
- Google Patents. CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug.
-
PubMed Central. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Available from: [Link]
-
Slideshare. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Available from: [Link]
-
Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
-
ResearchGate. Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP). Available from: [Link]
-
Acta Poloniae Pharmaceutica. VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Available from: [Link]
-
Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
Bryan Research & Engineering, LLC. Troubleshooting Amine Unit Simulations. Available from: [Link]
-
PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]
-
PubMed. A sensitive analytical procedure for the detection of N-nitrosamides via their alkylating activity. Available from: [Link]
-
Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available from: [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]
-
PubMed Central. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Available from: [Link]
-
LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. Available from: [Link]
-
MDPI. An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
The Pharma Journal. Analytical method validation: A brief review. Available from: [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug - Google Patents [patents.google.com]
- 4. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 9. DSpace [helda.helsinki.fi]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Official web site : ICH [ich.org]
- 14. This compound, 98% | CymitQuimica [cymitquimica.com]
- 15. N-叔丁基异丙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. A17221.06 [thermofisher.com]
Technical Support Center: Navigating the Steric Landscape of N-tert-Butylisopropylamine
Welcome to the dedicated support resource for researchers, chemists, and drug development professionals working with N-tert-Butylisopropylamine. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to effectively manage the significant steric challenges posed by this unique secondary amine. My objective is to move beyond simple protocols and equip you with the foundational understanding required to make informed decisions in your experimental designs, ensuring both efficiency and success.
Part 1: Understanding the 'Why' - The Root of Steric Hindrance in this compound
This compound presents a classic case of steric congestion. The nitrogen atom is flanked by a bulky tert-butyl group and a moderately bulky isopropyl group. This arrangement creates a sterically crowded environment around the nitrogen's lone pair of electrons, which is the primary site of its reactivity as a nucleophile and a base.
This steric shield has profound implications for its chemical behavior:
-
Diminished Nucleophilicity: The bulky alkyl groups physically obstruct the path for the nitrogen's lone pair to attack an electrophilic center. This often results in significantly slower reaction rates or, in some cases, a complete lack of reactivity where less hindered amines would readily react.
-
Enhanced Basicity (Non-Nucleophilic Nature): While its ability to act as a nucleophile is compromised, its capacity to act as a Brønsted-Lowry base remains. The lone pair can still abstract a proton, which is a much smaller electrophile. This makes this compound a useful non-nucleophilic base in situations where you want to deprotonate a substrate without the risk of the base itself participating in a nucleophilic side reaction.
The following diagram illustrates the steric shielding of the nitrogen lone pair.
Caption: Steric shielding of the nitrogen lone pair in this compound.
Part 2: Troubleshooting Guide & FAQs
This section is structured to address common issues encountered during reactions involving this compound.
Issue 1: Low or No Yield in N-Alkylation or N-Acylation Reactions
Question: I am attempting to perform an N-alkylation (or N-acylation) with this compound, but I am observing very low conversion to the desired product, even after extended reaction times. What is going wrong and how can I fix it?
Causality: The activation energy for the nucleophilic attack is significantly increased by steric repulsion in the transition state. Less hindered amines can approach the electrophile much more easily, leading to faster reaction rates.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield N-functionalization reactions.
Detailed Strategies:
-
Increase Reaction Energy:
-
Higher Temperatures: Increasing the temperature provides the molecules with more kinetic energy to overcome the steric barrier. Depending on the solvent, you may need to use a sealed-tube reactor to reach the required temperatures.
-
Microwave Irradiation: This can often accelerate reactions that are slow due to high activation energies.
-
-
Optimize Your Reagents:
-
Choose a Less Hindered Electrophile: If your synthesis allows, switch to a smaller electrophile. For example, methyl iodide will react more readily than isopropyl iodide.
-
Use a More Reactive Electrophile: For acylations, an acyl chloride is more reactive than an anhydride or an ester and may be necessary to drive the reaction to completion.
-
-
Consider an Alternative Synthetic Approach:
-
Reductive Amination: If you are trying to synthesize a tertiary amine, reductive amination can be a more effective strategy than direct alkylation. This involves reacting this compound with an aldehyde or ketone to form an iminium ion in situ, which is then reduced. The iminium ion is planar and less sterically hindered than the corresponding alkyl halide, making the subsequent reduction more facile.
-
Issue 2: Poor Selectivity in a Deprotonation Reaction
Question: I am using this compound as a base to deprotonate a substrate, but I am seeing side products that suggest the amine is acting as a nucleophile. How can I improve the selectivity for deprotonation?
Answer: While this compound is considered a non-nucleophilic base, its nucleophilicity is not zero. In the presence of a highly reactive electrophilic site and a relatively acidic proton, you might observe competitive nucleophilic attack.
Strategies for Enhancing Selectivity:
-
Lower the Reaction Temperature: Nucleophilic additions often have a higher activation energy than proton transfers. By cooling the reaction (e.g., to -78 °C), you can kinetically favor the deprotonation pathway.
-
Choose an Even Bulkier Base: If nucleophilic addition remains a problem, you may need to switch to a base with even greater steric hindrance.
Base pKa of Conjugate Acid Relative Steric Bulk Diisopropylamine (LDA) ~36 Moderate This compound ~11.4 (amine itself) High 2,2,6,6-Tetramethylpiperidine ~11.3 Very High Proton Sponge 12.1 High (non-basic N) -
Solvent Effects: The choice of solvent can influence the relative rates of deprotonation and nucleophilic attack. Aprotic, non-polar solvents can sometimes disfavor nucleophilic attack compared to more polar environments.
Part 3: Experimental Protocols
Protocol: Optimized N-Benzoylation of this compound
This protocol demonstrates the use of a highly reactive electrophile to overcome steric hindrance.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq, as a scavenger for HCl)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for inert atmosphere reaction
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly, add benzoyl chloride dropwise to the stirred solution over 10-15 minutes. The high reactivity of the acyl chloride is crucial for overcoming the steric barrier.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Let it stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Justification of Steps:
-
Benzoyl Chloride: Chosen for its high electrophilicity compared to benzoic anhydride or methyl benzoate.
-
Triethylamine: A non-nucleophilic base used to neutralize the HCl byproduct, preventing the formation of the amine hydrochloride salt which would be unreactive.
-
0 °C to RT: The initial cooling helps to control the exotherm of the reaction. Allowing it to warm to room temperature provides the necessary thermal energy to drive the reaction to completion against the steric barrier.
References
-
Organic Chemistry by Jonathan Clayden, Nick Greeves, and Stuart Warren: A comprehensive textbook providing foundational concepts of steric hindrance and reactivity. (Source: Oxford University Press, URL: [Link])
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith: An in-depth reference for understanding the mechanisms and factors influencing organic reactions, including steric effects. (Source: Wiley, URL: [Link])
Technical Support Center: Navigating Exotherms in N-tert-Butylisopropylamine Chemistry
Welcome to the technical support center for managing exothermic reactions involving N-tert-Butylisopropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on safely handling and controlling the thermal behavior of reactions with this sterically hindered secondary amine. As a senior application scientist, my goal is to bridge theoretical knowledge with field-proven insights to ensure both the success and safety of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable building block in organic synthesis, prized for its unique steric profile which can impart desirable properties to target molecules. However, like many amine reactions, its utility is accompanied by the potential for significant heat evolution (exotherm). Uncontrolled exotherms can lead to thermal runaways, a dangerous situation where the reaction rate increases with temperature, generating heat faster than it can be removed. This can result in pressure buildup, solvent boiling, and even vessel rupture.
This guide provides a structured approach to understanding, predicting, and managing these thermal hazards. We will explore common exothermic reactions, delve into troubleshooting scenarios, and answer frequently asked questions to empower you with the knowledge to conduct your this compound reactions safely and efficiently.
Troubleshooting Guide: Taming the Exotherm
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Scenario: You are adding a reagent (e.g., an acyl chloride or an isocyanate) to a solution of this compound, and the internal temperature of the reactor is rising much faster than anticipated, even with external cooling.
Potential Causes:
-
Reagent Addition Rate is Too High: The most common cause of a sudden exotherm is adding the reactive partner too quickly. This leads to a rapid accumulation of unreacted reagents, and when the reaction initiates, a large amount of heat is released at once.
-
Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction, or there may be poor heat transfer between the bath and the reaction vessel.
-
Localized "Hot Spots": Poor mixing can lead to areas of high reagent concentration, causing localized, intense exotherms that are not immediately detected by the temperature probe.
Solution Pathway:
-
IMMEDIATELY HALT REAGENT ADDITION. This is the first and most critical step to prevent further heat generation.
-
Maximize Cooling:
-
Ensure your cooling bath is at the target temperature and has sufficient volume. For highly exothermic reactions, consider a cryo-coolant or a dry ice/acetone bath.
-
Check that the reaction flask is sufficiently immersed in the cooling bath.
-
-
Increase Agitation: Improve mixing to break up any localized hot spots and ensure uniform temperature distribution. Be cautious not to splash reactants.
-
Monitor Closely: Keep a close watch on the internal temperature. If it continues to rise after stopping the addition and maximizing cooling, you may be approaching a thermal runaway (see Emergency Quenching Protocol).
-
Resume with Caution: Once the temperature is stable and under control, resume the addition at a significantly slower rate. Consider diluting the reagent being added to better control its introduction.
Issue 2: Reaction Exotherm is Significantly Higher Than Expected Based on a Similar, Less Hindered Amine
Scenario: You have previously run a similar reaction with a less sterically hindered amine (e.g., diisopropylamine) and are surprised by the intensity of the exotherm with this compound.
Potential Causes:
-
Reaction Mechanism and Kinetics: While seemingly counterintuitive, the steric hindrance of this compound can sometimes lead to a different reaction profile. The initial reaction may be slower, but once initiated, the heat of reaction can be substantial.
-
Solvent Effects: The choice of solvent can significantly impact the rate of heat removal and the overall reaction kinetics. A solvent with a lower heat capacity or boiling point will be less effective at absorbing the generated heat.
-
Purity of Reagents: Impurities in either the this compound or the coupling partner can catalyze side reactions, contributing to the overall exotherm.
Solution Pathway:
-
Conduct a Small-Scale Test: Before proceeding with a large-scale reaction, always perform a small-scale trial to characterize the thermal profile.
-
Perform Reaction Calorimetry: For reactions that will be scaled up, it is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction.[1] This data is invaluable for safe scale-up.
-
Review Solvent Choice: Select a solvent with a higher boiling point and good heat capacity to provide a larger safety margin. Ensure all reactants are fully soluble to avoid heterogeneous mixtures that can react unevenly.[2]
-
Ensure Reagent Purity: Use reagents of known purity and ensure they are dry, as water can trigger or accelerate unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions with this compound that I should be concerned about in terms of exotherms?
A1: You should exercise caution with any reaction that forms a stable chemical bond. Key examples include:
-
Amide Bond Formation: Reactions with acyl chlorides, acid anhydrides, or activated esters are typically highly exothermic. The formation of the stable amide bond and a byproduct (like HCl) releases significant energy.
-
Urea Formation: Reactions with isocyanates to form ureas are also very exothermic.
-
Nucleophilic Additions: Additions to other electrophilic species can also be exothermic and should be evaluated on a case-by-case basis.
Q2: How should I properly set up my experiment to mitigate the risk of a thermal runaway?
A2: A robust experimental setup is your first line of defense:
-
Adequate Vessel Size: The reaction flask should be at least twice the volume of all the added substances to accommodate potential foaming or gas evolution.
-
Efficient Stirring: Use an overhead stirrer for larger volumes or a properly sized magnetic stir bar for smaller reactions to ensure good mixing.
-
Accurate Temperature Monitoring: Always use a calibrated internal temperature probe (thermocouple) to measure the actual temperature of the reaction mixture, which can differ significantly from the bath temperature.[2]
-
Controlled Reagent Addition: Use an addition funnel or a syringe pump for the slow, controlled addition of the limiting reagent.
-
Appropriate Cooling System: Have a cooling bath with sufficient capacity and a temperature well below the desired reaction temperature.
Q3: What is a safe rate of addition for my reagents?
A3: There is no universal "safe" rate. It is highly dependent on the reaction scale, the specific reactants, the solvent, and the efficiency of your cooling system. The guiding principle is to add the reagent at a rate that allows the cooling system to maintain the desired internal temperature. If the temperature starts to climb despite cooling, your addition rate is too high.
Q4: I need to scale up my this compound reaction. What are the key safety considerations?
A4: Scaling up a reaction is not a linear process. A key principle is to never scale a reaction by more than three times (3x) the previous run . As the volume of a reactor increases, the surface area-to-volume ratio decreases, making heat removal less efficient. Before scaling up:
-
Re-evaluate Your Risk Assessment: What was a manageable exotherm on a 1g scale can become a serious hazard at a 100g scale.
-
Ensure Adequate Equipment: Use appropriately sized flasks, condensers, and stirring apparatus.
-
Allot More Time: Larger reactions take longer to set up, cool down, and quench. Do not rush the process.
Q5: What should I do in the event of a thermal runaway?
A5: If the reaction temperature is rising uncontrollably and cannot be managed by stopping reagent addition and maximizing cooling, you must initiate an emergency quenching procedure.
Experimental Protocols
Protocol 1: General Procedure for Controlled Amidation
Objective: To safely perform an amidation reaction by adding an acyl chloride to this compound while controlling the exotherm.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Inert gas (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Reaction flask with an internal thermometer, overhead stirrer, and addition funnel
Procedure:
-
Setup: Assemble a clean, dry reaction flask under an inert atmosphere.
-
Initial Charge: Charge the reaction flask with this compound and the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C or lower) using the cooling bath.
-
Reagent Solution: In a separate flask, prepare a solution of the acyl chloride in the same anhydrous solvent.
-
Slow Addition: Transfer the acyl chloride solution to the addition funnel. Add the solution dropwise to the stirred, cooled solution of the amine.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be controlled to maintain the desired temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until analysis (e.g., TLC, LC-MS) indicates completion.
Protocol 2: Emergency Quenching of a Runaway Reaction
Objective: To rapidly neutralize the reactive species in a reaction that is undergoing thermal runaway.
WARNING: This procedure should only be performed if you are confident it can be done safely. Prioritize personal safety. Alert others in the lab and have a clear escape route.
Materials:
-
Pre-selected and readily accessible quenching agent (see table below)
-
Blast shield and appropriate personal protective equipment (PPE)
Procedure:
-
Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.
-
Stop Reagent Addition: If applicable, immediately stop the addition of any reagents.
-
Maximize Cooling: If it is safe to do so, increase the cooling to the reaction vessel.
-
Prepare Quenching Agent: Have a pre-determined and readily accessible quenching agent ready.
-
Quench the Reaction: If the temperature continues to rise uncontrollably, add the quenching agent to the reaction mixture. This should be done from behind a blast shield. The goal is to add a sufficient amount to neutralize the reactive species and absorb heat.
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Table 1: Quenching Agent Considerations
| Quenching Agent | Pros | Cons | Best For |
| Isopropanol | Less reactive with many reagents than water, good heat capacity. | Can still react exothermically. | Quenching organometallics or highly water-reactive species. |
| Cold, Dilute Acetic Acid in an appropriate solvent | Neutralizes the basic amine, protonates reactive intermediates. | Can be highly exothermic itself. | Runaway amidation or similar reactions where a proton source is needed. |
| Large volume of cold, inert solvent | Primarily cools the reaction by dilution and heat absorption. | May not stop the chemical reaction. | Mild exotherms where temperature control is the primary issue. |
Note: The choice of quenching agent is highly dependent on the specific reaction chemistry. It is crucial to identify a suitable quenching agent during the experimental design phase.
Visualizations
Workflow for Managing Reaction Exotherms
Caption: Key contributing factors and the positive feedback loop leading to thermal runaway.
References
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
-
MDPI. (2024, October 2). Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. Retrieved from [Link]
Sources
Technical Support Center: Work-Up and Troubleshooting for Reactions Containing N-tert-Butylisopropylamine
Welcome to the technical support center for handling N-tert-Butylisopropylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered amine in their synthetic workflows. Due to its unique physical properties, this compound can present specific challenges during reaction work-up. This document provides in-depth, field-proven answers and troubleshooting strategies to ensure efficient and effective purification of your target compounds.
Core Principles: Understanding the Challenge
This compound is a valuable tool in organic synthesis, often employed as a bulky, non-nucleophilic base. However, its significant steric hindrance and strong basicity necessitate a well-designed work-up strategy. Simply relying on a standard aqueous wash may prove insufficient. Understanding its physicochemical properties is the first step to mastering its removal.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Work-Up |
| Molecular Weight | 115.22 g/mol [1] | Relatively low, indicating some volatility. |
| Boiling Point | 98 °C[1][2] | Too high for easy removal by rotary evaporation from common solvents like EtOAc or DCM, but potentially removable under high vacuum if the product is not volatile. |
| Density | 0.727 g/mL at 25 °C[1][2] | Less dense than water. It will be contained in the upper organic layer when using solvents denser than water (e.g., DCM) and in the upper layer with solvents less dense than water (e.g., ether, EtOAc). |
| pKa (Predicted) | 10.76 ± 0.38[2] | This high pKa indicates it is a strong base. A sufficiently acidic solution (pH << 10) is required to ensure complete protonation to its water-soluble ammonium salt form. |
| Solubility | Optimal solubility in water[2] | While soluble, its bulky alkyl groups give it significant organic character, leading to partitioning between layers and a tendency to form emulsions. |
| Appearance | Clear, colorless to pale yellow liquid[2][3][4] | Easy to visually track during extraction, although its presence in the organic layer is not always obvious. |
Standard Work-Up Protocol: The Acidic Wash
The most common and effective method for removing this compound is converting it to its water-soluble ammonium salt via an acidic wash. This protocol is designed to maximize this conversion and subsequent removal.
Detailed Step-by-Step Methodology
-
Solvent Management: If the reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure first. Re-dissolve the residue in an immiscible organic solvent like ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM).
-
Initial Dilution: Transfer the organic solution to a separatory funnel and dilute it with a volume of the same solvent equal to at least the volume of the initial solution. This helps to minimize emulsion formation.
-
First Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Mixing: Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking , which can lead to persistent emulsions. Gentle rocking for 1-2 minutes is often sufficient.
-
Phase Separation: Allow the layers to separate. The aqueous layer (containing the protonated amine salt) should be drained.
-
Repeat Wash: Repeat the acidic wash (Steps 3-5) one or two more times. This is crucial for ensuring complete removal.[5][6]
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid. Be cautious, as gas evolution (CO₂) can cause pressure buildup. Vent frequently.
-
Final Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove residual water and break up minor emulsions.[7]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Work-Up Decision Workflow
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I've performed several acid washes, but my NMR spectrum still shows this compound. Why?
Answer: This is a common issue stemming from two primary causes:
-
Insufficient Acid: The high pKa of the amine requires the aqueous layer to be sufficiently acidic (ideally pH 1-2) to maintain the amine in its protonated, water-soluble form. Check the pH of the aqueous layer after the first wash. If it is not strongly acidic, use a more concentrated acid (e.g., 2 M HCl) or perform additional washes.
-
Steric Hindrance: The bulky tert-butyl and isopropyl groups can sterically shield the nitrogen atom, slowing the rate of protonation. This is why gentle, prolonged mixing is more effective than vigorous, brief shaking. It allows sufficient time for the acid-base reaction to occur at the phase interface.
Q2: I have a thick, persistent emulsion that won't separate. What should I do?
Answer: Emulsions are stabilized mixtures of immiscible liquids and are a frequent problem when working with amines.[8] Do not discard your experiment. The following techniques can be used, in order of increasing intervention:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Many emulsions will break on their own.[7][8]
-
Salting Out: Add a significant amount of solid sodium chloride (NaCl) or a volume of saturated brine to the funnel.[7][9] This increases the ionic strength and density of the aqueous phase, forcing the organic solvent out of solution and helping to coalesce the droplets.[8]
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite® or glass wool.[7][10] These materials can physically disrupt the emulsion by breaking up the suspended droplets.[10]
-
Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively force phase separation.
-
Solvent Addition: Adding more of the organic solvent can sometimes dilute the emulsifying agent and break the emulsion.[7]
Q3: My desired product seems to be partitioning into the aqueous acid layer along with the amine. How can I prevent this?
Answer: This indicates that your product likely possesses a basic functional group that is also being protonated and rendered water-soluble by the strong acid.
-
Use a Milder Acid: Substitute 1 M HCl with a weaker acid like 1 M citric acid or 10% aqueous acetic acid. These weaker acids may be able to selectively protonate the more basic this compound without fully protonating your less basic product.
-
pH Adjustment: Carefully adjust the pH of the aqueous wash to a point where the impurity is protonated but your product is not. This may require careful experimentation.
-
Bypass Extraction: If the product is highly acid-sensitive or separation is impossible, consider forgoing the acidic wash. Instead, concentrate the crude mixture and purify it directly using column chromatography.
Q4: How do I choose the right acid for the wash?
Answer: The choice of acid depends on the stability of your product and the tenacity of the amine.
Table 2: Comparison of Acids for Amine Extraction
| Acid | Concentration | Pros | Cons |
| Hydrochloric Acid (HCl) | 1-2 M | Strong, cheap, effective. Ensures complete protonation.[5][6] | Can cleave acid-labile protecting groups (e.g., Boc, TMS). May cause product to become water-soluble if it's also basic. |
| Citric Acid | 1 M or 10% w/v | Milder, less likely to affect many acid-sensitive groups. Good for products with weakly basic functionality. | May not be strong enough to fully remove the amine in a single wash; multiple washes are often necessary. |
| Copper (II) Sulfate | 10% aq. | Highly effective for complexing and removing amines.[5][6] The blue solution turns purple upon complexation, providing a visual indicator.[5][6] | Not suitable if your product can coordinate to copper. The resulting copper waste must be disposed of properly. |
Advanced Purification: Column Chromatography
If trace amounts of this compound remain after extraction, or if an acidic wash is not feasible, silica gel chromatography is the next step. However, basic compounds like this amine are notorious for "streaking" or tailing on standard silica gel due to strong interactions with acidic silanol groups on the silica surface.
Protocol for Mitigating Tailing on Silica Gel
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent that has been modified with a small amount of a volatile base. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the solvent system.[11][12] This deactivates the acidic sites on the silica, allowing the basic amine to elute more cleanly.
-
Dry Loading: To ensure a sharp band, it's often best to "dry load" the sample. Dissolve your crude product in a minimal amount of a suitable solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[13] Carefully add this powder to the top of your prepared column.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Basic alumina is an excellent alternative for the purification of basic compounds and often provides superior separation without the need for mobile phase modifiers.[14][15]
Safety Information
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][16][17] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][17]
References
-
Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
-
How To: Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
-
Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
-
Silica Gel Column Chromatography. Teledyne Labs. [Link]
-
This compound, CAS No. 7515-80-2. iChemical. [Link]
-
Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Amine workup. Reddit r/Chempros. [Link]
-
How can I isolate polar basic compound with silica gel column chromatography?. ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
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Validation & Comparative
The Discerning Chemist's Guide to Bulky Amine Bases: A Comparative Analysis of N-tert-Butylisopropylamine
In the intricate landscape of modern organic synthesis, the choice of a base is rarely a trivial matter. For reactions requiring proton abstraction without the complication of nucleophilic attack, the discerning chemist turns to the family of bulky, non-nucleophilic amine bases. Among these, N-tert-Butylisopropylamine is an emerging contender, offering a unique steric profile. This guide provides a comprehensive comparison of this compound with established bulky amine bases such as Diisopropylethylamine (DIPEA), Triethylamine (TEA), and 2,2,6,6-Tetramethylpiperidine (TMP), supported by established chemical principles and a detailed experimental case study. Our focus is to elucidate the subtle yet critical differences that govern their performance in practical applications, empowering researchers to make informed decisions for enhanced reaction selectivity and efficiency.
Understanding the Role of Steric Hindrance and Basicity
The efficacy of a bulky amine base is a delicate interplay between its steric bulk and its inherent basicity (pKa of the conjugate acid). Steric hindrance around the nitrogen atom is paramount in preventing the amine from acting as a nucleophile, thereby minimizing unwanted side reactions.[1] This allows these molecules to function primarily as Brønsted bases, abstracting protons even in the presence of electrophilic centers.[2]
The basicity, on the other hand, dictates the amine's proton-abstracting power. A higher pKa of the conjugate acid signifies a stronger base, capable of deprotonating less acidic substrates. However, excessive basicity can sometimes lead to undesired side reactions or epimerization of stereocenters. Therefore, the optimal choice of a bulky amine base often involves a compromise between these two fundamental properties, tailored to the specific requirements of the reaction.
Comparative Overview of Key Bulky Amine Bases
To facilitate a direct comparison, the key physicochemical properties of this compound and its common alternatives are summarized in the table below.
| Property | This compound | Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | 2,2,6,6-Tetramethylpiperidine (TMP) |
| Structure | ||||
| Molecular Weight ( g/mol ) | 115.22[3] | 129.24 | 101.19 | 141.25 |
| Boiling Point (°C) | 98[3] | 126.5 | 89.5 | 155-156 |
| pKa of Conjugate Acid | ~10.76 (Predicted) | ~10.75 | ~10.75 | ~11.07 |
| Steric Hindrance | High | High | Moderate | Very High |
| Nucleophilicity | Very Low | Very Low | Low | Extremely Low |
-
This compound presents a unique asymmetric steric profile with a tert-butyl and an isopropyl group. This significant steric bulk effectively shields the nitrogen atom, rendering it a highly non-nucleophilic base.[4]
-
Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a widely used non-nucleophilic base with two isopropyl groups and an ethyl group, providing substantial steric hindrance.[5]
-
Triethylamine (TEA) is a more traditional and less sterically hindered amine base. While still considered a bulky base, its moderate steric profile can sometimes lead to competing nucleophilic reactions.
-
2,2,6,6-Tetramethylpiperidine (TMP) offers the highest degree of steric hindrance among this group due to the four methyl groups flanking the secondary amine, making it an exceptionally non-nucleophilic base.
Case Study: Dehydrobromination of 2-Bromobutane
To illustrate the practical implications of the differences between these bases, we will consider the dehydrobromination of 2-bromobutane. This reaction can proceed via an E2 mechanism to yield a mixture of alkenes: the Zaitsev product (2-butene) and the Hofmann product (1-butene). The ratio of these products is a sensitive indicator of the steric demands of the base employed. A bulkier base will preferentially abstract a proton from the less sterically hindered terminal carbon, leading to a higher proportion of the Hofmann product.[6]
Hypothetical Experimental Results
The following table presents a plausible set of experimental outcomes for the dehydrobromination of 2-bromobutane with the four bases under identical reaction conditions (e.g., in THF at 50°C for 2 hours). These results are projected based on established principles of steric hindrance and basicity.
| Base | Total Yield (%) | 1-Butene (Hofmann) (%) | 2-Butene (Zaitsev) (%) | Hofmann:Zaitsev Ratio |
| This compound | 85 | 75 | 25 | 3:1 |
| DIPEA | 88 | 70 | 30 | 2.3:1 |
| TEA | 92 | 30 | 70 | 0.4:1 |
| TMP | 80 | 90 | 10 | 9:1 |
Discussion of Results
The hypothetical data clearly demonstrates the profound impact of steric bulk on the regioselectivity of the elimination reaction.
-
TMP , being the most sterically encumbered base, exhibits the highest selectivity for the Hofmann product. Its immense bulk makes abstraction of the internal secondary proton significantly more difficult, leading to a strong preference for the more accessible terminal protons.
-
This compound also shows a strong preference for the Hofmann product, consistent with its high degree of steric hindrance. The combination of a tert-butyl and an isopropyl group creates a highly congested environment around the nitrogen.
-
DIPEA , with its two isopropyl groups, is also selective for the Hofmann product, though to a slightly lesser extent than this compound and TMP.
-
TEA , the least sterically hindered of the four, yields the Zaitsev product as the major isomer. Its smaller size allows it to more readily access the internal proton, leading to the thermodynamically more stable, more substituted alkene.
These results underscore a crucial principle in organic synthesis: the ability to control regioselectivity by tuning the steric properties of the base. For syntheses where the formation of the less substituted alkene is desired, highly hindered bases like TMP and this compound are superior choices.
Experimental Protocol: Comparative Dehydrobromination of 2-Bromobutane
This protocol provides a framework for experimentally verifying the comparative performance of the bulky amine bases.
Materials:
-
2-Bromobutane
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Triethylamine (TEA)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate
-
Gas Chromatography (GC) instrument with a suitable column for separating C4 alkenes
Procedure:
-
Reaction Setup: In four separate, dry, round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 50 mL of anhydrous THF.
-
Addition of Base: To each flask, add 1.5 equivalents of one of the respective amine bases (this compound, DIPEA, TEA, or TMP).
-
Addition of Substrate: To each flask, add 1.0 equivalent of 2-bromobutane dropwise at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixtures to 50°C and stir for 2 hours.
-
Workup: After cooling to room temperature, quench each reaction by the slow addition of 50 mL of water.
-
Extraction: Transfer the contents of each flask to a separatory funnel and extract with 3 x 30 mL of diethyl ether.
-
Washing: Combine the organic layers for each reaction and wash with 2 x 50 mL of 1 M HCl to remove the amine, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile alkene products.
-
Analysis: Analyze the crude product mixture from each reaction by Gas Chromatography (GC) to determine the relative ratios of 1-butene and 2-butene. Calculate the total yield after purification if desired.
Broader Applications and Mechanistic Considerations
Beyond elimination reactions, bulky amine bases are indispensable in a variety of synthetic transformations:
-
Acid Scavengers: In reactions that generate acidic byproducts, such as acylations and silylations, these bases are used to neutralize the acid without interfering with the desired reaction.[7]
-
Enamine Synthesis: Hindered secondary amines like this compound and TMP are used in the synthesis of sterically demanding enamines, which are valuable intermediates in C-C bond-forming reactions.[4]
-
Protecting Group Chemistry: They are frequently employed as bases in the introduction and removal of protecting groups, where their non-nucleophilic nature is critical to avoid undesired reactions with the protecting group or the substrate.[8]
-
Peptide Coupling: In peptide synthesis, bulky amine bases like DIPEA are commonly used to maintain basic conditions without causing significant racemization of the amino acid residues.[7]
The choice between these bases often hinges on the specific steric and electronic requirements of the substrate and reagents. For instance, in the deprotonation of a ketone to form an enolate, a highly hindered base will favor the formation of the kinetic enolate (deprotonation at the less substituted α-carbon), while a less hindered base may allow for equilibration to the more stable thermodynamic enolate.
Conclusion
This compound emerges as a highly effective non-nucleophilic, sterically hindered base, occupying a valuable position in the chemist's toolkit alongside established reagents like DIPEA, TEA, and TMP. Its unique asymmetric steric profile provides excellent selectivity in reactions where minimizing nucleophilic attack and controlling regioselectivity are paramount. As demonstrated in the case of dehydrohalogenation, the judicious selection of a bulky amine base based on a thorough understanding of its steric and electronic properties is a powerful strategy for achieving desired synthetic outcomes. This guide serves as a foundational resource for researchers to navigate the nuances of these essential reagents and to rationally design more efficient and selective chemical transformations.
References
-
ChemTalk. Protecting Groups in Organic Synthesis. [Link]
-
Dehydrohalogenation. [Link]
-
Reddit. Do bulky bases favor E2 reaction? r/OrganicChemistry. 2021. [Link]
-
Chemistry LibreTexts. 6.4.7: Bulky groups weaken the strength of Lewis acids and bases because they introduce steric strain into the resulting acid-base adduct. 2022. [Link]
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. 2021. [Link]
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]
-
123 Help Me. 2-Bromobutane Determination Lab. [Link]
-
J-Stage. Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom. 2024. [Link]
-
Grokipedia. Steric effects. [Link]
-
Chemistry LibreTexts. 24.3: Basicity of Amines. 2025. [Link]
-
Internet Public Library. 2-Bromobutane Lab Report. [Link]
-
ResearchGate. A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. [Link]
-
PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. 2022. [Link]
-
Youngstown State University. Enamine formation from cyclic ketones. [Link]
-
Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. 2018. [Link]
-
Devagiri Journal of Science. Computational Analysis of pKa Values of Alkanolamines. [Link]
-
Organic Chemistry Portal. Enaminone synthesis by amination. [Link]
-
Unacademy. Notes on Dehydrohalogenation Of 2-Bromobutane. [Link]
-
Chemistry LibreTexts. 23.12: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. 2024. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Maynooth University Research Archive Library. Computational study of the proton affinity and basicity of structurally diverse 1adrenoceptor ligands. 2011. [Link]
-
Oberlin College and Conservatory. A comprehensive computational investigation of the enthalpies of formation and proton affinities of C4H7N and C3H3ON compounds. [Link]
-
ResearchGate. Proton affinity of five-membered heterocyclic amines: Assessment of computational procedures. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
ResearchGate. The tert-butyl group in chemistry and biology. [Link]
-
PubMed. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. 1978. [Link]
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A Senior Application Scientist's Guide to Sterically Hindered Bases: N-tert-Butylisopropylamine vs. Diisopropylethylamine (DIPEA) in Synthesis
Introduction: Navigating the Nuances of Non-Nucleophilic Bases
In the intricate world of organic synthesis, the choice of base is a critical decision that can define the success or failure of a reaction. While basicity is a primary consideration, the nucleophilicity of a base often leads to undesirable side reactions, diminishing yields and complicating purification. This has led to the widespread adoption of sterically hindered amines, which act as potent proton scavengers while their steric bulk prevents them from participating in nucleophilic attacks.
Among the most prominent of these are N,N-Diisopropylethylamine (DIPEA), famously known as Hünig's base, and the less ubiquitous but structurally intriguing N-tert-Butylisopropylamine. At first glance, both appear to be bulky amines designed to be "proton sponges." However, a deeper analysis reveals fundamental structural and electronic differences that dictate their distinct roles in synthesis. DIPEA is a tertiary amine, a classic non-nucleophilic base. In contrast, this compound is a secondary amine, a classification that fundamentally alters its reactivity profile, allowing it to serve as a hindered nucleophile in its own right.
This guide provides an in-depth comparison of these two amines, moving beyond simple property listings to explore the causality behind their applications. We will dissect their structural attributes, compare their performance in key synthetic transformations, and provide validated experimental protocols to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.
Physicochemical Properties: A Foundation for Comparison
A direct comparison of the fundamental properties of this compound and DIPEA reveals the initial basis for their differing applications in the laboratory.
| Property | This compound | Diisopropylethylamine (DIPEA) |
| Structure | (CH₃)₃CNHCH(CH₃)₂ | [(CH₃)₂CH]₂NCH₂CH₃ |
| CAS Number | 7515-80-2[1][2][3] | 7087-68-5[4][5] |
| Molecular Formula | C₇H₁₇N[2] | C₈H₁₉N[4][6] |
| Molecular Weight | 115.22 g/mol [1][2] | 129.24 g/mol [5][6] |
| Appearance | Colorless liquid[1] | Colorless to light yellow liquid[5][6] |
| Boiling Point | 98 °C[1] | 126-127 °C[6][7] |
| Density | 0.727 g/mL at 25 °C[1] | 0.742 g/mL at 25 °C[6] |
| pKa of Conjugate Acid | ~10.5-11.0 (estimated) | ~10.75 - 11.0[7][8] |
| Amine Class | Secondary | Tertiary |
Core Directive: Steric Hindrance and its Synthetic Implications
The utility of both amines is rooted in the concept of steric hindrance—the spatial bulk of substituent groups that physically obstructs reaction pathways.[9][10] However, the nature and consequence of this hindrance differ significantly between the two.
Diisopropylethylamine (DIPEA): The Archetypal Non-Nucleophilic Base
DIPEA's structure, featuring a nitrogen atom bonded to two bulky isopropyl groups and one ethyl group, creates a congested environment around the nitrogen's lone pair of electrons.[11] This steric shield is the cornerstone of its function. It allows small electrophiles, namely protons, to access the lone pair, making it an effective base. Simultaneously, it prevents the nitrogen from attacking larger electrophilic centers, such as activated carboxylic acids or alkyl halides, rendering it a poor nucleophile.[5][8][12] This dual characteristic is precisely why DIPEA is invaluable in reactions where a base is needed solely to neutralize acid, without interfering with the primary transformation.[13]
This compound: The Hindered Nucleophile
This compound presents a more complex picture. It contains a formidable tert-butyl group, one of the most sterically demanding groups in organic chemistry, which provides significant shielding.[9][14] However, it is a secondary amine, possessing an N-H bond. This single structural feature fundamentally distinguishes it from DIPEA. While its steric bulk does temper its reactivity, the presence of the N-H proton means it can, and often does, act as a nucleophile. Its utility, therefore, lies not in being an inert proton scavenger, but in its capacity to serve as a building block for introducing a sterically encumbered secondary amine moiety into a molecule. This is particularly valuable in medicinal chemistry, where such groups can shield adjacent functionalities from metabolic degradation.[15]
Caption: Logical relationship between structure and synthetic role.
Performance in Key Synthetic Applications
The structural differences translate directly into distinct, and generally non-overlapping, applications in synthesis.
Application 1: Peptide Synthesis - The Domain of DIPEA
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of drug discovery and biological research. A critical step in SPPS is the formation of an amide bond between a resin-bound amino acid and an incoming, N-protected amino acid. This coupling is typically mediated by activating agents that generate a highly reactive carboxylic acid derivative, which is susceptible to nucleophilic attack.
The Role of DIPEA: DIPEA is the base of choice in this process for two primary reasons:
-
Neutralization: It acts as a proton scavenger to neutralize the protonated amine of the resin-bound amino acid and any acidic byproducts generated during the activation step.[12]
-
Non-Interference: Its steric hindrance prevents it from competing with the desired amine nucleophile and attacking the activated carboxylic acid. This ensures high fidelity in peptide chain elongation.[5][13]
Caption: Role of DIPEA in a typical SPPS coupling cycle.
Application 2: Synthesis of Hindered Anilines - A Role for this compound
In drug development, installing bulky alkyl groups near reactive sites is a common strategy to enhance metabolic stability.[15] The synthesis of anilines bearing sterically demanding substituents is therefore of significant interest. This is where this compound shines, not as a base, but as the amine nucleophile itself.
The Role of this compound: In transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, this compound can be coupled with aryl halides to form highly hindered secondary anilines.[15] In this context, using DIPEA would be nonsensical, as it is designed not to undergo such reactions. The N-H bond of this compound is essential for the catalytic cycle, and its inherent steric bulk is transferred directly to the final product.
Experimental Protocols: A Practical Guide
To illustrate the distinct applications, we provide detailed, self-validating protocols for representative reactions.
Experimental Protocol 1: DIPEA in Fmoc-SPPS Amide Bond Formation
Objective: To couple Fmoc-L-Alanine to a resin-bound glycine residue using HBTU as the coupling agent and DIPEA as the base.
Materials:
-
H-Gly-2-Chlorotrityl Resin (1.0 g, 0.5 mmol/g loading)
-
Fmoc-L-Alanine (4 eq., 2.0 mmol, 622 mg)
-
HBTU (3.9 eq., 1.95 mmol, 739 mg)
-
DIPEA (8 eq., 4.0 mmol, 0.7 mL)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% in DMF (v/v)
Methodology:
-
Resin Swelling: Place the H-Gly-2-Chlorotrityl resin in a solid-phase reaction vessel. Swell the resin in DCM (10 mL) for 30 minutes, then wash 3x with DMF (10 mL each).
-
Fmoc Deprotection (if applicable): If starting with Fmoc-Gly resin, treat with 20% piperidine in DMF for 5 min, drain, and repeat with fresh solution for 15 min to expose the free amine. Wash the resin 5x with DMF.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-Alanine and HBTU in DMF (5 mL).
-
Coupling Reaction: To the reaction vessel containing the resin, add the activation solution from step 3. Immediately add the DIPEA.
-
Agitation: Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed for another hour.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection and coupling cycle.
Experimental Protocol 2: Palladium-Catalyzed Synthesis of a Hindered Aniline using this compound
Objective: To synthesize N-(4-methoxyphenyl)-N-tert-butylisopropylamine via Buchwald-Hartwig amination.
Materials:
-
1-bromo-4-methoxybenzene (1.0 eq., 1.0 mmol, 187 mg)
-
This compound (1.2 eq., 1.2 mmol, 0.19 mL)[1]
-
Pd₂(dba)₃ (0.01 eq., 0.01 mmol, 9.2 mg)
-
RuPhos (0.02 eq., 0.02 mmol, 9.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq., 1.4 mmol, 135 mg)
-
Toluene, anhydrous
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, RuPhos, and Sodium tert-butoxide.
-
Causality Check: Sodium tert-butoxide is the stoichiometric base required for the catalytic cycle, specifically for the deprotonation of the amine to generate the active nucleophile. DIPEA would not be basic enough for this transformation.
-
-
Reagent Addition: Evacuate and backfill the flask with argon (3x). Add toluene (5 mL), followed by 1-bromo-4-methoxybenzene and this compound via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the aryl bromide starting material indicates reaction completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)-N-tert-butylisopropylamine product.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
-
Conclusion: Selecting the Right Tool for the Job
The comparison between this compound and DIPEA serves as a powerful illustration of a core principle in organic synthesis: molecular structure dictates function.
-
Diisopropylethylamine (DIPEA) is the quintessential non-nucleophilic, sterically hindered tertiary amine. Its purpose is to function as an auxiliary reagent—a proton scavenger that remains a spectator in the main nucleophile-electrophile interaction. It is the reagent of choice for applications like peptide coupling, where its inertness is paramount.[6][12][17]
-
This compound , as a secondary amine, occupies a different synthetic niche. While its significant steric bulk—imparted by the tert-butyl and isopropyl groups—attenuates its reactivity, it remains a competent nucleophile.[14][15] Its primary value is as a reactive building block to introduce a hindered amine functionality, a common motif for enhancing the metabolic stability of pharmaceutical candidates.
For the practicing chemist, the choice is clear and driven by intent. If the goal is to neutralize acid without interference, DIPEA is the logical and field-proven choice. If the synthetic objective is to construct a molecule containing a bulky secondary amine, this compound is the appropriate reactant. Understanding this fundamental difference in reactivity is key to designing elegant, efficient, and successful synthetic routes.
References
- Vertex AI Search. N ,N -Diisopropylethylamine - Grokipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis.
- Reagents. DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Peptideweb.com. Synthesis protocols.
- Wikipedia. N,N-Diisopropylethylamine.
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- BenchChem. A Comparative Guide: Triisopropylamine vs. Diisopropylethylamine (DIPEA) in Research and Development.
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- National Institutes of Health. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
- Santa Cruz Biotechnology. This compound.
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- Sigma-Aldrich. This compound 97 7515-80-2.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of N-tert-Butylisopropylamine
Guide Objective: This document provides a comprehensive, in-depth comparison of core spectroscopic techniques for the unambiguous structural confirmation of N-tert-Butylisopropylamine. Designed for researchers and drug development professionals, this guide moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary data points that, when synthesized, leave no ambiguity in structural elucidation.
The Analytical Challenge: Confirming a Hindered Secondary Amine
This compound, with a molecular formula of C₇H₁₇N and a molecular weight of 115.22 g/mol , is a sterically hindered secondary amine used in the synthesis of specialized chemical structures like hindered enamines.[][2][3] Its structure, (CH₃)₃C-NH-CH(CH₃)₂, presents a unique analytical puzzle. The presence of bulky tert-butyl and isopropyl groups attached to a secondary amine nitrogen requires a multi-faceted analytical approach to definitively confirm its identity and purity. Relying on a single technique is insufficient; instead, a synergistic workflow leveraging the strengths of several spectroscopic methods is essential for conclusive results.
This guide details the application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. We will dissect the expected data from each technique, compare their diagnostic power, and provide field-proven protocols for their execution.
The Spectroscopic Toolkit: A Multi-Pronged Approach
No single spectroscopic technique provides a complete structural picture. True analytical confidence is achieved by integrating the complementary information provided by NMR, MS, and IR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework of the molecule, revealing connectivity through chemical shifts, signal splitting, and integration.
-
Mass Spectrometry (MS) provides the molecular weight and crucial structural clues through predictable fragmentation patterns, acting as a molecular fingerprint.
-
Infrared (IR) Spectroscopy identifies the functional groups present, in this case, confirming the secondary amine N-H bond, which is a key structural feature.
The following workflow diagram illustrates the logical process for a comprehensive analysis.
Caption: A comprehensive workflow for the structural elucidation of this compound.
In-Depth Analysis by Technique
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the first line of analysis to rapidly confirm the presence of the key secondary amine functional group.
-
Expertise & Causality: Primary amines (R-NH₂) exhibit two distinct N-H stretching bands due to symmetric and asymmetric stretching modes.[4][5][6] Tertiary amines (R₃N) show no N-H stretch at all.[6][7] this compound, as a secondary amine (R₂NH), is expected to show a single, characteristic N-H stretching absorption . This band is typically weaker and sharper than the broad O-H stretch of alcohols that appears in the same region.[4][5][6]
-
Expected Data:
-
N-H Stretch: A single, medium-intensity band between 3350-3310 cm⁻¹ .[6]
-
C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the alkyl groups.
-
C-N Stretch: A medium or weak band in the 1250–1020 cm⁻¹ region, characteristic of aliphatic amines.[6]
-
N-H Wag: A strong, often broad band between 750-700 cm⁻¹ , further confirming the secondary amine.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR provides the most detailed map of the molecule's structure. We will examine both ¹H and ¹³C NMR data.
The proton NMR spectrum will account for all 17 hydrogens in the molecule, with chemical shifts, integration, and splitting patterns confirming the connectivity of the alkyl groups.
-
Expertise & Causality: The electronegative nitrogen atom deshields adjacent protons, shifting their signals downfield. The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons. The N-H proton signal is often broad due to quadrupole broadening and chemical exchange; its identity is definitively confirmed by its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O).[4][5][8]
-
Expected Data (CDCl₃ solvent):
-
tert-Butyl Protons ((CH₃)₃C-): A sharp singlet at ~1.1 ppm, integrating to 9H. It is a singlet because there are no adjacent protons.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet at ~1.0 ppm, integrating to 6H. It is a doublet because it is split by the single isopropyl methine proton.
-
Isopropyl Methine Proton (-CH(CH₃)₂): A septet (or multiplet) at ~2.6-2.8 ppm, integrating to 1H. It is a septet because it is split by the six adjacent methyl protons.
-
Amine Proton (-NH-): A broad singlet over a wide range (~0.5-2.0 ppm), integrating to 1H. This signal will disappear after a D₂O shake.
-
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Expertise & Causality: Due to the molecule's symmetry, the nine methyl protons of the tert-butyl group are equivalent, as are their corresponding carbons. The same applies to the two methyl groups of the isopropyl moiety. Carbons directly attached to the nitrogen are deshielded and appear further downfield than their alkane counterparts.[4][5]
-
Expected Data (CDCl₃ solvent):
-
Four distinct signals are predicted for the seven carbon atoms.
-
tert-Butyl Methyl Carbons ((CH₃)₃C-): One signal at ~28-30 ppm.
-
Isopropyl Methyl Carbons (-CH(CH₃)₂): One signal at ~22-25 ppm.
-
Isopropyl Methine Carbon (-CH(CH₃)₂): One signal, deshielded by nitrogen, at ~48-52 ppm.
-
tert-Butyl Quaternary Carbon ((CH₃)₃C-): One signal, also deshielded by nitrogen, at ~52-56 ppm.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
MS provides the molecular weight and offers powerful structural confirmation through predictable fragmentation patterns. Electron Ionization (EI) is the standard method for this analysis.
-
Expertise & Causality: Upon ionization, aliphatic amines undergo a characteristic α-cleavage .[4][5][8] This involves the breaking of a C-C bond adjacent (alpha) to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium cation. This fragment is often the most abundant ion in the spectrum (the base peak). For this compound, the most favorable α-cleavage involves the loss of a methyl radical from the more substituted tert-butyl group, as this leads to the most stable tertiary iminium ion.
-
Expected Data:
-
Molecular Ion (M⁺): A peak at m/z = 115 , corresponding to the molecular weight of the compound. The intensity may be low due to rapid fragmentation.
-
Base Peak (M-15): A very strong peak at m/z = 100 . This corresponds to the loss of a methyl radical (•CH₃, mass 15) from the parent ion via α-cleavage on the tert-butyl side. This is the most diagnostic peak in the spectrum.
-
Caption: Dominant α-cleavage fragmentation pathway for this compound in MS.
Comparative Analysis and Data Synthesis
This table summarizes the expected data, providing a quick-reference guide for comparing the diagnostic value of each technique.
| Technique | Expected Observation | Interpretation & Significance |
| FT-IR | Single, sharp peak at ~3350-3310 cm⁻¹. | Confirms secondary amine. Distinguishes from primary (2 peaks) and tertiary (0 peaks) amines.[6][7] |
| ¹H NMR | - Singlet (9H), Doublet (6H), Septet (1H).- Broad singlet (1H) that vanishes with D₂O. | Confirms the tert-butyl and isopropyl groups and their connectivity. D₂O exchange proves the N-H proton identity.[4][5] |
| ¹³C NMR | Four distinct carbon signals. | Confirms the overall carbon skeleton and symmetry. The number of signals matches the expected unique carbon environments. |
| Mass Spec. | - Molecular Ion at m/z 115.- Intense Base Peak at m/z 100. | Confirms molecular weight. The M-15 base peak is definitive evidence of the amine structure via characteristic α-cleavage.[4][8] |
Field-Proven Experimental Protocols
These protocols describe standard procedures for acquiring high-quality data.
Protocol 1: FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop between two KBr or NaCl salt plates to create a thin film (neat sample).
-
Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the spectrum to show transmittance (%) vs. wavenumber (cm⁻¹). Label significant peaks, especially the N-H stretch.
Protocol 2: NMR Spectroscopy (¹H, ¹³C, and D₂O Exchange)
-
Sample Preparation: Prepare a solution by dissolving ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve high homogeneity. Acquire the ¹H spectrum using a standard pulse program.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This may require a longer acquisition time than the ¹H spectrum due to the lower natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
D₂O Exchange: Remove the NMR tube, add one drop of Deuterium Oxide (D₂O), cap, and shake vigorously for 30 seconds. Re-acquire the ¹H NMR spectrum. The broad N-H signal should disappear or be significantly diminished.
-
Data Processing: Process all spectra (Fourier transform, phase, and baseline correction). Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Integrate the ¹H signals and analyze the multiplicities.
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection via a heated probe or GC-MS is appropriate.
-
Ionization: Ionize the sample using a standard electron beam (typically 70 eV for Electron Ionization).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Generate a mass spectrum plotting relative abundance versus m/z. Identify the molecular ion peak and the base peak. Propose structures for major fragments consistent with known fragmentation mechanisms like α-cleavage.
Conclusion
The structural confirmation of this compound is a clear example of the power of a multi-technique spectroscopic approach. While IR provides a rapid confirmation of the secondary amine, and NMR meticulously maps the C-H framework, it is the characteristic M-15 base peak in the mass spectrum that provides the final, definitive piece of the puzzle. By synthesizing the data from all three methods, as outlined in this guide, a researcher can achieve an unambiguous and robust confirmation of the molecular structure, ensuring the identity and quality of the material for its intended application.
References
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Spectroscopy of Amines - Organic Chemistry | OpenStax. ([Link])
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. ([Link])
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IR Spectroscopy Tutorial: Amines. ([Link])
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. ([Link])
-
Supplementary Information - The Royal Society of Chemistry. ([Link])
-
The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. ([Link])
-
Aniline, n-tert-butyl-, - NIST WebBook. ([Link])
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A Comparative Guide to the Validation of Analytical Methods for N-tert-Butylisopropylamine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of N-tert-Butylisopropylamine: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV). The methodologies and validation parameters are discussed within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory acceptance.[1][2][3][4]
The Analytical Challenge: this compound
This compound is a secondary amine that may be present as a raw material, intermediate, or impurity in pharmaceutical manufacturing. Its accurate quantification is critical for process control and final product quality. The selection of an analytical method is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation. Amines, due to their basic nature, can present chromatographic challenges such as peak tailing, making method development and validation a critical exercise.[5]
Comparison of Analytical Methodologies
The choice between GC-FID and HPLC-UV for the analysis of this compound hinges on a trade-off between direct analysis and the need for enhanced sensitivity.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for volatile and semi-volatile compounds like this compound.[6] Headspace GC-FID is particularly effective for determining residual amounts in solid or liquid samples, as it minimizes matrix effects by only introducing the volatile components into the GC system.[6] The primary advantage of GC-FID is its straightforward approach without the need for derivatization.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): this compound lacks a significant chromophore, rendering it "invisible" to a standard UV detector. Therefore, a pre-column derivatization step is necessary to attach a UV-active molecule to the amine. This method offers high sensitivity, making it ideal for trace-level quantification in complex matrices.[7]
Performance Comparison and Validation Parameters
The following table summarizes the typical performance characteristics of validated methods for a structurally similar compound, tert-butylamine, which serves as a strong proxy for this compound. The validation parameters are aligned with the ICH Q2(R1) guideline.[3][4]
| Validation Parameter | Gas Chromatography-FID (GC-FID) | HPLC-UV (with Pre-column Derivatization) | ICH Q2(R1) Guideline Reference |
| Specificity | Demonstrated by baseline resolution from other components. | Demonstrated by the separation of the derivatized analyte from reagent peaks and other matrix components. | An investigation of specificity is crucial for identification tests, impurity determination, and assays.[3][4] |
| Linearity Range | Typically in the mg/mL range (e.g., 0.01 - 0.5 mg/mL). | High sensitivity allows for a lower range, often in µg/mL. | A minimum of 5 concentrations is recommended to establish linearity.[3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | A value close to 1 indicates a strong linear relationship. |
| Limit of Detection (LOD) | In the µg/mL range. | Can achieve lower detection limits, often in the ppm range. | The lowest amount of analyte that can be detected but not necessarily quantitated.[8] |
| Limit of Quantitation (LOQ) | Typically in the tens of µg/mL range. | Can achieve lower quantitation limits, often in the ppm range. | The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[8] |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 98-102%. | Accuracy should be assessed across the specified range of the procedure.[3][9] |
| Precision (% RSD) | Repeatability and intermediate precision RSDs are typically < 5%. | Repeatability and intermediate precision RSDs are typically < 2%. | Assessed at both the repeatability (short-term) and intermediate precision (within-laboratory variations) levels.[3][4] |
| Robustness | Method should be insensitive to small, deliberate changes in parameters like flow rate, oven temperature, and split ratio. | Method should be insensitive to small, deliberate changes in parameters like mobile phase composition, pH, column temperature, and flow rate. | Measures the method's capacity to remain unaffected by small variations in parameters.[8][9] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the two analytical techniques. These protocols are intended as a starting point and should be fully validated for the specific application.
Method 1: Headspace Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the quantification of residual this compound in a drug substance.
1. Reagents and Materials:
-
This compound reference standard
-
N,N-dimethylformamide (DMF), headspace grade
-
20 mL headspace vials with caps and septa
2. Standard and Sample Preparation:
-
Reference Standard Stock Solution: Accurately weigh an appropriate amount of this compound reference standard into a volumetric flask and dissolve in DMF to achieve a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a known volume of DMF.[6]
3. Chromatographic Conditions:
-
GC System: Agilent GC or equivalent with a headspace autosampler and Flame Ionization Detector.
-
Column: A column suitable for amine analysis, such as an Agilent CP-Volamine, is recommended to minimize peak tailing.[5][6]
-
Headspace Conditions:
-
Oven Temperature: 100 °C
-
Equilibration Time: 30 min
-
-
GC Conditions:
4. Validation Workflow:
Caption: Workflow for GC-FID Method Validation.
Method 2: HPLC-UV with Pre-column Derivatization
This highly sensitive method is suitable for trace-level analysis of this compound.
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
-
Derivatizing Agent: o-phthalaldehyde (OPA) solution with a thiol (e.g., 3-mercaptopropionic acid).
2. Derivatization and Sample Preparation:
-
The primary amine group of this compound reacts with OPA in the presence of a thiol to form a UV-active isoindole derivative.[7] This reaction is typically rapid and performed at room temperature prior to injection.
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable diluent. To a known volume of each solution, add the derivatizing agent and allow the reaction to proceed for a specified time before injection.
3. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer. The exact gradient program should be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorbance of the derivatized product (typically around 340 nm).
4. Logical Relationship of Validation Parameters:
Caption: Interdependence of HPLC Method Validation Parameters.
Conclusion
Both GC-FID and HPLC-UV with derivatization are viable and robust methods for the quantification of this compound.
-
GC-FID is the more direct and simpler method, making it ideal for routine quality control where high sample throughput is required and sensitivity is not the primary concern.
-
HPLC-UV with derivatization offers superior sensitivity and is the method of choice for trace-level analysis or when dealing with complex sample matrices that could interfere with GC analysis.
The ultimate selection should be based on the specific requirements of the analysis, including regulatory expectations, sample characteristics, and laboratory capabilities. Regardless of the method chosen, a comprehensive validation according to ICH guidelines is mandatory to ensure the generation of reliable and defensible data.[11][12][13][14]
References
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Quality: specifications, analytical procedures and analytical validation. (n.d.). European Medicines Agency. [Link]
-
EMA publishes Document on the Validation of analytical Methods. (2014). gmp-compliance.org. [Link]
-
Validation of an Analytical Procedure с Control of Residual Solvents in Pharmaceutical Substance. (n.d.). [Link]
-
Validation of Analytical Methods. (n.d.). IKEV. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ikev.org [ikev.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. fda.gov [fda.gov]
- 12. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. fda.gov [fda.gov]
The Unseen Influence: A Comparative Guide to N-tert-Butylisopropylamine in Modern Synthesis
In the intricate world of chemical synthesis, the choice of reagents is paramount, dictating the efficiency, selectivity, and ultimate success of a reaction. Among the vast arsenal of available amines, sterically hindered secondary amines occupy a unique and critical niche. This guide provides an in-depth technical comparison of N-tert-Butylisopropylamine, a molecule whose significant steric bulk offers a distinct advantage in a variety of synthetic applications. We will explore its performance in comparison to other commonly used bulky amines, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its capabilities.
The Architecture of Influence: Understanding the Steric and Electronic Properties of this compound
This compound, with its isopropyl and tert-butyl groups flanking the nitrogen atom, is a clear example of profound steric hindrance. This structural feature is not a limitation but rather a key asset, profoundly influencing its reactivity.
The lone pair of electrons on the nitrogen atom is significantly shielded, which dramatically reduces its nucleophilicity compared to less hindered secondary amines like diethylamine or even diisopropylamine. However, the electron-donating nature of the alkyl groups ensures that it remains a moderately strong, non-nucleophilic base. This dichotomy between low nucleophilicity and significant basicity is the cornerstone of its utility.
To contextualize its properties, a comparison with other common bulky secondary amines is essential.
| Amine | Structure | pKa of Conjugate Acid | Steric Hindrance (Qualitative) | Nucleophilicity (Qualitative) |
| Diethylamine | (CH₃CH₂)₂NH | 10.9 | Low | High |
| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 | Moderate | Low |
| This compound | ((CH₃)₃C)NH(CH(CH₃)₂) | ~11.2 (estimated) | High | Very Low |
| Dicyclohexylamine | (C₆H₁₁)₂NH | 11.25 | High | Very Low |
| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 11.2 | Very High | Extremely Low |
Table 1: Comparison of Physicochemical Properties of Selected Bulky Amines. The pKa value for this compound is estimated based on trends observed in similarly substituted amines.
This table highlights that while this compound possesses a basicity comparable to other hindered amines, its unique steric profile, a combination of a secondary isopropyl group and a tertiary butyl group, fine-tunes its reactivity.
Key Applications and Comparative Performance
The unique steric and electronic properties of this compound make it a valuable tool in several key areas of organic synthesis.
Synthesis of Hindered Enamines: A Gateway to Complex Molecules
One of the primary applications of this compound is in the synthesis of sterically hindered enamines[1]. Enamines are versatile intermediates, and the steric bulk provided by the N-tert-butylisopropyl group can be leveraged to control the stereochemical outcome of subsequent reactions.
Comparison with Other Amines:
In the formation of enamines from ketones, less hindered secondary amines can sometimes lead to the formation of undesired side products or mixtures of regioisomers. The significant steric bulk of this compound helps to drive the reaction towards the formation of the thermodynamically more stable, more substituted enamine, often with high regioselectivity.
Experimental Protocol: Synthesis of a Hindered Enamine from Cyclohexanone
This protocol details the synthesis of 1-(N-tert-Butylisopropylamino)cyclohex-1-ene.
Materials:
-
Cyclohexanone
-
This compound
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the desired hindered enamine.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The formation of an enamine is a condensation reaction that produces water. The removal of water is crucial to drive the equilibrium towards the product side.
-
p-Toluenesulfonic Acid: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.
-
Anhydrous Toluene: The use of an anhydrous solvent is critical to prevent the hydrolysis of the enamine product and to ensure the efficient removal of water by azeotropic distillation.
Caption: Generalized workflow for acid-catalyzed enamine formation.
As a Ligand in Metal-Catalyzed Reactions: The Untapped Potential
While direct applications of this compound as a ligand in catalysis are not extensively documented, the performance of its structural analog, tert-butylamine, in nickel-catalyzed photoredox reactions provides compelling evidence for its potential. A recent study demonstrated that tert-butylamine can act as a cost-effective bifunctional additive, serving as both a base and a ligand in C-O and C-N bond-forming reactions. The steric bulk of the tert-butyl group was crucial for preventing catalyst deactivation and promoting efficient cross-coupling.
Given that this compound possesses even greater steric hindrance, it is hypothesized that it could offer enhanced stability to catalytic intermediates and potentially lead to improved selectivity in certain metal-catalyzed processes.
Comparative Analysis with Other Ligands:
In palladium-catalyzed cross-coupling reactions, bulky phosphine ligands are commonly employed. While highly effective, these ligands can be expensive and sensitive to air and moisture. The use of sterically hindered amines as alternative ligands is an attractive prospect due to their lower cost and greater stability.
| Ligand/Additive | Catalyst System | Application | Key Advantage |
| Buchwald-type phosphine ligands | Palladium | C-N, C-O, C-C cross-coupling | High reactivity and broad scope |
| N-Heterocyclic Carbenes (NHCs) | Various metals | Cross-coupling, metathesis | Strong donor, high stability |
| tert-Butylamine | Nickel (photoredox) | C-O, C-N cross-coupling | Low cost, bifunctional (base/ligand) |
| This compound (projected) | Various metals | Potential for enhanced stability and selectivity in cross-coupling | Increased steric bulk compared to tert-butylamine |
Table 2: Comparison of Ligand/Additive Types in Metal-Catalyzed Cross-Coupling.
Further research is warranted to explore the full potential of this compound as a ligand in a variety of metal-catalyzed transformations.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Non-Nucleophilic Base: A Tool for Selective Proton Abstraction
The combination of high steric hindrance and moderate basicity makes this compound an effective non-nucleophilic base[2]. In reactions where a proton needs to be removed without the base interfering as a nucleophile, such as in certain elimination reactions or when generating enolates from sterically accessible protons, this compound can be a valuable alternative to other hindered bases.
Comparison with Common Non-Nucleophilic Bases:
| Base | pKa of Conjugate Acid | Key Features |
| Triethylamine (TEA) | 10.75 | Common, but can act as a nucleophile. |
| Diisopropylethylamine (Hünig's Base) | 10.75 | More hindered than TEA, but can still exhibit some nucleophilicity. |
| This compound | ~11.2 (estimated) | Higher steric bulk than Hünig's base, leading to lower nucleophilicity. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Very strong, non-nucleophilic base, but can be too reactive for some substrates. |
| Lithium Diisopropylamide (LDA) | 36 | Extremely strong, non-nucleophilic base, but requires cryogenic temperatures and inert atmosphere. |
Table 3: Comparison of Common Non-Nucleophilic Bases.
The choice of a non-nucleophilic base is highly dependent on the specific substrate and reaction conditions. This compound offers a good balance of basicity and steric hindrance for a range of applications where milder conditions are preferred compared to organolithium bases.
Conclusion: A Sterically Gifted Reagent with Untapped Potential
This compound is more than just another bulky amine; it is a reagent whose significant and unique steric profile provides a distinct advantage in controlling reactivity and selectivity. Its established role in the synthesis of hindered enamines and its projected potential as a robust ligand in metal-catalyzed reactions and as a highly effective non-nucleophilic base make it a valuable tool for the modern synthetic chemist. While direct comparative data in all conceivable applications is still emerging, the logical extension from the behavior of its structural analogs, combined with the available experimental evidence, strongly supports its utility. As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of sterically gifted molecules like this compound will undoubtedly play an increasingly important role in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
Sources
The Unsung Workhorse: A Comparative Guide to N-tert-Butylisopropylamine in Complex Synthesis
For the discerning researcher in the trenches of total synthesis, the choice of a hindered amine can be as critical as the overarching synthetic strategy. These sterically encumbered bases are the silent partners in countless reactions, tasked with the subtle but crucial role of proton abstraction without interfering through unwanted nucleophilic attack. While names like Hünig's base (N,N-Diisopropylethylamine) and Ellman's auxiliary (tert-butanesulfinamide) are staples in the synthetic chemist's toolbox, lesser-known players like N-tert-Butylisopropylamine warrant a closer examination. This guide provides a deep dive into the physicochemical properties and potential applications of this compound, offering a comparative analysis against commonly employed alternatives to inform its judicious selection in complex synthetic endeavors.
The Role of Steric Hindrance in Amine Reagents
In the intricate chess game of total synthesis, controlling reactivity is paramount. Amines, with their inherent basicity and nucleophilicity, can be powerful tools or sources of unwanted side reactions. The introduction of bulky alkyl groups around the nitrogen atom creates a "steric shield," effectively diminishing the amine's ability to act as a nucleophile while preserving its capacity to function as a base. This principle gives rise to the class of non-nucleophilic bases, which are indispensable for a variety of transformations, including:
-
Enolate Formation: Selective deprotonation of carbonyl compounds to form specific enolates for subsequent alkylation or aldol reactions.
-
Elimination Reactions: Promoting E2 eliminations over SN2 substitutions.
-
Protecting Group Chemistry: Acting as a proton scavenger during the introduction or removal of acid-sensitive protecting groups.
-
Asymmetric Synthesis: Serving as a chiral auxiliary or as a component of a chiral catalyst to induce stereoselectivity.
The ideal hindered amine offers a delicate balance of sufficient basicity to effect the desired transformation, minimal nucleophilicity to avoid side reactions, and appropriate solubility in common organic solvents.
This compound: A Profile
This compound is a secondary amine characterized by the presence of a tert-butyl group and an isopropyl group attached to the nitrogen atom. This substitution pattern places it in the category of sterically hindered amines.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | 98 °C |
| Density | 0.727 g/mL at 25 °C |
| pKa (predicted) | 10.76 ± 0.38[1] |
| Appearance | Clear, colorless to pale yellow liquid[2][3] |
The predicted pKa of this compound is comparable to that of other commonly used hindered amine bases, suggesting it is sufficiently basic for many applications. Its liquid state at room temperature and relatively low boiling point facilitate its use as a reagent and its subsequent removal from reaction mixtures.
Comparative Analysis with Standard Reagents
The true utility of this compound can be best understood by comparing its properties and potential applications with established reagents in the field.
As a Non-Nucleophilic Base: Comparison with DIPEA
N,N-Diisopropylethylamine (DIPEA), or Hünig's base, is a tertiary amine that is arguably one of the most widely used non-nucleophilic bases in organic synthesis.
| Feature | This compound | N,N-Diisopropylethylamine (DIPEA) |
| Structure | Secondary Amine | Tertiary Amine |
| Steric Hindrance | High | Very High |
| pKa of Conjugate Acid (in DMSO) | Not readily available | 8.5[4] |
| Nucleophilicity | Low | Very Low |
| Primary Use | Hindered Base | Non-nucleophilic Base, Proton Scavenger[4] |
Discussion:
The most significant difference between this compound and DIPEA is that the former is a secondary amine, possessing an N-H bond, while DIPEA is a tertiary amine. This structural distinction has important implications for their reactivity. The presence of the N-H bond in this compound means that it can, under certain conditions, act as a nucleophile after deprotonation, or participate in reactions where the N-H proton is transferred. However, its high steric bulk mitigates this reactivity.
While DIPEA is the go-to base for many applications requiring a non-nucleophilic proton scavenger, this compound could offer advantages in specific scenarios. For instance, its potential to form hindered enamines from ketones, a reaction not possible with tertiary amines, opens up a different avenue of synthetic utility.[2][3]
In Asymmetric Synthesis: A Contrast with Ellman's Auxiliary
While this compound is achiral and its primary role is that of a hindered base, it is instructive to compare its potential with a widely used chiral amine derivative, tert-butanesulfinamide (Ellman's auxiliary), to highlight the different strategic roles these reagents play.
| Feature | This compound | tert-Butanesulfinamide (Ellman's Auxiliary) |
| Chirality | Achiral | Chiral (at Sulfur) |
| Primary Function | Hindered Base | Chiral Auxiliary for Asymmetric Amine Synthesis[5][6][7][8] |
| Key Transformation | Proton Abstraction | Diastereoselective Nucleophilic Addition to Sulfinylimines[5][6] |
| Removability | Distillation | Mild Acidic Hydrolysis |
Discussion:
This comparison underscores a fundamental difference in synthetic strategy. This compound is a reagent used to facilitate a reaction, while Ellman's auxiliary is a chiral scaffold temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent transformation.[5][6] The power of Ellman's auxiliary lies in its ability to generate chiral amines with high enantiomeric excess through the diastereoselective addition of nucleophiles to the corresponding sulfinylimines. This has been demonstrated in the total synthesis of numerous natural products.[7][8]
This compound, being achiral, cannot fulfill this role. However, in a synthesis that employs a chiral catalyst, this compound could potentially serve as the non-interfering base required for catalyst turnover.
Potential Application: The Synthesis of Hindered Enamines
As noted by several chemical suppliers, this compound is implicated in the synthesis of hindered enamines.[2][3] Enamines are versatile synthetic intermediates, serving as enolate surrogates for alkylation and acylation reactions. The reaction of a ketone with a secondary amine is the most common method for enamine formation.
The steric bulk of this compound would be expected to influence the regioselectivity of enamine formation with unsymmetrical ketones. Generally, less hindered secondary amines favor the formation of the less substituted enamine (the kinetic product), while more hindered amines can favor the formation of the more substituted enamine (the thermodynamic product).
Below is a proposed experimental protocol for the formation of a hindered enamine using this compound, based on general procedures for enamine synthesis.
Experimental Protocol: Synthesis of a Hindered Enamine
-
To a solution of the ketone (1.0 equiv) in toluene (0.5 M) is added this compound (1.5 equiv).
-
A catalytic amount of p-toluenesulfonic acid (0.01 equiv) is added to the mixture.
-
The reaction is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude enamine is purified by distillation under reduced pressure.
Logical Framework and Workflow Diagrams
The decision-making process for selecting a hindered amine and the workflow for a potential application of this compound are illustrated below.
Figure 1. Decision tree for the selection of a hindered amine in a synthetic context.
Figure 2. A generalized workflow for the synthesis of a hindered enamine using this compound.
Conclusion
This compound presents itself as a viable, albeit less common, alternative to more established hindered bases in organic synthesis. Its structural features suggest a role as a non-nucleophilic base, with the added potential for forming hindered enamines due to its secondary amine nature. While it lacks the chiral directing capabilities of auxiliaries like Ellman's reagent, it could be a cost-effective and efficient choice for reactions where a simple, sterically encumbered proton scavenger is required. For the synthetic chemist, the value of this compound lies in its potential to offer a unique reactivity profile in specific applications, making it a worthy consideration for inclusion in the broader repertoire of hindered amine reagents. Further experimental exploration of its utility in complex total synthesis is warranted to fully elucidate its advantages and limitations.
References
- A review on the mechanism of action and applicability of Hindered Amine Stabilizers.
-
Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Myers Research Group, Harvard University. [Link]
-
Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
- N-Isopropylsulfinylimines vs N-tert-butylsulfinylimines in the stereoselective synthesis of sterically hindered amines. Organic & Biomolecular Chemistry.
- Would there be a reason to use diisopropylamine instead of triethylamine as your base? Reddit.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
-
N,N-Diisopropylethylamine. Wikipedia. [Link]
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- 4. CN100447131C - A method for preparing 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea - Google Patents [patents.google.com]
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- 8. Synthesis of Tetrasubstituted Enamines Using Secondary Amines and In Situ-Generated Allenes from Nitrocyclopropanes [organic-chemistry.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-tert-Butylisopropylamine in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of reagents is paramount to achieving desired outcomes efficiently and economically. Among the vast array of available amines, N-tert-Butylisopropylamine, a sterically hindered secondary amine, presents a unique profile of reactivity and steric bulk. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in research, particularly in the context of palladium-catalyzed cross-coupling reactions, and compares its performance with common alternatives.
Introduction to this compound: A Sterically Hindered Workhorse
This compound, with its isopropyl and tert-butyl groups flanking the nitrogen atom, is a clear, colorless to pale yellow liquid.[1][2][3] Its significant steric hindrance is a key determinant of its chemical behavior, often rendering it a non-nucleophilic base or a specialized ligand in transition metal catalysis. This steric bulk can be advantageous in preventing undesirable side reactions, such as over-alkylation, and in promoting specific reaction pathways that are sensitive to steric crowding around the metal center.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of this compound and its alternatives is crucial for predicting their behavior in a reaction and for safe handling.
| Property | This compound | tert-Butylamine | Dicyclohexylamine | Di-tert-butylamine |
| CAS Number | 7515-80-2[4] | 75-64-9[5] | 101-83-7[1] | 21981-37-3[6] |
| Molecular Formula | C₇H₁₇N[4] | C₄H₁₁N[5] | C₁₂H₂₃N[1] | C₈H₁₉N[6] |
| Molecular Weight | 115.22 g/mol [4] | 73.14 g/mol [5] | 181.32 g/mol | 129.24 g/mol [6] |
| Boiling Point | 98 °C[7] | 46 °C[5] | 256 °C[1] | 149-151 °C |
| Density | 0.727 g/mL at 25 °C[7] | 0.696 g/mL at 25 °C[5] | 0.912 g/mL at 20 °C[1] | 0.76 g/mL |
| Appearance | Clear colorless to pale yellow liquid[2][3] | Colorless liquid[5] | Colorless liquid[8] | Colorless to yellow liquid |
Performance in a Key Application: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, is a cornerstone of modern organic synthesis and a prime application for bulky amines.[9] The steric and electronic properties of the amine play a critical role in the efficiency of the catalytic cycle.
To provide a quantitative comparison, we will consider a representative Buchwald-Hartwig amination of an aryl chloride, a challenging substrate class, with various bulky amines.
Experimental Workflow: Buchwald-Hartwig Amination of 4-Chlorotoluene
The following diagram illustrates a typical workflow for the Buchwald-Hartwig amination reaction.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Comparative Performance Data
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 18 | ~90 (estimated) |
| Dicyclohexylamine | Pd(OAc)₂ | DavePhos | NaOtBu | Toluene | 100 | 24 | 85 |
| Di-tert-butylamine | Pd₂(dba)₃ | tBuXPhos | NaOtBu | Toluene | 100 | 18 | 92 |
| tert-Butylamine | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 12 | 95 |
Note: The yield for this compound is an estimation based on its structural similarity to other bulky secondary amines and typical outcomes in such reactions, as direct experimental data for this specific transformation was not found in the initial literature search. The other data points are representative yields found in the literature for similar reactions and may not be from a direct comparative study.
Analysis of Performance:
The steric bulk of the amine significantly influences the outcome of the Buchwald-Hartwig amination.
-
This compound , with its intermediate steric profile between dicyclohexylamine and di-tert-butylamine, is expected to provide a good balance between reactivity and selectivity. Its steric hindrance can help prevent the formation of undesired diarylamine byproducts, a common issue with less hindered secondary amines.
-
Dicyclohexylamine , while effective, can sometimes lead to slower reaction rates due to its significant bulk. In some cases, sterically hindered secondary amines like dicyclohexylamine have been reported to be unreactive under certain conditions.[10]
-
Di-tert-butylamine represents a highly hindered secondary amine. Its successful application often relies on the use of specialized, bulky phosphine ligands that can accommodate its steric demands and facilitate the catalytic cycle.
-
tert-Butylamine , a primary amine, is generally more reactive than its secondary counterparts in this coupling reaction, often leading to high yields in shorter reaction times. However, for applications requiring a secondary amine product, it is not a direct substitute.
Cost-Benefit Analysis: Balancing Performance and Price
The choice of an amine in a research setting is often a trade-off between its performance and cost. The following table provides an approximate cost comparison of this compound and its alternatives.
| Amine | Price (USD/kg, approximate) |
| This compound | $8,986 (based on $224.65/25g)[11] |
| tert-Butylamine | $100 - $320[11] |
| Dicyclohexylamine | $108.50 (based on $217/2kg)[1] |
| Di-tert-butylamine | Varies significantly, research grade can be expensive |
Cost-Benefit Considerations:
-
This compound is positioned as a high-cost, specialty reagent. Its use is justified in cases where its specific steric and electronic properties are essential to achieve a desired transformation that cannot be accomplished with less expensive alternatives. For instance, if it provides significantly higher yield or selectivity in a crucial synthetic step, the higher initial cost may be offset by savings in purification and increased overall process efficiency.
-
tert-Butylamine is a significantly more cost-effective option for introducing a tert-butyl group, provided a primary amine is a suitable starting material for the desired synthesis.[5][11][12][13][14]
-
Dicyclohexylamine offers a more moderate price point compared to this compound and can be a good first choice when a bulky secondary amine is required.[1][8][15][16][17] Its performance should be evaluated for the specific reaction before opting for a more expensive alternative.
-
Di-tert-butylamine , similar to this compound, is a specialty reagent, and its cost can be substantial. Its use is typically reserved for situations where extreme steric bulk is necessary to control selectivity.
The following decision-making workflow can guide the selection of an appropriate bulky amine:
Caption: A decision-making workflow for selecting a bulky amine.
Safety and Handling: A Crucial Consideration
All amines, particularly volatile ones, should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Amine | Key Hazards | Recommended PPE |
| This compound | Flammable, Corrosive[7] | Safety goggles, chemical-resistant gloves, lab coat, respirator |
| tert-Butylamine | Highly flammable, Corrosive | Safety goggles, chemical-resistant gloves, lab coat, respirator |
| Dicyclohexylamine | Corrosive, Toxic | Safety goggles, chemical-resistant gloves, lab coat |
| Di-tert-butylamine | Flammable, Corrosive | Safety goggles, chemical-resistant gloves, lab coat, respirator |
Always consult the Safety Data Sheet (SDS) for each specific chemical before use for detailed handling and emergency procedures.[7][18][19][20][21][22]
Conclusion: A Strategic Choice for Demanding Syntheses
This compound emerges as a valuable but specialized tool in the researcher's arsenal. Its high cost necessitates a careful evaluation of its potential benefits in terms of reaction performance. For many applications requiring a bulky secondary amine, the more economical dicyclohexylamine may serve as a suitable starting point for optimization. However, in challenging transformations where steric control is paramount to achieving high yields and selectivities, the unique profile of this compound can justify its premium price. As with any reagent selection, empirical validation through small-scale experiments is the ultimate arbiter of its utility and cost-effectiveness for a specific research objective.
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Navigating the Environmental Profile of N-tert-Butylisopropylamine: A Comparative Guide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of reagents extends beyond mere reactivity and yield. A comprehensive understanding of a molecule's environmental footprint is increasingly paramount for sustainable and responsible research and development. This guide provides a detailed assessment of the environmental impact of N-tert-Butylisopropylamine, a sterically hindered secondary amine. Due to a notable lack of specific environmental fate data for this compound, this guide employs a comparative approach, benchmarking its potential impact against structurally similar amines: tert-butylamine, diisopropylamine, and triethylamine. This analysis, grounded in established principles of ecotoxicology and environmental chemistry, aims to equip researchers with the necessary framework to make informed decisions.
This compound: An Environmental Data Gap
A thorough review of publicly available safety data sheets and environmental fate databases reveals a significant lack of empirical data for this compound. The Safety Data Sheet from Fisher Scientific indicates that it is not expected to be hazardous to the environment or persistent in wastewater treatment plants, however, it explicitly states that no information is available regarding its persistence, degradability, bioaccumulative potential, or mobility in soil.[1] This absence of data necessitates a precautionary approach and underscores the importance of the comparative analysis that follows.
Comparative Environmental Impact Assessment
To construct a probable environmental profile for this compound, we will examine the known environmental data of three analogous amines. The selection of these comparators is based on structural similarities, such as the presence of bulky alkyl groups and the amine functional group, which are key determinants of a chemical's environmental behavior.
Table 1: Comparative Physicochemical Properties and Environmental Fate Indicators
| Parameter | This compound | tert-Butylamine | Diisopropylamine | Triethylamine |
| Structure | (CH3)3CNHCH(CH3)2 | (CH3)3CNH2 | [(CH3)2CH]2NH | (CH3CH2)3N |
| Log Pow (Octanol-Water Partition Coefficient) | No Data Available | 0.4[2] | 0.4 | 1.45[3][4] |
| Biodegradability | No Data Available | Not readily biodegradable[5] | Not readily biodegradable | Readily biodegradable[3] |
| Bioaccumulation Potential | No Data Available | Low (inferred from Log Pow)[5] | Low (inferred from Log Pow)[6] | Low (inferred from Log Pow)[3] |
Ecotoxicity Profile
Aquatic toxicity is a critical endpoint for assessing the potential harm of a chemical to environmental organisms. The following table summarizes the available data for the comparator amines.
Table 2: Comparative Aquatic Ecotoxicity Data
| Organism | Endpoint | tert-Butylamine | Diisopropylamine | Triethylamine |
| Fish (Oncorhynchus mykiss/Rainbow Trout) | 96h LC50 | 28 mg/L[7] | 26 mg/L (Leuciscus idus) | 50.7 mg/L (Oryzias latipes)[4] |
| Aquatic Invertebrates (Daphnia magna) | 48h EC50 | 136 mg/L (24h IC50)[7] | 110 mg/L | 200 mg/L[4] |
| Algae (Pseudokirchneriella subcapitata) | 96h EC50 | 16 mg/L[7] | No Data Available | No Data Available |
The data suggests that both tert-butylamine and diisopropylamine exhibit moderate toxicity to aquatic life. Triethylamine appears to be slightly less toxic to the tested organisms. Given the structural similarities, it is reasonable to hypothesize that this compound would exhibit a comparable level of aquatic toxicity.
Biodegradability and Persistence
The persistence of a chemical in the environment is largely determined by its susceptibility to biodegradation.
-
tert-Butylamine and Diisopropylamine: Both are reported as not readily biodegradable.[5] The steric hindrance provided by the bulky alkyl groups likely impedes microbial enzymatic degradation.
-
Triethylamine: In contrast, triethylamine is considered readily biodegradable.[3]
The combination of a tert-butyl and an isopropyl group in this compound suggests a high degree of steric hindrance around the nitrogen atom. This structural feature is likely to significantly inhibit microbial attack, leading to the hypothesis that This compound is not readily biodegradable and may exhibit persistence in the environment.
Bioaccumulation Potential
The octanol-water partition coefficient (Log Pow) is a key indicator of a substance's potential to bioaccumulate in organisms. A low Log Pow value (typically < 3) suggests a low potential for bioaccumulation.
All three comparator amines have low Log Pow values (0.4 for tert-butylamine and diisopropylamine, and 1.45 for triethylamine), indicating a low propensity to accumulate in fatty tissues of organisms.[3][5][6] It is therefore probable that This compound also has a low bioaccumulation potential .
Experimental Protocols for Environmental Impact Assessment
To address the existing data gap for this compound, the following standardized experimental protocols, based on OECD Guidelines for the Testing of Chemicals, are recommended.
Aquatic Toxicity Testing
A tiered approach to aquatic toxicity testing is advisable, starting with acute toxicity tests on representatives of three trophic levels: algae, aquatic invertebrates, and fish.
Experimental Workflow for Aquatic Toxicity Assessment
Caption: Workflow for assessing the acute aquatic toxicity of a chemical.
Protocol 1: Algal Growth Inhibition Test (based on OECD Guideline 201)
-
Test Organism: Pseudokirchneriella subcapitata or other recommended green algae species.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (if necessary) and create a series of dilutions in the algal growth medium.
-
Inoculation: Inoculate the test solutions and controls with a known concentration of exponentially growing algae.
-
Incubation: Incubate the cultures under constant illumination and temperature (e.g., 21-24°C) for 72 hours.
-
Measurement: Measure the algal biomass (e.g., via cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.
-
Endpoint: Calculate the 72-hour EC50 (the concentration causing a 50% reduction in growth or growth rate) and the No Observed Effect Concentration (NOEC).
Ready Biodegradability Testing
The OECD 301 series of tests provides several methods to assess ready biodegradability. The CO2 Evolution Test (OECD 301B) is a robust method.
Experimental Workflow for Ready Biodegradability Assessment
Caption: Workflow for assessing ready biodegradability using the CO2 Evolution Test.
Protocol 2: CO2 Evolution Test (based on OECD Guideline 301B)
-
Test System: Set up flasks containing a defined mineral medium.
-
Test Substance Addition: Add a known amount of this compound to the test flasks, corresponding to a specific concentration of total organic carbon (TOC).
-
Inoculum: Inoculate the flasks with a small volume of activated sludge from a wastewater treatment plant.
-
Controls: Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
Incubation: Incubate the flasks in the dark at a constant temperature (around 22°C) for 28 days, while continuously sparging with CO2-free air.
-
CO2 Measurement: Trap the evolved CO2 in a barium hydroxide or sodium hydroxide solution and quantify it by titration.
-
Endpoint: Calculate the percentage of theoretical CO2 production over time. A substance is considered readily biodegradable if it reaches >60% of the theoretical maximum within a 10-day window during the 28-day test period.
Bioaccumulation Potential Assessment
The potential for a substance to bioaccumulate can be initially screened using its Log Pow and, if necessary, confirmed with a fish bioaccumulation study.
Protocol 3: Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD Guideline 305)
-
Test Organism: Use a suitable fish species like zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).
-
Exposure Phase: Expose the fish to a constant, sublethal concentration of this compound in water for a defined period (e.g., 28 days).
-
Depuration Phase: Transfer the fish to a clean, substance-free environment and monitor for a further period.
-
Sampling: Sample fish and water at regular intervals during both phases.
-
Analysis: Analyze the concentration of this compound in the fish tissue and water.
-
Endpoint: Calculate the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in the fish to the concentration in the water at steady-state.
Conclusion and Recommendations
While there is a clear and pressing need for empirical data on the environmental fate and effects of this compound, a comparative analysis with structurally similar amines provides a valuable preliminary assessment.
Comparative Environmental Impact Profile
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A Senior Application Scientist's Guide to the Computational Modeling of N-tert-Butylisopropylamine Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of sterically hindered amines like N-tert-Butylisopropylamine is paramount. Its unique structure, featuring bulky tert-butyl and isopropyl groups flanking a secondary amine, presents significant challenges for predicting reaction pathways, kinetics, and selectivity. This guide provides an in-depth comparison of computational modeling strategies, moving beyond a simple list of methods to explain the causality behind choosing a specific approach. We will explore how to build self-validating computational systems that are firmly grounded in experimental reality.
Introduction: Why Model a Sterically Hindered Amine?
This compound [(CH₃)₃CNHCH(CH₃)₂] serves as an excellent model system for studying reactions where steric hindrance governs the outcome. Traditional synthetic exploration can be time-consuming and resource-intensive. Computational modeling offers a powerful alternative, enabling us to dissect reaction mechanisms, screen potential reactants, and optimize conditions in silico before committing to costly lab work. The goal is to move from qualitative chemical intuition to quantitative prediction. This guide will compare quantum mechanical methods for elucidating reaction pathways with molecular dynamics simulations for capturing environmental and dynamic effects, culminating in a discussion on the essential role of experimental validation.
Part 1: Unraveling Reaction Mechanisms with Quantum Mechanics (QM)
Quantum mechanics is the cornerstone for modeling chemical reactions, as it allows us to calculate the electronic structure of molecules and map out the energy landscape of a transformation.
Methodology 1: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry because it provides a remarkable balance of computational efficiency and accuracy for systems the size of this compound.[1] Instead of solving the complex many-electron wavefunction, DFT calculates the electron density to determine the system's energy and other properties.[1]
Causality Behind Method Selection: For questions concerning reaction feasibility, transition state geometries, and activation energies, DFT is the logical starting point. Its efficiency allows for the screening of multiple reaction pathways or catalysts.
Comparing DFT Functionals: The choice of the "functional" in DFT is critical, as it approximates the exchange-correlation energy. For amine reactions, several functionals are commonly employed:
-
B3LYP: A popular hybrid functional that often gives good results for geometries and reaction energies for a wide range of organic reactions.[2][3]
-
M06-2X: A meta-hybrid GGA functional that is often superior for kinetics, thermodynamics, and non-covalent interactions, which can be crucial in sterically crowded environments.[2][4][5]
-
ωB97X-D: A long-range corrected hybrid functional that includes an empirical dispersion correction, making it well-suited for systems where van der Waals interactions are important.
Experimental Protocol: DFT Calculation of Proton Affinity
Proton affinity (PA) is a fundamental measure of basicity. This protocol outlines the steps to calculate the PA of this compound.
-
Structure Optimization:
-
Build the 3D structure of this compound and a single proton (H+).
-
Perform a geometry optimization and frequency calculation for the amine using a chosen functional (e.g., M06-2X) and basis set (e.g., 6-311++G(d,p)). Confirm no imaginary frequencies exist.
-
Build the protonated form of the amine (the N-tert-Butylisopropylammonium ion).
-
Perform a geometry optimization and frequency calculation on the protonated species. Confirm no imaginary frequencies exist.
-
-
Energy Calculation:
-
Extract the electronic energies (E) and thermal corrections to Gibbs Free Energy (G_corr) from the output files of the frequency calculations for both the neutral amine and the protonated ion.
-
The Gibbs free energy of the proton in the gas phase is taken from standard literature values.
-
-
Proton Affinity Calculation:
-
Calculate the enthalpy (H = E + H_corr) and Gibbs Free Energy (G = E + G_corr) for each species.
-
Proton Affinity (PA) is calculated as: PA = H(Amine) + H(H⁺) - H(AmineH⁺)
-
Gas-phase basicity (GB) is calculated as: GB = G(Amine) + G(H⁺) - G(AmineH⁺)
-
Data Presentation: Comparison of Calculated Proton Affinity
| Method/Basis Set | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Calculated Proton Affinity (kcal/mol) |
| B3LYP/6-31G(d) | Value | Value | Value |
| M06-2X/6-311++G(d,p) | Value | Value | Value |
| ωB97X-D/def2-TZVP | Value | Value | Value |
| Experimental Value | N/A | N/A | Target Value |
Note: "Value" placeholders would be filled with actual output from computational software like Gaussian, GAMESS, or CP2K.[2][6][7]
Visualization: DFT Workflow for Reaction Barrier Calculation
Caption: Workflow for calculating a reaction energy barrier using DFT.
Methodology 2: High-Accuracy Ab Initio Methods
For certain reactions, especially those with complex electronic effects or where high accuracy is critical, "ab initio" methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are used.
Causality Behind Method Selection: These methods are considered the "gold standard" in quantum chemistry.[4] They are computationally very expensive but are used to benchmark DFT results for a specific reaction class. If a chosen DFT functional fails to reproduce a high-level CCSD(T) calculation for a model system, it should not be trusted for the larger, real system. This is a core principle of self-validating protocols. A study on the related tert-butylamine highlighted the differences between MP2 and DFT models in predicting kinetic isotope effects, underscoring the importance of selecting the right level of theory.[4]
Part 2: Simulating Dynamics and Solvent Effects
Reactions do not occur in a static vacuum. The dynamic nature of molecules and the profound influence of the solvent environment are critical factors that QM calculations alone may not capture.
Methodology 1: Molecular Dynamics (MD)
MD simulations model the movement of atoms and molecules over time based on a "force field"—a set of classical equations that describe the potential energy of the system.
Causality Behind Method Selection: MD is indispensable when the research question involves conformational changes, solvation structure, or transport properties.[8][9] For this compound, MD can reveal how solvent molecules arrange around the bulky alkyl groups and the amine nitrogen, which directly impacts its availability for a reaction.
Experimental Protocol: Solvating this compound for MD
-
Parameterization: Obtain or generate force field parameters for this compound that are compatible with a standard force field (e.g., GAFF2, CHARMM36). This is a critical step to ensure the model's physical realism.
-
System Setup:
-
Place a single, optimized molecule of the amine in the center of a cubic box.
-
Populate the box with a chosen solvent model (e.g., TIP3P water) to a desired density.
-
Add counter-ions if the molecule is charged to neutralize the system.
-
-
Minimization & Equilibration:
-
Perform energy minimization to remove bad contacts between molecules.
-
Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble).
-
Switch to a constant pressure ensemble (NPT) to allow the box density to equilibrate. Monitor temperature, pressure, and density for stability.
-
-
Production Run: Once equilibrated, run the simulation for a desired length of time (e.g., 100 ns) to collect trajectory data for analysis.
-
Analysis: Calculate properties like Radial Distribution Functions (RDFs) to understand the solvation shell structure.
Visualization: MD Simulation Workflow
Caption: General workflow for setting up and running a molecular dynamics simulation.
Methodology 2: Hybrid QM/MM Methods
Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer the best of both worlds.[10] They treat the chemically active region of a system (e.g., the reacting molecules) with a high-level QM method while the surrounding environment (e.g., solvent) is treated with an efficient MM force field.
Causality Behind Method Selection: QM/MM is the method of choice for modeling reaction mechanisms in a complex, explicit environment like a solvent or an enzyme active site.[10] It captures the electronic changes of the reaction while accounting for the dynamic and electrostatic influence of thousands of surrounding molecules—an effect that simpler implicit solvent models in pure QM calculations cannot fully replicate.
Data Presentation: Comparing Reaction Barriers Across Models
| Reaction Model | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Gas Phase (DFT) | Reactants in a vacuum. | Value 1 |
| Implicit Solvent (DFT+PCM) | Reactants in a dielectric continuum. | Value 2 |
| Explicit Solvent (QM/MM) | QM reactants in a box of MM water. | Value 3 |
This comparison directly illustrates the impact of the solvent on the reaction barrier, providing a more realistic prediction than gas-phase models alone.
Part 3: Experimental Validation - Grounding Models in Reality
A computational model's ultimate value lies in its ability to reproduce experimental observations and make verifiable predictions.[4][11] Without this grounding, modeling is merely a theoretical exercise.
The Self-Validating System: The protocols described must form a self-validating loop. For instance, the geometry optimized by DFT should be validated by comparing calculated NMR chemical shifts or vibrational frequencies with experimental spectra. The reaction barriers calculated by DFT should be validated against reaction rates determined by kinetic experiments. Discrepancies force a re-evaluation of the computational model (e.g., choice of functional, basis set, or inclusion of explicit solvent).
Key Experimental Data for Comparison:
-
Kinetics: Reaction rate constants can be measured using techniques like stopped-flow UV-Vis or NMR spectroscopy by monitoring the disappearance of reactants or the appearance of products over time. These rates are directly related to the Gibbs free energy of activation (ΔG‡) calculated via DFT or QM/MM. A study on tert-butylamine degradation used chamber experiments to derive an experimental rate of reaction with OH radicals, providing a crucial benchmark for their quantum chemistry models.[4]
-
Product Ratios: For reactions with multiple possible outcomes, product ratios determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be compared to the calculated energy differences between competing reaction pathways.
-
Spectroscopy: As mentioned, comparing calculated IR, Raman, and NMR spectra to experimental data is an excellent way to confirm that the computed minimum-energy structure is correct.
High-Level Experimental Protocol: Kinetic Analysis via ¹H NMR
-
Setup: In an NMR tube, combine this compound and a chosen reactant (e.g., an alkyl halide) in a suitable deuterated solvent at a controlled temperature.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at set time intervals.
-
Analysis: Integrate characteristic peaks corresponding to a reactant and a product in each spectrum.
-
Calculation: Plot the concentration of the reactant versus time. Fit the data to the appropriate rate law (e.g., first-order, second-order) to determine the experimental rate constant, k.
-
Comparison: Use the Eyring equation to convert the computationally derived ΔG‡ to a theoretical rate constant for direct comparison with the experimental value.
Conclusion and Recommendations
Choosing the correct computational tool to model the reactions of this compound depends entirely on the scientific question at hand. There is no single "best" method. A multi-faceted approach, where different techniques are used to cross-validate each other and are ultimately benchmarked against experimental data, provides the most robust and trustworthy insights.
Visualization: Decision Tree for Model Selection
Caption: A guide for selecting the appropriate computational method.
For drug development professionals and scientists, this integrated computational and experimental strategy is essential. It accelerates discovery, deepens mechanistic understanding, and ultimately leads to the more efficient and rational design of chemical processes and molecular entities.
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The Uniquely Hindered Profile of N-tert-Butylisopropylamine: A Comparative Guide for Synthetic Chemists
In the nuanced world of organic synthesis, the selection of an appropriate amine base or ligand is a critical decision that can dictate the success or failure of a reaction. While common bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are workhorses of the modern laboratory, there exists a class of more sterically encumbered amines that offer unique reactivity. This guide provides an in-depth technical comparison of N-tert-Butylisopropylamine, a secondary amine with a distinct steric profile, against other alternatives, supported by experimental data from peer-reviewed literature.
The Steric and Electronic Landscape of this compound
This compound, with its secondary amine core flanked by a bulky tert-butyl group and a moderately sized isopropyl group, presents a fascinating case study in the interplay of sterics and electronics. Unlike tertiary amines such as TEA and DIPEA, the presence of an N-H bond allows it to participate in different reaction pathways, including the formation of metal-amide complexes and acting as a proton shuttle. The combination of a tertiary carbon (from the tert-butyl group) and a secondary carbon (from the isopropyl group) directly attached to the nitrogen atom creates a highly congested environment around the nitrogen's lone pair of electrons. This steric hindrance is the primary determinant of its chemical behavior, leading to a significant reduction in its nucleophilicity while maintaining its basicity. This dichotomy is a powerful tool for chemists seeking to promote specific reaction pathways, such as elimination over substitution, or to modulate the reactivity of a metal center in catalysis.
Comparative Performance in Key Synthetic Applications
Direct, head-to-head comparative studies detailing the performance of this compound across a wide range of reactions are not abundant in the peer-reviewed literature. However, by examining studies on structurally related amines, particularly those containing a tert-butyl group, we can glean valuable insights into its potential advantages and unique reactivity.
A Bifunctional Additive in Nickel-Catalyzed Photoredox Cross-Coupling
A recent study highlights the exceptional performance of tert-butylamine as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions for the formation of C-O and C-N bonds.[1][2] In this system, the amine acts as both a base and a ligand for the nickel catalyst. The experimental data reveals that tert-butylamine significantly outperforms common tertiary amine bases like triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO).
| Additive | Yield (%) of C-O Coupling Product | Observations |
| tert-Butylamine | 95 | Clean reaction, efficient C-O bond formation. |
| Triethylamine (TEA) | <5 | Primarily proto-dehalogenated product observed.[1][2] |
| DABCO | <5 | Inefficient reaction.[1][2] |
| Hexylamine | 20 | Significant self-coupling of the amine.[1] |
Table 1: Comparison of amine additives in a nickel-catalyzed photoredox C-O cross-coupling reaction. Data sourced from Düker, J., et al. (2024).[1][2]
The superior performance of tert-butylamine is attributed to its unique structural features. The bulky tert-butyl group enhances the lability of the amine's coordination to the nickel center, which facilitates efficient ligand exchange and catalytic turnover.[1] Furthermore, the absence of α-hydrogens on the tert-butyl group prevents undesired β-hydride elimination pathways, which can lead to byproduct formation. While this study uses the primary amine tert-butylamine, the key mechanistic insights are directly applicable to this compound. The presence of the tert-butyl group in this compound would be expected to confer similar advantages in stabilizing the catalytic cycle and preventing unwanted side reactions.
Figure 1: Proposed role of a bulky amine in a Ni-catalyzed cross-coupling cycle.
Influence on Stereoselectivity in the Synthesis of Hindered Amines
The steric bulk of substituents on an amine can have a profound impact on the stereochemical outcome of a reaction. A study comparing N-isopropylsulfinylimines and N-tert-butylsulfinylimines in the stereoselective synthesis of the antiviral drug Rimantadine provides compelling evidence for this principle.[3][4] Although this compound is not directly used, the comparison between the isopropyl and tert-butyl groups attached to the sulfinyl-nitrogen offers a valuable parallel.
In the diastereoselective reduction of an N-sulfinylketimine, the N-isopropylsulfinyl group surprisingly led to higher diastereoselectivity compared to the bulkier N-tert-butylsulfinyl group.
| N-Sulfinyl Group | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-isopropylsulfinyl | L-Selectride | >99:1 | 75 |
| N-isopropylsulfinyl | DIBAL-H | >99:1 | 70 |
| N-tert-butylsulfinyl | L-Selectride | 90:10 | 70 |
| N-tert-butylsulfinyl | DIBAL-H | 10:90 | 65 |
Table 2: Comparison of N-isopropyl and N-tert-butyl sulfinyl groups in the diastereoselective reduction of a ketimine. Data sourced from Khiar, N., et al. (2019).[3][4]
This outcome suggests that a delicate balance of steric hindrance is crucial for achieving optimal stereocontrol. The authors propose that the N-isopropyl group, while less bulky than the tert-butyl group, provides sufficient steric differentiation to guide the approach of the reducing agent to one face of the C=N double bond more effectively. This principle can be extrapolated to this compound. Its unique combination of a moderately sized and a highly bulky group could offer a distinct level of stereochemical control when used as a chiral auxiliary or directing group, potentially outperforming amines with two identical bulky substituents in certain applications.
Figure 2: Influence of the N-substituent on the stereochemical outcome of a reduction.
Comparison with Common Non-Nucleophilic Bases
While this compound is a secondary amine, its high steric hindrance allows it to function as a non-nucleophilic base in many contexts, similar to tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).
| Property | This compound | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Structure | (CH₃)₃CNHCH(CH₃)₂ | (CH₃CH₂)₃N | [(CH₃)₂CH]₂NCH₂CH₃ |
| Type | Secondary Amine | Tertiary Amine | Tertiary Amine |
| pKa of Conjugate Acid | ~10.7 (estimated) | 10.75[5] | 11.0[6] |
| Boiling Point (°C) | 98 | 89.5 | 126.6[6] |
| Steric Hindrance | High | Moderate | High |
| Nucleophilicity | Low | Moderate | Very Low |
Table 3: Physicochemical properties of this compound and common non-nucleophilic bases.
The key differentiator for this compound is its secondary amine nature. This allows it to be N-deprotonated to form a lithium or sodium amide, which can act as a very strong, yet still sterically hindered, base. This dual reactivity as both a neutral amine base and a precursor to a powerful amide base gives it a broader potential application scope than its tertiary amine counterparts.
Experimental Protocols
The following are representative experimental protocols that highlight the applications of sterically hindered amines in modern organic synthesis.
Protocol: Nickel-Catalyzed Photoredox C-O Cross-Coupling
This protocol is adapted from the work of Düker, J., et al. and demonstrates the use of a bulky primary amine as a bifunctional additive.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Alcohol (1.5 mmol)
-
[NiBr₂·glyme] (0.05 mmol, 5 mol%)
-
4CzIPN (photocatalyst) (0.01 mmol, 1 mol%)
-
tert-Butylamine (1.3 mmol)
-
Anhydrous dimethylacetamide (DMA) (4.0 mL)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, alcohol, [NiBr₂·glyme], and 4CzIPN.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous DMA and tert-butylamine via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: Diastereoselective Reduction of an N-Sulfinylketimine
This protocol is a general procedure based on the synthesis of hindered amines using a chiral sulfinyl auxiliary.[3]
Materials:
-
N-Sulfinylketimine (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
L-Selectride (1.0 M in THF, 1.2 mL, 1.2 mmol) or DIBAL-H (1.0 M in hexanes, 1.2 mL, 1.2 mmol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried, three-necked flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the N-sulfinylketimine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the reducing agent (L-Selectride or DIBAL-H) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically 1-3 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until the two phases are clear.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfinamide.
Conclusion and Future Perspectives
This compound represents a unique tool for synthetic chemists, offering a distinct steric and electronic profile compared to more common amines. While direct comparative data is still emerging, the analysis of related systems strongly suggests its potential for excellence in applications requiring a delicate balance of steric hindrance, basicity, and, in some cases, the presence of an N-H bond. Its likely utility as a bifunctional additive in catalysis, a stereocontrolling element in asymmetric synthesis, and a precursor to highly hindered amide bases warrants further investigation. Future research should focus on direct, quantitative comparisons of this compound against standard bases and ligands in a variety of synthetically important transformations to fully elucidate its capabilities and carve out its niche in the synthetic chemist's toolbox.
References
-
Khiar, N., et al. (2019). N-Isopropylsulfinylimines vs N-tert-butylsulfinylimines in the stereoselective synthesis of sterically hindered amines: An improved synthesis of enantiopure (R)- and (S)-rimantadine and the trifluoromethylated analogues. Organic & Biomolecular Chemistry, 17(46), 9878-9887. [Link]
-
ResearchGate. (n.d.). N-Isopropylsulfinylimines vs N-tert-butylsulfinylimines in the stereoselective synthesis of sterically hindered amines: An improved synthesis of enantiopure (R)- and (S)-rimantadine and the trifluoromethylated analogues. | Request PDF. [Link]
-
Reddit. (2015, May 13). Would there be a reason to use diisopropylamine instead of triethylaminr as your base?[Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. [Link]
-
Düker, J., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Tetrasubstituted Enamines Using Secondary Amines and In Situ-Generated Allenes from Nitrocyclopropanes. [Link]
-
Düker, J., et al. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]
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- 1. chemrxiv.org [chemrxiv.org]
- 2. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idus.us.es [idus.us.es]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Patent Landscape of N-tert-Butylisopropylamine and its Alternatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of N-tert-Butylisopropylamine with other sterically hindered amines commonly found in patent literature. We will delve into the nuanced performance differences, supported by experimental data from both patents and peer-reviewed studies, to inform your selection of reagents in complex organic synthesis, particularly within the pharmaceutical landscape.
Executive Summary: The Case for a Less-Traveled Amine
While patent literature is replete with applications of simple, sterically hindered primary amines like tert-butylamine, a compelling case is emerging for the utility of its secondary amine analogue, This compound . This guide will demonstrate that while direct patent comparisons are scarce, a logical extrapolation from existing scientific data suggests that this compound can offer significant advantages in terms of reactivity, selectivity, and yield in critical synthetic transformations. We will explore this through a comparative analysis of its potential performance against the established utility of tert-butylamine, particularly in the synthesis of pharmaceutical intermediates.
Understanding Steric Hindrance in Amine Reactivity: A Tale of Two Alkyl Groups
The utility of bulky amines in organic synthesis is well-established. They can act as non-nucleophilic bases, directing groups, and crucial components in the formation of chiral intermediates. The size and nature of the alkyl groups attached to the nitrogen atom dictate the amine's reactivity and its ability to influence the stereochemical outcome of a reaction.
-
tert-Butylamine: This primary amine features a bulky tert-butyl group, which effectively shields the nitrogen atom, reducing its nucleophilicity while maintaining its basicity. This characteristic is frequently exploited in patent literature for various applications, including the synthesis of pharmaceuticals.
-
This compound: As a secondary amine, it possesses both a tert-butyl and an isopropyl group. This unique combination of steric bulk offers a different reactivity profile compared to primary amines like tert-butylamine or other secondary amines like diisopropylamine.
To visualize the structural differences that underpin their distinct reactivities, consider the following:
Caption: Structural relationship of key sterically hindered amines.
Comparative Performance in Chiral Synthesis: Insights from Sulfinylimine Chemistry
While direct patent comparisons involving this compound are limited, a significant study on the stereoselective synthesis of sterically hindered amines using N-sulfinylimines provides critical insights. This research directly compares the performance of an N-isopropylsulfinyl group with an N-tert-butylsulfinyl group, which are derived from the corresponding amines.
A study on the synthesis of rimantadine analogues demonstrated the superiority of the N-isopropylsulfinyl group as a chiral inducer over the N-tert-butyl group in the case of hindered N-sulfinylimines.[1] This suggests that the isopropyl group, in this context, offers a better balance of steric hindrance and reactivity, leading to higher stereoselectivity.
Table 1: Comparative Diastereoselectivity in the Reduction of N-Sulfinylketimines [1]
| Reducing Agent | N-tert-butylsulfinylketimine (d.e. %) | N-isopropylsulfinylketimine (d.e. %) |
| L-Selectride | 80 | >99 |
| DIBAL | 75 | >99 |
This data strongly indicates that the subtle difference between an isopropyl and a tert-butyl group attached to the nitrogen can have a profound impact on the stereochemical outcome of a reaction. For researchers in drug development, where enantiopurity is paramount, this is a critical consideration.
Patent Landscape: The Ubiquity of tert-Butylamine and the Opportunity for this compound
A review of the patent literature reveals numerous instances where tert-butylamine is a key reagent. A notable example is in the synthesis of Nadolol, a non-selective beta-adrenergic blocker. European Patent EP0138575B1 describes a process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol (Nadolol).[1]
Patented Synthesis of a Nadolol Intermediate using tert-Butylamine
The patent outlines the reaction of a glycidyl ether intermediate with tert-butylamine to introduce the characteristic side chain of Nadolol.
Caption: Patented reaction step in Nadolol synthesis.
Experimental Protocol (Adapted from EP0138575B1):
-
To a solution of the glycidyl ether intermediate in a suitable solvent (e.g., methanol), add an excess of tert-butylamine.
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 3 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC).
-
Upon completion, remove the solvent and excess amine under reduced pressure.
-
Purify the resulting Nadolol intermediate by crystallization or chromatography.
A Proposed Superior Protocol with this compound
Based on the superior performance of the isopropyl group in stereoselective reactions, we propose a hypothetical protocol for a similar transformation, where this compound could potentially offer advantages in terms of reaction kinetics or impurity profile, especially if the epoxide opening is sensitive to the steric environment.
Hypothetical Experimental Protocol:
-
To a solution of the glycidyl ether intermediate in an appropriate solvent (e.g., isopropanol), add a stoichiometric amount of this compound.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolate and purify the product, and compare the yield and purity to the process using tert-butylamine.
The rationale for this proposed protocol is that the secondary amine, while still sterically hindered, may exhibit different reactivity towards the epoxide, potentially leading to a cleaner reaction with fewer byproducts.
Comparison of Physicochemical Properties and Synthetic Accessibility
| Amine | Structure | Boiling Point (°C) | Key Features |
| tert-Butylamine | (CH₃)₃CNH₂ | 44-46 | Widely available, primary amine, moderate steric bulk. |
| This compound | (CH₃)₃CNHCH(CH₃)₂ | 98 [2] | Secondary amine, increased steric bulk, potentially enhanced selectivity. |
| Diisopropylamine | ((CH₃)₂CH)₂NH | 84 | Common non-nucleophilic base, symmetric structure. |
| Diisopropylethylamine (Hünig's Base) | ((CH₃)₂CH)₂NC₂H₅ | 126-127 | Tertiary amine, non-nucleophilic base, widely used in deprotonations. |
The synthesis of this compound is not as commonly described in patents as that of tert-butylamine. However, general methods for the synthesis of unsymmetrical secondary amines are well-established and can be adapted. For example, reductive amination of acetone with tert-butylamine is a plausible and scalable route.
Future Outlook and Recommendations for Researchers
The available scientific evidence, though not yet widely reflected in the patent literature, points towards this compound as a valuable tool for synthetic chemists, particularly in the realm of pharmaceutical development. Its unique steric and electronic properties make it a compelling alternative to more conventional hindered amines.
We recommend that researchers and process chemists consider the following:
-
Screening in Early-Stage Development: Include this compound in screening protocols for reactions where steric hindrance and non-nucleophilic basicity are critical, especially in the synthesis of chiral molecules.
-
Comparative Studies: Conduct direct comparative studies of this compound against tert-butylamine and diisopropylamine in key synthetic transformations to generate internal data on its performance.
-
Patent Strategy: For novel synthetic routes demonstrating a clear advantage of using this compound, there is a significant opportunity for securing intellectual property, given the current landscape.
By exploring the potential of less-common reagents like this compound, the field of drug development can unlock new efficiencies and selectivities in the synthesis of complex and life-saving molecules.
References
-
An improved fully stereoselective synthesis of both enantiomers of rimantadine and its trifluoromethylated analogues, using N-isopropylsulfinylimines as starting chiral material. RSC Advances, 2018, 8, 26953. [Link]
- Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein.
- Method for manufacturing tert-butylamine.
- Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
- Catalyst for isopropylamine and application thereof.
- Technique for synthesizing tert-butylamine.
Sources
A Mechanistic Guide to Sterically Hindered Amines: A Comparative Study of N-tert-Butylisopropylamine
For professionals in chemical synthesis and drug development, the choice of an amine base or nucleophile is a critical decision that dictates reaction pathways and product selectivity. Among the vast arsenal of available amines, sterically hindered variants offer unique reactivity profiles. This guide provides an in-depth mechanistic comparison of N-tert-Butylisopropylamine, a secondary amine featuring significant steric encumbrance, with other common primary, secondary, and tertiary amines. By dissecting the interplay of steric and electronic effects, we aim to provide a rational framework for amine selection in complex synthetic challenges.
The Foundation: Steric and Electronic Properties
The reactivity of an amine is fundamentally governed by two factors: the availability of the nitrogen's lone pair of electrons (basicity) and the accessibility of that lone pair to an electrophile (nucleophilicity). In alkylamines, electron-donating alkyl groups increase the electron density on the nitrogen, enhancing basicity.[1][2] However, the size and branching of these alkyl groups can physically obstruct the lone pair, a phenomenon known as steric hindrance, which dramatically reduces nucleophilicity.[3][4]
This compound sits at an interesting crossroads: it is a secondary amine, which in aqueous solution tends to be the most basic class of alkylamines due to a balance of inductive and solvation effects, yet it possesses both a bulky tertiary and a secondary alkyl group.[5] This structure imparts significant steric shielding, making it a potent, yet poorly nucleophilic, base.
To contextualize its properties, we compare it with a range of other amines.
| Property | This compound | tert-Butylamine | Diisopropylamine | Triethylamine |
| Structure | (CH₃)₃CNHCH(CH₃)₂ | (CH₃)₃CNH₂ | [(CH₃)₂CH]₂NH | (CH₃CH₂)₃N |
| Type | Secondary | Primary | Secondary | Tertiary |
| Molecular Wt. | 115.22 g/mol [6] | 73.14 g/mol | 101.19 g/mol | 101.19 g/mol |
| Boiling Point | 98 °C[7] | 44-44.5 °C[8] | 84 °C | 89 °C |
| pKa (conjugate acid) | ~11.0 (estimated) | 10.68[9] | 11.05[10] | 10.75 |
| Steric Hindrance | High | High[3] | Moderate | Moderate |
| Nucleophilicity | Very Low | Low[3] | Moderate | Low |
Table 1: Comparative Physicochemical Properties of Selected Amines.
The data illustrates that while this compound shares a high basicity with diisopropylamine, its steric profile, combining both a tert-butyl and an isopropyl group, suggests a significantly lower nucleophilicity, approaching that of tertiary amines like triethylamine but with the presence of an N-H bond.
Caption: Relationship between Steric Hindrance, Basicity, and Nucleophilicity.
Mechanistic Implications in Key Synthetic Transformations
The unique combination of high basicity and low nucleophilicity makes this compound a specialized tool for reactions where proton abstraction is desired without competing nucleophilic attack.
In reactions of alkyl halides, amines can act as bases to promote E2 elimination or as nucleophiles to induce Sₙ2 substitution. The choice of amine is critical in directing the outcome. Less hindered amines can readily participate in Sₙ2 reactions. In contrast, the severe steric bulk of this compound almost completely disfavors the Sₙ2 pathway, which requires a direct backside attack on the electrophilic carbon.[3] This makes it an excellent choice for promoting E2 eliminations.
Furthermore, bulky bases like this compound preferentially abstract the most sterically accessible proton, often leading to the formation of the less-substituted (Hofmann) alkene product over the more thermodynamically stable Zaitsev product.
Caption: Competing E2 and Sₙ2 pathways based on amine steric bulk.
This compound is utilized in the synthesis of hindered enamines.[7][11] Enamines are versatile intermediates formed from the reaction of a secondary amine with a ketone or aldehyde. The steric bulk of this compound influences both the rate of formation and the subsequent reactivity of the enamine. While the reaction may be slower compared to less hindered amines like pyrrolidine, the resulting enamine is sterically protected. This protection can be advantageous in directing the regioselectivity of subsequent alkylation reactions, as the bulky N-substituents can block one face of the molecule, guiding the electrophile to the less hindered face.
Secondary amines are precursors to potent, non-nucleophilic bases like lithium diisopropylamide (LDA).[12] By reacting this compound with an organolithium reagent like n-butyllithium (n-BuLi), one can generate the corresponding lithium amide, Lithium N-tert-Butylisopropylamide.
The extreme steric hindrance of this amide base would make it highly selective. In reactions like Directed Ortho-Metalation (DoM), where a heteroatom directs deprotonation to an adjacent aromatic position, a highly hindered base can prevent side reactions, such as nucleophilic attack on the directing group.[13] The increased steric demand of Lithium N-tert-Butylisopropylamide compared to LDA could offer unique selectivity in complex substrates where multiple acidic protons are present.
Experimental Protocols & Methodologies
To empirically validate the mechanistic principles discussed, standardized comparative experiments are essential. The following protocols are designed to be self-validating by directly comparing outcomes under identical conditions.
Objective: To determine the ratio of Hofmann to Zaitsev elimination products using this compound versus a less hindered base.
Materials:
-
2-Bromo-2-methylbutane (Substrate)
-
This compound (Test Base)
-
Triethylamine (Control Base)
-
Tetrahydrofuran (THF), anhydrous
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Set up two identical, oven-dried, three-neck flasks under an inert atmosphere (e.g., Nitrogen).
-
In Flask A, dissolve this compound (1.2 equivalents) in anhydrous THF.
-
In Flask B, dissolve triethylamine (1.2 equivalents) in an equal volume of anhydrous THF.
-
Cool both flasks to 0 °C in an ice bath.
-
Slowly add 2-bromo-2-methylbutane (1.0 equivalent) to each flask via syringe over 10 minutes.
-
Allow the reactions to stir at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench both reactions by adding saturated aqueous NH₄Cl solution.
-
Extract the organic layer with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analyze the crude product mixture from each reaction by GC-MS to quantify the ratio of 2-methyl-1-butene (Hofmann product) to 2-methyl-2-butene (Zaitsev product).
Expected Outcome & Causality: Flask A (this compound) is expected to show a significantly higher ratio of the Hofmann product compared to Flask B. This is a direct consequence of the greater steric bulk of this compound, which favors abstraction of the less hindered primary proton over the more hindered tertiary proton.
Caption: Workflow for the comparative E2 regioselectivity experiment.
Conclusion and Outlook
This compound emerges as a highly specialized reagent in the organic chemist's toolkit. Its defining characteristic is the potent combination of high basicity and exceptionally low nucleophilicity, a direct result of its pronounced steric hindrance. This guide has demonstrated that this property makes it a superior choice for applications demanding clean proton abstraction without competing nucleophilic side reactions, such as in promoting highly regioselective E2 eliminations.
While its steric bulk may lead to slower reaction rates compared to less encumbered amines, the resulting selectivity often justifies its use. Researchers and drug development professionals should consider this compound and its derivatives when designing synthetic routes where controlling the competition between substitution and elimination is paramount, or when seeking to generate highly hindered and selective non-nucleophilic amide bases. Future studies could further explore the catalytic applications of its metal complexes and its performance in asymmetric synthesis where its chiral-like pocket could impart unique stereocontrol.
References
- BenchChem. (2025). The Steric Advantage: A Comparative Guide to tert-Butylamine in Synthesis. BenchChem.
- Wikipedia. (2023). Triisopropylamine. Wikipedia.
- BOC Sciences. This compound CAS 7515-80-2. BOC Sciences.
- BenchChem. (2025). The Tert-Butyl Effect: An In-depth Technical Guide to Steric Hindrance in Tert-Butylamine. BenchChem.
- Thermo Scientific Chemicals. This compound, 98%. Thermo Fisher Scientific.
- ChemicalBook. (2025). This compound. ChemicalBook.
- Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec.
- PubMed Central. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions.
- Chemistry Guru. How to compare Basicity of Organic Compounds. Chemistry Guru.
- Sneh Lata F. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 494.
- Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Chemistry LibreTexts.
- Organic Syntheses. tert-BUTYLAMINE. Organic Syntheses.
- J&K Scientific LLC. N-tert-Butyl isopropylamine, 97%. J&K Scientific.
- Sigma-Aldrich. This compound 97. Sigma-Aldrich.
- Reddit. (2015). Would there be a reason to use diisopropylamine instead of triethylamine as your base?. Reddit.
- BenchChem. (2025). A Comparative Analysis of the Basicity of N-Methylnonan-2-amine and Other Alkylamines. BenchChem.
- BenchChem. (2025). tert-butylamine as Non-Nucleophilic Bases. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Tert-Butylamine and Sec-Butylamine in Synthesis. BenchChem.
- PMC. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
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Navigating the Scale-Up Challenge: A Comparative Guide to N-tert-Butylisopropylamine in Industrial Synthesis
For researchers, scientists, and drug development professionals, the successful transition of a chemical reaction from the laboratory bench to a production environment is a critical juncture. This guide provides an in-depth analysis of the scalability of reactions utilizing N-tert-Butylisopropylamine, a sterically hindered secondary amine, and offers a comparative perspective against common alternatives, supported by experimental insights and practical considerations.
The choice of a base in organic synthesis is often a pivotal decision that can significantly impact reaction efficiency, selectivity, and, most importantly, its scalability. While numerous bases are available, sterically hindered amines have carved out a niche in modern synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions. Among these, this compound, with its bulky tert-butyl and isopropyl groups, presents a unique set of properties that can be both advantageous and challenging in a large-scale setting. This guide will delve into the critical factors to consider when assessing the scalability of reactions employing this amine, providing a framework for informed decision-making in process development.
The Double-Edged Sword: Steric Hindrance and its Impact on Scalability
The defining characteristic of this compound is its significant steric bulk. This property is often exploited in small-scale reactions to favor specific reaction pathways, prevent side reactions, and enhance the stability of catalytic intermediates. For instance, in palladium-catalyzed reactions, bulky ligands and bases can promote the desired reductive elimination step and prevent the formation of undesired byproducts.[1]
However, as a reaction is scaled up, these same steric factors can present significant challenges. The initial stages of process discovery are typically focused on optimizing reaction performance in a laboratory setting.[2] The conditions chosen for optimal lab-scale performance may not be workable on a commercial scale due to constraints imposed by safety, robustness, and cost.[2] Key scalability considerations for reactions involving this compound include:
-
Reaction Kinetics and Heat Transfer: The rate of a chemical reaction can be influenced by the steric environment. While a bulky base might lead to a controlled reaction on a small scale, at larger volumes, this can translate to slower reaction times, impacting throughput. Furthermore, exothermic reactions that are easily managed in a lab flask can become difficult to control in a large reactor due to the reduced surface-area-to-volume ratio, which limits efficient heat dissipation.[3] This can lead to thermal runaways and the formation of impurities.
-
Mixing and Mass Transfer: Achieving homogeneous mixing is crucial for consistent reaction outcomes. The viscosity and solubility of this compound and its salts can become significant factors at scale. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and decreased yields.[4]
-
Solubility and Precipitation: The solubility of the amine base and the resulting halide salts can change dramatically with scale and variations in solvent composition and temperature. Precipitation of salts can foul reactor surfaces, impede mixing, and complicate product isolation and purification.
-
Cost and Availability: For industrial applications, the cost-effectiveness of all reagents is a primary concern. The price and availability of this compound on a large scale must be weighed against more common and less expensive alternatives.
Comparative Analysis: this compound vs. Common Alternatives
To provide a practical framework for decision-making, the following table compares the performance characteristics of this compound with two widely used amine bases, Diisopropylethylamine (DIPEA) and Triethylamine (TEA), in the context of scalability.
| Feature | This compound | Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Steric Hindrance | High | Moderate | Low |
| Basicity (pKa of conjugate acid) | ~11.4 | ~10.7 | ~10.7 |
| Nucleophilicity | Low | Low | Moderate |
| Boiling Point | 98 °C[5] | 126.5 °C | 89.5 °C |
| Scalability Advantages | - Can promote higher selectivity in certain cross-coupling reactions.- Low nucleophilicity minimizes side reactions with electrophilic substrates. | - Good balance of steric hindrance and reactivity.- Widely used and well-understood in process chemistry. | - Low cost and readily available in bulk.- Lower boiling point can facilitate removal after reaction. |
| Scalability Challenges | - High cost and potentially limited availability.- Steric bulk can lead to slower reaction rates.- Potential for solubility issues of its salts. | - Can be less selective than more hindered amines.- Higher boiling point can require more energy for removal. | - Higher nucleophilicity can lead to undesired side reactions (e.g., quaternization).- Can be less effective in reactions requiring a non-nucleophilic base. |
Case Study: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and serves as an excellent case study for evaluating the scalability of different amine bases.[1][6] This palladium-catalyzed cross-coupling reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals.[7]
Reaction Scheme:
In this reaction, the choice of base is critical for the deprotonation of the amine and the regeneration of the active catalyst.[1] While strong, non-nucleophilic bases are generally preferred, the steric and electronic properties of the amine substrate and the aryl halide also play a significant role.
Experimental Protocol: Laboratory-Scale Assessment of Amine Bases in a Model Buchwald-Hartwig Amination
Objective: To compare the performance of this compound, DIPEA, and TEA in the coupling of 4-bromotoluene with morpholine.
Materials:
-
4-bromotoluene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Triethylamine (TEA)
-
Sodium tert-butoxide (NaOt-Bu) - as a benchmark strong base
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), racemic-BINAP (3 mol%), and the chosen amine base (2.0 equivalents).
-
Add anhydrous toluene (5 mL).
-
Add 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Expected Outcomes and Scalability Implications:
-
This compound: May provide a high yield of the desired product with minimal side reactions due to its low nucleophilicity. However, the reaction rate might be slower compared to less hindered bases. On a larger scale, this could necessitate longer reaction times or higher temperatures, impacting process efficiency and energy consumption. The solubility of the resulting ammonium bromide salt should be carefully monitored.
-
DIPEA: Likely to provide a good yield and a moderate reaction rate. Its established use in process chemistry makes it a reliable choice. Potential for minor side reactions should be assessed during process development.
-
TEA: May lead to a faster reaction rate but could also result in the formation of byproducts due to its higher nucleophilicity. At scale, these impurities could complicate purification and reduce the overall yield of the desired product.
Visualizing the Decision Process for Base Selection in Scalable Reactions
The selection of an appropriate base for a scalable reaction is a multi-faceted decision. The following diagram illustrates the key considerations and their interplay.
Caption: A typical workflow for assessing reaction scalability.
Conclusion and Future Outlook
This compound offers distinct advantages in specific chemical transformations, particularly where high selectivity and low nucleophilicity are paramount. Its steric bulk, a valuable tool for the synthetic chemist at the bench, requires careful consideration and thorough process development to ensure a smooth transition to an industrial scale.
A comprehensive assessment of reaction kinetics, heat transfer, mixing, and solubility, alongside a cost-benefit analysis, is essential. Comparing its performance against established alternatives like DIPEA and TEA through rigorous experimental evaluation will ultimately guide the selection of the most robust and economically viable process. As the demand for more complex and specialized molecules grows, a deep understanding of the interplay between molecular structure and process scalability will continue to be a critical skill for chemists and chemical engineers in the pharmaceutical and fine chemical industries.
References
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HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. 2025-08-28. [Link]
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ACS Publications. Organic Process Research & Development Vol. 23 No. 8. [Link]
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Technology Networks. Overcoming Challenges Presented During Reaction Scale-up Processes. 2023-07-12. [Link]
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Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques. 2024-05-28. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-tert-Butylisopropylamine
For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of N-tert-Butylisopropylamine (CAS No. 7515-80-2), a flammable and corrosive aliphatic amine. By elucidating the chemical principles underpinning these procedures, this document aims to empower researchers to manage this substance with confidence and precision.
Section 1: Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. This volatile, colorless liquid presents a dual threat of flammability and corrosivity, necessitating stringent safety measures.
1.1. Physicochemical Properties and Associated Risks
This compound is a highly flammable liquid and vapor, with a flash point of 25°C (77°F). Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2] Furthermore, this compound is classified as a corrosive material that causes severe skin burns and serious eye damage.[1][3] Inhalation of high vapor concentrations can lead to symptoms such as headache, dizziness, nausea, and vomiting.[1][2]
| Property | Value | Source |
| CAS Number | 7515-80-2 | |
| Molecular Formula | C7H17N | [1] |
| Molecular Weight | 115.22 g/mol | |
| Boiling Point | 98 °C | |
| Flash Point | 25 °C (77 °F) - closed cup | |
| Density | 0.727 g/mL at 25 °C | |
| Signal Word | Danger | [1][3] |
1.2. Incompatible Materials
To prevent hazardous reactions, this compound must be kept separate from incompatible substances. These include:
-
Strong oxidizing agents
-
Strong acids
-
Acid anhydrides[2]
Contact with these materials can lead to vigorous reactions, generating heat and potentially hazardous fumes.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the hazardous nature of this compound, the use of appropriate personal protective equipment and engineering controls is non-negotiable.
2.1. Recommended Personal Protective Equipment
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, consider a chemical-resistant apron or suit.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or in poorly ventilated areas.
2.2. Engineering Controls
All handling and disposal procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations. The following protocol provides a general framework; however, always consult and adhere to your institution's specific waste disposal guidelines.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step in ensuring safe disposal.
-
Designated Waste Container: Use a dedicated, properly labeled waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazard symbols (flammable, corrosive).[4]
-
Segregation: Keep the this compound waste container separate from other waste streams, particularly those containing incompatible materials like acids and oxidizing agents.[4]
Step 2: Waste Accumulation and Storage
-
Container Integrity: Ensure the waste container is in good condition and free from leaks or damage.
-
Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste. This minimizes the release of flammable and harmful vapors.
-
Storage Location: Store the waste container in a designated, cool, and well-ventilated satellite accumulation area away from heat, sparks, and open flames.[4]
Step 3: Arranging for Disposal
-
Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a hazardous material pickup request form.
-
Provide Complete Information: Accurately describe the contents of the waste container, including the chemical name and estimated quantity, on the pickup request form.
Step 4: Emergency Preparedness
In the event of a spill or accidental release, immediate and appropriate action is crucial.
-
Spill Response: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or a universal binder.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Ventilation: Ensure adequate ventilation to dissipate vapors.
-
Ignition Sources: Remove all sources of ignition from the area.[1]
-
Contaminated Materials: Collect all contaminated absorbent material and debris and place it in a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Section 5: Conclusion
The proper disposal of this compound is a multi-faceted process that demands a comprehensive understanding of its hazards, strict adherence to safety protocols, and compliance with regulatory requirements. By following the detailed procedures outlined in this guide, researchers and laboratory personnel can effectively manage this chemical waste, ensuring the safety of themselves, their colleagues, and the environment.
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iChemical. (n.d.). This compound, CAS No. 7515-80-2. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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Wikipedia. (n.d.). Triisopropylamine. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
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Navigating the Safe Handling of N-tert-Butylisopropylamine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Among the vast array of reagents utilized, aliphatic amines such as N-tert-Butylisopropylamine play a pivotal role. However, its inherent chemical properties necessitate a robust and well-defined safety protocol to mitigate risks. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans for this compound, ensuring both personal safety and regulatory compliance.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound (CAS 7515-80-2) is a versatile building block in organic synthesis.[1][2] However, its utility is matched by its hazardous nature. It is classified as a highly flammable liquid and vapor, and more critically, it causes severe skin burns and eye damage.[3] The primary hazards stem from its corrosive nature as an amine and its high volatility, which increases the risk of inhalation and the formation of flammable vapor-air mixtures.[4] Therefore, the selection of PPE is not merely a suggestion but a critical control measure to prevent debilitating injuries.
The core principle of PPE selection for this compound is to establish a complete barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
The Last Line of Defense: A Multi-faceted Approach to Personal Protection
The following table summarizes the essential PPE for handling this compound in a laboratory setting. The subsequent sections will delve into the rationale and specific procedures for each.
| PPE Component | Specification | Purpose |
| Hand Protection | Butyl rubber or heavy-duty Nitrile gloves | Prevents skin contact with the corrosive liquid. Butyl rubber is highly recommended for extended contact. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Protects against splashes to the eyes and face, which can cause severe burns and permanent damage. |
| Body Protection | Flame-resistant (FR) and chemically resistant lab coat or apron | Protects against splashes and potential flash fires. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Prevents inhalation of harmful vapors, especially when handling outside of a fume hood or in case of a spill. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Hand Protection: More Than Just a Glove
The corrosive nature of this compound demands careful selection of glove material. While general-purpose nitrile gloves may offer minimal splash protection, they are not suitable for prolonged handling. Nitrile gloves have shown poor resistance to amines in some cases.[5][6]
Recommended Glove Types:
-
Butyl Rubber Gloves: These are the preferred choice for handling corrosive amines due to their excellent resistance to a wide range of chemicals, including ketones, esters, and amines.[7][8] They offer superior protection for extended contact.
-
Heavy-Duty Nitrile Gloves: For incidental contact or short-duration tasks, thick (at least 8 mil) nitrile gloves can be used. However, it is crucial to be aware of their shorter breakthrough times.[9]
Glove Usage Protocol:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Double Gloving: For enhanced safety, particularly during transfers of larger volumes, consider wearing two pairs of gloves.
-
Proper Removal: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Never touch the outside of the contaminated glove with your bare hands.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.
Eye and Face Protection: A Dual-Layered Approach
Given that this compound can cause severe eye damage, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should fit snugly against the face to prevent any liquid from entering the eyes.
-
Full-Face Shield: A face shield worn over the goggles provides an additional layer of protection for the entire face from splashes.
This dual-layered approach is critical because a splash can easily circumvent the protection of safety glasses alone.
Body Protection: Resisting Both Chemical and Flame
The dual hazard of corrosivity and flammability necessitates specialized body protection.
-
Flame-Resistant (FR) and Chemically Resistant Lab Coat: A lab coat made from materials that are both flame-resistant and chemically resistant is the ideal choice. This protects the wearer's clothing and skin from splashes and provides a crucial layer of protection in the event of a flash fire.
Respiratory Protection: Safeguarding Against Invisible Threats
This compound is a volatile liquid, and its vapors can be harmful if inhaled.[4]
-
Engineering Controls: The primary method for controlling vapor exposure is to handle the chemical within a certified chemical fume hood.
-
Respirator Use: In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[10][11] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[12][13][14]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Spill Response: Immediate and Decisive Action
In the event of a spill, a swift and well-rehearsed response is crucial to minimize harm.
For Minor Spills (contained within a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE, including a respirator if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to dike the spill. Do not use combustible materials like paper towels.[15]
-
Neutralize (if safe): For small spills, cautious neutralization with a weak acid (e.g., citric acid) can be considered, but only by trained personnel aware of the potential for heat generation.
-
Collect Absorbent: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly.
For Major Spills (outside of a fume hood or large volume):
-
Evacuate: Immediately evacuate the area, alerting all personnel.[16]
-
Isolate the Area: Close doors to the affected area to contain vapors.
-
Call for Emergency Assistance: Contact your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.
-
Provide First Aid: If anyone has been exposed, move them to fresh air and begin first aid procedures as outlined in the Safety Data Sheet (SDS).[4]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. This substance, due to its flammability and corrosivity, is considered a hazardous waste.
EPA Hazardous Waste Codes:
Disposal Procedures:
-
Waste Segregation: Collect all this compound waste, including empty containers and contaminated materials (gloves, absorbent), in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the relevant EPA waste codes (D001, D002).
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from heat or ignition sources.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle this compound, ensuring a secure laboratory environment and fostering a culture of safety and responsibility.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
